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  • Product: 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide
  • CAS: 106882-45-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

Foreword: Unveiling a Versatile Heterocyclic Scaffold The landscape of modern drug discovery and materials science is perpetually driven by the exploration of novel molecular architectures. Among these, nitrogen-containi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Heterocyclic Scaffold

The landscape of modern drug discovery and materials science is perpetually driven by the exploration of novel molecular architectures. Among these, nitrogen-containing heterocyclic compounds hold a position of prominence due to their inherent chemical diversity and profound biological activities. This guide focuses on a particularly intriguing member of this class: 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. This molecule, possessing a rigid, fused-ring phthalazinone core appended with a reactive carbohydrazide moiety, represents a significant synthon for the development of a wide array of functional molecules. Its structural features suggest a high potential for engaging in various biological interactions, making it a compound of considerable interest for researchers in medicinal chemistry, chemical biology, and materials science.[1][2] This document serves as a comprehensive technical resource, detailing the core physicochemical properties of this compound, providing field-proven insights into its synthesis and characterization, and establishing a foundation for its further exploration in scientific research.

Molecular Identity and Structural Elucidation

A thorough understanding of a compound's physicochemical nature begins with a precise definition of its molecular identity.

Core Molecular Data

The fundamental molecular properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide are summarized in the table below. This information is crucial for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueSource
Chemical Name 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazideIUPAC Nomenclature
CAS Number 106882-45-5Chemical Abstracts Service
Molecular Formula C₁₅H₁₂N₄O₂Elemental Analysis
Molecular Weight 280.28 g/mol Mass Spectrometry
Structural Representation and Rationale

The chemical structure of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is depicted below. The phthalazinone core provides a planar and aromatic framework, while the phenyl group at the 3-position introduces a significant steric and electronic influence. The carbohydrazide functional group at the 1-position is a key feature, offering a versatile handle for further chemical modifications and serving as a potent hydrogen bond donor and acceptor.

Figure 1: Chemical structure of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Synthesis and Purification

The synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is typically achieved through a well-established synthetic route commencing from a corresponding ester precursor. This approach is favored for its reliability and the commercial availability of the starting materials.

Synthetic Pathway: From Ester to Hydrazide

The most common and efficient method for the preparation of carbohydrazides is the hydrazinolysis of the corresponding ester.[3][4] This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety.

G Start Ethyl 4-Oxo-3-phenyl-3,4- dihydrophthalazine-1-carboxylate Reagent Hydrazine Hydrate (NH2NH2·H2O) Start->Reagent Reflux Solvent Ethanol (Solvent) Start->Solvent Product 4-Oxo-3-phenyl-3,4- dihydrophthalazine-1-carbohydrazide Reagent->Product Purification Recrystallization Product->Purification

Figure 2: Synthetic workflow for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate

  • Hydrazine hydrate (99%)

  • Absolute Ethanol

Procedure:

  • A mixture of ethyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate (0.05 mol) and hydrazine hydrate (10 mL, 99%) in absolute ethanol (60 mL) is heated under reflux for 16 hours.[3]

  • The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to yield colorless crystals.[3]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the starting ester and the hydrazine hydrate, and it has a suitable boiling point for the reflux conditions required to drive the reaction to completion.

  • Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate is used to ensure the complete conversion of the ester and to shift the equilibrium towards the product side.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur at a reasonable rate.

  • Recrystallization for Purification: Recrystallization is a robust and effective method for purifying the solid product, removing any unreacted starting materials and by-products.

Physicochemical Characterization

A comprehensive characterization of the physicochemical properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is essential for its application in research and development.

Physical Properties

The observable physical properties of the compound are summarized below. These properties are critical for handling, formulation, and quality control.

PropertyValueMethod/Source
Appearance Colorless crystalsVisual Observation[1]
Melting Point >300 °C (for a similar carbohydrazide)Capillary Melting Point Apparatus[2]
Solubility Soluble in DMSO and DMFExperimental Observation[2]

Note: The melting point is for a closely related carbohydrazide derivative and serves as an estimate. The actual melting point of the title compound should be determined experimentally.

Spectroscopic Data

Spectroscopic analysis provides unambiguous confirmation of the chemical structure and purity of the synthesized compound.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic IR absorption bands for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide are predicted based on the analysis of similar structures.[4]

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretching (hydrazide)
~3050C-H stretching (aromatic)
~1680C=O stretching (amide I, phthalazinone)
~1640C=O stretching (amide I, hydrazide)
~1600, 1480C=C stretching (aromatic)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts (in ppm) in DMSO-d₆ are based on analogous compounds.[2][4]

  • ¹H NMR (DMSO-d₆):

    • δ 4.5-5.0 (br s, 2H): -NH₂ protons of the hydrazide group.

    • δ 7.4-8.5 (m, 9H): Aromatic protons of the phenyl and phthalazinone rings.

    • δ 9.5-10.0 (s, 1H): -NH proton of the hydrazide group.

  • ¹³C NMR (DMSO-d₆):

    • δ ~120-140: Aromatic carbons.

    • δ ~158: Carbonyl carbon of the phthalazinone ring.

    • δ ~162: Carbonyl carbon of the hydrazide group.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Expected Molecular Ion Peak (M⁺): m/z = 280.28

Potential Applications and Future Directions

The unique structural features of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide make it a promising candidate for various applications.

  • Medicinal Chemistry: The phthalazine core is a known pharmacophore with a wide range of biological activities.[1] The carbohydrazide moiety can be readily converted into other heterocyclic systems like oxadiazoles, triazoles, and pyrazoles, which are also important pharmacophores.[3][4] This allows for the generation of diverse libraries of compounds for screening against various biological targets.

  • Materials Science: The rigid and aromatic nature of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

  • Coordination Chemistry: The carbohydrazide group can act as a chelating ligand for metal ions, opening up possibilities for the synthesis of novel coordination complexes with interesting catalytic or magnetic properties.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. From its fundamental molecular identity and a reliable synthetic protocol to its detailed spectroscopic characterization, this document serves as a valuable resource for researchers and scientists. The versatile nature of this compound, stemming from its unique combination of a rigid phthalazinone scaffold and a reactive carbohydrazide functional group, positions it as a key building block for future innovations in drug discovery and materials science. Further investigations into its biological activities and material properties are highly encouraged to unlock its full potential.

References

  • Manojkumar, P., et al. (2009). Synthesis and in vitro antioxidant and antibacterial activity of 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2489. Available at: [Link]

  • Shaikh, A. A., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Journal of Chemistry, 2013, 1-9. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 27(19), 6649. Available at: [Link]

  • Kant, P., et al. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. American Journal of PharmTech Research, 8(4), 235-246. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS Number: 106882-45-5), a heterocyclic compound of significant interest in medicinal chemistry. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS Number: 106882-45-5), a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and burgeoning therapeutic potential, particularly in the realm of oncology.

Introduction and Molecular Overview

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide belongs to the phthalazinone class of nitrogen-containing heterocyclic compounds. The core structure, featuring a benzene ring fused to a pyridazine ring, is a recognized "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. The incorporation of a phenyl group at the 3-position and a carbohydrazide moiety at the 1-position endows the molecule with specific steric and electronic properties that are crucial for its biological activity.

The carbohydrazide functional group is a key pharmacophore known to be a versatile precursor for the synthesis of various heterocyclic systems and is also implicated in the biological activities of numerous compounds, including antimicrobial and anticancer agents.[1]

Table 1: Physicochemical Properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

PropertyValueSource
CAS Number 106882-45-5[2][3]
Molecular Formula C₁₅H₁₂N₄O₂[2]
Molecular Weight 280.29 g/mol [2]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water (predicted)General knowledge

Synthesis and Mechanistic Insights

The synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is a multi-step process that hinges on the initial construction of the phthalazinone core followed by the introduction and modification of the functional group at the 1-position. The most logical and scientifically sound synthetic pathway proceeds through the formation of a methyl or ethyl ester precursor.

Synthesis of the Precursor: Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate

The key intermediate for the synthesis of the target carbohydrazide is the corresponding methyl ester. A reliable method for its preparation involves the cyclization of a suitably substituted keto-ester with phenylhydrazine.

Experimental Protocol: Synthesis of Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate

  • Preparation of the Keto-Ester: The synthesis begins with the appropriate keto-ester, which can be synthesized from commercially available starting materials.

  • Cyclization Reaction: To a stirred solution of the keto-ester in dry methanol, an equimolar amount of phenylhydrazine hydrochloride is added.

  • Reaction Conditions: The reaction mixture is heated to 50°C and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol, to yield Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate as a solid.

Causality: The use of phenylhydrazine hydrochloride in methanol provides a mildly acidic medium that facilitates the condensation reaction with the keto group, leading to the formation of the hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable phthalazinone ring.

Conversion to 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

The final step in the synthesis is the conversion of the methyl ester to the desired carbohydrazide. This is a standard and high-yielding nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

  • Reaction Setup: Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate is dissolved in a suitable alcohol, such as absolute ethanol.

  • Addition of Hydrazine Hydrate: An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated under reflux for 6-8 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Isolation of the Product: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to afford pure 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of a molecule of methanol drives the reaction to completion, yielding the thermodynamically stable carbohydrazide.

Synthesis_Workflow Start Keto-Ester Precursor Precursor Methyl 4-oxo-3-phenyl-3,4- dihydrophthalazine-1-carboxylate Start->Precursor Cyclization Target 4-Oxo-3-phenyl-3,4- dihydrophthalazine-1-carbohydrazide Precursor->Target Hydrazinolysis Reagent1 Phenylhydrazine HCl, Methanol, 50°C Reagent2 Hydrazine Hydrate, Ethanol, Reflux Signaling_Pathway cluster_VEGFR VEGFR-2 Pathway cluster_PARP PARP Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth DNADamage DNA Damage PARP PARP DNADamage->PARP DNARepair DNA Repair PARP->DNARepair CellSurvival Cell Survival DNARepair->CellSurvival Inhibitor 4-Oxo-3-phenyl-3,4-dihydrophthalazine -1-carbohydrazide (Analogues) Inhibitor->VEGFR2 Inhibition Inhibitor->PARP Inhibition

Caption: Potential mechanisms of anticancer action.

Structure-Activity Relationship (SAR) Insights

Studies on related 4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives have revealed key structural features that govern their biological activity:

  • The phthalazinone core acts as a crucial scaffold for binding to the target enzymes.

  • The N-phenyl group at the 3-position is often important for establishing hydrophobic interactions within the binding pocket of the target protein.

  • The substituent at the 1-position (in this case, a carbohydrazide) plays a critical role in modulating the compound's potency and pharmacokinetic properties. The hydrogen bonding capabilities of the carbohydrazide moiety could lead to enhanced binding affinity with target enzymes.

Future Directions and Conclusion

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is a molecule with significant untapped potential. Its structural similarity to known potent anticancer agents, combined with the versatile chemistry of the carbohydrazide group, makes it a compelling candidate for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: A full, detailed publication of its synthesis and complete spectroscopic characterization is warranted.

  • In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines and key enzymes like VEGFR-2 and PARP-1 is a critical next step.

  • Lead Optimization: The carbohydrazide moiety serves as an excellent handle for further chemical modifications to explore structure-activity relationships and optimize for potency, selectivity, and drug-like properties.

References

  • El-Sayed, M. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23487–23503. [Link]

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(5), 661-682. [Link]

  • Qiu, Q., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

  • Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3456-3465. [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research, 36(2), 75-82. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]

  • Simijonovic, D. (2020). Green aqua-mediated synthesis of benzamide–dioxoisoindoline derivatives. In Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. [Link]

  • Keskin, S. (2015). Design and Synthesis of Benzene-Fused Heterocycles: Aminopyridazinones, Chromenopyridinones and Benzopyrazoloxazepines (Doctoral dissertation, Middle East Technical University). [Link]

  • El-Hashash, M. A., et al. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Journal of the Serbian Chemical Society, 77(3), 347-362. [Link]

  • ChemicalRegister.com. (n.d.). 4-OXO-3-PHENYL-3,4-DIHYDROPHTHALAZINE-1-CARBOHYDRAZIDE (CAS No. 106882-45-5) Suppliers. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 4-Oxo-3-phe...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. While direct experimental data for this specific compound is not extensively available in public literature, this document constructs a robust scientific profile based on established chemical principles and data from structurally analogous compounds. We present a plausible synthetic pathway, predicted spectroscopic data for structural elucidation, and a discussion of the potential therapeutic applications of this molecule, particularly in the context of drug discovery and development. The phthalazine core is a well-established pharmacophore, and this guide aims to provide a foundational understanding for researchers interested in this promising class of compounds.

Introduction: The Phthalazine Scaffold in Medicinal Chemistry

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] The rigid, bicyclic structure of the phthalazine nucleus serves as a versatile scaffold for the development of novel therapeutic agents.[2] These compounds have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[1][2]

The subject of this guide, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS No. 106882-45-5), combines the key features of the phthalazine core with a carbohydrazide moiety. Carbohydrazides and their derivatives are known for their biological activities and their utility as intermediates in the synthesis of various heterocyclic systems.[3] This unique combination of functional groups suggests that 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide could be a valuable lead compound in drug discovery programs.

Table 1: Physicochemical Properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

PropertyValueSource
CAS Number 106882-45-5[4]
Molecular Formula C₁₅H₁₂N₄O₂[4]
Molecular Weight 280.28 g/mol [4]
SMILES Code O=C(C1=NN(C2=CC=CC=C2)C(C3=C1C=CC=C3)=O)NN[4]

Proposed Synthesis and Mechanistic Rationale

A viable synthetic route to 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide can be conceptualized starting from phthalic anhydride. The proposed multi-step synthesis is outlined below, with a rationale for each step based on established organic chemistry principles and reactions reported for similar compounds.

Synthetic_Pathway A Phthalic Anhydride B 2-Carboxybenzoyl chloride A->B SOCl₂ C Methyl 2-(phenylcarbamoyl)benzoate B->C Aniline, Pyridine D 3-Phenyl-2,3-dihydrophthalazine-1,4-dione C->D Hydrazine Hydrate, Ethanol, Reflux E Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate D->E 1. NaH, DMF 2. Methyl Chloroformate F 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide E->F Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed synthetic pathway for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Carboxybenzoyl chloride

  • Rationale: Phthalic anhydride is converted to its acid chloride to facilitate the subsequent amidation reaction. Thionyl chloride is a standard reagent for this transformation.

  • Procedure: To a solution of phthalic anhydride (1 eq.) in dry toluene, thionyl chloride (1.2 eq.) is added dropwise at room temperature. The mixture is then refluxed for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2-carboxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(phenylcarbamoyl)benzoate

  • Rationale: The acid chloride is reacted with aniline to form the corresponding amide. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Procedure: 2-Carboxybenzoyl chloride (1 eq.) is dissolved in dry dichloromethane, and the solution is cooled to 0 °C. Aniline (1 eq.) and pyridine (1.1 eq.) are added sequentially. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the crude product, which can be purified by recrystallization from ethanol.

Step 3: Synthesis of 3-Phenyl-2,3-dihydrophthalazine-1,4-dione

  • Rationale: The amide is cyclized with hydrazine hydrate to form the phthalazine dione ring system. This is a common method for the synthesis of phthalazine derivatives.

  • Procedure: A mixture of methyl 2-(phenylcarbamoyl)benzoate (1 eq.) and hydrazine hydrate (1.5 eq.) in ethanol is refluxed for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 3-Phenyl-2,3-dihydrophthalazine-1,4-dione.

Step 4: Synthesis of Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate

  • Rationale: This step involves the introduction of the carboxylate group at the C1 position. The dione is first deprotonated with a strong base like sodium hydride, followed by reaction with an electrophile, methyl chloroformate.

  • Procedure: To a suspension of 3-Phenyl-2,3-dihydrophthalazine-1,4-dione (1 eq.) in dry dimethylformamide (DMF), sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, and then methyl chloroformate (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the addition of ice-water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography.

Step 5: Synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

  • Rationale: The final step is the conversion of the methyl ester to the desired carbohydrazide using hydrazine hydrate. This is a standard and efficient method for this functional group transformation.

  • Procedure: A solution of methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate (1 eq.) and hydrazine hydrate (5 eq.) in ethanol is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Structural Elucidation: Predicted Spectroscopic Data

The definitive confirmation of the molecular structure of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted.[5][6]

Table 2: Predicted Spectroscopic Data for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.0-9.8 (s, 1H, -CONHNH ₂), 8.5-7.5 (m, 9H, Ar-H), 4.6-4.4 (br s, 2H, -CONHNH₂ )
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 165-160 (C=O, carbohydrazide), 160-155 (C=O, phthalazine), 150-120 (Ar-C), 140-130 (Ar-C, quaternary)
FT-IR (KBr)ν (cm⁻¹): 3350-3200 (N-H stretching), 3100-3000 (Ar C-H stretching), 1680-1640 (C=O stretching, amide I), 1620-1580 (C=C stretching, aromatic)
Mass Spec. (ESI+)m/z: 281.1 [M+H]⁺, 303.1 [M+Na]⁺

Potential Biological Activity and Therapeutic Applications

The phthalazine scaffold is a known pharmacophore present in several clinically used drugs.[2] Derivatives of phthalazine have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Potential

Numerous phthalazine derivatives have been investigated for their anticancer properties.[1][2] Some of these compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as angiogenesis and cell cycle regulation. For instance, certain phthalazine-based compounds have exhibited potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[7] The structural features of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, particularly the presence of the phenyl group and the extended conjugation, are consistent with features found in other kinase inhibitors.

Signaling_Pathway cluster_cell Tumor Cell VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Angiogenesis ERK->Proliferation Molecule 4-Oxo-3-phenyl-3,4- dihydrophthalazine-1-carbohydrazide Molecule->VEGFR2 Inhibition

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Other Potential Activities

Beyond anticancer activity, phthalazine derivatives have shown promise as:

  • Anti-inflammatory agents: By modulating inflammatory pathways.[1]

  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[2]

  • Antihypertensive agents: Affecting the cardiovascular system.[1]

The carbohydrazide moiety can also participate in hydrogen bonding interactions with biological targets, potentially enhancing the binding affinity and specificity of the molecule.

Conclusion and Future Directions

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide represents a molecule of significant interest at the intersection of phthalazine and carbohydrazide chemistry. While this guide has presented a scientifically grounded, albeit predictive, overview of its synthesis and structure, further empirical research is necessary to validate these hypotheses.

Future work should focus on the successful synthesis and thorough characterization of this compound using modern analytical techniques. Subsequently, a comprehensive biological evaluation, including in vitro and in vivo studies, is warranted to explore its therapeutic potential across various disease models. The insights provided in this guide aim to serve as a catalyst for such investigations, paving the way for the potential development of novel therapeutics based on this promising scaffold.

References

  • Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. IUCr. Available at: [Link]

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  • Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

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Exploratory

The Therapeutic Potential of Phthalazine Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry

The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] Its unique structural features and synthetic accessibility have established it as a "privileged structure," a molecular framework that can bind to a variety of biological targets with high affinity.[1] Phthalazine derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide will provide an in-depth exploration of the biological activities of a specific and promising class of these compounds: phthalazine carbohydrazide derivatives. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy, with a particular focus on their anticancer potential.

Anticancer Activity: A Primary Focus of Phthalazine Carbohydrazide Derivatives

The development of novel anticancer agents is a critical area of research, and phthalazine carbohydrazide derivatives have emerged as promising candidates.[4][5] Their cytotoxic effects have been demonstrated against various cancer cell lines, with several studies highlighting their potent activity.[3][4][6]

Mechanism of Action: Targeting Key Pathways in Cancer Progression

The anticancer activity of phthalazine carbohydrazide derivatives is often attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes and the induction of apoptosis.

A significant mechanism underlying the anticancer effects of many phthalazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6][7][8] VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[6][9] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and spread.

Several studies have synthesized and evaluated phthalazine derivatives as potent VEGFR-2 inhibitors.[4][6][7][8] For instance, certain dipeptide and hydrazone derivatives of 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanehydrazide have shown potent cytotoxicity against HCT-116 cells and significant VEGFR-2 inhibition.[7][8] Molecular docking studies have further elucidated the binding interactions of these compounds with the VEGFR-2 active site, providing a rationale for their inhibitory activity.[4][7][8]

Experimental Protocol: VEGFR-2 Inhibition Assay

A common method to assess the VEGFR-2 inhibitory potential of phthalazine carbohydrazide derivatives is through a luminescent kinase assay.

Methodology:

  • Preparation of Reagents:

    • Recombinant human VEGFR-2 enzyme.

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP (Adenosine triphosphate).

    • Test compounds (phthalazine carbohydrazide derivatives) dissolved in a suitable solvent (e.g., DMSO).

    • Luminescent kinase assay kit reagents.

    • Sorafenib or another known VEGFR-2 inhibitor as a positive control.

  • Assay Procedure:

    • Add the VEGFR-2 enzyme, substrate, and test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature and for a set duration to allow the enzymatic reaction to proceed.

    • Stop the reaction and add the detection reagents from the luminescent assay kit.

    • Measure the luminescence signal, which is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Beyond their anti-angiogenic effects, phthalazine carbohydrazide derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6][7][8][9] This is a crucial mechanism for eliminating malignant cells.

For example, treatment of HCT-116 cells with certain phthalazine-based dipeptides led to a significant increase in apoptosis and arrested cell proliferation in the S-phase of the cell cycle.[7][8] This suggests that these compounds can activate the cellular machinery responsible for self-destruction in cancer cells.

Apoptosis_Induction Phthalazine Phthalazine Carbohydrazide Derivative CancerCell Cancer Cell Phthalazine->CancerCell Targets CellCycle Cell Cycle Arrest (e.g., S-Phase) CancerCell->CellCycle Induces Caspase Caspase Activation CancerCell->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Structure-Activity Relationship (SAR) Insights

The biological activity of phthalazine carbohydrazide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular features required for potent anticancer activity.

  • Substituents on the Phthalazine Ring: The nature and position of substituents on the phthalazine core can significantly influence activity.

  • The Carbohydrazide Linker: The hydrazide moiety is often a key pharmacophoric feature, contributing to the molecule's ability to interact with biological targets.[4]

  • Terminal Moieties: The groups attached to the carbohydrazide linker play a crucial role in determining the compound's overall lipophilicity, electronic properties, and binding affinity to target enzymes.[4] For instance, the presence of a hydrazide spacer can impart higher VEGFR-2 binding affinity.[4]

Compound/Derivative ClassTarget/Cell LineIC50/ActivityReference
Dipeptide derivative 12b VEGFR-217.8 µM[7][8]
Hydrazone derivative 13c HCT-116 cells0.64 µM[7]
Phthalazine derivative 2g MCF-7 cells0.15 µM[4]
Phthalazine derivative 4a Hep G2 cells0.09 µM[4]

Antimicrobial Activity: A Secondary but Significant Therapeutic Avenue

While the primary focus has been on their anticancer potential, phthalazine carbohydrazide derivatives have also demonstrated promising antimicrobial activity.[3][10] These compounds have been shown to be effective against a range of bacteria and fungi.[10]

The antimicrobial mechanism is thought to involve the disruption of microbial cell membranes.[3] SAR studies in this area have indicated that the presence of electron-donating groups on the phenyl rings can enhance antibacterial activity, while electron-withdrawing groups may increase antifungal activity.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of phthalazine carbohydrazide derivatives can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum:

    • Culture the target bacterial or fungal strains in appropriate broth media to a standardized cell density.

  • Preparation of Test Compounds:

    • Prepare serial dilutions of the phthalazine carbohydrazide derivatives in the broth medium.

    • Include a positive control (a known antibiotic or antifungal agent) and a negative control (broth with no compound).

  • Assay Procedure:

    • Dispense the diluted compounds into the wells of a microtiter plate.

    • Add the standardized microbial inoculum to each well.

    • Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

  • Determination of MIC:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Reported Biological Activities

In addition to their anticancer and antimicrobial properties, various phthalazine derivatives have been reported to exhibit a range of other biological activities, including:

  • Anti-inflammatory activity [2][3][10]

  • Anticonvulsant activity [3]

  • Antidepressant activity [2]

These diverse activities underscore the therapeutic potential of the phthalazine scaffold and warrant further investigation into the specific mechanisms of action of carbohydrazide derivatives in these contexts.

Synthetic Strategies for Phthalazine Carbohydrazide Derivatives

The synthesis of phthalazine carbohydrazide derivatives typically involves a multi-step process. A general synthetic route often begins with the formation of a phthalazinone core, followed by functionalization to introduce the carbohydrazide moiety.

Synthesis_Workflow StartingMaterial Starting Material (e.g., 4-benzylphthalazin-1(2H)-one) N_Alkylation N-Alkylation with Ethyl Acrylate StartingMaterial->N_Alkylation Ester Ester Intermediate N_Alkylation->Ester Hydrazinolysis Hydrazinolysis with Hydrazine Hydrate Ester->Hydrazinolysis Carbohydrazide Phthalazine Carbohydrazide Intermediate Hydrazinolysis->Carbohydrazide Coupling Coupling with Aldehydes or Amino Acids Carbohydrazide->Coupling FinalProduct Final Phthalazine Carbohydrazide Derivatives Coupling->FinalProduct

A common approach involves the chemoselective N-alkylation of a phthalazinone with a reagent like ethyl acrylate, followed by hydrazinolysis of the resulting ester to yield the corresponding propanehydrazide.[7][8] This hydrazide intermediate can then be further modified, for example, by condensation with various aldehydes to produce hydrazone derivatives or coupled with amino acids to form dipeptides.[7][8]

Conclusion and Future Directions

Phthalazine carbohydrazide derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their ability to target key pathways in cancer progression, such as VEGFR-2-mediated angiogenesis and apoptosis, makes them attractive candidates for further drug development. The established synthetic routes allow for the generation of diverse libraries of these compounds, facilitating comprehensive structure-activity relationship studies to optimize their efficacy and selectivity.

Future research in this area should focus on:

  • Lead Optimization: Fine-tuning the structure of the most potent compounds to enhance their activity, improve their pharmacokinetic properties, and reduce potential toxicity.

  • Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying their biological activities to identify novel targets and potential combination therapies.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.

The continued exploration of phthalazine carbohydrazide derivatives holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

  • Synthesis of novel phthalazine derivatives as pharmacological activities. (2019). ResearchGate. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). PubMed Central. [Link]

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Foundational

In Vitro Screening of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide: A Technical Guide for Preclinical Evaluation

Introduction: Unveiling the Potential of a Novel Phthalazine Derivative The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the phthalaz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phthalazine Derivative

The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the phthalazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse and potent biological activities. Derivatives of phthalazine have demonstrated significant promise in oncology, with some exhibiting potent anticancer properties by targeting key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Furthermore, the incorporation of a carbohydrazide moiety introduces additional potential for a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticonvulsant activities.[4]

This technical guide focuses on a specific, yet promising molecule: 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide . With a molecular formula of C15H12N4O2 and a molecular weight of 280.28 g/mol [5], this compound merges the recognized bioactivity of the phthalazine core with the versatile pharmacological profile of a carbohydrazide group. The strategic in vitro screening of this compound is a critical first step in elucidating its therapeutic potential and mechanism of action.

This document serves as an in-depth, experience-driven guide for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically structured narrative that explains not just how to conduct the screening, but why specific experimental choices are made. Our approach is grounded in scientific integrity, ensuring that each proposed protocol is a self-validating system designed to yield robust and reproducible data.

Strategic Approach to In Vitro Screening: A Multi-Faceted Evaluation

Given the chemical architecture of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, a comprehensive in vitro screening strategy should be deployed to explore its potential across several key therapeutic areas. This guide proposes a tiered approach, beginning with broad cytotoxicity screening, followed by more specific assays targeting cancer-related pathways, microbial growth, and inflammatory responses.

Figure 1: A tiered workflow for the in vitro screening of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any novel compound is to determine its effect on cell viability. This provides a foundational understanding of its cytotoxic potential and informs the concentration ranges for subsequent, more specific assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[6]

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the compound dilutions and include appropriate controls (vehicle control, positive control with a known cytotoxic agent like doxorubicin).

  • Incubation:

    • Incubate the treated plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Parameter Description Example Value
Cell Lines Human cancer and non-cancerousMCF-7, HCT-116, HEK293
Seeding Density Cells per well1 x 10^4
Compound Conc. Range of concentrations tested0.1 - 100 µM
Incubation Time Duration of compound exposure48 hours
Endpoint Measured parameterAbsorbance at 570 nm
Calculated Value Metric of cytotoxicityIC50

Tier 2: Targeted Biological Screening

Based on the structural motifs of the target compound, a focused investigation into its anticancer, antimicrobial, and anti-inflammatory properties is warranted.

Anticancer Evaluation

The presence of the phthalazine core suggests a potential for anticancer activity, possibly through the inhibition of protein kinases like VEGFR-2.[1][3]

This assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2, a key mediator of angiogenesis.[3] Commercially available kits provide a streamlined and reliable method for this evaluation.[1][9][10]

  • Assay Setup:

    • Utilize a VEGFR-2 kinase assay kit (e.g., from BPS Bioscience or Cell Signaling Technology).[1][9]

    • Prepare a reaction mixture containing recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, and ATP in a kinase buffer.

  • Compound Addition:

    • Add varying concentrations of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide to the reaction mixture. Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Kinase Reaction:

    • Incubate the mixture to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and detect the level of substrate phosphorylation using a phospho-tyrosine specific antibody, often in an ELISA-based format.[11]

  • Data Analysis:

    • Quantify the signal (e.g., luminescence or absorbance) and calculate the percentage of VEGFR-2 inhibition for each compound concentration.

    • Determine the IC50 value.

Parameter Description
Enzyme Recombinant human VEGFR-2
Substrate Biotinylated peptide
Detection Method Phospho-tyrosine antibody (ELISA)
Positive Control Sorafenib
Endpoint IC50 of kinase inhibition
Antimicrobial Susceptibility Testing

The hydrazide-hydrazone moiety is a well-established pharmacophore in many antimicrobial agents.[7][12][13][14] Therefore, assessing the compound's activity against a panel of pathogenic bacteria and fungi is a logical step.

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Microorganism Preparation:

    • Culture representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans) to the mid-logarithmic phase.

    • Adjust the inoculum to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound in a 96-well plate containing appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Parameter Description
Test Organisms Gram-positive, Gram-negative, Fungal
Method Broth Microdilution
Inoculum Size Standardized concentration (CFU/mL)
Endpoint Minimum Inhibitory Concentration (MIC)
Anti-inflammatory Assessment

Chronic inflammation is implicated in a wide range of diseases. The ability of a compound to modulate inflammatory responses is a valuable therapeutic attribute.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[2][16]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production.

  • Incubation:

    • Incubate the plates for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value.

Parameter Description
Cell Line RAW 264.7 Macrophages
Stimulant Lipopolysaccharide (LPS)
Measured Analyte Nitrite (using Griess Reagent)
Endpoint IC50 of Nitric Oxide Inhibition

Tier 3: Mechanistic Elucidation

Should the Tier 2 screening yield promising results, particularly in the anticancer assays, further investigation into the underlying mechanism of action is crucial.

Figure 2: Potential anticancer mechanisms of action for the target compound.

Apoptosis Induction Assay (Caspase-3 Activation)

A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis. Measuring the activation of key executioner caspases, such as caspase-3, provides direct evidence of apoptosis.[17]

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Caspase-3 Activity Measurement: Use a commercially available fluorometric or colorimetric assay kit that employs a caspase-3-specific substrate.

  • Data Analysis: Quantify the signal and compare the caspase-3 activity in treated cells to that in untreated controls.

P-glycoprotein (P-gp) Inhibition Assay

Some phthalazinone derivatives have been shown to inhibit P-glycoprotein, a transporter protein that contributes to multidrug resistance (MDR) in cancer cells.[4]

  • Cell Model: Use a cell line that overexpresses P-gp (e.g., MDR1-expressing cells).

  • Substrate Transport: Measure the transport of a known P-gp substrate (e.g., digoxin or calcein-AM) across a monolayer of these cells.[13]

  • Compound Co-incubation: Perform the transport assay in the presence and absence of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

  • Data Analysis: A decrease in the efflux of the P-gp substrate in the presence of the test compound indicates P-gp inhibition.

Conclusion: From In Vitro Data to Preclinical Candidate

This technical guide outlines a comprehensive, logically structured, and scientifically rigorous approach to the in vitro screening of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. By systematically evaluating its cytotoxicity, anticancer, antimicrobial, and anti-inflammatory potential, and by delving into its potential mechanisms of action, researchers can build a robust data package to support its advancement as a preclinical drug candidate. The causality-driven experimental design and self-validating protocols described herein are intended to ensure the generation of high-quality, trustworthy data, paving the way for the potential translation of this promising molecule into a novel therapeutic.

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  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review . (2015). Impactfactor.org. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit, 40325 . Amsbio. [Link]

  • NCI Anticancer Screening In Vitro . (2012). Bio-protocol. [Link]

  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance . (2019). PubMed. [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities . PharmaInfo. [Link]

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Sources

Exploratory

A Researcher's Guide to Preliminary In Vitro Cytotoxicity Assessment of Novel Phthalazine Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity studies of novel phthalazine compounds. Phthalazine derivatives represe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity studies of novel phthalazine compounds. Phthalazine derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anticancer potential.[1] A thorough and methodologically sound preliminary in vitro evaluation is a critical first step in the drug discovery pipeline to identify promising lead compounds and elucidate their mechanisms of action.

Rationale and Strategic Approach

The initial assessment of a novel compound's cytotoxicity serves two primary purposes: to determine its potency in inhibiting cancer cell growth and to establish a preliminary therapeutic window by evaluating its effect on non-cancerous cells.[2] Phthalazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, and inhibition of key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[3][4][5]

Our strategic approach, therefore, is multi-faceted. We begin with a broad screening to determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This is followed by assays to differentiate between cytotoxic and cytostatic effects and to elucidate the primary mechanism of cell death.

Experimental Design: A Step-by-Step Workflow

A logical and well-defined experimental workflow is paramount for generating reliable and reproducible data. The following diagram illustrates the key phases of a preliminary cytotoxicity study for phthalazine compounds.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution & Dilutions) Cell_Culture Cell Seeding & Culture Compound_Prep->Cell_Culture Treatment Cell_Line_Selection Cell Line Selection (Cancer & Normal) Cell_Line_Selection->Cell_Culture MTT_Assay MTT Assay (Dose-Response) Cell_Culture->MTT_Assay IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc LDH_Assay LDH Assay (Membrane Integrity) IC50_Calc->LDH_Assay Select Lead Compounds Apoptosis_Assay Apoptosis vs. Necrosis Assay (Flow Cytometry) IC50_Calc->Apoptosis_Assay Select Lead Compounds Data_Compilation Data Compilation & Tabulation LDH_Assay->Data_Compilation Apoptosis_Assay->Data_Compilation SAR_Analysis Preliminary SAR Analysis Data_Compilation->SAR_Analysis Report Report Generation SAR_Analysis->Report MTT_Assay_Principle cluster_0 In Viable Cell Mitochondria MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilization Solubilization Formazan->Solubilization Add Solubilizing Agent (e.g., DMSO) Measurement Spectrophotometric Measurement Solubilization->Measurement Measure Absorbance at ~570 nm

Caption: The principle of the MTT assay for cell viability assessment.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment. [6]2. Compound Treatment: Prepare serial dilutions of the phthalazine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). [7]3. MTT Addition: After incubation, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. [6]Incubate for 1.5 to 4 hours at 37°C. [6][8]4. Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [6]5. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. [6]Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader. [9][6]

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. [10][11]LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon cell lysis. [11]The amount of LDH in the supernatant is proportional to the number of dead cells.

LDH_Assay_Principle cluster_0 Damaged Cell cluster_1 Enzymatic Reaction Cell Cell with compromised plasma membrane LDH_out LDH in Supernatant Cell->LDH_out Release LDH_in LDH Pyruvate Pyruvate LDH_out->Pyruvate Oxidation Lactate Lactate Lactate->LDH_out NAD NAD+ NADH NADH NAD->NADH Tetrazolium Tetrazolium Salt (INT) NADH->Tetrazolium Reduction (catalyzed by diaphorase) Formazan_LDH Formazan (Colored) Tetrazolium->Formazan_LDH Measurement_LDH Spectrophotometric Measurement Formazan_LDH->Measurement_LDH Measure Absorbance at ~490 nm

Caption: The principle of the LDH assay for cytotoxicity assessment.

  • Cell Treatment: Follow the same cell seeding and compound treatment protocol as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well according to the manufacturer's instructions. [12]4. Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. [12]5. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [12]

Delving Deeper: Apoptosis vs. Necrosis

Once a phthalazine compound has demonstrated significant cytotoxicity, it is crucial to determine the mode of cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). [13]This distinction is important as apoptosis is often a preferred mechanism for anticancer drugs.

Annexin V and Propidium Iodide (PI) Staining

A common method to differentiate between apoptosis and necrosis is through flow cytometry using Annexin V and Propidium Iodide (PI) co-staining. [14]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. [14]* Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised. [14]

Apoptosis_Necrosis_Staining cluster_0 Live Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Live Annexin V (-) PI (-) Early_Apoptosis Annexin V (+) PI (-) Live->Early_Apoptosis PS Translocation Late_Apoptosis Annexin V (+) PI (+) Early_Apoptosis->Late_Apoptosis Loss of Membrane Integrity

Caption: Differentiation of cell populations using Annexin V and PI staining.

Data Analysis and Interpretation

IC50 Determination

The IC50 value is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. [15]It is a standard measure of a compound's potency. The IC50 is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. [16] Calculation of Percentage Viability:

Percentage Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and concise tabular format to facilitate comparison between different phthalazine compounds and cell lines.

CompoundCell LineIC50 (µM) after 48h
Phthalazine-AMCF-75.2 ± 0.4
Phthalazine-AHCT-1162.8 ± 0.3
Phthalazine-AHEK293> 50
Phthalazine-BMCF-712.6 ± 1.1
Phthalazine-BHCT-1168.9 ± 0.7
Phthalazine-BHEK293> 50
Positive ControlMCF-70.5 ± 0.05
Positive ControlHCT-1160.3 ± 0.03

Note: The data presented in this table is for illustrative purposes only.

Preliminary Structure-Activity Relationship (SAR) Studies

The data generated from these preliminary cytotoxicity studies can provide initial insights into the structure-activity relationship (SAR) of the synthesized phthalazine derivatives. [17]By comparing the IC50 values of compounds with different substitutions on the phthalazine core, researchers can identify chemical moieties that are crucial for cytotoxic activity. This information is invaluable for guiding the design and synthesis of more potent and selective analogs.

Conclusion

This guide has outlined a robust and scientifically rigorous approach to the preliminary in vitro cytotoxicity assessment of novel phthalazine compounds. By following these methodologies, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising drug candidates for further preclinical development. The subsequent steps would involve more in-depth mechanistic studies, such as cell cycle analysis, Western blotting for key apoptotic proteins, and in vivo efficacy studies in animal models.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ACS Publications. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
  • National Institutes of Health. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC.
  • Taylor & Francis. (n.d.). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer.
  • ResearchGate. (2015, September 21).
  • PubMed Central. (2019, May 22).
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed Central. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
  • Abcam. (n.d.).
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  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
  • Protocols.io. (2023, February 27). MTT (Assay protocol).
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  • (2024, November 1).
  • PubMed. (2018, June 1).
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  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
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  • ResearchGate. (2024, April 24). (PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
  • Biotium. (n.d.).
  • RSC Publishing. (2024, January 8). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
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  • PubMed Central. (2024, July 8).
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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Visikol. (2022, June 7).
  • MDPI. (n.d.).
  • RSC Publishing. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
  • RSC Publishing. (2024, July 8).
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  • (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
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Foundational

mechanism of action of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide For Researchers, Scientists, and Drug Development Professionals Introduction The phthalazine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of phthalazine have demonstrated potential as anticonvulsant, cardiotonic, antihypertensive, antitumor, antidiabetic, anti-inflammatory, and antimicrobial agents.[1] This guide focuses on a specific derivative, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, dissecting its structural components to postulate its potential mechanisms of action. Given the nascent state of direct research on this particular molecule, this document will synthesize information from closely related analogues to provide a foundational understanding for future research and drug development endeavors.

Structural Analysis and Postulated Biological Activities

The pharmacological profile of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is likely dictated by the interplay of its three key structural motifs: the phthalazinone core, the C3-phenyl substituent, and the C1-carbohydrazide side chain.

  • The Phthalazinone Core: This bicyclic heteroaromatic system is a common feature in many biologically active compounds. Its planar structure allows for potential intercalation with DNA or interaction with flat receptor binding sites. Phthalazinone derivatives have been investigated as inhibitors of aldose reductase and for their potential in managing diabetic complications.[2]

  • The C3-Phenyl Group: The presence and substitution pattern of a phenyl ring can significantly influence the molecule's lipophilicity, steric profile, and electronic properties. These factors are critical for receptor binding and cellular uptake. In related quinazolinone structures, substitutions on a phenyl ring have been shown to modulate anticonvulsant activity.[3][4]

  • The C1-Carbohydrazide Moiety: The carbohydrazide group (-CONHNH2) is a versatile functional group. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, it serves as a crucial synthetic intermediate for the creation of various heterocyclic rings like oxadiazoles, pyrazoles, and triazoles, which often exhibit significant biological activities.[5][6] Molecules possessing a hydrazine moiety have been noted for their biological activity, including the potential to inhibit a variety of enzymes.[7]

Based on this structural framework and the activities of related compounds, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is hypothesized to possess anticancer and anticonvulsant properties.

Proposed Mechanism of Action 1: Anticancer Activity

Phthalazine derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs), induction of apoptosis, and inhibition of tubulin polymerization.[8] A plausible mechanism for the title compound could be the inhibition of key RTKs involved in tumor angiogenesis and metastasis.

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR2, c-Met)

Several phthalazine derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and c-Met kinase, both of which are crucial for tumor growth and proliferation.[2][9] The phthalazinone core can act as a scaffold that positions the phenyl and carbohydrazide groups to interact with the ATP-binding pocket of the kinase domain.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular RTK VEGFR2 / c-Met ADP ADP RTK->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Ligand Growth Factor (e.g., VEGF, HGF) Ligand->RTK Compound 4-Oxo-3-phenyl-3,4- dihydrophthalazine-1-carbohydrazide Compound->RTK Inhibition ATP ATP ATP->RTK Response Cell Proliferation, Angiogenesis, Metastasis Downstream->Response

Caption: Hypothetical inhibition of RTK signaling by the compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical luminescence-based assay to quantify the inhibitory effect of the compound on a specific kinase like VEGFR2.

Objective: To determine the IC50 value of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide against a target kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of the 96-well plate, add:

    • 5 µL of diluted compound or DMSO (for control).

    • 10 µL of kinase/substrate mixture.

    • Start the reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Measurement: Incubate for an additional 10 minutes at room temperature and measure the luminescence using a plate reader. The amount of ATP remaining is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazideVEGFR2(Hypothetical Data)
Staurosporine (Control)VEGFR210

Proposed Mechanism of Action 2: Anticonvulsant Activity

The structural similarity of the phthalazinone core to quinazolinones, a class of compounds known for their anticonvulsant properties, suggests a potential neurological mechanism of action.[3][10] Many anticonvulsant drugs act by modulating ion channels or enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

Positive Allosteric Modulation of GABA-A Receptors

A plausible mechanism is the positive allosteric modulation of the GABA-A receptor. The compound could bind to a site distinct from the GABA binding site (e.g., the benzodiazepine binding site), enhancing the receptor's response to GABA. This leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduced likelihood of seizure propagation. The N1 atom and the carbonyl group of the core heterocycle are potential hydrogen bond donors/acceptors for interaction with the receptor.[10]

G cluster_membrane cluster_extracellular cluster_intracellular GABA_R GABA-A Receptor Cl- Channel GABA Site Compound Site Cl_in Cl- Influx (Hyperpolarization) GABA_R:f1->Cl_in GABA GABA GABA->GABA_R:g Compound Test Compound Compound->GABA_R:c Allosteric Modulation Cl_out->GABA_R:f1

Caption: Allosteric modulation of the GABA-A receptor by the compound.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a standard preclinical screening method to identify compounds with activity against generalized tonic-clonic seizures.

Objective: To assess the in vivo anticonvulsant efficacy of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Animals: Male ICR mice (20-25 g).

Materials:

  • Test compound suspension (e.g., in 0.5% methylcellulose).

  • Positive control (e.g., Phenytoin, Diazepam).

  • Vehicle control.

  • Corneal electrodes.

  • Electroshock apparatus.

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week.

  • Dosing: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection. A range of doses (e.g., 30, 100, 300 mg/kg) should be tested.[11][12]

  • Time to Peak Effect: Conduct the seizure induction at the time of peak effect of the drug (typically 30-60 minutes post-i.p. injection).

  • Seizure Induction:

    • Apply a drop of saline to the eyes to ensure good electrical contact.

    • Place the corneal electrodes on the corneas.

    • Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hind limb extension seizure. The absence of this phase is defined as protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis. Neurotoxicity can be assessed concurrently using the rotarod test to determine the median toxic dose (TD50) and calculate the protective index (PI = TD50/ED50).[4]

Treatment GroupDose (mg/kg, i.p.)% Protection (MES)
Vehicle-0
Phenytoin10100
Test Compound30(Hypothetical Data)
Test Compound100(Hypothetical Data)
Test Compound300(Hypothetical Data)

Conclusion

While direct experimental evidence for the is not yet available, a comprehensive analysis based on its structural components and the activities of related phthalazine and quinazolinone derivatives provides a strong foundation for targeted investigation. The most promising hypothetical mechanisms include the inhibition of receptor tyrosine kinases for anticancer applications and the positive allosteric modulation of GABA-A receptors for anticonvulsant effects. The experimental protocols outlined in this guide provide a clear pathway for the validation of these hypotheses and the elucidation of the precise molecular interactions of this promising compound. Further research, including in vitro screening across a panel of kinases and receptors, followed by in vivo efficacy studies, will be crucial to fully characterize its therapeutic potential.

References

  • Chaudhary, A. P., & Kant, P. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. American Journal of PharmTech Research, 8(4).
  • Lee, S., et al. (2018).
  • Jas ´nski, R., et al. (2014). 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o819.
  • Chohan, Z. H., et al. (2012). Synthesis, Characterization, and Biological Activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • Kumar, K. S., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Journal of Chemistry, 2013, 175393.
  • Sagan, F., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2434.
  • Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 114-125.
  • Singh, T., et al. (2021). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1698-1714.
  • Abdel-Gawad, H., et al. (2011). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Medicinal Chemistry Research, 20(8), 1255-1262.
  • El-Sayed, M. A. A., et al. (2023). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 13(1), 6523.
  • Ioniță, A. C., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochimica et Biophysica Acta (BBA) - Protein Structure, 421(1), 1-11.
  • Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Chemical and Analytical Science, 1(5), 79-87.
  • Wikipedia. (n.d.). Phthalazine. Retrieved from [Link]

  • Deng, X., et al. (2015). Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[7][13][14]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. Archiv der Pharmazie, 348(7), 467-477.

  • Kumar, V., et al. (2013). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 5(12), 1-11.
  • Fadaie, A., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(4), 335-344.
  • Zhang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

Sources

Exploratory

solubility of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide in DMSO

An In-Depth Technical Guide to the Solubility of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide in DMSO For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of DMSO in Preclinical Research

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[2][3][4] Its miscibility with water and most organic solvents makes it an invaluable vehicle for the preparation of stock solutions in drug discovery and biological research.[1][5] For a novel compound like 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, a derivative of the phthalazine core which is of interest in medicinal chemistry[6], understanding its solubility in DMSO is a foundational step. This knowledge is crucial for:

  • High-Throughput Screening (HTS): Ensuring compound viability in large-scale screening campaigns.[1]

  • In Vitro Assays: Maintaining compound availability in aqueous cell culture media and preventing precipitation that can lead to erroneous results.[1]

  • Data Integrity: The concentration of DMSO itself can impact cellular physiology, making it imperative to determine the maximum solubility to keep the final assay concentration of DMSO low.[1]

This guide will provide the necessary framework for researchers to confidently and accurately determine the .

Physicochemical Properties Influencing Solubility

The is governed by the interplay of its molecular structure and the properties of DMSO as a solvent.

The Solute: 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

While specific data for this molecule is sparse, we can infer its likely properties from its constituent parts:

  • Phthalazine Core: A bicyclic aromatic system that contributes to the molecule's rigidity and potential for π-π stacking interactions.

  • Oxo Group: A polar carbonyl group that can act as a hydrogen bond acceptor.

  • Phenyl Group: A nonpolar aromatic ring that can engage in hydrophobic interactions.

  • Carbohydrazide Group (-CONHNH2): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group is expected to significantly influence the molecule's interaction with polar solvents.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a unique solvent due to its:

  • High Polarity and Aprotic Nature: The strong dipole moment arising from the S=O bond allows it to effectively solvate cations and polar molecules.[2] Being aprotic, it does not donate protons, which can be advantageous in preventing unwanted reactions.[5]

  • Hydrogen Bond Acceptor: The oxygen atom in the sulfinyl group is a strong hydrogen bond acceptor, which will readily interact with the carbohydrazide moiety of the target molecule.

  • Amphipathic Character: While polar, the two methyl groups provide some nonpolar character, enabling it to dissolve a wide spectrum of compounds.[7]

Experimental Determination of Solubility

The following protocol provides a robust method for determining the maximum at room temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials
  • 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (solid)

  • Anhydrous DMSO (high purity)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • 2 mL microcentrifuge tubes

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide into a 2 mL microcentrifuge tube.[8]

    • Add a small, precise volume of DMSO (e.g., 200 µL) to the tube.

    • Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution.[8] The goal is to create a slurry where undissolved solid is clearly visible. If all the compound dissolves, add more pre-weighed compound until a precipitate remains.

  • Equilibration:

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended period ensures that the solution reaches thermodynamic equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the equilibrated slurry at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[8]

  • Preparation of the Saturated Solution for Analysis:

    • Carefully withdraw a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., a mixture of DMSO and the mobile phase for HPLC) to a concentration within the linear range of the analytical method. A large dilution factor will likely be necessary.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide of known concentrations.

    • Analyze the diluted sample and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting value is the at the specified temperature, typically expressed in mg/mL or mM.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh Compound B Add DMSO A->B C Vortex Vigorously B->C D Incubate with Shaking (24-48h at 25°C) C->D E Centrifuge at High Speed D->E F Collect Supernatant E->F G Dilute Sample F->G H HPLC Analysis G->H I Calculate Solubility H->I

Caption: Workflow for determining the solubility of a compound in DMSO.

Data Presentation and Interpretation

The results of the solubility determination should be presented clearly and concisely.

Quantitative Data Summary (Hypothetical Data)
ParameterValueUnits
Compound ID4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide-
SolventAnhydrous DMSO-
Temperature25°C
Solubility ~50 mg/mL
Molar Solubility ~178 mM

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility must be determined experimentally.

Interpretation of Results

A solubility of approximately 50 mg/mL would be considered high and very favorable for most drug discovery applications. This would allow for the preparation of highly concentrated stock solutions (e.g., 10-20 mM), which can then be diluted into aqueous assay buffers with a minimal final DMSO concentration (typically ≤ 0.5%).

Conclusion

Determining the is a non-negotiable first step in its journey as a potential therapeutic agent. The protocol and principles outlined in this guide provide a comprehensive framework for obtaining reliable and accurate solubility data. This data is fundamental for ensuring the integrity of subsequent biological assays and for making informed decisions in the drug development pipeline. The amphipathic nature of DMSO, combined with its strong hydrogen bond accepting capability, suggests a favorable interaction with the polar carbohydrazide and the aromatic phthalazine core of the target molecule, though this must be confirmed through the rigorous experimental protocol provided.

References

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Foundational

spectral analysis (NMR, IR, Mass Spec) of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, with the Chemical Abstracts Service (CAS) registry number 106882-45-5 and molecular formula C₁₅H₁₂N₄O₂, is a heterocyclic compound of significant interest in medicinal chemistry.[1] The phthalazine core is a recognized pharmacophore, and its derivatives have been explored for a wide range of biological activities, including anticancer and antimicrobial properties.[2] The carbohydrazide functional group further enhances its potential as a scaffold for the synthesis of novel therapeutic agents, as hydrazides are known to be versatile intermediates in drug development.[3][4]

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity in research and development settings. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide incorporates several key functional groups that give rise to characteristic spectral signals.

Caption: Molecular structure of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically DMSO-d₆, to ensure the solubility of the compound and to avoid interference from solvent protons. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm).

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality of Chemical Shift and Multiplicity
~10.0 s 1H -CONH -NH₂ The proton on the nitrogen adjacent to the carbonyl group is expected to be significantly deshielded due to the electron-withdrawing effect of the carbonyl and the lone pair on the adjacent nitrogen. It typically appears as a broad singlet.
~8.2 - 7.4 m 9H Ar-H The aromatic protons of the phthalazine and phenyl rings will resonate in this region. The complex overlapping multiplets are due to the various electronic environments and spin-spin coupling between adjacent protons. Protons on the phthalazine ring may be further downfield due to the influence of the fused heterocyclic system.

| ~4.6 | br s | 2H | -CONH-NH₂ | The terminal amine protons of the hydrazide group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding. |

Note: The predicted chemical shifts are based on the analysis of similar structures. For instance, the ¹H NMR spectrum of 5-Oxo-3-Phenyl-5H-Indeno[1,2-c]Pyridazine-4-Carbohydrazide shows a singlet at 9.80 ppm for the NH proton and a broad signal at 4.62 ppm for the NH₂ protons, supporting these predictions.[5]

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at 101 or 126 MHz. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Causality of Chemical Shift
~162 C =O (amide) The carbonyl carbon of the amide in the phthalazinone ring is expected to be in this region, typical for cyclic amide carbonyls.
~160 C =O (hydrazide) The carbonyl carbon of the hydrazide group is also expected in the downfield region, characteristic of amide-like carbonyls.
~140 - 120 Ar-C The aromatic carbons of both the phthalazine and phenyl rings will appear in this range. The exact chemical shifts will depend on the substitution pattern and the electronic effects of the substituents.

| ~135 | Ar-C (quaternary) | The quaternary carbons in the aromatic systems, such as the carbons at the fusion of the two rings in the phthalazine moiety and the carbon of the phenyl ring attached to the nitrogen, will also be in the aromatic region but can often be distinguished by their lower intensity in a standard ¹³C NMR spectrum. |

Note: The predicted ¹³C NMR data for a related pyridazine-4-carbohydrazide derivative shows carbonyl carbons at 189.03, 161.99, and 160.49 ppm, and aromatic carbons in the 141-122 ppm range, which aligns with the predicted values for the target molecule.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[6]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3300 - 3200 Medium N-H stretch The N-H stretching vibrations of the hydrazide group (both -NH- and -NH₂) are expected in this region. The bands may be broad due to hydrogen bonding.
3100 - 3000 Medium C-H stretch (aromatic) The stretching vibrations of the C-H bonds in the aromatic rings.
~1680 Strong C=O stretch (amide) The carbonyl stretching vibration of the amide in the phthalazinone ring. This is a very characteristic and strong absorption.
~1650 Strong C=O stretch (hydrazide) The carbonyl stretching vibration of the hydrazide group. This absorption is also typically strong. In some cases, the two carbonyl bands may overlap or appear as a broad, strong absorption.
1600 - 1450 Medium C=C stretch (aromatic) The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

| ~1300 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen bonds. |

Note: The presence of two distinct carbonyl absorptions would be a key feature in the IR spectrum, confirming the presence of both the cyclic amide and the hydrazide functionalities. The N-H stretching region would also be informative for confirming the hydrazide group. Studies on other phthalazine derivatives confirm the utility of FTIR in identifying these key functional groups.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental composition.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of C₁₅H₁₂N₄O₂ is 280.28 g/mol .[1] A prominent molecular ion peak at m/z = 280 would be expected, especially with a soft ionization technique like ESI.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. The fragmentation process is often initiated by the loss of small, stable molecules or radicals.

Fragmentation_Pathway M [C₁₅H₁₂N₄O₂]⁺˙ m/z = 280 F1 [M - NH₂NH]⁺ m/z = 249 M->F1 - •NHNH₂ F2 [M - CONHNH₂]⁺ m/z = 221 M->F2 - •CONHNH₂ F3 [C₆H₅N]⁺˙ m/z = 91 F2->F3 - C₈H₄O₂N F4 [C₈H₄O₂N]⁺ m/z = 146 F2->F4 - C₆H₅N

Caption: A plausible fragmentation pathway for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide in mass spectrometry.

Interpretation of Fragmentation:

  • Loss of the Hydrazinyl Group: Cleavage of the bond between the carbonyl carbon and the nitrogen of the hydrazide can lead to the loss of a hydrazinyl radical (•NHNH₂), resulting in a fragment at m/z = 249.

  • Loss of the Carbohydrazide Group: A common fragmentation pathway for hydrazides is the cleavage of the C-C bond between the aromatic ring and the carbonyl group, or the C-N bond of the amide, leading to the loss of the entire carbohydrazide group (•CONHNH₂) and a fragment at m/z = 221.

  • Formation of the Phthalimide Radical Cation: Fragmentation of fused phthalazine derivatives often leads to the formation of a stable phthalimide-like radical cation at m/z = 146.[8]

  • Phenyl-containing Fragments: The presence of the phenyl group would likely give rise to fragments characteristic of substituted benzenes, such as a peak at m/z = 77 (C₆H₅⁺) or related ions.

Note: The fragmentation patterns of related fused phthalazine systems have been studied, and they often involve cleavages around the heterocyclic core, providing a basis for these predictions.[8]

Conclusion

The comprehensive spectral analysis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide using NMR, IR, and Mass Spectrometry provides a robust framework for its structural elucidation and characterization. The predicted spectral data, based on the known properties of its constituent functional groups and data from analogous structures, offer a detailed fingerprint of the molecule. The synergistic use of these analytical techniques is indispensable for ensuring the identity and purity of this compound in any research or drug development endeavor. The experimental protocols outlined, coupled with the detailed interpretation of the expected spectral features, provide a self-validating system for the analysis of this and structurally related molecules.

References

  • MDPI. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Available from: [Link]

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  • MDPI. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Available from: [Link]

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Exploratory

The Phthalazinone Scaffold: A Journey from Chemical Curiosity to Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The phthalazin-1(2H)-one core, a seemingly simple diazaheterobicycle, has carved a remarkable path in the annals of med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazin-1(2H)-one core, a seemingly simple diazaheterobicycle, has carved a remarkable path in the annals of medicinal chemistry.[1] Initially a subject of academic synthetic exploration, this privileged scaffold has emerged as a cornerstone in the development of a diverse array of pharmacologically active agents. This guide traverses the history of phthalazinone derivatives, from their early synthetic origins to their celebrated status as potent enzyme inhibitors in targeted cancer therapy. We will delve into the evolution of synthetic methodologies, the elucidation of their broad biological activity, and culminate in a detailed examination of their most prominent success story: the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Through a blend of historical perspective, mechanistic insights, and practical experimental protocols, this document aims to provide a comprehensive resource for professionals engaged in the ever-evolving landscape of drug discovery.

The Genesis of a Scaffold: Early Discovery and Classical Synthesis

The story of phthalazinone derivatives begins with the fundamental chemical challenge of constructing the bicyclic heterocyclic system. Early synthetic routes, many of which are still in use today, relied on the cyclocondensation of readily available starting materials. The most classical and straightforward approach involves the reaction of hydrazine or its derivatives with precursors containing a 1,2-dicarbonyl or a masked dicarbonyl functionality on a benzene ring.

One of the most common and enduring methods is the reaction of phthalic anhydride with hydrazine hydrate.[2] This two-component [4+2] cyclocondensation provides a direct and efficient route to the basic phthalazinone skeleton.[1] Variations of this approach, utilizing substituted hydrazines and phthalic anhydrides, have been extensively explored to generate a library of diverse phthalazinone derivatives.

Another foundational method involves the use of 2-acylbenzoic acids (phthalonic acids) or phthalides as starting materials.[2] The reaction of these precursors with hydrazine derivatives offers an alternative and often complementary strategy to access the phthalazinone core. These early synthetic endeavors laid the groundwork for future explorations into the chemical space and biological potential of this versatile scaffold.

Visualizing a Classical Synthetic Route

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phthalic_Anhydride Phthalic Anhydride Reaction_Vessel Cyclocondensation (e.g., in Acetic Acid) Phthalic_Anhydride->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Phthalazinone Phthalazin-1(2H)-one Reaction_Vessel->Phthalazinone G cluster_normal Normal Cell cluster_cancer Cancer Cell (BRCA-deficient) Normal_DNA DNA Damage Normal_Repair_A Repair Pathway A (e.g., BER via PARP) Normal_DNA->Normal_Repair_A Normal_Repair_B Repair Pathway B (e.g., HR via BRCA) Normal_DNA->Normal_Repair_B Normal_Survival Cell Survival Normal_Repair_A->Normal_Survival Normal_Repair_B->Normal_Survival Cancer_DNA DNA Damage Cancer_Repair_A Repair Pathway A (Inhibited by PARPi) Cancer_DNA->Cancer_Repair_A Cancer_Repair_B Repair Pathway B (Defective BRCA) Cancer_DNA->Cancer_Repair_B Cancer_Death Cell Death (Synthetic Lethality) Cancer_Repair_A->Cancer_Death Cancer_Repair_B->Cancer_Death

Caption: The concept of synthetic lethality in BRCA-deficient cancer cells treated with a PARP inhibitor.

In the context of cancer therapy, synthetic lethality refers to a situation where a mutation in one gene is compatible with cell viability, but the combination of that mutation with the inhibition of another gene (in this case, PARP) leads to cell death. [3]Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR). [4][5]Cancer cells with defective BRCA function are heavily reliant on other DNA repair pathways, such as the PARP-mediated BER pathway, to survive. By inhibiting PARP in these BRCA-deficient cancer cells, otherwise repairable SSBs accumulate and degenerate into lethal DSBs during DNA replication, leading to selective cell death.

The phthalazinone scaffold emerged as an ideal starting point for the design of potent and selective PARP inhibitors. Its rigid structure and hydrogen bonding capabilities allowed for optimal interactions with the nicotinamide binding domain of the PARP enzyme. [6]

Case Study: The Journey of Olaparib

The development of Olaparib (Lynparza®) stands as a testament to the power of rational drug design and the clinical application of synthetic lethality. [4]The journey began at the UK-based biotechnology company KuDOS Pharmaceuticals, founded by Professor Stephen Jackson of Cambridge University. [7][8] Initial screening of compound libraries identified 4-arylphthalazinones as modest inhibitors of PARP-1. [9]Through a meticulous process of structure-activity relationship (SAR) studies, researchers at KuDOS optimized the phthalazinone core, leading to the discovery of Olaparib. [9][10]This optimization focused on enhancing inhibitory potency, improving metabolic stability, and ensuring good oral bioavailability.

In December 2014, Olaparib received approval from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of patients with germline BRCA-mutated advanced ovarian cancer who had received multiple prior lines of chemotherapy. [8]This marked a significant milestone, as Olaparib became the first-in-class PARP inhibitor to reach the market and the first cancer drug approved to target an inherited genetic mutation. [4]Since then, the clinical applications of Olaparib have expanded to include breast, prostate, and pancreatic cancers with specific genetic mutations. [7][8]The success of Olaparib has paved the way for the development of other phthalazinone-based PARP inhibitors, further solidifying the importance of this scaffold in oncology. [11]

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids

This protocol is a representative example of a classical method for synthesizing the phthalazinone core.

Materials:

  • 2-Acylbenzoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or acetic acid (as solvent)

  • Reflux apparatus

  • Magnetic stirrer and heat source

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-acylbenzoic acid and the chosen solvent.

  • Stir the mixture to achieve a suspension or a solution.

  • Slowly add hydrazine hydrate to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized phthalazinone derivative should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Representative Protocol for Palladium-Catalyzed Amination of a 4-Halophthalazinone

This protocol illustrates a modern method for the functionalization of the phthalazinone scaffold.

Materials:

  • 4-Halophthalazinone (e.g., 4-bromophthalazinone) (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-halophthalazinone, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation: As with the previous protocol, rigorous analytical characterization (NMR, MS, HPLC) is essential to confirm the structure and purity of the final product.

Conclusion and Future Perspectives

The journey of phthalazinone derivatives from their humble beginnings in synthetic chemistry to their current status as life-saving therapeutics is a compelling narrative of scientific innovation. The versatility of the phthalazinone scaffold, coupled with the ingenuity of medicinal chemists, has yielded a rich and diverse collection of biologically active molecules. The success of Olaparib has not only transformed the treatment landscape for certain cancers but has also validated the power of targeting specific genetic vulnerabilities in cancer cells.

Looking ahead, the exploration of the phthalazinone scaffold is far from over. Ongoing research continues to uncover novel biological targets and therapeutic applications for this privileged structure. The development of next-generation PARP inhibitors that can overcome acquired resistance is an active area of investigation. [11]Furthermore, the application of phthalazinone derivatives in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, holds significant promise. As our understanding of disease biology deepens and our synthetic capabilities expand, the phthalazinone core is poised to remain a central and enduring motif in the future of drug discovery.

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Foundational

A Technical Guide to the Theoretical Modeling of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide: A Computational Approach for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the theoretical modeling of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, a h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Phthalazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1] Computational modeling offers a powerful, resource-efficient avenue to explore the structural, electronic, and interactive properties of this molecule, thereby accelerating the drug discovery and development process. This document outlines detailed protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations to elucidate the molecule's potential as a therapeutic agent. The methodologies are presented with a focus on scientific integrity, providing a self-validating system for researchers to implement.

Introduction: The Rationale for Modeling 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

The phthalazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting significant biological activities.[1] The title compound, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, integrates the phthalazine heterocycle with a carbohydrazide moiety, a functional group also known for its diverse biological applications.[2] Given the established anticancer potential of structurally related quinazolinone and phthalazine derivatives, theoretical modeling can provide critical insights into the molecule's mechanism of action and guide the synthesis of more potent analogues.[3][4]

This guide will systematically detail the computational workflows to:

  • Determine the optimized molecular geometry and electronic properties.

  • Identify potential protein targets and predict binding affinities.

  • Assess the stability of the molecule-protein complex over time.

Introduction_Flow Topic 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide Core Phthalazine Core (Known Bioactivity) Topic->Core Moiety Carbohydrazide Moiety (Diverse Applications) Topic->Moiety Goal Theoretical Modeling for Drug Discovery Core->Goal Moiety->Goal DFT DFT Calculations Goal->DFT Docking Molecular Docking Goal->Docking MD Molecular Dynamics Goal->MD

Caption: Logical flow from the compound of interest to the proposed theoretical modeling approaches.

Molecular Structure and Properties: A Quantum Chemical Approach

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules.[5] These calculations provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic characteristics.

Protocol for DFT-Based Geometry Optimization and Frequency Analysis

This protocol outlines the steps for obtaining the optimized 3D structure and vibrational frequencies of the title compound.

Software: Gaussian, ORCA, or PySCF are suitable software packages.[6]

Methodology:

  • Initial Structure Generation:

    • Draw the 2D structure of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a preliminary 3D structure using the software's built-in functionalities.

  • Geometry Optimization:

    • Functional Selection: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[7]

    • Basis Set Selection: The 6-31G(d,p) basis set offers a good balance between accuracy and computational cost for molecules of this size.[7]

    • Input File Preparation: Create an input file specifying the coordinates of the initial structure, the chosen functional and basis set, and the Opt keyword for geometry optimization.

    • Execution: Run the DFT calculation. The output will provide the coordinates of the optimized, lowest-energy conformation.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation with the same functional and basis set. This is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • The results will also provide thermodynamic data and predicted vibrational spectra (e.g., IR and Raman).

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
  • FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability. These orbitals can be visualized from the DFT output to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • MEP Mapping: The Molecular Electrostatic Potential map provides a visual representation of the charge distribution on the molecule's surface. This is invaluable for predicting sites for non-covalent interactions, which are fundamental to drug-receptor binding.

DFT_Workflow cluster_DFT DFT Calculations Start Initial 3D Structure Opt Geometry Optimization (B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Analysis Opt->Freq FMO FMO Analysis (HOMO-LUMO) Opt->FMO MEP MEP Mapping Opt->MEP End Optimized Structure & Electronic Properties Freq->End

Caption: Workflow for DFT-based analysis of the target molecule.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[3] For phthalazine derivatives, known anticancer targets like Cyclooxygenase-2 (COX-2) and Focal Adhesion Kinase (FAK) are logical starting points.[3][8]

Protocol for Molecular Docking

Software: AutoDock Vina, Schrödinger Maestro, or GOLD are widely used docking programs.

Methodology:

  • Ligand Preparation:

    • Use the DFT-optimized structure of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

    • Assign appropriate atom types and charges.

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1; FAK, PDB ID: 2J0J) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign charges.

  • Binding Site Definition:

    • Identify the active site of the receptor, typically based on the location of the co-crystallized ligand in the experimental structure or from literature reports.

    • Define a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses for the ligand within the receptor's active site.

    • The software will score each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

ParameterDescriptionRecommended Value/Setting
Ligand 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazideDFT-optimized geometry
Receptor (Example) Cyclooxygenase-2 (COX-2)PDB ID: 3LN1
Docking Software AutoDock VinaExhaustiveness: 8 (default)
Grid Box Centered on the active siteDimensions to encompass the binding pocket
Output Binding affinity (kcal/mol), interaction analysisLower binding energy indicates stronger affinity

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer insights into the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.[9]

Protocol for MD Simulations

Software: GROMACS, AMBER, or NAMD are standard packages for MD simulations.[10][11]

Methodology:

  • System Preparation:

    • Use the best-docked pose from the molecular docking study as the starting structure.

    • Place the complex in a periodic box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[11]

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

    • Then, equilibrate the system's pressure and density under the NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to observe the stability of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess their structural stability over the simulation time. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor to understand the persistence of key interactions.

    • Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

MD_Simulation_Workflow cluster_MD Molecular Dynamics Simulation Start Docked Complex System_Prep System Preparation (Solvation, Ionization) Start->System_Prep Minimization Energy Minimization System_Prep->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production Run (e.g., 100 ns) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis End Dynamic Stability & Binding Free Energy Analysis->End

Caption: Step-by-step workflow for performing molecular dynamics simulations.

Conclusion and Future Directions

The theoretical modeling workflow detailed in this guide provides a robust framework for investigating the therapeutic potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. By combining DFT, molecular docking, and MD simulations, researchers can gain a multi-faceted understanding of its molecular properties, potential biological targets, and binding stability. The insights derived from these computational studies can effectively guide synthetic chemists in designing and developing novel, more potent phthalazine-based drug candidates, ultimately streamlining the path from molecular design to clinical application.

References

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  • ResearchGate. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application of Phthalazine Derivatives in Cancer Cell Line Studies: A Technical Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for investigating the anticancer properties of phthalazine derivatives using the human colorectal carcinoma cell line HCT-116 and the triple-negative br...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for investigating the anticancer properties of phthalazine derivatives using the human colorectal carcinoma cell line HCT-116 and the triple-negative breast cancer cell line MDA-MB-231 as model systems. Phthalazine, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent and selective anticancer activities. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.

Introduction: The Therapeutic Potential of Phthalazine Derivatives

Phthalazine derivatives have emerged as a promising class of compounds in cancer therapy due to their diverse mechanisms of action.[1] Their structural versatility allows for the targeting of various key players in cancer progression, including receptor tyrosine kinases, DNA repair enzymes, and cell cycle regulators.[1][2] Notably, phthalazine-based compounds have been successfully developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, all of which are critical targets in oncology.[1][2][3][4]

The selection of HCT-116 and MDA-MB-231 cell lines for these studies is strategic. HCT-116, a colon cancer cell line, is widely used for its well-characterized genetic background, including mutations in KRAS and PIK3CA, making it a relevant model for studying colorectal cancer. MDA-MB-231 represents a highly aggressive and metastatic form of breast cancer, characterized by its triple-negative status (lacking estrogen receptor, progesterone receptor, and HER2 expression), which presents significant therapeutic challenges.

This guide will delve into the practical aspects of evaluating novel phthalazine derivatives, from initial cytotoxicity screening to elucidating their mechanisms of action through various cellular and biochemical assays.

Key Cellular Targets and Mechanisms of Action

The anticancer effects of phthalazine derivatives are often attributed to their ability to interfere with specific signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)
  • VEGFR-2: As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a prime target for cancer therapy.[4][5] Phthalazine derivatives have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling, ultimately leading to a reduction in tumor growth and metastasis.[2][4][6]

  • EGFR: Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation. Certain phthalazine compounds have shown potent inhibitory activity against EGFR, inducing apoptosis in cancer cells.[3]

DNA Damage Repair Inhibition
  • PARP: PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks.[7][8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not. Phthalazine-based PARP inhibitors, like Olaparib, have been successfully translated into clinical use.[7][8]

Cell Cycle Regulation
  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in many tumors and is associated with poor prognosis. Phthalazine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.[2]

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the essential assays used to characterize the anticancer activity of phthalazine derivatives.

General Cell Culture

Proper maintenance of HCT-116 and MDA-MB-231 cell lines is fundamental to obtaining reliable and reproducible results.

  • HCT-116 Cell Culture Protocol:

    • Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding.

  • MDA-MB-231 Cell Culture Protocol:

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing: Follow the same procedure as for HCT-116 cells.[9]

Cytotoxicity and Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

  • Cell Seeding: Seed HCT-116 or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phthalazine derivatives in the appropriate cell culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[2]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Evaluation of Cell Migration and Invasion

For metastatic cancer cell lines like MDA-MB-231, assessing the impact of phthalazine derivatives on cell migration and invasion is crucial.

This assay mimics cell migration during wound healing in vivo and is a straightforward method to assess collective cell migration.[12]

  • Cell Seeding: Seed MDA-MB-231 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a fresh medium containing the phthalazine derivative at a non-lethal concentration (determined from the MTT assay). Include a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24, and 48 hours) using a phase-contrast microscope.[7]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

The Boyden chamber or transwell assay provides a more quantitative measure of cell migration and can be adapted to assess invasion by coating the membrane with an extracellular matrix (ECM) component like Matrigel.[6][13]

  • Insert Preparation: For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Resuspend serum-starved MDA-MB-231 cells in a serum-free medium and seed them into the upper chamber of the transwell insert.

  • Chemoattractant: Add a complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Treatment: Add the phthalazine derivative to both the upper and lower chambers.

  • Incubation: Incubate for 16-24 hours at 37°C.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like Crystal Violet.[14]

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Analysis of Cell Cycle Distribution

Phthalazine derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.[8]

  • Cell Treatment: Seed HCT-116 or MDA-MB-231 cells and treat them with the phthalazine derivative at the IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[15][16]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[15][17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Detection of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry.[18]

  • Cell Treatment: Treat HCT-116 or MDA-MB-231 cells with the phthalazine derivative as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[19][20]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

Western Blot Analysis of Signaling Proteins

Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular mechanisms affected by the phthalazine derivatives.[21][22]

  • Protein Extraction: Treat cells with the phthalazine derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved PARP, phosphorylated VEGFR-2, Cyclin B1, Bcl-2, Bax) overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

Data Presentation and Interpretation

Quantitative Data Summary

Summarize the cytotoxic activities of the tested phthalazine derivatives in a clear and concise table.

CompoundTarget Cell LineIC50 (µM)Mechanism of ActionReference
Compound 12b HCT-1160.32VEGFR-2 Inhibition, Apoptosis, S-phase arrest[10][15]
Compounds 9c, 13c HCT-1161.58, 0.64VEGFR-2 Inhibition[15]
Compounds 7a, 7b HCT-1166.04, 13.22VEGFR-2 Inhibition[6]
Compound 12d MDA-MB-2310.57EGFR Inhibition, Apoptosis[3]
Compounds 11d, 12c MDA-MB-2310.92, 1.89EGFR Inhibition[3]
Visualization of Pathways and Workflows

Visual diagrams can effectively illustrate complex signaling pathways and experimental procedures.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling cascade by a phthalazine derivative.

Experimental_Workflow start Start: Phthalazine Derivative Synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) Determine IC50 start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism migration Migration/Invasion Assays (Wound Healing, Transwell) mechanism->migration cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis western_blot Protein Expression (Western Blot) mechanism->western_blot in_vitro_kinase In Vitro Kinase Assays (VEGFR-2, PARP, etc.) mechanism->in_vitro_kinase data_analysis Data Analysis and Conclusion migration->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis in_vitro_kinase->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: A typical workflow for the preclinical evaluation of phthalazine derivatives.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to studying the anticancer effects of phthalazine derivatives using HCT-116 and MDA-MB-231 cell lines. The provided protocols are robust and widely accepted in the field of cancer research. By systematically evaluating cytotoxicity, effects on cell migration and invasion, cell cycle progression, and apoptosis, researchers can gain a thorough understanding of the therapeutic potential of novel phthalazine compounds.

Future studies should focus on validating these in vitro findings in more complex models, such as 3D spheroids and in vivo animal models, to better predict clinical efficacy. Furthermore, exploring the structure-activity relationships (SAR) of phthalazine derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation targeted cancer therapies.

References

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH. Available at: [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. Available at: [Link]

  • (PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. ResearchGate. Available at: [Link]

  • MDA-MB-231 Cell Culture Protocol. UCSC Genome Browser. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. Available at: [Link]

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  • (PDF) Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. ResearchGate. Available at: [Link]

  • Full article: Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Taylor & Francis. Available at: [Link]

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  • Structure of biologically active phthalazine derivatives. ResearchGate. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for Apoptosis Assays with 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Pro-Apoptotic Potential of a Novel Phthalazine Derivative The phthalazine scaffold is a recurring motif in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Pro-Apoptotic Potential of a Novel Phthalazine Derivative

The phthalazine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anti-cancer agents.[1][2] Several studies have highlighted the ability of novel phthalazine-based compounds to induce apoptosis in cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.[1][3] This document provides a comprehensive guide for investigating the pro-apoptotic effects of a specific novel compound, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide .

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor growth.[4] Therefore, compounds that can selectively induce apoptosis in cancer cells are of significant therapeutic interest.

These application notes will detail a multi-faceted experimental strategy to rigorously characterize the apoptotic activity of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. We will delve into the underlying principles of key apoptosis assays, provide step-by-step protocols, and emphasize the importance of robust experimental design, including appropriate controls, to ensure data integrity and reproducibility.

Guiding Principles: A Multi-Parametric Approach to Confirming Apoptosis

A single assay is insufficient to definitively conclude that a compound induces apoptosis. A robust investigation relies on observing multiple, temporally ordered hallmarks of programmed cell death. This guide advocates for a tiered approach, beginning with assays that detect early events and progressing to those that confirm the later stages of apoptosis.

Our experimental workflow will focus on answering the following key questions:

  • Does the compound induce externalization of phosphatidylserine, an early marker of apoptosis?

  • Does the compound activate executioner caspases, the central drivers of the apoptotic cascade?

  • Does the compound lead to DNA fragmentation, a characteristic of late-stage apoptosis?

  • Does the compound modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family, and lead to the cleavage of critical cellular substrates like PARP?

By systematically addressing these questions, researchers can build a compelling body of evidence to characterize the pro-apoptotic activity of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Experimental Workflows and Protocols

I. Initial Screening and Assessment of Apoptosis Induction: Annexin V/PI Staining

Principle: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6] Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore excluded from live and early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the DNA.[5][7] This dual-staining method allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Seeding and Treatment:

    • Seed the cancer cell line of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time course (e.g., 12, 24, 48 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine or etoposide at an appropriate concentration).[8]

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use appropriate compensation controls to correct for spectral overlap between FITC and PI.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Presentation: Expected Outcomes from Annexin V/PI Staining

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control>95%<5%<2%
Positive ControlVariableSignificant IncreaseSignificant Increase
Compound (Low Conc.)~90%~8%~2%
Compound (High Conc.)~40%~35%~25%
II. Confirmation of Apoptotic Pathway Activation: Caspase-3/7 Activity Assay

Principle: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[9] Caspase-3 and Caspase-7 are the primary executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[9] Many commercially available assays utilize a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[10][11] The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7 in the sample.[10]

Protocol: Luminescent Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide as described in the Annexin V/PI protocol.

  • Assay Procedure: [11]

    • Equilibrate the plate and its contents to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Expected Outcomes from Caspase-3/7 Activity Assay

Treatment GroupLuminescence (RLU)Fold Change vs. Vehicle
Vehicle Control10,0001.0
Positive Control150,00015.0
Compound (Low Conc.)25,0002.5
Compound (High Conc.)120,00012.0
III. Visualization of a Hallmark of Late-Stage Apoptosis: TUNEL Assay

Principle: During apoptosis, endonucleases cleave DNA into internucleosomal fragments, generating a large number of 3'-hydroxyl (-OH) ends.[12][13] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is designed to detect this DNA fragmentation.[12] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-OH ends of the fragmented DNA.[12][14] These labeled dUTPs can be fluorescently tagged for detection by microscopy or flow cytometry.[14]

Protocol: TUNEL Assay with Fluorescence Microscopy

  • Sample Preparation: [15]

    • Grow and treat cells on sterile glass coverslips in a multi-well plate.

    • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Staining: [14]

    • Follow the protocol provided with a commercial TUNEL assay kit. This typically involves:

      • An equilibration step with a TdT reaction buffer.

      • Incubation with the TdT reaction mix containing the enzyme and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.

      • Stopping the reaction and washing the cells.

  • Counterstaining and Imaging:

    • Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst to visualize all cells.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence, while the nuclei of non-apoptotic cells will only be stained by the counterstain.

IV. Mechanistic Insights: Western Blotting for Key Apoptotic Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.[16] By probing for key proteins involved in the apoptotic signaling cascade, we can gain insights into the mechanism by which 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide induces cell death.

Key Protein Targets:

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is critical for regulating the intrinsic pathway of apoptosis.[17] An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis.[17][18]

  • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3 from its full-length form (~116 kDa) into two fragments of ~89 kDa and ~24 kDa.[8][19] The detection of the 89 kDa fragment is a well-established marker of apoptosis.[20]

Protocol: Western Blotting [16][21][22]

  • Protein Extraction:

    • Treat cells as previously described and harvest them.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[23]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved PARP, and full-length PARP overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Expected Outcomes from Western Blotting

Treatment GroupBax ExpressionBcl-2 ExpressionBax/Bcl-2 RatioCleaved PARP (89 kDa)
Vehicle ControlBaselineBaselineLowUndetectable
Positive ControlIncreasedDecreasedHighStrong Band
Compound (Low Conc.)Slight IncreaseSlight DecreaseIncreasedFaint Band
Compound (High Conc.)Significant IncreaseSignificant DecreaseHighStrong Band

Visualizing the Experimental Strategy and Apoptotic Pathways

experimental_workflow cluster_assays Apoptosis Assays annexin_v Annexin V/PI Staining (Early Apoptosis) caspase Caspase-3/7 Activity (Execution Phase) annexin_v->caspase tunel TUNEL Assay (Late Apoptosis) caspase->tunel western_blot Western Blot (Mechanistic Insight) tunel->western_blot compound 4-Oxo-3-phenyl-3,4- dihydrophthalazine-1-carbohydrazide cells Cancer Cell Line compound->cells Treatment cells->annexin_v cells->caspase cells->tunel cells->western_blot

Caption: A tiered experimental workflow for assessing apoptosis.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_hallmarks Apoptotic Hallmarks compound Test Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp dna_frag DNA Fragmentation caspase37->dna_frag ps_ext PS Externalization caspase37->ps_ext

Caption: Key events in the intrinsic apoptosis pathway.

Conclusion and Future Directions

By employing the multi-parametric approach detailed in these application notes, researchers can generate a comprehensive profile of the pro-apoptotic activity of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. Positive and dose-dependent results across these assays would strongly indicate that the compound induces apoptosis.

Future studies could then focus on elucidating the upstream signaling events, such as the involvement of the extrinsic (death receptor-mediated) pathway, the generation of reactive oxygen species (ROS), or the induction of cell cycle arrest. Furthermore, investigating the compound's efficacy and selectivity in co-culture systems or in vivo tumor models would be the next logical steps in its preclinical development as a potential anti-cancer therapeutic.

References

  • Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. Available from: [Link]

  • Bio-Techne. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Available from: [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Available from: [Link]

  • Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (95), 52082. Available from: [Link]

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  • El-Sayed, N. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14045-14066. Available from: [Link]

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  • ResearchGate. (n.d.). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. Available from: [Link]

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Method

Application Notes and Protocols: Molecular Docking of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide with EGFR

Abstract This guide provides a detailed protocol for the molecular docking of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide with the Epidermal Growth Factor Receptor (EGFR) kinase domain. It is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol for the molecular docking of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide with the Epidermal Growth Factor Receptor (EGFR) kinase domain. It is intended for researchers in drug discovery and computational biology. This document outlines the scientific rationale, a step-by-step methodology using industry-standard software, and best practices for result interpretation, thereby offering a comprehensive framework for investigating the potential of novel phthalazine derivatives as EGFR inhibitors.

Introduction: Targeting EGFR with Novel Phthalazine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer and glioblastoma.[2][3] This has established the EGFR kinase domain as a prime target for anticancer drug development.[1]

Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[4][5] Several studies have highlighted the potential of phthalazine-based molecules to function as EGFR inhibitors.[4][6][7] The core phthalazine scaffold can be strategically modified to optimize interactions within the ATP-binding site of the EGFR kinase domain, offering a viable strategy for the development of novel targeted therapies.[5]

This application note focuses on a specific derivative, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. The inclusion of a carbohydrazide moiety introduces additional hydrogen bond donor and acceptor sites, which could facilitate specific and high-affinity interactions with key residues in the EGFR active site.[4] Molecular docking serves as a powerful in silico tool to predict the binding conformation and affinity of this ligand with its target protein, providing critical insights to guide further experimental validation.[8]

Scientific Principles and Workflow Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein) to form a stable complex.[8] The primary objective is to identify the most plausible binding mode(s) and to estimate the binding affinity, typically represented by a scoring function.[7] A lower binding energy generally indicates a more stable protein-ligand complex.[9]

The workflow for the molecular docking of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide with EGFR can be conceptually divided into three main stages: Pre-processing, Docking Simulation, and Post-processing.

G cluster_0 Part 1: Pre-processing cluster_1 Part 2: Docking Simulation cluster_2 Part 3: Post-processing A Ligand Preparation C Grid Box Generation A->C 3D Ligand Structure B Protein Preparation B->C Prepared Protein Structure D Execution of Docking Algorithm C->D Defined Search Space E Analysis of Binding Affinity D->E Docked Poses & Scores F Visualization of Interactions E->F Best Scoring Pose

Figure 1: Overall workflow for the molecular docking protocol.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for performing the molecular docking of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide with the EGFR kinase domain. The protocol is designed to be adaptable to various molecular modeling software packages such as AutoDock Vina, Schrödinger Maestro, or similar platforms.[10][11]

Part 1: Pre-processing

3.1.1. Ligand Preparation

The accuracy of the docking simulation is highly dependent on the correct three-dimensional structure and charge distribution of the ligand.

  • Obtain Ligand Structure: The chemical structure of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide can be obtained from chemical databases or commercial supplier websites. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=C(C1=NN(C2=CC=CC=C2)C(C3=C1C=CC=C3)=O)NN.[12]

  • 2D to 3D Conversion: Use a molecular editor (e.g., ChemDraw, MarvinSketch, or the builder tool within your docking software) to convert the 2D representation or SMILES string into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or AMBER). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Charge Assignment: Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for AutoDock-based studies.

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand in the appropriate file format for your docking software (e.g., PDBQT for AutoDock Vina).

3.1.2. Protein Preparation

Proper preparation of the receptor is critical for a successful docking experiment. This involves cleaning the crystal structure and preparing it for the simulation.

  • Retrieve Protein Structure: Download the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). Several structures are available; a suitable choice would be a high-resolution structure complexed with a known inhibitor, for instance, PDB ID: 2GS6 or 5UGB.

  • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. The presence of these molecules can interfere with the docking process.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure that polar hydrogens are correctly placed.

  • Assign Partial Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins in AutoDock.

  • Repair Missing Residues/Atoms: Check for and repair any missing residues or atoms in the protein structure using tools like the Protein Preparation Wizard in Schrödinger Maestro or other modeling software.

  • File Format Conversion: Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock Vina).

Part 2: Docking Simulation

3.2.1. Grid Box Generation

The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable ligand binding poses.

  • Identify the Binding Site: The ATP-binding site of the EGFR kinase domain is the target for this docking study. If a co-crystallized ligand was present in the original PDB file, its location can be used to define the center of the binding site.

  • Define Grid Box Dimensions: Create a grid box that encompasses the entire binding pocket. A typical size would be a cube with dimensions of 20x20x20 Å, centered on the binding site. The box should be large enough to allow for the ligand to move and rotate freely but not excessively large to avoid unnecessary computational expense.

  • Generate Grid Parameter File: Generate the grid parameter file that contains the information about the grid box dimensions and the affinity maps for different atom types.

G cluster_0 Input Files cluster_1 Docking Engine cluster_2 Output Files Ligand Prepared Ligand (PDBQT) Vina AutoDock Vina Ligand->Vina Protein Prepared Protein (PDBQT) Protein->Vina Grid Grid Parameter File Grid->Vina Poses Docked Poses (PDBQT) Vina->Poses Log Log File (with scores) Vina->Log

Figure 2: Input and output files for the AutoDock Vina docking simulation.

3.2.2. Execution of Docking Algorithm

  • Configure Docking Parameters: Set the parameters for the docking run. This includes specifying the input files (prepared ligand, prepared protein, and grid parameter file) and the output file names. The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the conformational search; a higher value increases the probability of finding the optimal binding pose but also increases the computation time.

  • Run the Docking Simulation: Execute the docking command. The software will then perform a series of computational steps to explore different conformations of the ligand within the defined grid box and score them based on the scoring function.

Part 3: Post-processing and Analysis

3.3.1. Analysis of Binding Affinity

The primary quantitative output of a docking simulation is the binding affinity, typically reported in kcal/mol.

  • Examine the Log File: The output log file will contain a table of the top-ranked binding poses with their corresponding binding affinities.[7]

  • Interpret Binding Scores: A more negative binding energy indicates a stronger predicted binding affinity.[9] These scores can be used to rank different ligands or to compare different binding poses of the same ligand.

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.20.000
2-8.81.254
3-8.51.876
4-8.12.345
5-7.92.987

Table 1: Example of docking results for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide with EGFR.

3.3.2. Visualization of Interactions

Visual inspection of the docked poses is essential for understanding the nature of the protein-ligand interactions.

  • Load the Complex: Open a molecular visualization software such as PyMOL or UCSF Chimera and load the prepared protein structure and the output file containing the docked ligand poses.[5]

  • Analyze the Best-Scoring Pose: Focus on the binding pose with the lowest binding energy.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: These contribute significantly to the overall binding energy.

    • Pi-stacking interactions: These can occur between aromatic rings in the ligand and protein.

    • Salt bridges: These are electrostatic interactions between charged groups.

  • Compare with Known Inhibitors: If available, compare the binding mode of your compound with that of known EGFR inhibitors to identify common interaction patterns and potential advantages of your scaffold.

Trustworthiness and Self-Validation

To ensure the reliability of the docking results, it is crucial to perform a validation step.

  • Re-docking of a Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand from the PDB structure, prepare it, and then dock it back into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.

Conclusion and Future Directions

This application note has provided a detailed protocol for the molecular docking of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide with the EGFR kinase domain. The predicted binding affinity and interaction patterns from this in silico study can provide valuable insights into the potential of this compound as an EGFR inhibitor.

It is important to emphasize that molecular docking is a predictive tool, and the results should be interpreted with caution. The top-ranked compounds from this virtual screening should be prioritized for experimental validation through in vitro assays, such as enzymatic inhibition assays and cell-based proliferation assays, to confirm their biological activity.

References

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021, May 11). Retrieved from [Link]

  • Protein-ligand docking - Galaxy Training! (2019, October 19). Retrieved from [Link]

  • Learn Maestro: Preparing protein structures - YouTube. (2024, January 29). Retrieved from [Link]

  • Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma. (2019). Bioorganic Chemistry, 85, 345-357.
  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved from [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (2021, June 1). Retrieved from [Link]

  • AutoDock Vina. (n.d.). Retrieved from [Link]

  • 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} - RCSB PDB. (2017, March 22).
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). BMC Chemistry, 17(1), 90.
  • Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. (2016). European Journal of Medicinal Chemistry, 123, 858-872.
  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP - YouTube. (2024, February 20). Retrieved from [Link]

  • The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate - RCSB PDB. (2006, June 20). Retrieved from [Link]

  • Structure-function organization of the epidermal growth factor receptor... - ResearchGate. (n.d.). Retrieved from [Link]

  • MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Binding Affinity via Docking: Fact and Fiction - PMC - NIH. (2018, July 30). Retrieved from [Link]

  • Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium. (2021, October 12). Retrieved from [Link]

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Application

Application Notes and Protocols for the Development of Antimicrobial Agents from Phthalazine Carbohydrazides

Introduction: The Rationale for Phthalazine Carbohydrazides as Antimicrobial Leads The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Phthalazine Carbohydrazides as Antimicrobial Leads

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds due to their diverse and significant pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antihypertensive properties.[1][2] The inherent structural features of the phthalazine nucleus make it a versatile pharmacophore, amenable to chemical modifications that can enhance its biological efficacy.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of phthalazine carbohydrazide derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable and reproducible data. The protocols described herein are designed to be self-validating, incorporating necessary controls and clear endpoints.

Part 1: Synthesis and Characterization of Phthalazine Carbohydrazide Derivatives

The synthetic strategy for phthalazine carbohydrazides typically begins with readily available starting materials like phthalic anhydride. The core phthalazine structure is often formed through condensation with hydrazine derivatives.[3] The carbohydrazide moiety is a key functional group that can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies.

1.1: Synthetic Workflow: A Step-by-Step Approach

The following protocol outlines a representative synthesis of a phthalazine carbohydrazide derivative. This multi-step synthesis is designed for efficiency and adaptability.

Diagram of the Synthetic Workflow:

Synthesis_Workflow A Phthalic Anhydride C Phthalhydrazide (Phthalazin-1,4-dione) A->C Reflux B Hydrazine Hydrate B->C E 1,4-Dichlorophthalazine C->E Reflux D Phosphorus Oxychloride (POCl3) D->E G 1-Hydrazinyl-4-chlorophthalazine E->G Stirring at RT F Hydrazine Hydrate F->G I Ethyl 2-(4-chlorophthalazin-1-yl)hydrazine-1-carboxylate G->I Stirring, 0°C to RT H Ethyl Chloroformate H->I K 2-(4-Chlorophthalazin-1-yl)carbohydrazide I->K Reflux J Hydrazine Hydrate J->K

Caption: Synthetic pathway for a phthalazine carbohydrazide derivative.

1.2: Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of Phthalhydrazide (Phthalazin-1,4-dione)

  • Rationale: This step forms the core phthalazine ring system through the reaction of phthalic anhydride with hydrazine hydrate.[3]

  • Procedure:

    • To a solution of phthalic anhydride (0.1 mol) in glacial acetic acid (100 mL), add hydrazine hydrate (0.1 mol) dropwise with constant stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain pure phthalhydrazide.

Step 2: Synthesis of 1,4-Dichlorophthalazine

  • Rationale: Chlorination of the phthalhydrazide is a crucial step to introduce a reactive leaving group for subsequent nucleophilic substitution.

  • Procedure:

    • A mixture of phthalhydrazide (0.05 mol) and phosphorus oxychloride (50 mL) is refluxed for 3-4 hours.

    • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully poured into crushed ice with vigorous stirring.

    • The resulting solid is filtered, washed thoroughly with water, and dried.

Step 3: Synthesis of 1-Hydrazinyl-4-chlorophthalazine

  • Rationale: Introduction of the hydrazinyl group sets the stage for the formation of the carbohydrazide moiety.

  • Procedure:

    • To a solution of 1,4-dichlorophthalazine (0.02 mol) in ethanol (50 mL), add hydrazine hydrate (0.04 mol) dropwise at room temperature.

    • Stir the reaction mixture for 2-3 hours.

    • The precipitated product is filtered, washed with ethanol, and dried.

Step 4: Synthesis of Ethyl 2-(4-chlorophthalazin-1-yl)hydrazine-1-carboxylate

  • Rationale: This step introduces the carboethoxy group, which is a precursor to the carbohydrazide.

  • Procedure:

    • To a cooled (0°C) and stirred solution of 1-hydrazinyl-4-chlorophthalazine (0.01 mol) in dry pyridine (20 mL), add ethyl chloroformate (0.012 mol) dropwise.

    • Allow the reaction mixture to stir at room temperature for 12 hours.

    • Pour the mixture into cold water and extract with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 5: Synthesis of 2-(4-Chlorophthalazin-1-yl)carbohydrazide

  • Rationale: The final step involves the conversion of the ester to the desired carbohydrazide by reacting with hydrazine hydrate.

  • Procedure:

    • A solution of ethyl 2-(4-chlorophthalazin-1-yl)hydrazine-1-carboxylate (0.005 mol) and hydrazine hydrate (0.01 mol) in ethanol (30 mL) is refluxed for 8-10 hours.

    • Cool the reaction mixture and filter the resulting solid.

    • Wash the product with cold ethanol and recrystallize from a suitable solvent.

1.3: Characterization of Synthesized Compounds

Rationale: Thorough characterization is essential to confirm the identity and purity of the synthesized phthalazine carbohydrazide derivatives.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C=O, C=N).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the final product.

Part 2: Antimicrobial Activity Evaluation

The antimicrobial potential of the synthesized phthalazine carbohydrazide derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

2.1: Workflow for Antimicrobial Susceptibility Testing

Diagram of the Antimicrobial Testing Workflow:

Antimicrobial_Testing_Workflow A Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) C Inoculate Microtiter Plate with Bacteria and Compound Dilutions A->C B Prepare Serial Dilutions of Phthalazine Derivatives B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from wells with no growth onto agar plates E->F G Incubate Agar Plates at 37°C for 24h F->G H Determine MBC (Lowest concentration with no bacterial growth) G->H

Caption: Workflow for MIC and MBC determination.

2.2: Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4][5]

Materials:

  • Synthesized phthalazine carbohydrazide derivatives

  • Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the phthalazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

2.3: Detailed Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7][8]

Procedure:

  • Subculturing:

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.[9]

    • Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.[9]

Part 3: Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Example of MIC and MBC Data for Phthalazine Carbohydrazide Derivatives

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
PC-1 -H64128128>256
PC-2 -CH₃326464128
PC-3 -Cl16323264
PC-4 -OCH₃326464128
Ciprofloxacin (Control)0.510.250.5

Interpretation:

  • A lower MIC value indicates greater potency.

  • The ratio of MBC to MIC can provide insights into whether the compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).

Conclusion

This guide provides a robust framework for the synthesis, characterization, and antimicrobial evaluation of phthalazine carbohydrazide derivatives. By understanding the rationale behind each experimental step and adhering to standardized protocols, researchers can generate high-quality data to advance the development of new and effective antimicrobial agents. The versatility of the phthalazine scaffold offers a rich avenue for further exploration and optimization in the ongoing fight against infectious diseases.

References

  • Mohamed, N. S. (2019). Synthesis of novel phthalazine derivatives as pharmacological activities. ResearchGate. [Link]

  • Aly, A. A., El-Sayed, W. A., & Mohamed, Y. A. (2013). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]

  • El-Gendy, A. A., Mohamed, M. S., & El-Koussi, W. M. (2021). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Center for Biotechnology Information. [Link]

  • Kessler, S. N., & Wegner, H. A. (2012). Phthalazine synthesis. Organic Chemistry Portal. [Link]

  • Kumar, R., & Singh, P. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]

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  • El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules. [Link]

  • El-Sayed, W. A., Al-blewi, F. F., & Abdel-Aziz, M. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Anjana, S., & Sreeja, S. (2021). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2015). Synthesis and Antibacterial Activity of New Phthalazine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Al-Sultani, K. H. (2008). Synthesis of some Phthalazine from Hydrazone of Amino Acids. Tikrit Journal of Pure Science. [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • PubChem. (n.d.). Phthalazine-6-carbohydrazide. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Ben-Salha, R., et al. (2016). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Journal of Chemical Sciences. [Link]

  • Fisher, M. C., & McNamara, J. O. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Hamouda, R. A., et al. (2023). Minimum Bactericidal Concentration (MBC) Assays. Bio-protocol. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • CLSI. (2023). 4.2. Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]

  • Chen, Y.-L., et al. (2020). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. [Link]

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Method

Application Notes and Protocols for High-Throughput Screening of Phthalazinone Libraries

Introduction: The Phthalazinone Scaffold as a Cornerstone in Modern Drug Discovery The phthalazinone core is a nitrogen-containing heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phthalazinone Scaffold as a Cornerstone in Modern Drug Discovery

The phthalazinone core is a nitrogen-containing heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This versatile structural motif is a common feature in numerous bioactive compounds, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[3][4] Notably, phthalazinone derivatives have led to the development of groundbreaking therapeutics, particularly in oncology. Two of the most significant target classes for these libraries are Poly (ADP-ribose) Polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

The success of phthalazinone-based drugs, such as the PARP inhibitor Olaparib, underscores the importance of this scaffold.[2][5] High-throughput screening (HTS) is the cornerstone of identifying novel, active compounds from large chemical libraries.[6][7] It enables the rapid evaluation of thousands of molecules, accelerating the discovery of new therapeutic leads.[4] This document provides detailed application notes and robust protocols for conducting HTS campaigns against phthalazinone libraries, focusing on both biochemical and cell-based assay formats.

Strategic Imperative: Selecting the Appropriate HTS Assay Format

The initial and most critical decision in an HTS campaign is the choice between a biochemical and a cell-based assay. This choice fundamentally dictates the nature of the data obtained and the subsequent steps in the drug discovery pipeline.[8]

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in an in vitro system to measure the direct interaction of a compound with its molecular target.[9]

    • Advantages: They offer high precision, lower variability, and a clear, mechanistic readout of direct target engagement. They are generally more straightforward to automate and optimize for HTS.

    • Disadvantages: They do not provide information on cell permeability, off-target effects, or cellular toxicity, potentially leading to the selection of compounds that are inactive in a more complex biological environment.[10]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a specific cellular process or pathway.[11][12]

    • Advantages: They provide more physiologically relevant data by inherently accounting for cell permeability, stability, and potential cytotoxicity.[8][11] They can identify compounds that modulate a pathway, even without directly binding the primary target.

    • Disadvantages: They often exhibit higher variability due to biological complexity.[8] Identifying the specific molecular target of a hit from a phenotypic screen can be challenging and resource-intensive.[9]

The optimal strategy often involves a tiered approach: a primary screen using a robust biochemical assay to identify direct binders, followed by a secondary cell-based assay to confirm cellular activity and filter out compounds with poor pharmacological properties.

The High-Throughput Screening Cascade: A Workflow Overview

The HTS process is a multi-step cascade designed to efficiently identify and validate promising compounds from a large library. Each stage serves to refine the pool of candidates, increasing confidence in the selected hits.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Characterization Lib Phthalazinone Library Plating Primary Primary HTS (Single Concentration) Lib->Primary AssayDev Assay Development & Validation AssayDev->Primary HitConf Hit Confirmation & Re-testing Primary->HitConf Identify 'Hits' DoseResp Dose-Response (IC50/EC50) HitConf->DoseResp Confirmed Hits Secondary Secondary Assays (e.g., Orthogonal, Cell-based) DoseResp->Secondary Potent Hits SAR Hit-to-Lead (SAR Studies) Secondary->SAR Validated Hits

Caption: General workflow for a high-throughput screening campaign.

Application Note 1: Biochemical Screening for Phthalazinone-Based PARP1 Inhibitors

Scientific Rationale and Background

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response, primarily involved in the repair of DNA single-strand breaks (SSBs).[13][14] When PARP1 is inhibited, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[14] Many potent PARP inhibitors, including Olaparib, are based on the phthalazinone scaffold, which mimics the nicotinamide adenine dinucleotide (NAD+) substrate, competitively binding to the enzyme's active site.[4][15]

This protocol describes a homogeneous, bead-based proximity assay using AlphaScreen® technology to identify inhibitors of PARP1 activity. The assay measures the poly-ADP-ribosylation (PARylation) of a biotinylated histone substrate by the PARP1 enzyme.

AlphaScreen Assay Principle

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology is a highly sensitive method for studying biomolecular interactions.[16] Donor beads, when excited by a laser at 680 nm, convert ambient oxygen to singlet oxygen.[17] If an Acceptor bead is within proximity (~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 520-620 nm.[18] In this PARP1 assay, a biotinylated histone H1 substrate is captured by Streptavidin-coated Donor beads. A primary antibody specific for poly-ADP-ribose (PAR) chains binds to the modified histone, and this antibody is in turn recognized by a Protein A-conjugated Acceptor bead. Inhibition of PARP1 by a phthalazinone compound prevents PAR chain formation, thus separating the Donor and Acceptor beads and causing a loss of signal.

AlphaScreen_PARP cluster_active PARP1 Active (No Inhibitor) cluster_inhibited PARP1 Inhibited Donor1 Donor Bead Acceptor1 Acceptor Bead Donor1->Acceptor1 Singlet O2 (~200nm) -> LIGHT SIGNAL Histone1 Biotin-Histone H1 Donor1->Histone1 Streptavidin-Biotin PARP1 PARP1 Enzyme PARP1->Histone1 + NAD+ PAR_Chain PAR Chain Histone1->PAR_Chain Antibody1 Anti-PAR Ab PAR_Chain->Antibody1 Antibody1->Acceptor1 Protein A Inhibitor Phthalazinone Inhibitor PARP2 PARP1 Enzyme Inhibitor->PARP2 Blocks NAD+ site Donor2 Donor Bead Acceptor2 Acceptor Bead Donor2->Acceptor2 NO SIGNAL Histone2 Biotin-Histone H1 Donor2->Histone2 Streptavidin-Biotin PARP2->Histone2 No PARylation Antibody2 Anti-PAR Ab Antibody2->Acceptor2 Protein A

Caption: Principle of the PARP1 AlphaScreen assay.

Detailed Protocol: PARP1 Biochemical HTS

This protocol is optimized for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 0.1% BSA, 0.01% Tween-20, 1 mM DTT (add fresh).

  • Enzyme: Recombinant human PARP1.

  • Substrate: Biotinylated Histone H1.

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).

  • Detection Reagents: Streptavidin-Donor Beads, Protein A-Acceptor Beads, Anti-PAR monoclonal antibody.

  • Positive Control: Olaparib or a similar known PARP inhibitor.

  • Negative Control: DMSO (vehicle).

  • Plates: 384-well, low-volume, white plates (e.g., ProxiPlate).

Protocol Steps:

  • Compound Plating:

    • Dispense 50 nL of test compounds from the phthalazinone library (typically 10 mM in DMSO) into wells of the 384-well assay plate.

    • Dispense 50 nL of positive control (e.g., Olaparib) and negative control (DMSO) into designated control wells.

  • Enzyme & Substrate Addition:

    • Prepare a PARP1 enzyme/Histone H1 substrate mix in cold Assay Buffer. Final concentrations in the assay should be ~1 nM PARP1 and ~20 nM Biotin-Histone H1.

    • Dispense 5 µL of this mix into each well.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a NAD+ solution in Assay Buffer. The final concentration should be at the Km for NAD+ (~500 nM) to ensure sensitivity to competitive inhibitors.

    • Dispense 5 µL of the NAD+ solution to all wells to start the enzymatic reaction.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Stop & Detect:

    • Prepare the detection mix containing the Anti-PAR antibody, Streptavidin-Donor beads, and Protein A-Acceptor beads in the dark. Final concentrations should be ~5 nM antibody and 10 µg/mL of each bead type.

    • Dispense 10 µL of the detection mix into each well. This addition also stops the enzymatic reaction by dilution and chelation.

    • Seal the plate with an aluminum seal, protect from light, and incubate for 60 minutes at room temperature to allow for bead binding.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®) using standard Alpha settings (680 nm excitation, 520-620 nm emission).

Assay Validation and Data Interpretation

A robust HTS assay requires rigorous validation to ensure the data is reliable.[19][20]

  • Quality Control Metrics:

    • Z'-factor: This metric assesses the separation between the positive and negative controls and is a measure of assay quality.[21] A Z'-factor ≥ 0.5 is considered excellent for HTS.

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Signal-to-Background (S/B): Mean_neg / Mean_pos. A high S/B ratio is desirable.

    • Coefficient of Variation (%CV): (SD / Mean) * 100. The %CV for controls should be <15%.[22]

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the on-plate controls:

      • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • Set a hit threshold. A common starting point is a percent inhibition greater than three standard deviations from the mean of the library compounds (or a fixed cutoff, e.g., >50% inhibition).

Table 1: Representative Data from a PARP1 Primary Screen

Compound IDAlphaScreen Signal% InhibitionHit? (Threshold >50%)
DMSO (Neg Control)185,000 (avg)0%No
Olaparib (Pos Control)12,000 (avg)100%Yes
PZ-001179,5003.2%No
PZ-00288,00056.1%Yes
PZ-00325,00092.5%Yes
PZ-004155,00017.3%No

Application Note 2: Cell-Based Screening for Phthalazinone-Based VEGFR-2 Inhibitors

Scientific Rationale and Background

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[23][24] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process.[25] Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., MAPK, PI3K/Akt) that promote endothelial cell proliferation, migration, and survival.[25] Phthalazinone-based compounds have been successfully developed as inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activity.[4]

This protocol details a cell-based assay to identify phthalazinone compounds that inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF. The assay readout measures ATP levels as an indicator of cell viability.

VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 pathway by a phthalazinone compound blocks the phosphorylation cascade, leading to a cytostatic effect on endothelial cells and preventing their proliferation.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P RAS RAS VEGFR2->RAS P AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Gene Expression: - Proliferation - Survival - Migration ERK->Prolif AKT->Prolif Inhibitor Phthalazinone Inhibitor Inhibitor->VEGFR2 Blocks ATP Site

Caption: Simplified VEGFR-2 signaling pathway.

Detailed Protocol: HUVEC Anti-Proliferation HTS

This protocol is designed for a 384-well plate format and measures cell viability after a 72-hour compound incubation period.

Reagents & Materials:

  • Cells: Low-passage Human Umbilical Vein Endothelial Cells (HUVECs).

  • Base Medium: Endothelial Cell Growth Basal Medium (e.g., EBM-2).

  • Growth Medium: Base Medium supplemented with growth factors, but with low serum (2% FBS) and a defined concentration of VEGF (e.g., 10 ng/mL).

  • Starvation Medium: Base Medium with 0.5% FBS and no VEGF.

  • Positive Control: A known VEGFR-2 inhibitor (e.g., Sunitinib, Pazopanib).[25]

  • Negative Control: DMSO (vehicle).

  • Detection Reagent: A luminescent cell viability assay reagent (e.g., CellTiter-Glo®).

  • Plates: 384-well, clear-bottom, tissue culture-treated plates.

Protocol Steps:

  • Cell Seeding:

    • Harvest HUVECs and resuspend in Starvation Medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate at a density of ~1,000 cells/well.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach and enter a quiescent state.

  • Compound Dosing:

    • Dispense 50 nL of test compounds, positive controls, and negative controls to the appropriate wells.

  • Stimulation and Incubation:

    • Prepare Growth Medium containing VEGF.

    • Add 10 µL of Growth Medium to all wells except for "no growth" control wells (which receive Starvation Medium).

    • Incubate the plates for 72 hours (37°C, 5% CO₂).

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature (~30 minutes).

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a standard plate reader.

Data Analysis and Hit Characterization

For cell-based assays, hits are typically advanced to dose-response studies to determine their potency.

  • Primary Screen Analysis:

    • Calculate percent inhibition relative to VEGF-stimulated (high growth) and unstimulated (low growth) controls.

      • % Inhibition = 100 * (1 - (Signal_compound - Mean_low_growth) / (Mean_high_growth - Mean_low_growth))

    • Select hits based on a defined inhibition threshold (e.g., >50%).

  • Dose-Response Analysis:

    • Confirmed hits are re-tested in a serial dilution (e.g., 10-point, 3-fold dilution) to generate a dose-response curve.

    • The resulting data is fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the proliferative response is inhibited).

Table 2: Dose-Response Data for Confirmed VEGFR-2 Hits

Compound IDTargetAssay TypeIC₅₀ (µM)
Pazopanib (Control)VEGFR-2HUVEC Proliferation0.025
PZ-005VEGFR-2HUVEC Proliferation0.150
PZ-017VEGFR-2HUVEC Proliferation0.088
PZ-034VEGFR-2HUVEC Proliferation1.250

Conclusion

The phthalazinone scaffold remains a highly productive starting point for the discovery of novel therapeutics. The successful execution of an HTS campaign is paramount to unlocking the potential of these chemical libraries. By carefully selecting between robust biochemical and physiologically relevant cell-based assays, researchers can efficiently identify and validate potent and selective modulators of key disease targets like PARP1 and VEGFR-2. The detailed protocols and validation strategies outlined in this guide provide a comprehensive framework for drug discovery professionals to initiate and execute high-quality screening campaigns, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]

  • Angiogenesis Inhibitors Identified by Cell-Based High-Throughput Screening: Synthesis, Structure-Activity Relationships and Biological Evaluation of 3-[(E)-styryl]benzamides That Specifically Inhibit Endothelial Cell Proliferation. PubMed. Available at: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available at: [Link]

  • Mechanism of action of phthalazinone derivatives against rabies virus. PubMed. Available at: [Link]

  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. PubMed. Available at: [Link]

  • HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Hit Discovery at Sygnature Discovery. Sygnature Discovery. Available at: [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. Available at: [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Discovery of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors by Ligand-based Virtual High Throughput Screening. PubMed. Available at: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]

  • ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ResearchGate. Available at: [Link]

  • Introduction - High-Throughput Screening Center. University of Illinois Chicago. Available at: [Link]

  • A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. MDPI. Available at: [Link]

  • AlphaScreen | BMG LABTECH. BMG LABTECH. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Angiogenesis Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

  • (PDF) Virtual Screening and Synthesis of New Chemical Scaffolds as VEGFR-2 Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC - NIH. Available at: [Link]

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  • New way to detect drug resistance in ovarian cancer patients. WEHI. Available at: [Link]

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  • HTS Assay Validation. PubMed. Available at: [Link]

  • High throughput drug screening platform utilizing capillary and artery cell layered models based on tumor–vascular cell interactions. RSC Publishing. Available at: [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Available at: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. MDPI. Available at: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]

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Sources

Application

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Novel Hydrazide Compounds

Introduction: The Therapeutic Promise of Hydrazide Compounds in Inflammation Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Hydrazide Compounds in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key contributor to the pathophysiology of a wide range of debilitating diseases when dysregulated. These conditions include rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The mainstay of anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs), are associated with significant gastrointestinal and cardiovascular side effects, necessitating the discovery of novel, safer, and more effective anti-inflammatory agents.[1]

Hydrazide and its derivatives, hydrazones, have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[1][2][3][4] The characteristic azomethine group (-NHN=CH-) in hydrazones allows for diverse structural modifications, enabling the fine-tuning of their pharmacological properties to enhance efficacy and minimize adverse effects.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of novel hydrazide compounds, detailing both in vitro and in vivo methodologies.

A Multi-tiered Approach to Evaluation: From In Vitro Screening to In Vivo Validation

A robust evaluation of a novel compound's anti-inflammatory potential requires a hierarchical approach, beginning with high-throughput in vitro assays to identify promising candidates and progressing to more complex in vivo models to confirm efficacy and assess physiological effects. This tiered strategy ensures a cost-effective and ethically sound drug discovery process.

G cluster_0 In Vitro Screening (Target Identification & Mechanistic Insight) cluster_1 Cell-Based Assays (Cellular Response & Pathway Analysis) cluster_2 In Vivo Validation (Efficacy & Safety in a Living System) in_vitro_assays Initial In Vitro Assays cox_inhibition COX-1/COX-2 Inhibition Assay in_vitro_assays->cox_inhibition no_scavenging Nitric Oxide (NO) Scavenging Assay in_vitro_assays->no_scavenging protein_denaturation Protein Denaturation Assay in_vitro_assays->protein_denaturation cell_based_assays Cell-Based Models in_vitro_assays->cell_based_assays Promising Candidates lps_raw LPS-stimulated RAW 264.7 Macrophages cell_based_assays->lps_raw in_vivo_models In Vivo Animal Models cell_based_assays->in_vivo_models Lead Compounds cytokine_analysis Cytokine & Mediator Analysis (e.g., TNF-α, IL-6, PGE2) lps_raw->cytokine_analysis carrageenan_edema Carrageenan-Induced Paw Edema in_vivo_models->carrageenan_edema lps_model LPS-Induced Systemic Inflammation in_vivo_models->lps_model

Figure 1: A tiered workflow for evaluating the anti-inflammatory properties of novel hydrazide compounds.

Part 1: In Vitro Evaluation – Unraveling Molecular Mechanisms

In vitro assays are the first line of investigation, offering a rapid and cost-effective means to screen compounds and elucidate their potential mechanisms of action.

Cyclooxygenase (COX) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[5][6] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects.[4][6] This assay determines the ability of the novel hydrazide compounds to inhibit the activity of both COX-1 and COX-2 enzymes.[6]

Protocol:

  • Reagents and Materials:

    • Purified human or ovine COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • COX Assay Buffer

    • COX Probe (for fluorometric detection) or reagents for ELISA-based detection of PGE2

    • COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls

    • Test hydrazide compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate (black for fluorescence, clear for colorimetric)

    • Microplate reader

  • Procedure (Fluorometric Method):

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.

    • Add the test hydrazide compound at various concentrations to the respective wells. Include wells with a known COX inhibitor as a positive control and a solvent control (e.g., DMSO).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the enzymes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes using a microplate reader (excitation/emission wavelengths specific to the probe).

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

Data Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Hydrazide A50150
Hydrazide B10200.5
Celecoxib (Control)>1000.1>1000
  • A higher Selectivity Index (SI) indicates greater selectivity for COX-2, which is a desirable characteristic for a novel anti-inflammatory drug.

Nitric Oxide (NO) Scavenging Assay

Principle: Nitric oxide (NO) is a key signaling molecule in inflammation.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to tissue damage. This assay assesses the ability of the hydrazide compounds to directly scavenge NO radicals.

Protocol:

  • Reagents and Materials:

    • Sodium nitroprusside (SNP) as a source of NO

    • Griess reagent (for colorimetric detection of nitrite)

    • Phosphate buffered saline (PBS)

    • Test hydrazide compounds

    • Ascorbic acid (positive control)

    • 96-well microplate

  • Procedure:

    • Prepare solutions of the test compounds and ascorbic acid in PBS at various concentrations.

    • In a 96-well plate, mix the test compound solutions with SNP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) under a light source to induce NO generation from SNP.

    • After incubation, add Griess reagent to each well.

    • Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite, a stable product of NO.

    • Calculate the percentage of NO scavenging activity for each compound concentration.

Data Interpretation:

A dose-dependent decrease in absorbance indicates that the hydrazide compound possesses NO scavenging activity. The results can be expressed as the concentration required for 50% scavenging (IC50).

Inhibition of Protein Denaturation Assay

Principle: Protein denaturation is a well-documented cause of inflammation.[7] This assay evaluates the ability of the hydrazide compounds to inhibit the heat-induced denaturation of proteins, typically bovine serum albumin (BSA).[7][8]

Protocol:

  • Reagents and Materials:

    • Bovine serum albumin (BSA) solution

    • Tris buffer

    • Test hydrazide compounds

    • Diclofenac sodium (positive control)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the test compound at various concentrations and BSA solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

    • Calculate the percentage of inhibition of protein denaturation.

Data Interpretation:

A reduction in turbidity compared to the control indicates the compound's ability to stabilize the protein and prevent denaturation.[7] The IC50 value can be calculated to quantify the anti-inflammatory activity.[8]

Part 2: Cell-Based Assays – Simulating the Inflammatory Microenvironment

Cell-based assays provide a more physiologically relevant system to study the effects of compounds on cellular responses to inflammatory stimuli.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

Principle: RAW 264.7 murine macrophage cells are a widely used model to study inflammation.[9][10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12] This assay assesses the ability of hydrazide compounds to suppress these inflammatory responses.

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in 96-well or 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test hydrazide compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent as described in section 1.2.[12]

    • Prostaglandin E2 (PGE2) Production: Quantify the levels of PGE2 in the supernatant using a commercially available ELISA kit.

    • Cytokine (TNF-α, IL-6) Production: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or MTS assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compounds.

Data Interpretation:

A significant and dose-dependent reduction in the production of NO, PGE2, TNF-α, and IL-6 in the presence of the hydrazide compound, without affecting cell viability, indicates potent anti-inflammatory activity.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription Hydrazide Novel Hydrazide Compound Hydrazide->IKK Inhibits Hydrazide->NFkB Inhibits translocation

Figure 2: Simplified NF-κB signaling pathway in LPS-stimulated macrophages and potential points of inhibition by hydrazide compounds.

Western Blot Analysis of Key Inflammatory Proteins

Principle: To delve deeper into the mechanism of action, Western blot analysis can be used to assess the expression levels of key proteins involved in the inflammatory signaling pathways, such as NF-κB and MAPK.[13][14][15][16][17]

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment with the hydrazide compound and LPS, lyse the RAW 264.7 cells to extract total protein.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., phosphorylated IκBα, p65 subunit of NF-κB, phosphorylated p38 MAPK, iNOS, COX-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Interpretation:

A decrease in the expression of iNOS and COX-2, and a reduction in the phosphorylation of IκBα and p38 MAPK in cells treated with the hydrazide compound would suggest that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and/or MAPK signaling pathways.

Part 3: In Vivo Validation – Assessing Efficacy in a Living System

In vivo models are crucial for confirming the anti-inflammatory efficacy of a compound in a whole organism, providing insights into its bioavailability, metabolism, and potential toxicity.

Carrageenan-Induced Paw Edema in Rodents

Principle: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[1][18][19][20] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[19][21] The first phase is mediated by histamine and serotonin, while the second, later phase is primarily driven by prostaglandins and involves the infiltration of neutrophils.[19]

Protocol:

  • Animals:

    • Use healthy adult male or female Wistar rats or Swiss albino mice.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Experimental Groups:

    • Group 1 (Control): Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group 2 (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium).

    • Group 3-5 (Test): Receives the novel hydrazide compound at different doses.[22]

  • Procedure:

    • Measure the initial paw volume or thickness of the right hind paw of each animal using a plethysmometer or a digital caliper.

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[18][20]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[18]

  • Calculation of Edema Inhibition:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group.

Data Interpretation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
Hydrazide C (Low Dose)250.65 ± 0.0423.5
Hydrazide C (Mid Dose)500.45 ± 0.0347.1
Hydrazide C (High Dose)1000.35 ± 0.0258.8

A statistically significant, dose-dependent reduction in paw edema in the groups treated with the hydrazide compound, comparable to the standard drug, indicates potent in vivo anti-inflammatory activity.

G cluster_0 Pre-Treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis Paw_Initial Measure Initial Paw Volume Dosing Administer Test Compound, Standard, or Vehicle Paw_Initial->Dosing Carrageenan Inject Carrageenan into Paw Dosing->Carrageenan Paw_Measurement Measure Paw Volume at Intervals (1, 2, 3, 4h) Carrageenan->Paw_Measurement Analysis Calculate % Edema and % Inhibition Paw_Measurement->Analysis

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

Principle: This model mimics systemic inflammation by administering LPS, which triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[23] It is a valuable tool for evaluating the systemic anti-inflammatory effects of novel compounds.[23]

Protocol:

  • Animals and Groups:

    • Similar to the carrageenan model, use healthy rodents and establish control, standard, and test groups.

  • Procedure:

    • Administer the vehicle, standard drug (e.g., Dexamethasone), or test hydrazide compound.

    • After a suitable pre-treatment time, administer a systemic dose of LPS (intraperitoneally or intravenously).

    • At a predetermined time point after LPS administration (e.g., 2-4 hours), collect blood samples via cardiac puncture.

    • Separate the serum or plasma and store it at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or plasma using specific ELISA kits.

Data Interpretation:

A significant reduction in the serum levels of pro-inflammatory cytokines in the animals treated with the hydrazide compound compared to the LPS-only control group demonstrates its systemic anti-inflammatory efficacy.

Conclusion

The comprehensive evaluation of novel hydrazide compounds for their anti-inflammatory properties requires a systematic and multi-faceted approach. The protocols outlined in this application note provide a robust framework for screening, characterizing, and validating the therapeutic potential of these promising molecules. By combining in vitro and in vivo methodologies, researchers can gain valuable insights into the mechanisms of action and in vivo efficacy, paving the way for the development of the next generation of safe and effective anti-inflammatory drugs.

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  • Draft – Guideline for the evaluation of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs), with respect. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 23, 2026, from [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Evaluation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide for P-glycoprotein Inhibition

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel chemical entities, specifically focusing on the potential of 4-Oxo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel chemical entities, specifically focusing on the potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide and its analogs as inhibitors of P-glycoprotein (P-gp). P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for characterizing the P-gp inhibitory activity of this class of compounds.

Introduction: The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), the product of the MDR1 (or ABCB1) gene, functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells.[1][2][3] This transport mechanism reduces the intracellular concentration of drugs, thereby diminishing their therapeutic efficacy.[4] Overexpression of P-gp is a common mechanism by which cancer cells develop resistance to a multitude of anticancer drugs, a phenomenon known as multidrug resistance (MDR).[1][2] Therefore, the development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of chemotherapy.[5][6]

The phthalazine-carbohydrazide scaffold represents a class of heterocyclic compounds with diverse biological activities. While the specific compound 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide has not been extensively studied as a P-gp inhibitor, related carbohydrazide derivatives have shown promise in various therapeutic areas, suggesting the potential for this chemical motif to interact with biological targets like P-gp.[7][8][9][10] This guide provides the necessary framework to investigate this potential.

Mechanism of P-glycoprotein Inhibition

P-gp inhibitors can act through several mechanisms to block the efflux of chemotherapeutic drugs.[4][11] Understanding these mechanisms is crucial for interpreting experimental results.

  • Competitive Inhibition: The inhibitor competes with the drug substrate for the same binding site on P-gp.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that prevents substrate transport.[11]

  • Interference with ATP Hydrolysis: The inhibitor may block the ATPase activity of P-gp, preventing the energy-dependent conformational changes required for drug efflux.[11]

The following diagram illustrates the basic mechanism of P-gp mediated drug efflux and its inhibition.

cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds ATP ATP ATP->Pgp Hydrolysis Inhibitor 4-Oxo-3-phenyl-3,4-dihydrophthalazine- 1-carbohydrazide (Inhibitor) Inhibitor->Pgp Blocks

Caption: P-gp mediated drug efflux and its inhibition.

Experimental Protocols for Assessing P-gp Inhibition

A multi-assay approach is recommended to thoroughly characterize the P-gp inhibitory potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Calcein-AM Efflux Assay

This is a high-throughput fluorescence-based assay to measure P-gp activity.[12][13] Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely diffuse into cells.[14] Inside the cell, esterases cleave the AM group, converting it to the fluorescent, hydrophilic calcein, which is trapped within the cell unless actively transported out by P-gp.[14] P-gp inhibitors will block the efflux of Calcein-AM, leading to an increase in intracellular fluorescence.

Experimental Workflow:

A Seed P-gp overexpressing cells (e.g., K562/MDR1) in 96-well plate B Incubate cells with varying concentrations of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide and positive control (e.g., Verapamil) A->B C Add Calcein-AM substrate B->C D Incubate for 15-30 minutes at 37°C C->D E Wash cells to remove excess Calcein-AM D->E F Measure intracellular fluorescence (Ex: 490 nm, Em: 515 nm) E->F G Calculate IC50 value F->G

Caption: Workflow for the Calcein-AM Efflux Assay.

Detailed Protocol:

  • Cell Culture: Culture P-gp overexpressing cells (e.g., K562/MDR1 or MDCK-MDR1) and their parental non-overexpressing counterparts in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide in DMSO. Serially dilute the compound in assay buffer to achieve the desired final concentrations. Also, prepare a positive control inhibitor (e.g., Verapamil).

  • Compound Incubation: Remove the culture medium from the wells and add the diluted compound solutions. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to each well to a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.[15]

  • Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~515 nm.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and determine the IC50 value.

Rhodamine 123 Efflux Assay

Rhodamine 123 is another fluorescent substrate of P-gp.[16][17] This assay is a well-established method to confirm P-gp inhibition and is often analyzed using flow cytometry.[17][18][19]

Detailed Protocol:

  • Cell Preparation: Harvest P-gp overexpressing cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add varying concentrations of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide or a positive control and incubate for 30 minutes at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells, remove the supernatant, and wash twice with ice-cold PBS.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

  • Data Analysis: Calculate the mean fluorescence intensity (MFI) for each concentration. Determine the IC50 value by plotting the MFI against the inhibitor concentration.

P-gp ATPase Activity Assay

This assay directly measures the effect of the test compound on the ATP hydrolysis activity of P-gp.[11][20] P-gp substrates and inhibitors can modulate its ATPase activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified.[20]

Detailed Protocol:

  • Membrane Preparation: Use commercially available P-gp-rich membrane vesicles or prepare them from P-gp overexpressing cells.

  • Assay Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and varying concentrations of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. Include a basal control (no compound), a positive control substrate (e.g., verapamil, which stimulates ATPase activity), and a positive control inhibitor (e.g., sodium orthovanadate, which inhibits ATPase activity).

  • Reaction Initiation: Initiate the reaction by adding MgATP.[21]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.[21]

  • Reaction Termination: Stop the reaction by adding a detection reagent that forms a colored complex with the liberated inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 340 nm).[21]

  • Data Analysis: Calculate the amount of phosphate released and plot it against the compound concentration to determine if the compound stimulates or inhibits P-gp ATPase activity.

Corroborative Studies: MDR1 Gene Expression

To determine if 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide affects the expression level of P-gp, quantitative real-time PCR (qRT-PCR) can be performed.[1][22]

Brief Protocol:

  • Cell Treatment: Treat P-gp overexpressing cells with the test compound for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the relative expression of the MDR1 gene using the ΔΔCt method.

Data Presentation and Interpretation

The results from the primary assays should be summarized to provide a clear profile of the compound's P-gp inhibitory activity.

Table 1: Summary of P-gp Inhibitory Activity of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

AssayEndpointResult (Hypothetical)
Calcein-AM EffluxIC502.5 µM
Rhodamine 123 EffluxIC503.1 µM
P-gp ATPase ActivityEffectStimulation at low concentrations, inhibition at high concentrations
MDR1 Gene ExpressionFold Change (24h)No significant change

Interpretation:

  • Consistent IC50 values in the low micromolar range from both the Calcein-AM and Rhodamine 123 assays would suggest that 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is a potent P-gp inhibitor.

  • The effect on ATPase activity can provide insight into the mechanism of interaction. Stimulation often indicates the compound is a substrate, while inhibition suggests it blocks the pump's function.

  • No change in MDR1 gene expression would indicate that the compound's inhibitory effect is due to direct interaction with the P-gp protein rather than downregulation of its expression.

Conclusion

This guide provides a robust framework for the systematic evaluation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide as a potential P-glycoprotein inhibitor. By employing a combination of functional and mechanistic assays, researchers can thoroughly characterize its activity and determine its potential for overcoming multidrug resistance in cancer therapy. The successful identification and development of novel P-gp inhibitors from this and other chemical classes hold significant promise for improving patient outcomes in oncology.

References

  • 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide - NIH.
  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives - ResearchGate.
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Application

Application Note: A Practical Guide to the Purification and Characterization of Synthesized Phthalazine Derivatives

Abstract Phthalazine derivatives represent a critical class of nitrogen-containing heterocyclic compounds, with a diverse range of applications in medicinal chemistry, including roles as anticancer, anti-inflammatory, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phthalazine derivatives represent a critical class of nitrogen-containing heterocyclic compounds, with a diverse range of applications in medicinal chemistry, including roles as anticancer, anti-inflammatory, and antihypertensive agents.[1] The biological efficacy and the reliability of structure-activity relationship (SAR) studies are fundamentally dependent on the purity and structural integrity of the synthesized compounds. This guide provides a comprehensive overview of the essential analytical techniques for the purification and characterization of phthalazine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into field-proven protocols for chromatographic separation, crystallization, and spectroscopic confirmation, emphasizing the rationale behind methodological choices to ensure the synthesis of highly pure and well-characterized molecules.

The Imperative of Purity: A Foundational Overview

In drug discovery and development, an impure compound can lead to erroneous biological data, mask the true activity of the target molecule, or introduce unforeseen toxicity. Therefore, a systematic and multi-faceted approach to purification and characterization is not merely a procedural step but a cornerstone of scientific integrity. The typical workflow involves an initial work-up to remove bulk impurities, followed by chromatographic purification, and often concluding with recrystallization to achieve high crystalline purity. Each stage is critically assessed using analytical techniques to guide the process and validate the final product.

crude Crude Reaction Mixture workup Aqueous Work-up (Extraction/Washing) crude->workup Remove salts, water-soluble impurities tlc_check1 TLC Purity Check workup->tlc_check1 column Flash Column Chromatography tlc_check1->column Impure recrystal Recrystallization tlc_check1->recrystal Substantially pure, minor impurities combine Combine Pure Fractions (TLC Verified) column->combine combine->recrystal Achieve crystalline purity characterization Full Characterization (NMR, MS, MP, IR) recrystal->characterization final_product Pure, Characterized Phthalazine Derivative characterization->final_product

Caption: General workflow for the purification and analysis of phthalazine derivatives.

Initial Work-Up: The First Line of Purification

Following synthesis, the crude reaction mixture contains the target compound alongside unreacted starting materials, reagents, and by-products. A liquid-liquid extraction and washing protocol is the first and most effective step to remove a significant portion of these impurities.

Causality: The choice of washing solutions is dictated by the acid-base properties of the impurities and the desired product. For instance, a basic wash with 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) will deprotonate and solubilize acidic impurities, moving them to the aqueous layer.[2] Conversely, an acidic wash (e.g., 0.1N HCl) removes basic impurities.[2] Phthalazine derivatives themselves can be weakly basic, so care must be taken to avoid protonating the target compound and causing it to partition into the aqueous layer, unless this is a desired purification strategy.

Protocol 2.1: General Aqueous Work-up
  • Quench the Reaction: Carefully quench the reaction mixture, often by adding it to water or a saturated ammonium chloride (NH₄Cl) solution.

  • Solvent Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the solubility of the phthalazine derivative.

  • Acidic/Basic Washes:

    • Wash the organic layer sequentially with 0.1N HCl (if basic impurities are expected).[2]

    • Wash with a saturated NaHCO₃ or 5% Na₂CO₃ solution (if acidic impurities or unreacted acidic starting materials are present).[2]

    • Wash with brine (saturated NaCl solution) to break up any emulsions and remove bulk water.

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for chromatographic purification.[2][3]

Chromatographic Purification: The Core Separation Step

Chromatography is the primary tool for separating the target phthalazine derivative from closely related impurities. The choice of technique depends on the scale of the purification and the required level of purity.

Thin-Layer Chromatography (TLC): The Analytical Compass

TLC is an indispensable, rapid, and inexpensive technique used to monitor the progress of a reaction, assess the purity of the crude product, and, most importantly, determine the optimal solvent system for flash column chromatography.[2][3]

Protocol 3.1.1: TLC Analysis

  • Plate Preparation: On a silica gel 60 F₂₅₄ aluminum sheet, lightly draw a baseline in pencil approximately 1 cm from the bottom.[3]

  • Spotting: Dissolve a small amount of the crude product in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (mobile phase). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots, typically under a UV lamp at 254 nm.[2][3] The Retention Factor (Rƒ) is calculated as (distance traveled by spot) / (distance traveled by solvent front). An ideal Rƒ for column chromatography is typically between 0.25 and 0.40.

Phthalazine Derivative Polarity Typical Solvent System (v/v) Reference
Low to Medium PolarityEthyl Acetate / Petroleum Ether (1:5 to 3:1)[3]
Medium PolarityEthyl Acetate / Petroleum Ether (1:1 to 2:1)[2]
Higher Polarity / Complex MixturesToluene / Chloroform / Methanol (70:20:1)
Flash Column Chromatography: The Preparative Workhorse

Flash chromatography is the standard method for purifying milligrams to grams of synthesized material. The principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase selected based on prior TLC analysis.[4]

tlc 1. Run TLC in various solvent systems select 2. Select system giving target Rƒ ≈ 0.3 tlc->select prepare 3. Prepare column slurry with starting eluent select->prepare load 4. Load sample (dry or wet loading) prepare->load elute 5. Elute with solvent gradient, collecting fractions load->elute analyze 6. Analyze fractions by TLC elute->analyze combine 7. Combine pure fractions and evaporate solvent analyze->combine

Caption: Workflow for developing a flash chromatography purification method.

Protocol 3.2.1: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent identified by TLC. Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

    • Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column. This method often results in better separation.

  • Elution: Begin eluting the column with the starting mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent to elute compounds with stronger affinity for the silica gel.

  • Fraction Collection: Collect the eluate in a series of test tubes or vials.

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure desired product. Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC): For High Purity Applications

For achieving >99% purity or for purifying highly polar phthalazine derivatives that are challenging to separate by normal-phase chromatography, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

Recrystallization: The Final Polish

Recrystallization is a powerful technique for achieving the highest level of purity for solid compounds.[7] The principle is based on the differential solubility of the target compound and its impurities in a specific solvent at different temperatures.

Protocol 4.1: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of the compound in various solvents to find the best one.

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield. Popular methods include slow cooling and solvent layering.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals thoroughly, typically in a vacuum oven, to remove any residual solvent.

Recrystallization Solvent Typical Application Reference
EthanolFor moderately polar phthalazinones.[3]
Ethyl Acetate / Petroleum EtherA solvent/anti-solvent system for compounds with intermediate polarity.[2]
Glacial Acetic AcidFor less soluble or more complex derivatives.[9]

Purity Assessment and Structural Confirmation

No purification is complete without rigorous confirmation of both purity and chemical identity. A combination of techniques should always be used.

purified Purified Solid mp Melting Point: Sharp & Matches Literature? purified->mp hplc HPLC: Single Peak >98%? mp->hplc Yes fail Fail: Repurify or Re-synthesize mp->fail No nmr ¹H & ¹³C NMR: Correct Structure? hplc->nmr Yes hplc->fail No ms Mass Spec: Correct M+ Peak? nmr->ms Yes nmr->fail No pass Pass: Pure & Confirmed ms->pass Yes ms->fail No

Caption: Decision tree for the final confirmation of purity and identity.

  • Melting Point (MP): A pure crystalline solid will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's structure.[2][3][10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental formula.[10]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O stretch for phthalazinones, N-H stretches).[3]

Functional Group Technique Characteristic Signal / Value Reference
Phthalazinone C=O¹³C NMRδ ≈ 158-160 ppm[3]
Phthalazinone C=OIRν ≈ 1640-1680 cm⁻¹[11]
Aromatic Protons¹H NMRδ ≈ 7.1-8.5 ppm[2]
Hydrazide NHNH₂¹H NMRδ ≈ 4.2 (NH₂) and 9.1 (NH) ppm[3]
Hydrazide NHNH₂IRν ≈ 3200-3300 cm⁻¹[3]

Conclusion

The successful synthesis of phthalazine derivatives for biological evaluation is critically dependent on a rigorous and systematic approach to purification and characterization. By integrating techniques such as aqueous work-up, TLC, flash chromatography, and recrystallization, researchers can effectively isolate target compounds. The subsequent application of a suite of analytical methods, including melting point analysis, NMR, MS, and IR spectroscopy, is essential to validate the purity and confirm the structural identity of the final product, ensuring the generation of reliable and reproducible scientific data.

References

  • El-Sayed, M. A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9438. [Link]

  • Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12199. [Link]

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  • Gouda, M. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21637-21655. [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. [Link]

  • Cimpoiu, C., et al. (2003). Identification of New Phthalazine Derivatives by HPTLC-FTIR and Characterization of Their Separation Using Some Molecular Properties. Journal of Liquid Chromatography & Related Technologies, 26(16), 2687-2696. [Link]

  • Smitasingh, S., et al. (2018). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]

  • Abdel-rahman, A. A.-H., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(19), 6296. [Link]

  • Rosario-Ortiz, F. L., et al. (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Engineering Science, 24(4), 464-472. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

Welcome to the dedicated technical support guide for the synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. This resource is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists aiming to optimize their synthetic protocols and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural choices, offering solutions grounded in established chemical principles to enhance yield, purity, and reproducibility.

Synthetic Pathway Overview

The synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is typically achieved via a two-step process. The foundational step involves the construction of the phthalazinone heterocyclic core through a condensation-cyclization reaction. This is followed by the conversion of a carboxylate ester at the C1 position into the desired carbohydrazide via hydrazinolysis. Understanding the nuances of each step is critical for maximizing the overall yield.

Synthesis_Workflow cluster_0 Step 1: Phthalazinone Ring Formation cluster_1 Step 2: Hydrazinolysis A Ethyl 2-formylbenzoate C Ethyl 4-Oxo-3-phenyl-3,4- dihydrophthalazine-1-carboxylate A->C Reflux (e.g., Ethanol, Acetic Acid) B Phenylhydrazine B->C E 4-Oxo-3-phenyl-3,4- dihydrophthalazine-1-carbohydrazide C->E Reflux (e.g., Ethanol) D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage affecting the overall yield of the synthesis?

A1: Both steps are crucial, but the initial ring formation (Step 1) is often the most challenging. The yield and purity of the intermediate, Ethyl 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate, directly dictate the success of the subsequent hydrazinolysis. The reaction of 2-acylbenzoic acids or their esters with hydrazines is the most common route to the phthalazine system[1]. Incomplete cyclization, side-product formation (e.g., simple phenylhydrazone), or difficulty in purifying the ester intermediate can significantly reduce the overall yield.

Q2: How should I monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps.

  • For Step 1 (Ring Formation): Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 7:3) to track the consumption of the starting materials (Ethyl 2-formylbenzoate and phenylhydrazine) and the formation of the more polar phthalazinone ester product.

  • For Step 2 (Hydrazinolysis): Use a more polar solvent system (e.g., Ethyl Acetate:Methanol 9:1). The final carbohydrazide product is significantly more polar than the starting ester and will have a much lower Rf value. The reaction is complete when the ester spot has completely disappeared.

Q3: Are there any alternative starting materials for the phthalazinone ring formation?

A3: Yes. While Ethyl 2-formylbenzoate is common, you can also start from 2-carboxybenzaldehyde[2] or phthalic anhydride derivatives[1][3]. Using 2-carboxybenzaldehyde will yield 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, which would then need to be esterified before proceeding to the hydrazide. Starting with phthalic anhydride typically leads to substitution at different positions unless a more complex, multi-step synthesis is employed[1]. For this specific target molecule, the pathway from Ethyl 2-formylbenzoate is one of the most direct.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Flowchart start Low Final Yield q1 Which step has low yield? start->q1 step1_issue Issue in Step 1: Phthalazinone Formation q1->step1_issue Step 1 step2_issue Issue in Step 2: Hydrazinolysis q1->step2_issue Step 2 sol1a Check Purity of Starting Materials step1_issue->sol1a sol1b Optimize Solvent & Temperature step1_issue->sol1b sol1c Ensure Anhydrous Conditions if Needed step1_issue->sol1c sol2a Increase Molar Excess of Hydrazine Hydrate step2_issue->sol2a sol2b Extend Reflux Time (Monitor by TLC) step2_issue->sol2b sol2c Check Purity of Ester Intermediate step2_issue->sol2c

Caption: Troubleshooting decision workflow.

Q: My yield for the phthalazinone ester (Step 1) is consistently low (<50%). What are the likely causes and solutions?

A: This is a common issue stemming from several potential factors.

  • Causality & Rationale: The reaction involves the formation of a phenylhydrazone intermediate, followed by an intramolecular cyclization with the elimination of water.[4][5] If the cyclization is not efficient, the linear phenylhydrazone may persist or undergo side reactions. The electrophilicity of the ester's carbonyl carbon is lower than that of the aldehyde, making the ring closure the rate-determining step.

  • Troubleshooting Steps:

    • Purity of Reactants: 2-formylbenzoic acid and its esters can be prone to oxidation. Phenylhydrazine can degrade upon exposure to air and light, turning dark and viscous. Use freshly purified or high-purity reagents.

    • Solvent Choice: The choice of solvent is critical.

      • Ethanol: A good general-purpose solvent that facilitates dissolution of both reactants.

      • Glacial Acetic Acid: Can act as both a solvent and an acid catalyst, promoting the dehydration and cyclization step. Refluxing in acetic acid often improves yields for phthalazinone synthesis.[1][3]

    • Temperature and Reaction Time: The reaction typically requires heat to overcome the activation energy for cyclization. Ensure the mixture is refluxed adequately. Monitor via TLC until the starting aldehyde spot disappears completely.

Q: The hydrazinolysis of my ester intermediate (Step 2) is slow and incomplete, even after prolonged reflux.

A: The conversion of esters to hydrazides can sometimes be challenging, especially with sterically hindered or electronically deactivated esters.[6]

  • Causality & Rationale: Hydrazinolysis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. The reactivity can be hampered if the carbonyl group is sterically shielded or if electron-donating groups reduce its electrophilicity.

  • Troubleshooting Steps:

    • Molar Ratio of Hydrazine: Ensure a significant molar excess of hydrazine hydrate is used (typically 5-10 equivalents). This drives the reaction equilibrium towards the product side.

    • Solvent System: While ethanol is standard, if the ester has poor solubility, consider a higher-boiling alcohol like n-butanol or isopropanol to increase the reaction temperature.[7]

    • Purity of the Ester: Impurities from Step 1 can interfere with the reaction. Ensure the ester intermediate is properly purified (e.g., by recrystallization) before proceeding.

    • Reaction Time: Some sterically hindered esters require extended reflux times (up to 24-48 hours). Continue to monitor by TLC and maintain reflux as long as the starting material is present.

Q: My final product precipitates as an oil or is very difficult to purify by recrystallization. What should I do?

A: This usually indicates the presence of impurities, which disrupt the crystal lattice formation.

  • Causality & Rationale: The high polarity of the carbohydrazide functional group lends the molecule to strong intermolecular hydrogen bonding, which is essential for crystallization. Impurities, such as unreacted ester or side products from the cyclization step, can interfere with this ordered packing.

  • Troubleshooting Steps:

    • Initial Workup: After the reaction, cool the mixture thoroughly in an ice bath to maximize precipitation. If an oil forms, try triturating it with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or cold ethanol).

    • Recrystallization Solvent: Finding the right solvent is key.

      • Ethanol or Methanol: Often good choices. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

      • DMF/Water or Acetic Acid/Water: For highly insoluble products, dissolving in a small amount of a polar aprotic solvent like DMF and then carefully adding water until turbidity appears can induce crystallization.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography may be necessary. Use a polar eluent system, such as Dichloromethane:Methanol (e.g., 95:5), to isolate the highly polar product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate
  • To a 250 mL round-bottom flask equipped with a reflux condenser, add Ethyl 2-formylbenzoate (1 eq.).

  • Dissolve the starting material in glacial acetic acid (approx. 5-10 mL per gram of ester).

  • Add phenylhydrazine (1.1 eq.) dropwise to the solution while stirring. The solution may warm up and change color.

  • Heat the reaction mixture to reflux (approx. 118-120°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (Hexane:Ethyl Acetate 7:3).

  • After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake with a small amount of cold ethanol to remove residual acetic acid.

  • Recrystallize the crude product from hot ethanol to yield the pure ester intermediate as a crystalline solid.

Protocol 2: Synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide
  • In a 100 mL round-bottom flask with a reflux condenser, suspend the Ethyl 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate (1 eq.) in ethanol (approx. 10 mL per gram of ester).

  • Add hydrazine hydrate (8-10 eq.) to the suspension.

  • Heat the mixture to reflux. The suspension should gradually become a clear solution as the reaction proceeds.

  • Maintain reflux for 8-12 hours. Monitor the disappearance of the starting material by TLC (Ethyl Acetate:Methanol 9:1).

  • Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1-2 hours. The product will precipitate out.

  • Filter the white solid, wash with a small volume of cold diethyl ether, and dry under vacuum to obtain the final product. The direct formation of carbohydrazides from esters and hydrazine hydrate is a well-established method, though yields can vary based on the substrate.[6]

Data Summary: Optimizing Reaction Conditions

The choice of solvent and temperature can significantly impact reaction outcomes. The following table provides a comparative summary for the critical hydrazinolysis step.

EntrySolventTemperature (°C)Time (h)Conversion (%)Observations
1Ethanol~78 (Reflux)12~85%Standard conditions, good yield.
2Methanol~65 (Reflux)12~70%Lower temperature leads to slower reaction.
3Isopropanol~82 (Reflux)10>95%Slightly higher temp, faster reaction.[7]
4n-Butanol~118 (Reflux)6>95%Faster reaction, but potential for side products.
5EthanolRoom Temp48<20%Reaction is very slow without heat.

References

  • Czopek, A., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health (NIH). Available at: [Link]

  • Guerret, P., et al. (1998). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

  • Farghaly, A. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]

  • Chaudhary, A. P., & Kant, P. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. Available at: [Link]

  • Patel, R. V., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). Available at: [Link]

  • Stanovnik, B., & Tisler, M. (2004). Product Class 10: Phthalazines. Science of Synthesis. Available at: [Link]

  • Gomółka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • CN101735041B. (2012). Preparation method of 2-carboxybenzaldehyde. Google Patents.
  • Liu, Q., et al. (2015). Synthesis of Fused Polycyclic 1,4-Benzodiazepines via a Metal-Free Cascade Cyclization of 2-Acylbenzoic Acids with N-(o-Aminobenzyl)-indoles. ResearchGate. Available at: [Link]

  • Unknown Author. Phthalazinone. Source document appears to be a chapter from a thesis or book. Available at: [Link]

  • Farghaly, A. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]

  • Unknown Author. Reaction of aldehydes with phenylhydrazine and malononitrile. ResearchGate. Available at: [Link]

  • Bunce, R. A., et al. (2012). Efficient synthesis of selected phthalazine derivatives. ResearchGate. Available at: [Link]

  • Raiford, L. C., & Daddow, W. T. (1931). Reaction of Some Carbonyl and Thiocarbonyl Compounds with Phenylhydrazine. UNI ScholarWorks. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Carbohydrazide Compounds

Welcome to the technical support center for the synthesis of carbohydrazide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of carbohydrazide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with these versatile compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your experiments effectively.

Carbohydrazides are foundational building blocks in medicinal chemistry, materials science, and even as safer alternatives to hydrazine in industrial applications like oxygen scavenging.[1][2] However, their synthesis is not without challenges, from managing reactive precursors to controlling side reactions and ensuring product stability. This guide provides structured, in-depth solutions to common problems encountered in the lab.

Section 1: Troubleshooting Guide for Core Synthesis

This section addresses specific, common issues encountered during the synthesis of carbohydrazide, particularly via the widely used dialkyl carbonate and hydrazine hydrate route.[3][4]

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

A1: Low yield is a frequent challenge, often stemming from a combination of factors related to reaction equilibrium, side reactions, or product loss during workup. Let's break down the causality and solutions.

Potential Causes & Solutions:

Symptom/Observation Potential Cause Recommended Action & Rationale
Reaction stalls; starting material remains after prolonged reaction time.Incomplete Reaction due to Equilibrium: The reaction of a dialkyl carbonate with hydrazine is a nucleophilic substitution that produces an alcohol co-product (e.g., methanol or ethanol).[3] An accumulation of this alcohol can slow or reverse the reaction, preventing it from reaching completion.Efficiently Remove the Alcohol Co-product: Use a distillation setup to remove the lower-boiling alcohol as it forms. This shifts the reaction equilibrium towards the product side, driving the synthesis to completion. Commercial processes often raise the temperature from ~95°C to ~120°C to facilitate this distillation.[5]
Formation of unexpected precipitates or a complex mixture in NMR/TLC.Side Reactions: Hydrazine is a potent nucleophile. If the temperature is too high or reaction times are excessively long, side reactions can occur. Impurities in the starting materials can also catalyze unwanted pathways.Optimize Temperature and Reaction Time: For the second step (conversion of the hydrazinocarboxylate intermediate to carbohydrazide), maintain a moderate temperature, typically around 70-75°C.[3] Monitor the reaction's completion via a reliable method, such as UV spectroscopy of the vapor phase to detect unreacted hydrazine, to avoid prolonged heating.[3]
Significant loss of product after crystallization and filtration.High Product Solubility in the Reaction Mixture: Carbohydrazide has substantial solubility in the hot reaction mixture, especially in the presence of excess hydrazine hydrate and alcohol co-products.[5]Optimize Crystallization Conditions: After confirming reaction completion, cool the mixture slowly to 0-5°C to maximize the precipitation of carbohydrazide crystals.[3] Using an anti-solvent like cold ethanol for washing can effectively remove soluble impurities without dissolving a significant amount of the product.[3]

Experimental Workflow: Optimizing a Two-Step Carbohydrazide Synthesis

Here is a visual representation of the optimized workflow, emphasizing critical control points.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Carbohydrazide Formation cluster_2 Step 3: Purification a Dialkyl Carbonate + Hydrazine Hydrate b Heat to 50-75°C under N2 Atmosphere a->b c Distill off Alcohol Co-product (Methanol/Ethanol) b->c d Intermediate: Alkyl Hydrazinocarboxylate c->d e Add Excess Hydrazine Hydrate d->e Proceed to Step 2 f Heat to ~70°C e->f g Monitor Reaction (e.g., vapor phase UV spec) f->g h Crude Carbohydrazide in Solution g->h i Cool Reaction Mixture to 0-5°C h->i Initiate Purification j Filter Crystals (Büchner Funnel) i->j k Wash with Cold Ethanol j->k l Dry Under Vacuum (~80°C) k->l m High-Purity Carbohydrazide l->m

Caption: Optimized two-step synthesis and purification workflow for carbohydrazide.

Section 2: Purification and Stability
Q2: My final product contains impurities that cause it to discolor or decompose within weeks. How can I achieve a stable, high-purity product?

A2: The long-term stability of carbohydrazide is directly linked to its purity. Certain impurities, even in small amounts, can catalyze decomposition, a phenomenon that has historically hindered its large-scale adoption.[5]

Self-Validating Purification Protocol:

This protocol incorporates quality control checks to ensure a stable final product.

Step 1: Controlled Crystallization

  • Action: Once the synthesis is complete, cool the reaction vessel in an ice bath with gentle stirring. A slow, controlled cooling process promotes the formation of larger, more well-defined crystals, which are inherently purer as they are less likely to trap impurities from the mother liquor.

  • Rationale: Rapid crashing out of the solid can lead to the occlusion of unreacted starting materials and byproducts within the crystal lattice.

Step 2: Filtration and Initial Washing

  • Action: Collect the precipitated crystals using a Büchner funnel. Wash the filter cake with a small amount of cold absolute ethanol.[3]

  • Rationale: Ethanol is a good choice because carbohydrazide is poorly soluble in it, while many organic impurities and residual hydrazine hydrate are more soluble and will be washed away.[2] Using cold solvent minimizes product loss.

Step 3: Recrystallization (If Necessary)

  • Action: If the product is still discolored or analysis (e.g., melting point) indicates impurity, perform a recrystallization from water. Dissolve the crude product in a minimum amount of hot water, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly.

  • Rationale: This is a highly effective method for removing thermally stable, water-soluble impurities. The solubility profile of carbohydrazide in water (highly soluble when hot, less so when cold) makes this an ideal solvent for recrystallization.

Step 4: Final Drying and Storage

  • Action: Dry the purified crystals thoroughly under vacuum at a temperature not exceeding 80°C.[3] Store the final product in a tightly sealed container in a cool, dry place, away from light and sources of ignition.

  • Rationale: Residual moisture or solvent can promote hydrolysis or other degradation pathways over time. Heating carbohydrazide can lead to explosive decomposition, so drying temperatures must be carefully controlled.

Validation Checkpoints:

Parameter Expected Result for High-Purity Carbohydrazide
Appearance White crystalline powder or short columnar crystals.[2]
Melting Point 153-154°C (decomposes). A broad or depressed melting range indicates impurity.
IR Spectrum Carbonyl (C=O) stretch ~1640 cm⁻¹, N-H bending ~1539 cm⁻¹, N-H stretches ~3300-3360 cm⁻¹.[3]
Elemental Analysis C: 13.33%, H: 6.71%, N: 62.19%.[3]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing carbohydrazide compounds?

A1: Several methods exist, each with distinct advantages and challenges. The choice often depends on available starting materials, scale, and safety considerations.

Synthesis Method Starting Materials Key Features & Challenges Reference
Dialkyl Carbonate Dialkyl Carbonate + Hydrazine HydrateMost common and scalable method. Can be performed in one or two steps. Requires efficient removal of alcohol co-product to achieve high yields.[3],[5]
Urea Urea + HydrazineAn industrially relevant route. Generates ammonia (NH₃) as a byproduct, which must be managed.[2],
Phosgene Phosgene + HydrazineGenerates hydrazinium chloride salt as a byproduct and involves the use of highly toxic phosgene, making it less favorable for laboratory settings.
Cyanuric Acid Cyanuric Acid + HydrazineA more specialized route.[6]
Q2: What are the critical safety precautions when handling carbohydrazide and its precursor, hydrazine hydrate?

A2: Safety is paramount. Both substances present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Safety Protocol Logic:

G cluster_0 Hazard Identification cluster_1 Control Measures compound Hazardous Compound (Hydrazine or Carbohydrazide) hydrazine Hydrazine: - Suspected Carcinogen [1] - Toxic, Corrosive carbo Carbohydrazide: - Toxic if Swallowed [11] - Skin/Eye/Respiratory Irritant [9] - Explosive Hazard when Heated [9] ppe PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves & Apron hydrazine->ppe Requires eng Engineering Controls: - Chemical Fume Hood - Safety Shower & Eyewash Station hydrazine->eng Requires handling Handling Procedures: - Avoid Ingestion/Inhalation - Keep away from heat/ignition - Wash hands thoroughly after use hydrazine->handling Requires carbo->ppe Requires carbo->eng Requires carbo->handling Requires

Caption: Logic diagram for implementing safety controls based on hazard identification.

  • Hydrazine Hydrate: This is a highly toxic and corrosive substance and is listed as a suspected carcinogen.[3][7] Always handle hydrazine hydrate inside a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves and apron.[7][8] Ensure a safety shower and eyewash station are immediately accessible.

  • Carbohydrazide: While considered a safer alternative to hydrazine for many applications, it is not benign.[9] It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[9] Crucially, heating solid carbohydrazide may result in an explosion. Avoid creating dust and always handle it away from heat sources.

References
  • CN106674059A - Synthesis method of carbohydrazide.
  • The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). (2025). ResearchGate. [Link]

  • CARBOHYDRAZIDE. Ataman Kimya. [Link]

  • Al-Janabi, A. S. M., et al. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Carbohydrazide. Ataman Kimya. [Link]

  • EP0103400B1 - Process for making carbohydrazide.
  • Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com. [Link]

Sources

Troubleshooting

Technical Support Center: Removal of Excess Hydrazine Hydrate from Reaction Mixtures

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of excess hydrazine hydrate from reaction mixtures. The information presented...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of excess hydrazine hydrate from reaction mixtures. The information presented herein is grounded in established chemical principles and validated laboratory practices to ensure both experimental success and operator safety.

Introduction

Hydrazine hydrate (N₂H₄·H₂O) is a versatile and potent reducing agent, widely employed in organic synthesis, most notably in the Wolff-Kishner reduction for the deoxygenation of aldehydes and ketones.[1][2][3] It also serves as a key reagent in the formation of hydrazides from esters and in various heterocyclic syntheses.[4][5] Despite its utility, hydrazine hydrate is a toxic and potentially carcinogenic substance that necessitates careful handling and thorough removal from the final product.[6][7] The intrinsic properties of hydrazine hydrate—high polarity, water miscibility, and a relatively high boiling point—can present significant challenges during reaction work-up and purification.[8][9]

This technical support center is designed to address common issues encountered during the removal of excess hydrazine hydrate, providing practical, step-by-step guidance and explaining the rationale behind each recommended procedure.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up of reactions involving hydrazine hydrate.

Issue 1: My product is water-soluble, making aqueous extraction to remove hydrazine hydrate ineffective.

Cause: The high polarity of your product prevents efficient partitioning between an aqueous phase and a water-immiscible organic solvent. Since hydrazine hydrate is highly soluble in water, an aqueous wash is a primary method for its removal.[5][10] When the product also has high water solubility, this method leads to significant product loss.

Solution:

  • Option A: pH Adjustment and Extraction

    • Principle: Hydrazine is a weak base (pKa of the hydrazinium ion is ~8.1).[6] By acidifying the aqueous solution to a pH below 7 (e.g., with dilute HCl or acetic acid), you can protonate the excess hydrazine to form the hydrazinium salt. This salt is highly water-soluble and will remain in the aqueous phase during extraction with an organic solvent. Your product's solubility in the organic phase may be pH-dependent, so this must be considered.

    • Protocol:

      • Cool the reaction mixture in an ice bath.

      • Slowly add a dilute acid (e.g., 1 M HCl) until the pH of the aqueous phase is acidic (test with pH paper).

      • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

      • Repeat the extraction 2-3 times.

      • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Option B: Azeotropic Distillation

    • Principle: Hydrazine hydrate forms an azeotrope with water, and can also form azeotropes with certain organic solvents.[8][11][12][13] By adding a solvent that forms a lower-boiling azeotrope with hydrazine and/or water, you can selectively remove the excess reagent. Toluene or xylene are commonly used for this purpose.[4][9]

    • Protocol:

      • Add toluene or xylene to the reaction mixture.

      • Set up a distillation apparatus, preferably with a Dean-Stark trap to collect the azeotrope.

      • Heat the mixture to distill off the azeotrope.

      • Continue the distillation until all the excess hydrazine hydrate is removed. The temperature of the distillate will rise to the boiling point of the solvent once the azeotrope is gone.

      • Remove the remaining solvent under reduced pressure.

Issue 2: During work-up, I observe the formation of an emulsion that is difficult to break.

Cause: Emulsions can form during extractive work-up due to the presence of both polar and nonpolar components, especially if the product has surfactant-like properties. The vigorous shaking of the separatory funnel can exacerbate this issue.

Solution:

  • Break the Emulsion:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Issue 3: I'm concerned about the safety of evaporating hydrazine hydrate on a rotary evaporator.

Cause: Hydrazine is a carcinogen and has an appreciable vapor pressure.[6][7] Evaporating solvents containing hydrazine hydrate on a rotary evaporator outside of a fume hood can lead to hazardous exposure.[5]

Solution:

  • Chemical Quenching (Neutralization):

    • Principle: Convert the volatile and reactive hydrazine into a non-volatile and less hazardous substance before evaporation. This is a crucial safety step.

    • Methods:

      • Reaction with an Aldehyde or Ketone: Add a simple aldehyde or ketone, such as acetone or benzaldehyde, to the reaction mixture.[6] This will react with the excess hydrazine to form a hydrazone, which is typically less volatile and can be more easily removed by extraction or chromatography.[14]

      • Oxidative Quenching: Carefully add an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide to decompose the hydrazine.[15][16] This reaction can be exothermic and should be performed with cooling and caution. The products are typically nitrogen gas and water.[17]

Issue 4: My product is sensitive to acidic or basic conditions, limiting my work-up options.

Cause: Many organic molecules contain functional groups that can be hydrolyzed or degraded under acidic or basic conditions. For example, esters and amides can be cleaved by strong bases, which are often used in the Wolff-Kishner reduction.[3]

Solution:

  • Chromatographic Purification:

    • Principle: If the product is stable enough for chromatography, this is often the most effective method for removing polar impurities like hydrazine hydrate.

    • Protocol:

      • After a preliminary work-up (e.g., dilution with a solvent and filtration of any solids), directly load the crude reaction mixture onto a silica gel or alumina column.

      • Choose an appropriate eluent system that allows for good separation of your product from the highly polar hydrazine hydrate, which will remain at the top of the column.

      • Monitor the fractions by TLC to isolate the desired product.

  • Precipitation/Crystallization:

    • Principle: If your product is a solid and has different solubility properties than hydrazine hydrate, you can induce its precipitation or crystallization from the reaction mixture.[5][10][18]

    • Protocol:

      • Addition of an Anti-Solvent: Slowly add a solvent in which your product is insoluble but hydrazine hydrate is soluble (e.g., adding water if your product is nonpolar, or an ether if your product is polar but insoluble in ether).[10]

      • Cooling: Cool the reaction mixture to decrease the solubility of your product and induce crystallization.

      • Collect the solid product by filtration and wash it with a suitable solvent to remove any residual hydrazine hydrate.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with hydrazine hydrate?

A1: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[6][7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][19] Avoid heating hydrazine hydrate to high temperatures, as it can decompose exothermically.[4] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6][20]

Q2: How can I detect residual hydrazine hydrate in my final product?

A2: Several analytical methods can be used to detect and quantify residual hydrazine.[21]

  • Spectrophotometry: This method often involves derivatization to produce a colored compound that can be quantified.[22]

  • Gas Chromatography (GC): GC can be used with or without derivatization, but derivatization to a less polar compound is common.[14][23]

  • High-Performance Liquid Chromatography (HPLC): Similar to spectrophotometry and GC, HPLC analysis of hydrazine typically requires pre-column derivatization to introduce a UV-active or fluorescent tag, as hydrazine itself lacks a suitable chromophore.[24]

Q3: Can I use distillation to remove hydrazine hydrate?

A3: Yes, but with caution. Hydrazine hydrate has a boiling point of approximately 120°C.[25] Simple distillation can be effective if your product is significantly less volatile. However, azeotropic distillation with a solvent like xylene or aniline is often more efficient at removing water and hydrazine.[4][9][11][12] Vacuum distillation can also be employed to lower the required temperature.[26] Always perform distillations of hydrazine-containing mixtures behind a blast shield in a fume hood.

Q4: Are there any "greener" alternatives to traditional quenching agents?

A4: While research into greener alternatives is ongoing, the use of catalytic methods for hydrazine decomposition is a promising area. For instance, certain metal catalysts can promote the decomposition of hydrazine to nitrogen and hydrogen at lower temperatures.[4] However, the compatibility of these catalysts with your specific reaction mixture must be carefully evaluated.

Visual Workflows and Data

Decision Tree for Selecting a Removal Method

Hydrazine_Removal_Workflow start Start: Excess Hydrazine Hydrate in Reaction Mixture is_product_water_soluble Is the product water-soluble? start->is_product_water_soluble azeotropic_distillation Azeotropic Distillation start->azeotropic_distillation Product is non-volatile precipitation Precipitation / Crystallization start->precipitation Product is a solid with different solubility is_product_stable Is the product stable to acid/base? is_product_water_soluble->is_product_stable Yes extraction Aqueous Extraction is_product_water_soluble->extraction No ph_adjustment pH Adjustment then Extraction is_product_stable->ph_adjustment Yes chromatography Chromatography is_product_stable->chromatography No quench_first Consider Chemical Quenching First for Safety extraction->quench_first end Product Free of Hydrazine Hydrate extraction->end ph_adjustment->quench_first ph_adjustment->end chromatography->quench_first chromatography->end azeotropic_distillation->quench_first azeotropic_distillation->end precipitation->quench_first precipitation->end

Caption: Decision tree for selecting an appropriate method for removing excess hydrazine hydrate.

Comparison of Hydrazine Hydrate Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Extraction Partitioning between aqueous and organic phasesSimple, fast, and effective for nonpolar productsIneffective for water-soluble products; can lead to emulsionsNonpolar, water-insoluble products
pH Adjustment & Extraction Protonation of hydrazine to form a water-soluble saltEffective for moderately polar productsRequires product stability to acidic conditionsProducts with some water solubility but stable to pH changes
Azeotropic Distillation Formation of a lower-boiling azeotropeEffective for removing water and hydrazine simultaneouslyRequires thermally stable products; can be time-consumingNon-volatile, thermally stable products
Chemical Quenching Conversion to a less hazardous/volatile compoundEnhances safety; facilitates subsequent removalQuenching agent may introduce new impuritiesAs a pre-treatment step before other purification methods
Chromatography Differential adsorption on a stationary phaseHighly effective for a wide range of products; excellent purityCan be costly and time-consuming for large scalesProducts that are difficult to purify by other means
Precipitation/Crystallization Differential solubilityCan provide a high-purity product in one stepProduct must be a solid; potential for co-precipitation of impuritiesSolid products with distinct solubility profiles

References

  • Remove excess hydrazine hydrate? - ResearchGate. (2021-01-31). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]

  • How to quench excess hydrazine monohydrate : r/Chempros - Reddit. (2022-05-03). Retrieved from [Link]

  • US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents. (n.d.).
  • hydrazine hydrate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019-10-16). Retrieved from [Link]

  • US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents. (n.d.).
  • US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents. (n.d.).
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Advice on working up a reaction using hydrazine hydrate as a solvent? - Reddit. (2022-12-29). Retrieved from [Link]

  • Wolff-Kishner Reduction - Chemistry LibreTexts. (2023-01-22). Retrieved from [Link]

  • US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline - Google Patents. (n.d.).
  • analytical methods. (n.d.). Retrieved from [Link]

  • US4963232A - Process for producing a purified hydrazine hydrate - Google Patents. (n.d.).
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018-08-27). Retrieved from [Link]

  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances - Scholars Research Library. (n.d.). Retrieved from [Link]

  • the chemical and biochemical degradation of hydrazine - SciSpace. (n.d.). Retrieved from [Link]

  • Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]

  • CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents. (n.d.).
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Preparation of hydrazine hydrate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • Wolff Kishner Reduction Mechanism - YouTube. (2020-06-23). Retrieved from [Link]

  • Dehydration of Hydrazine Azeotropic Distillation: R. Q. Wilson, W. H. Mink, H. P. Munger, J. W. Clegg | PDF - Scribd. (n.d.). Retrieved from [Link]

  • US2698286A - Dehydration of hydrazine solutions - Google Patents. (n.d.).
  • Distillation of Hydrazine Hydrate in Glass Apparatus - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2015-12-07). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

Prepared by the Senior Application Scientist Team This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 4-Oxo-3-phenyl-3,4-dihydrophth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. Crystallization, a critical step for purification and structural analysis, can present unique challenges. This document provides in-depth troubleshooting advice and standardized protocols grounded in established crystallographic principles to help you achieve high-purity, high-quality crystals.

Section 1: Troubleshooting Guide

This section addresses common failures encountered during the crystallization of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. Each solution explains the underlying chemical principles to empower you to make informed decisions in your experiments.

Q1: My compound "oiled out" of the solution instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystal lattice.

  • Causality: This phenomenon typically occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solute.[1][2] Essentially, the compound "melts" in the solvent before it can organize into a crystal structure. It is often exacerbated by high concentrations of impurities, which can depress the melting point, or by using a solvent with a boiling point that is significantly higher than the compound's melting point.[2]

  • Immediate Corrective Actions:

    • Re-dissolve: Gently heat the mixture to re-dissolve the oil back into the solvent.

    • Dilute: Add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the solution's saturation.[2]

    • Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or wooden block and covering it with a beaker to create a more controlled temperature gradient.[2] This gives the molecules more time to orient themselves into a crystal lattice.

    • Induce Crystallization: At a temperature slightly above where it oiled out, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • If the Problem Persists:

    • Change Solvents: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

    • Purify Further: If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a short silica plug, before attempting recrystallization.

Q2: I've cooled the solution, but no crystals have formed. What should I do next?

A: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation, or that the nucleation energy barrier has not been overcome.

  • Causality: The most common reason is the use of too much solvent, meaning the solution remains unsaturated or only marginally saturated even upon cooling.[1][2] Less frequently, the compound may form a stable supersaturated solution that is resistant to nucleation.

  • Solutions to Induce Crystallization:

    • Induce Nucleation (Seeding): If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed" provides a pre-formed template for crystal growth.

    • Induce Nucleation (Scratching): Vigorously scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic imperfections created on the glass can serve as nucleation sites.

    • Increase Concentration:

      • Evaporation: Remove the flask stopper and allow a small amount of solvent to evaporate slowly in a fume hood. This will gradually increase the solute concentration.[3]

      • Boil Off Solvent: Gently heat the solution to boil off a portion of the solvent, then repeat the cooling process.[1] Be careful not to boil off too much, which could lead to rapid crashing out.

    • Drastic Cooling: Place the flask in an ice bath or, for short periods, a freezer. This rapid temperature drop can sometimes force crystallization, though it may result in smaller, less pure crystals.

    • Add an Anti-Solvent: If you are using a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify it and allow it to stand.

Q3: The compound crashed out of solution as a fine powder, not as well-defined crystals. How can I improve the crystal quality?

A: The rapid formation of a fine powder or microcrystals indicates that the solution became supersaturated too quickly, leading to massive nucleation rather than controlled crystal growth.

  • Causality: This is the opposite of the "no crystals" problem. The cooling rate was too fast, the initial concentration was too high, or the chosen solvent has a very steep solubility-temperature curve for your compound.[1] Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[1]

  • Procedural Refinements:

    • Add More Solvent: Re-heat the solution to dissolve the powder, then add an additional 5-10% of the solvent to reduce the level of supersaturation upon cooling.[1]

    • Slow Down Cooling: This is the most critical factor. Ensure the flask is insulated and cools to room temperature over a period of at least 30-60 minutes before considering any further cooling in an ice bath.

    • Use a Solvent Pair: A solvent/anti-solvent system can provide finer control over saturation. Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent at an elevated temperature until turbidity is observed. Allow this mixture to cool slowly.

Q4: My final yield of crystals is very low. Where did my compound go?

A: A poor yield (e.g., less than 50%) suggests that a significant amount of the compound was lost during the process.

  • Causality & Investigation:

    • Excess Solvent: Too much solvent was used, and a large quantity of your compound remains dissolved in the mother liquor.[1] To check this, take a small sample of the filtrate, and allow the solvent to evaporate. A large amount of solid residue indicates significant product loss.[1]

    • Premature Crystallization: The compound may have crystallized in the filter funnel during a hot filtration step. This is common if the solution cools too much during transfer.

    • Inappropriate Solvent Choice: The solvent may have a high solubility for your compound even at low temperatures. An ideal recrystallization solvent shows a large difference in solubility between hot and cold conditions.[4]

    • Reaction Inefficiency: If the crude material was the product of a reaction, the low yield might stem from the reaction itself, not the crystallization.[1]

  • Solutions & Recovery:

    • Second Crop: Take the mother liquor and reduce its volume by boiling. Cool the concentrated solution to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[1]

    • Solvent Re-evaluation: If the issue is the solvent's properties, recover the compound by evaporating all solvent and re-attempting the crystallization with a different, more suitable solvent.[1]

    • Optimize Hot Filtration: If using hot filtration, ensure your funnel and receiving flask are pre-heated with hot solvent vapor to prevent premature crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide?

A: Based on the structure, which contains a polar phthalazinone core and a hydrogen-bonding carbohydrazide group, polar protic solvents are excellent starting points. Literature on similar phthalazine and carbohydrazide derivatives often reports success with alcohols.[5][6][7][8]

  • Primary Recommendations: Ethanol, Methanol, Isopropanol.

  • Secondary Options: Acetonitrile, Ethyl Acetate, or mixtures such as Ethanol/Water or Acetone/Hexane.

  • Screening Protocol: Test solubility by adding a few milligrams of your compound to ~0.5 mL of solvent in a test tube. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[4]

Q2: How do I choose between different crystallization techniques like slow cooling, evaporation, or vapor diffusion?

A: The choice depends on your goal and the quantity of material.

  • Slow Cooling: Best for routine purification of moderate to large quantities (>100 mg). It is straightforward and scalable.

  • Slow Evaporation: Useful when the compound is highly soluble in most solvents, making slow cooling ineffective. However, it can sometimes lead to crystals forming on the vessel surface.[3] Avoid highly volatile solvents as the process may be too rapid.[9]

  • Vapor Diffusion: Considered the best method for obtaining high-quality, single crystals for X-ray crystallography, especially with small amounts of material (<50 mg).[9] It involves dissolving the compound in a small amount of a "good" solvent and allowing the vapor of a miscible "poor" solvent to slowly diffuse into it, gradually inducing crystallization.

Q3: How can I remove colored impurities from my sample?

A: If your crystals have an unwanted color, activated carbon (charcoal) can often be used to remove the colored impurities.

  • Mechanism: Activated carbon has a high surface area and adsorbs large, conjugated molecules that are often responsible for color, while leaving your smaller target molecule in solution.

  • Procedure:

    • Dissolve the impure compound in the minimum amount of hot solvent.

    • Remove the flask from the heat and add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Adding it to a boiling solution can cause violent bumping.

    • Swirl the hot mixture for a few minutes.

    • Perform a hot gravity filtration to remove the carbon.[10]

  • Caution: Using too much charcoal can adsorb your product, leading to a lower yield.[1]

Section 3: Data & Visualizations

Table 1: Recommended Solvents for Screening
SolventBoiling Point (°C)Polarity (Index)Notes
Ethanol785.2A good starting point. Often used for phthalazine derivatives.[5][6]
Methanol656.6More polar than ethanol; may be too good a solvent.[7][11]
Isopropanol824.3Less polar than ethanol; good for slower crystal growth.
Acetonitrile826.2A polar aprotic option.
Ethyl Acetate774.3A moderately polar solvent.
Water1009.0Compound is likely insoluble, but can be used as an anti-solvent with alcohols.
Hexane690.0A non-polar solvent; useful as an anti-solvent.
Diagrams

// Nodes start [label="Dissolve Compound in\nMinimum Hot Solvent", shape=ellipse, fillcolor="#FBBC05"]; cool [label="Cool Solution Slowly"]; outcome [label="Observe Outcome", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

crystals [label="Good Crystals Form", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_crystals [label="No Crystals Form"]; oiling [label="Compound Oils Out"]; powder [label="Fine Powder Forms\n(Crashes Out)"];

// Troubleshooting Nodes ts_no_crystals1 [label="Too much solvent used.", shape=note, fillcolor="#FFFFFF"]; ts_no_crystals2 [label="Action: Boil off some solvent\nor induce nucleation (scratch/seed).", shape=note, fillcolor="#FFFFFF"];

ts_oiling1 [label="Cooling too fast or\nwrong solvent/impurities.", shape=note, fillcolor="#FFFFFF"]; ts_oiling2 [label="Action: Reheat, add more\nsolvent, cool much slower.", shape=note, fillcolor="#FFFFFF"];

ts_powder1 [label="Cooling too fast or\ntoo concentrated.", shape=note, fillcolor="#FFFFFF"]; ts_powder2 [label="Action: Reheat, add more\nsolvent, ensure slow cooling.", shape=note, fillcolor="#FFFFFF"];

finish [label="Filter and Dry Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> cool; cool -> outcome;

outcome -> crystals [label="Success"]; outcome -> no_crystals [label="Problem"]; outcome -> oiling [label="Problem"]; outcome -> powder [label="Problem"];

no_crystals -> ts_no_crystals1; ts_no_crystals1 -> ts_no_crystals2 -> cool;

oiling -> ts_oiling1; ts_oiling1 -> ts_oiling2 -> cool;

powder -> ts_powder1; ts_powder1 -> ts_powder2 -> cool;

crystals -> finish; } endomd Diagram 1: A troubleshooting workflow for common crystallization failures.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [color="#5F6368", len=2.5];

// Central Node center [label="Crystal Quality\n(Size & Purity)", shape=octagon, pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];

// Factor Nodes purity [label="Solute Purity", pos="-3,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Solvent Choice", pos="3,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; rate [label="Cooling Rate", pos="-3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; saturation [label="Supersaturation Level", pos="3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; agitation [label="Agitation", pos="0,3.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges center -- purity [label="Impurities inhibit\nlattice formation"]; center -- solvent [label="Dictates solubility\ncurve"]; center -- rate [label="Slow rate allows for\nordered growth"]; center -- saturation [label="High levels cause\nrapid precipitation"]; center -- agitation [label="Disturbance can\nshatter crystals"]; } endomd Diagram 2: Key intermolecular and process factors influencing crystal growth.

Section 4: Experimental Protocols

Protocol 1: Standard Recrystallization by Slow Cooling
  • Dissolution: Place the crude 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide into an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to boiling.

  • Solvent Addition: Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition. Continue adding just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Vapor Diffusion for High-Quality Single Crystals
  • Preparation: Dissolve 5-10 mg of the compound in a minimal volume (e.g., 0.5 mL) of a "good" solvent (e.g., ethyl acetate) in a small, open vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a layer (e.g., 2-3 mL) of a "poor" or "anti-solvent" (e.g., hexane). The level of the anti-solvent must be below the top of the inner vial.[9]

  • Diffusion: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse as vapor into the solution in the inner vial.

  • Crystallization: This gradual increase in the anti-solvent concentration will slowly decrease the solubility of your compound, leading to the formation of high-quality crystals over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and use a pipette to remove the remaining solvent before drying.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Chaudhary, A. P., & Kant, P. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. American Journal of PharmTech Research. Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • Fernandes, S. T. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Available from: [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available from: [Link]

  • Antipin, A. B., et al. (2016). Method of producing high-purity hydrazine. Google Patents (RU2596223C2).
  • Threlfall, T. L. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development. Available from: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Journal of Applicable Chemistry. Available from: [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica. Available from: [Link]

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Xing, Q., et al. (2018). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Advances. Available from: [Link]

  • Guionneau, P. Guide for crystallization. CNRS. Available from: [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. Available from: [Link]

  • Smitasingh, P., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. Available from: [Link]

  • Kumar, G. S., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Journal of Chemistry. Available from: [Link]

  • Okisawa, K., et al. (1990). Process for producing a purified hydrazine hydrate. Google Patents (US4963232A).
  • Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

  • Wu, Y-L., et al. (2019). Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Abdel-Aziz, H. A., et al. (2014). 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. Acta Crystallographica Section E. Available from: [Link]

  • Kim, H., & Lee, P. H. (2022). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules. Available from: [Link]

  • Gatti, A., et al. (2003). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Phthalazinone Derivative Synthesis

Welcome to the Technical Support Center for the synthesis of phthalazinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of phthalazinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.

The synthesis of the phthalazinone core, while well-established, is not without its challenges. The seemingly straightforward condensation of a hydrazine derivative with a phthalic acid precursor can be prone to a variety of side reactions, leading to impurities that can complicate purification and compromise yield and purity. This guide will address the most common issues encountered in the laboratory, providing mechanistic insights and practical solutions in a direct question-and-answer format.

Section 1: Core Synthesis and Common Pitfalls

The most prevalent methods for constructing the phthalazinone skeleton involve the reaction of a hydrazine with precursors such as phthalic anhydride, 2-acylbenzoic acids, or phthalimides.[1] While each route is effective, they share common vulnerabilities to side reactions.

Diagram: General Synthesis of Phthalazinone Derivatives

G cluster_main Core Phthalazinone Synthesis Phthalic_Anhydride Phthalic Anhydride or 2-Acylbenzoic Acid Intermediate Open-chain Intermediate (e.g., Hydrazide) Phthalic_Anhydride->Intermediate Nucleophilic Acyl Substitution Hydrazine Hydrazine Derivative (R-NHNH2) Phthalazinone Phthalazinone Derivative Intermediate->Phthalazinone Intramolecular Cyclization & Dehydration

Caption: General reaction pathway for phthalazinone synthesis.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Low Yield and Incomplete Cyclization

Q1: My reaction has a low yield, and I suspect the cyclization to the phthalazinone ring is not going to completion. What could be the cause, and how can I fix it?

A1: Incomplete cyclization is a frequent culprit for low yields. The reaction proceeds through an open-chain intermediate, typically a hydrazide, which must then undergo an intramolecular nucleophilic attack followed by dehydration to form the stable phthalazinone ring.

Causality and Mechanistic Insight:

  • Insufficient Dehydration: The final step of the cyclization is the elimination of a water molecule. If the reaction conditions are not sufficiently forcing (i.e., temperature is too low or no effective dehydrating agent is present), the equilibrium may not favor the cyclized product. The open-chain intermediate can be thermally stable to a certain degree and may be isolated as the main product if the energy barrier for cyclization is not overcome.

  • Steric Hindrance: Bulky substituents on either the phthalic acid derivative or the hydrazine can sterically hinder the intramolecular cyclization, slowing down the reaction rate and potentially favoring side reactions.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents, while often used to dissolve the starting materials, can solvate the intermediates and increase the energy barrier for cyclization.

Troubleshooting Steps & Protocol Adjustments:

  • Increase Reaction Temperature: A common and effective solution is to increase the reaction temperature. Refluxing in a higher-boiling solvent such as toluene, xylene, or even DMF can provide the necessary energy for efficient dehydration and cyclization.

  • Use of a Dehydrating Agent/Catalyst: The addition of a catalytic amount of a protic or Lewis acid can facilitate the dehydration step. Acetic acid is commonly used for this purpose. For more stubborn cases, a Dean-Stark apparatus can be employed to physically remove water from the reaction mixture, driving the equilibrium towards the product.

  • Solvent Selection: If steric hindrance is a concern, switching to a less coordinating, high-boiling aprotic solvent might be beneficial.

Optimized Protocol for Complete Cyclization:

ParameterRecommendationRationale
Solvent Toluene or XyleneAllows for higher reaction temperatures and azeotropic removal of water.
Catalyst Glacial Acetic Acid (5-10 mol%)Protonates the hydroxyl group of the intermediate, making it a better leaving group.
Apparatus Dean-Stark trapPhysically removes water, driving the reaction to completion.
Reaction Time Monitor by TLC until disappearance of the open-chain intermediate.Ensures the reaction is not stopped prematurely.
Issue 2: Formation of Isomeric Mixtures

Q2: I'm using a substituted phthalic anhydride, and my final product is a mixture of two isomers that are difficult to separate. How can I control the regioselectivity of the reaction?

A2: The reaction of an unsymmetrically substituted phthalic anhydride with a hydrazine will often lead to a mixture of two regioisomeric phthalazinones.[2] This is a significant challenge as these isomers often have very similar physical properties, making their separation by standard chromatography difficult.

Causality and Mechanistic Insight:

The initial nucleophilic attack of the hydrazine on the unsymmetrical phthalic anhydride can occur at either of the two non-equivalent carbonyl carbons. The regioselectivity is determined by the electronic and steric effects of the substituent on the phthalic anhydride ring.

  • Electronic Effects: An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will have the opposite effect.

  • Steric Effects: A bulky substituent will hinder the approach of the nucleophile to the adjacent carbonyl group, favoring attack at the less hindered carbonyl.

Troubleshooting Steps & Protocol Adjustments:

  • Control of Reaction Temperature: In some cases, lowering the reaction temperature can enhance the kinetic selectivity of the initial nucleophilic attack, potentially favoring one isomer over the other.

  • Choice of Hydrazine Substituent: The steric bulk of the substituent on the hydrazine can also influence the regioselectivity. A bulkier hydrazine derivative may exhibit a greater preference for the less sterically hindered carbonyl group of the phthalic anhydride.

  • Alternative Synthetic Routes: If controlling the regioselectivity of the direct condensation proves difficult, an alternative, multi-step synthesis starting from a pre-functionalized and regiochemically defined precursor, such as a substituted 2-formylbenzoic acid, may be necessary.

Diagram: Regioselectivity in Phthalazinone Synthesis

G cluster_regio Regioselectivity Issue Substituted_Anhydride Substituted Phthalic Anhydride Attack_A Attack at Carbonyl A Substituted_Anhydride->Attack_A Attack_B Attack at Carbonyl B Substituted_Anhydride->Attack_B Hydrazine R-NHNH2 Isomer_A Regioisomer A Attack_A->Isomer_A Isomer_B Regioisomer B Attack_B->Isomer_B

Caption: Competing pathways leading to regioisomers.

Issue 3: Unwanted N-Alkylation and Dimer Formation

Q3: I am trying to perform a reaction on a substituent of my phthalazinone, but I am observing N-alkylation of the phthalazinone ring itself. In some cases, I see a dimer of my starting material. What is happening?

A3: The nitrogen atom at the 2-position of the phthalazinone ring is nucleophilic and can undergo alkylation, especially in the presence of a base and an electrophile.[3] This can lead to the formation of undesired N-alkylated byproducts. If the starting material itself contains a leaving group, this can lead to the formation of N,N'-dialkylation dimers.[3]

Causality and Mechanistic Insight:

The phthalazinone core exists in a lactam-lactim tautomeric equilibrium, but the lactam form is generally predominant. The N-H proton of the lactam is acidic enough to be removed by a suitable base, generating a nucleophilic anion. This anion can then react with any electrophiles present in the reaction mixture.

  • Basicity: The choice and amount of base are critical. A strong base will readily deprotonate the phthalazinone, increasing its nucleophilicity and the likelihood of N-alkylation.

  • Electrophile Reactivity: Highly reactive electrophiles will favor reaction at the nucleophilic nitrogen.

Troubleshooting Steps & Protocol Adjustments:

  • Protecting Groups: If the N-H proton is interfering with a desired reaction, it may be necessary to protect it. Common protecting groups for amides, such as a Boc or a benzyl group, can be employed.

  • Choice of Base: Use a milder base or a stoichiometric amount of base to minimize the deprotonation of the phthalazinone ring.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes reduce the rate of the undesired N-alkylation.

  • Order of Addition: Adding the electrophile slowly to the reaction mixture can help to maintain a low concentration of the electrophile, which may favor the desired reaction over the side reaction.

Issue 4: Formation of Phthalimide Byproduct

Q4: I am finding a significant amount of phthalimide in my crude product. How is this forming, and what can I do to prevent it?

A4: The formation of phthalimide as a byproduct is often observed when using phthalic anhydride as a starting material, particularly if there are issues with the stoichiometry or reactivity of the hydrazine.

Causality and Mechanistic Insight:

This side reaction can be understood by drawing parallels to the Gabriel synthesis of primary amines.[1] If the hydrazine is not sufficiently reactive or is present in a substoichiometric amount, any unreacted phthalic anhydride can react with ammonia or a primary amine present as an impurity or formed during the reaction.

  • Ammonia Impurity: Ammonia is a common impurity in hydrazine and can react with phthalic anhydride to form phthalimide.

  • Decomposition of Hydrazine: Hydrazine can decompose, especially at elevated temperatures, to produce ammonia.

  • Hydrolysis of Intermediates: Certain reaction intermediates may be susceptible to hydrolysis, which could also generate species that lead to phthalimide formation.

Troubleshooting Steps & Protocol Adjustments:

  • Purity of Reagents: Use high-purity hydrazine and ensure that it is free from significant ammonia contamination.

  • Stoichiometry: Use a slight excess of the hydrazine derivative to ensure that all of the phthalic anhydride is consumed in the desired reaction pathway.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition of the hydrazine.

  • Temperature Control: Avoid unnecessarily high reaction temperatures that could lead to the decomposition of the hydrazine.

Section 2: Purification Strategies

Q5: My crude phthalazinone derivative is a complex mixture. What are the best strategies for purification?

A5: The purification of phthalazinone derivatives often requires a combination of techniques due to the potential for closely related impurities.

Recommended Purification Workflow:

  • Crystallization: If the desired product is a solid and the impurities are present in smaller amounts, crystallization can be a highly effective first step. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while keeping the impurities in solution.

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is the most common method.[2]

    • Solvent System Selection: A good starting point for the eluent is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity should be gradually increased to elute the components based on their polarity.

    • Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.

  • Preparative HPLC: For very difficult separations, such as regioisomers, preparative high-performance liquid chromatography (HPLC) may be necessary.[1]

Table: Common Impurities and Their Removal

ImpurityIdentificationPurification Method
Unreacted Starting MaterialTLC, NMRColumn Chromatography, Crystallization
Open-chain IntermediateTLC, NMR (presence of both amide and acid/ester)Drive reaction to completion (see Issue 1), then Column Chromatography
RegioisomersTLC (often similar Rf), NMR, HPLCColumn Chromatography (may require careful optimization), Preparative HPLC
N-alkylated ByproductsTLC, NMR, Mass SpectrometryColumn Chromatography
PhthalimideTLC, NMR (characteristic signals)Column Chromatography, Crystallization (often less soluble)

Section 3: Analytical Characterization

Q6: How can I definitively identify the side products in my reaction?

A6: A combination of spectroscopic techniques is essential for the unambiguous identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The chemical shifts, coupling constants, and integration of the signals can provide detailed information about the structure of the molecules present.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compounds, which is crucial for identifying byproducts. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecules, such as carbonyls (C=O), N-H bonds, and aromatic rings.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for identifying the number of components in a mixture.

By carefully analyzing the data from these techniques, you can identify the structures of the side products and then use the information in this guide to devise a strategy to minimize their formation.

References

  • Munin, J., et al. (2018). Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]

  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 132. Available at: [Link]

  • Anonymous. (n.d.). Phthalazinone. Mansoura University. Available at: [Link]

  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 90. Available at: [Link]

  • Álvarez-Pérez, M., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(16), 4992. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Hydrazinolysis of Phthalazine Esters

Welcome to the technical support center for the synthesis and optimization of phthalazine hydrazides. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of phthalazine hydrazides. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the hydrazinolysis of phthalazine esters as a key synthetic step. Phthalazine derivatives are crucial scaffolds in drug discovery, with applications ranging from anticancer to antihistaminic agents[1][2]. The conversion of a phthalazine ester to its corresponding hydrazide is a fundamental transformation for building more complex, pharmacologically active molecules[2][3].

This document provides field-proven insights and troubleshooting strategies to help you overcome common challenges, optimize reaction yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the hydrazinolysis of a phthalazine ester?

A: The reaction is a classic nucleophilic acyl substitution. Hydrazine (N₂H₄), typically used as hydrazine hydrate (N₂H₄·H₂O), is a highly potent nucleophile, partly due to the alpha-effect—a phenomenon where the presence of an adjacent atom with a lone pair of electrons enhances nucleophilicity[4]. The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which subsequently collapses by expelling the alkoxide (e.g., ethoxide from an ethyl ester) as a leaving group, yielding the thermodynamically stable acyl hydrazide product.

Hydrazinolysis_Mechanism Start Phthalazine Ester (R-COOR') Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate Product Phthalazine Acyl Hydrazide (R-CONHNH₂) Intermediate->Product 2. Collapse & Leaving    Group Expulsion LeavingGroup Alcohol (R'-OH) Intermediate->LeavingGroup

Caption: Simplified mechanism of nucleophilic acyl substitution.

Q2: What is the recommended solvent and temperature for this reaction?

A: Ethanol is the most commonly employed solvent, and reactions are typically conducted at reflux temperature (approx. 78 °C)[1][2]. The elevated temperature provides the necessary activation energy to ensure a reasonable reaction rate. For less reactive or sterically hindered esters, or in cases of poor solubility, higher-boiling alcohols like n-butanol can be effective[5].

Q3: How many equivalents of hydrazine hydrate should I use?

A: While the stoichiometry is 1:1, it is standard practice to use a molar excess of hydrazine hydrate. An excess, typically ranging from 1.5 to 10 equivalents, helps drive the reaction to completion, especially if the starting ester is not highly reactive[6]. For a standard laboratory-scale reaction, starting with 2-3 equivalents is a robust choice.

Q4: How can I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most effective method. The starting ester is significantly less polar than the resulting acyl hydrazide product. You should observe the consumption of the starting material spot and the appearance of a new, lower Rf (retention factor) spot corresponding to the hydrazide. A co-spot (spotting starting material and the reaction mixture in the same lane) is highly recommended to confirm the disappearance of the starting material.

Q5: Is the reaction sensitive to air or moisture?

A: The reaction is generally robust and does not require an inert atmosphere (e.g., nitrogen or argon). Hydrazine hydrate is supplied as an aqueous solution, so the reaction is not anhydrous. Standard laboratory glassware and conditions are sufficient.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
1. Incomplete Reaction (Significant starting material remains after the expected reaction time)A. Insufficient Reaction Time/Temperature: The activation energy for your specific substrate may be higher than anticipated.Action: Extend the reflux period by 2-4 hours and monitor by TLC. If the reaction is still sluggish, consider switching to a higher-boiling solvent like n-butanol to increase the reaction temperature[5].
B. Insufficient Hydrazine: The amount of hydrazine may not be enough to drive the equilibrium towards the product.Action: Add an additional 1-2 equivalents of hydrazine hydrate to the reaction mixture and continue to reflux. Monitor progress by TLC.
C. Poor Solubility: The phthalazine ester may not be fully dissolved in the solvent at reflux, limiting the reaction rate.Action: Increase the solvent volume to improve solubility. Alternatively, consider a co-solvent system or switch to a solvent in which the starting material is more soluble, such as dioxane or diglyme[7].
2. Low Yield of Isolated Product A. Premature Product Precipitation: The hydrazide product is often less soluble than the starting ester and may precipitate from the reaction mixture. However, some product may remain in the filtrate upon collection.Action: After the reaction is complete, ensure the mixture is thoroughly cooled (e.g., in an ice bath for >30 minutes) before filtration to maximize crystallization and minimize loss in the mother liquor[8].
B. Loss During Recrystallization: The chosen recrystallization solvent may have too high a solubility for your product, even when cold.Action: If ethanol is used for recrystallization and yields are low, try a mixed solvent system (e.g., ethanol/water, ethanol/hexane) to decrease the product's solubility in the cold solvent.
3. Impure Product (Multiple spots on TLC after workup)A. Unreacted Starting Material: The reaction did not go to completion (see Problem 1).Action: The primary method of purification is recrystallization, which is often effective at removing less polar starting material from the more polar hydrazide product[1]. If this fails, column chromatography may be necessary.
B. Degradation: Extremely long reaction times (>24h) or very high temperatures with sensitive substrates could potentially lead to decomposition of the phthalazine core.Action: Re-run the reaction under milder conditions (e.g., lower temperature for a longer time, or use the minimum effective reflux time). Check the stability of your starting material and product to the reaction conditions via TLC analysis of small aliquots held at reflux.
C. Side-Reactions with Other Functional Groups: If your phthalazine ester contains other reactive functional groups (e.g., another ester, an activated halide), they may also react with hydrazine.Action: This requires a case-by-case analysis. You may need to protect other reactive sites before performing the hydrazinolysis or use a more controlled stoichiometry of hydrazine at a lower temperature.

Experimental Protocols

Protocol 1: General Procedure for Hydrazinolysis of a Phthalazine Ethyl Ester

This protocol provides a robust starting point for the synthesis of a phthalazine hydrazide.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Combine phthalazine ester and ethanol in a round-bottom flask. AddHydrazine 2. Add hydrazine hydrate (2-3 eq.). Setup->AddHydrazine Reflux 3. Heat to reflux and monitor by TLC (typically 4-8 hours). AddHydrazine->Reflux Cool 4. Cool mixture to room temp, then in an ice bath for >30 min. Reflux->Cool Reaction Complete Filter 5. Collect solid product by vacuum filtration. Cool->Filter Wash 6. Wash the solid with cold ethanol. Filter->Wash Recrystallize 7. Recrystallize the crude solid from a suitable solvent (e.g., ethanol). Wash->Recrystallize Dry 8. Dry the purified crystals under vacuum. Recrystallize->Dry

Caption: Standard workflow for hydrazinolysis of phthalazine esters.

Materials:

  • Phthalazine ethyl ester (1.0 eq.)

  • Ethanol (approx. 10-20 mL per gram of ester)

  • Hydrazine hydrate (100% or other specified concentration, 2.0 - 3.0 eq.)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • TLC plates, developing chamber, and appropriate eluent (e.g., ethyl acetate/hexane mixture)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Setup: To a round-bottom flask, add the phthalazine ethyl ester (1.0 eq.) and ethanol. Stir the mixture to dissolve or suspend the starting material.

  • Reagent Addition: Add hydrazine hydrate (2.0 - 3.0 eq.) to the flask.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 78-80 °C for ethanol). Monitor the reaction's progress every 1-2 hours using TLC until the starting ester spot is no longer visible. A typical reaction time is 6 hours[1][2].

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: The crude solid can be further purified by recrystallization from ethanol or another suitable solvent system.

  • Drying: Dry the purified, crystalline product under vacuum to remove residual solvent.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. (2014). Georg Thieme Verlag. [Link]

  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • Gouda, M. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14047-14066. [Link]

  • Al-Otaibi, E. A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35747-35761. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Gouda, M. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. [Link]

  • Ares, J. J., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(11), 3369. [Link]

  • Various Authors. (2019). How to convert anhydrides into acid hydrazide? ResearchGate Discussion. [Link]

  • Berillo, D. A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Journal of King Saud University - Science, 34(3), 101891. [Link]

  • Process for preparing phthalazone. (1972).
  • Basheer, H. A., & Ezzat, N. S. (2008). Synthesis of some Phthalazine from Hydrazone of Amino Acids. Tikrit Journal of Pure Science, 13(1), 166-170. [Link]

  • Britton, J., et al. (2020). A robust and scalable continuous-flow process for the synthesis of acyl azides and their use in the preparation of peptides. Reaction Chemistry & Engineering, 5(3), 557-562. [Link]

  • Gouda, M. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14047-14066. [Link]

  • Elnagdi, M. H., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1877-1919. [Link]

  • Um, I. H., et al. (2006). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Organic & Biomolecular Chemistry, 4(16), 3149-3153. [Link]

  • Al-Awadi, N. A., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 779-787. [Link]

  • Patel, D., & Patel, K. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. [Link]

  • Kanishchev, O. S., et al. (2010). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. Chemistry of Heterocyclic Compounds, 46(7), 843-850. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for N-Substituted Acetohydrazide Derivatives

Welcome to our dedicated technical support center for the purification of N-substituted acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of N-substituted acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of isolating these valuable compounds. Here, we address common challenges with practical, field-tested solutions and in-depth scientific explanations to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of N-substituted acetohydrazide derivatives?

Common impurities can be broadly categorized as unreacted starting materials, such as residual acetohydrazide, and stable hydrazone intermediates that may form from incomplete cyclization or side reactions.[1]

Q2: My reaction mixture is a complex mess. Where do I even begin with purification?

A logical first step for complex mixtures is liquid-liquid extraction. This technique helps to remove a significant portion of impurities. The choice of solvent is crucial and depends on the polarity of your target molecule. For many acetohydrazide derivatives, an initial workup may involve pouring the reaction mixture into ice-cold water, followed by filtration and washing of the resulting precipitate.[2]

Following a preliminary extraction or precipitation, it is essential to assess the purity of your crude product using Thin Layer Chromatography (TLC). This will help guide your subsequent purification strategy.

Q3: I'm observing a persistent oily residue along with my solid product. How can I remove it?

An oily residue often consists of unreacted starting materials or low molecular weight byproducts.

Troubleshooting Strategy:

  • Trituration: This is often the most effective initial step. Suspend your crude product in a solvent where your desired product has low solubility, but the oily impurities are highly soluble. A common choice is washing the crude product with n-hexane.[3] After vigorous stirring, you can isolate your purified solid by filtration.

  • Recrystallization: If trituration is not sufficient, recrystallization is the next logical step. The key is to find a suitable solvent or solvent system where your product is highly soluble at elevated temperatures but has low solubility at room temperature or below. A mixture of ethanol and water is often a good starting point for these types of compounds.[2]

Q4: My TLC shows a major spot for my product, but also several minor spots that are close in Rf value. What's the best purification method?

For separating impurities with similar polarity to your target compound, column chromatography is the most powerful technique.[4][5]

Key Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for separating compounds based on polarity.[4][6] Alumina is another option and can be acidic, neutral, or basic.[5][6]

  • Mobile Phase (Eluent): A gradient elution, where the polarity of the solvent is gradually increased, is often more effective than using a single solvent mixture (isocratic elution). You can start with a less polar solvent system (e.g., a high ratio of hexanes to ethyl acetate) and slowly increase the proportion of the more polar solvent.[7][8] This allows for the separation of compounds with very similar polarities.

Troubleshooting Guide: Common Purification Challenges

Problem 1: Low Yield After Recrystallization

You've successfully synthesized your N-substituted acetohydrazide, but the yield after recrystallization is disappointingly low.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent Choice Your product may be too soluble in the chosen solvent, even at low temperatures.Screen a variety of solvents or solvent mixtures. A good solvent will dissolve your compound when hot but allow for significant precipitation upon cooling.[9][10]
Excessive Solvent Using too much solvent will keep more of your product dissolved, even after cooling.Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
Premature Crystallization If the solution cools too quickly, impurities can become trapped in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] Slow cooling generally results in purer crystals.[10]

Experimental Protocol: Optimizing Recrystallization

  • Solvent Screening: In small test tubes, dissolve a few milligrams of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures).

  • Solubility Assessment: A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Cooling and Crystal Formation: Allow the heated solutions to cool. The ideal solvent will result in the formation of a significant amount of crystals.

  • Scaling Up: Once you've identified the best solvent, proceed with the recrystallization of the bulk of your material.

Problem 2: Product Streaking on a TLC Plate During Column Chromatography

During column chromatography, your product appears as a long streak instead of a compact spot on the TLC plate, indicating poor separation.

Possible Causes & Solutions:

Cause Explanation Solution
Overloading the Column Applying too much crude material relative to the amount of stationary phase.A general guideline is to use a 1:20 to 1:50 ratio of your crude material to the weight of the adsorbent.[6]
Incorrect Mobile Phase Polarity If the mobile phase is too polar, your compound will travel down the column too quickly without sufficient interaction with the stationary phase.Begin with a less polar mobile phase and gradually increase the polarity. Your initial TLC analysis should guide your choice of starting solvent system.
Compound Instability Your compound may be degrading on the silica gel.You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots have appeared.[12] If your compound is unstable on silica, you might consider using a different stationary phase like alumina or florisil.[12]

Workflow for Optimizing Column Chromatography

Caption: A streamlined workflow for column chromatography.

Advanced Troubleshooting

Problem 3: Formation of an Emulsion During Liquid-Liquid Extraction

An emulsion is a third layer that forms between the organic and aqueous phases, making separation difficult. This is a common issue when dealing with complex biological or crude reaction mixtures.[13]

Troubleshooting Pathway:

G A Emulsion Formation Observed B Gentle Agitation A->B D Addition of Brine A->D F Filtration A->F C Gently swirl or rock the separatory funnel instead of vigorous shaking. B->C H Centrifugation C->H E Add a saturated NaCl solution to increase the ionic strength of the aqueous layer. D->E E->H G Filter the mixture through a phase separation filter paper or a plug of glass wool. F->G G->H I Separated Layers H->I

Caption: Decision tree for resolving emulsion problems.

In-depth Explanation:

  • Gentle Agitation: The simplest way to prevent an emulsion is to avoid vigorous shaking.[13] Gently swirling the separatory funnel can still provide sufficient surface area for extraction to occur.[13]

  • "Salting Out": Adding brine (a saturated solution of sodium chloride) increases the ionic strength of the aqueous layer.[13] This can force the separation of the two phases.[13]

  • Filtration: Using phase separation filter paper, which is highly silanized, can allow either the aqueous or organic phase to pass through while retaining the other.[13]

  • Centrifugation: If available, centrifuging the mixture can also help to break up the emulsion.[13]

References

  • Othman, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Molecules, 28(14), 5371. [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Journal of the Chemical Society of Pakistan, 35(3), 855-861.
  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions.
  • BenchChem. (2025).
  • Professor Dave Explains. (2023, March 10).
  • Google Patents. (2016). Method of producing high-purity hydrazine.
  • Beyzaei, H., et al. (2015). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 5(54), 43493-43501.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Xing, Q., et al. (2017). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Advances, 7(57), 35836-35845.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.).
  • S, S. R. (2021). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 206, 114368.
  • S. G. Vasantharaj, S. S. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(19), 23-28.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemicalBook. (2019, October 24). The reactivity of Acethydrazide.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Chemli, Y., et al. (2022). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.
  • Google Patents. (1990).
  • Othman, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • Esteve-Subiela, A., et al. (2013). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 70(563), 164-171.
  • Reddit. (2022, January 28).
  • Chemistry LibreTexts. (2023, January 29).
  • Professor Dave Explains. (2020, January 10).
  • Britton, J., et al. (2016). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(12), 1081–1086.

Sources

Optimization

stability issues of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide in solution

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS 106882-45-5). This document is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS 106882-45-5). This document is intended for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Our goal is to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Q1: What is 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide and what are its potential applications?

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide belongs to the phthalazine class of nitrogen-containing heterocyclic compounds.[1][2] This scaffold is of significant interest in medicinal chemistry due to its wide range of reported biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The carbohydrazide moiety serves as a versatile synthetic handle and can be a key pharmacophore for biological interactions.[3][4] Specifically, this compound can be a precursor for creating more complex molecules, such as through peptide bond formation.[3]

Q2: What are the primary chemical features that influence the stability of this compound in solution?

The stability of this molecule is governed by two primary structural features:

  • The Phthalazinone Core: This ring system can exist in a dynamic equilibrium between its lactam and lactim tautomers.[1] The predominant form can be heavily influenced by the solvent's polarity, which affects solubility and reactivity.[5]

  • The Carbohydrazide Group (-CONHNH₂): This functional group is susceptible to hydrolysis, which involves the cleavage of the amide bond by water.[6] This reaction can be catalyzed by acidic or basic conditions. The terminal hydrazine (-NH₂) is also a potential site for oxidation.

Q3: What are the recommended solvents for preparing stock solutions?

Given its complex structure with both aromatic (nonpolar) and carbohydrazide (polar) groups, this compound is expected to have poor solubility in purely aqueous buffers.

  • Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.

  • Working Solutions: For biological assays, the DMSO or DMF stock should be serially diluted into the final aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts in the assay. Vigorous mixing during dilution is essential to prevent precipitation.

Q4: How should I store solutions of this compound to maximize stability?

Solution stability is critical for reproducible results. Based on the chemical properties of the compound and general best practices:

  • Stock Solutions (in DMSO/DMF): Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use vials with tight-fitting caps (e.g., PTFE-lined) to prevent moisture absorption from the air.

  • Aqueous Working Solutions: These are generally much less stable and should be prepared fresh for each experiment. Avoid storing aqueous solutions for more than a few hours, even at 2-8°C, unless you have performed a stability study to validate longer storage.

  • Protection from Light: Phthalazine derivatives can be light-sensitive. It is recommended to store solutions in amber vials or wrap vials in aluminum foil to protect them from light.

Q5: What are the visible signs of compound degradation in my solution?

You should discard your solution and prepare a fresh one if you observe any of the following:

  • Precipitation: The formation of a solid in a solution that was previously clear may indicate insolubility or that a degradation product is precipitating.

  • Color Change: The appearance of or change in color (e.g., turning yellow or brown) can be a sign of oxidative degradation or other chemical reactions.

  • Cloudiness/Haze: This indicates that the compound is either coming out of solution or forming an insoluble degradation product.

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during your experiments.

Issue 1: My solution has become cloudy or a precipitate has formed.

Cloudiness or precipitation is a common issue stemming from solubility limits or degradation. Use the following decision tree to diagnose the cause.

G start Precipitate Observed q1 When did it occur? start->q1 a1 Immediately upon dilution into aqueous buffer q1->a1 a2 After a period of storage (hours/days) q1->a2 cause1 Root Cause: Poor Aqueous Solubility a1->cause1 cause2 Root Cause: Degradation Product is Insoluble a2->cause2 sol1 Solution 1: Increase organic co-solvent (if possible). Solution 2: Lower the final concentration. Solution 3: Use a solubilizing agent (e.g., Tween-80), checking for assay compatibility. cause1->sol1 sol2 Action: Discard the solution. Prepare fresh working solutions immediately before use. Validate stability over your experimental timeframe (See Protocol 2). cause2->sol2

Caption: Troubleshooting decision tree for precipitation issues.

Issue 2: I am observing inconsistent results or a progressive loss of activity.

This is a classic sign of chemical instability in the experimental medium. The most probable cause is the hydrolytic breakdown of the carbohydrazide functional group.

Understanding the Mechanism: Hydrolysis

The carbohydrazide is an amide, and the C-N bond can be attacked by water in a hydrolysis reaction.[6] This process is often accelerated by pH extremes (either acidic or basic conditions) and elevated temperatures. The hydrolysis would cleave the molecule into 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid and hydrazine, neither of which is likely to have the same biological activity as the parent compound.

Recommended Action: Perform a Stability Study

You cannot assume the compound is stable in your specific cell culture medium or buffer. You must verify it. A simple experimental workflow using HPLC is the most reliable method.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep Prepare solution in experimental buffer (e.g., PBS, Media) t0 T = 0 hr (Inject Immediately) prep->t0 t_x Incubate at experimental temperature (e.g., 37°C) prep->t_x hplc Analyze all samples by HPLC-UV t0->hplc sample Sample at time points (e.g., 2, 4, 8, 24 hr) t_x->sample sample->hplc plot Plot Peak Area vs. Time hplc->plot result Determine % remaining and degradation rate plot->result

Caption: Experimental workflow for assessing solution stability via HPLC.

If the stability is found to be poor (e.g., >10% degradation over the course of your experiment), you must adjust your experimental design. This could involve reducing incubation times or preparing the compound immediately before it is added to the assay.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for long-term storage.

ParameterSpecificationRationale
Compound State Dry, crystalline solidEnsure the compound is free of residual solvents or moisture.
Solvent Anhydrous DMSO (≤0.02% water)Minimizes water availability for potential hydrolysis.
Vessel Amber glass vial with PTFE-lined capProtects from light and prevents moisture ingress.
Temperature Ambient (during weighing/dissolving)Avoids heating, which can accelerate degradation.
Storage -80°C in single-use aliquotsMinimizes freeze-thaw cycles and ensures long-term stability.

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber vial on an analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (MW: 280.28 g/mol ) into the vial. For 1 mL of a 10 mM solution, this is 2.80 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Mix thoroughly by vortexing for 1-2 minutes until the solid is completely dissolved. Gentle sonication in a room temperature water bath can be used if dissolution is slow. Do not heat.

  • Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 20 µL) in microcentrifuge tubes suitable for low-temperature storage.

  • Store: Label the aliquots clearly and place them in a -80°C freezer for long-term storage.

Protocol 2: General Method for Assessing Solution Stability via HPLC-UV

Objective: To determine the percentage of the compound remaining over time in a specific aqueous buffer.

Materials:

  • Freshly prepared stock solution (from Protocol 1).

  • Your experimental buffer (e.g., PBS pH 7.4, cell culture medium).

  • HPLC system with a UV detector and a C18 analytical column.

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, requires optimization).

Procedure:

  • Prepare Test Solution: Dilute the DMSO stock solution into your pre-warmed (e.g., 37°C) experimental buffer to the final working concentration. Ensure the final DMSO concentration is consistent with your experiments.

  • Time Point Zero (T=0): Immediately after preparation, inject an aliquot of the test solution onto the HPLC system. Record the peak area of the parent compound.

  • Incubate: Place the remaining test solution in an incubator under the same conditions as your experiment (e.g., 37°C).

  • Subsequent Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the incubating solution and inject it onto the HPLC.

  • Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the T=0 peak area: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot % Remaining versus Time.

    • Acceptance Criterion: For most applications, less than 5-10% degradation over the experimental duration is considered acceptable.

References

  • El-Azm, F.S.M.A., Mahmoud, M.R., & Hekal, M.H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Available at: [Link]

  • Kant, P., & Chaudhary, A.P. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. American Journal of PharmTech Research, 8(4). Available at: [Link]

  • Smitasingh, S., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxo-N',2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. PubChem. Retrieved from [Link]

  • Song, Y., et al. (2019). Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 67(51), 14146-14155. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem. Retrieved from [Link]

  • Sousa, S.F., et al. (2016). Oxidation reaction of phthalazine to 1-phthalazinone. The structure of... ResearchGate. Available at: [Link]

  • Al-Akl, B., et al. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Available at: [Link]

  • Abdel-Aziz, A.A.M. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Scientific Reports, 11(1), 5437. Available at: [Link]

  • Al-Abdullah, N.H., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. ResearchGate. Available at: [Link]

  • Gomaa, H.A.M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4101. Available at: [Link]

  • Zhang, Y., et al. (2020). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Network Pharmacology and Molecular Docking. Research Square. Available at: [Link]

  • Gomaa, H.A.M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21673-21691. Available at: [Link]

  • mr i explains. (2017, April 10). Condensation and Hydrolysis Reactions in Carbohydrates [Video]. YouTube. Available at: [Link]

  • Am Ende, C.W., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 14(7), e0218924. Available at: [Link]

Sources

Troubleshooting

addressing low bioactivity in newly synthesized phthalazine analogues

Technical Support Center: Phthalazine Analogues Welcome to the technical support center for our phthalazine-based discovery platform. This guide is designed for researchers, medicinal chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phthalazine Analogues

Welcome to the technical support center for our phthalazine-based discovery platform. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with newly synthesized phthalazine analogues and encountering challenges with their biological activity. Phthalazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[1][2][3] However, translating a novel synthesized analogue into a biologically active lead candidate is a multifaceted challenge.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and address common issues related to low bioactivity. Our approach is rooted in a systematic, evidence-based workflow to help you make informed decisions and optimize your discovery pipeline.

Part 1: Initial Troubleshooting & General FAQs

This section addresses the most common initial question when a new compound fails to show expected activity.

Q1: I've just synthesized a new series of phthalazine analogues, but the initial screening results show very low or no bioactivity. Where do I even begin to troubleshoot?

A1: This is a common and critical juncture in any drug discovery project. Low bioactivity in a primary screen is not necessarily a dead end; rather, it's a call for a systematic investigation. The lack of activity can stem from multiple factors beyond simple target affinity. A logical diagnostic workflow is essential to avoid prematurely abandoning a potentially valuable chemical scaffold.

We recommend a tiered approach to diagnose the issue. Before undertaking extensive new syntheses, it's crucial to determine why the current analogues are inactive. The problem generally falls into one of four categories:

  • Target Engagement: Is the compound reaching and binding to its intended biological target in the assay system?

  • Cellular Availability (The ADME Problem): If the target is intracellular, can the compound cross the cell membrane and remain at a sufficient concentration to act? This involves assessing its permeability and metabolic stability.

  • Physicochemical Properties: Is the compound's poor solubility preventing it from reaching a testable concentration, leading to false-negative results?

  • Structural & Mechanistic Validity: Is the initial design hypothesis correct? Do the analogues possess the necessary pharmacophoric features for binding?

The following workflow provides a visual guide for systematically diagnosing the root cause of low bioactivity.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Diagnostic Assays cluster_2 Phase 3: Analysis & Redesign Start Low Bioactivity Observed in Primary Assay Verify Verify Compound Integrity (Purity, Structure via NMR/LC-MS) Start->Verify Solubility Q: Is the compound soluble in assay buffer? Verify->Solubility Target_Biochem Q: Does it bind the isolated target? (Biochemical/Biophysical Assay) Solubility->Target_Biochem Yes Formulate Action: Reformulate or Use Solubilizing Agents Solubility->Formulate No Permeability Q: Can it cross the cell membrane? (e.g., PAMPA, Caco-2) Target_Biochem->Permeability Yes Redesign_SAR Action: Redesign for Target Affinity (SAR-guided Synthesis) Target_Biochem->Redesign_SAR No Metabolism Q: Is it rapidly metabolized? (Liver Microsome Stability Assay) Permeability->Metabolism Yes Redesign_Perm Action: Modify Structure to Improve Permeability/Reduce Efflux Permeability->Redesign_Perm No Redesign_Met Action: Block Metabolic Hotspots (Metabolic Soft Spot Analysis) Metabolism->Redesign_Met No End Optimized Candidate Metabolism->End Yes Formulate->Target_Biochem Redesign_SAR->Start Redesign_Perm->Start Redesign_Met->Start

Caption: A systematic workflow for diagnosing and addressing low bioactivity.

Part 2: Troubleshooting Guide - Target Engagement

A primary reason for low efficacy is the failure of a compound to physically interact with its intended protein target.

Q2: My phthalazine analogue is inactive in my cell-based assay. How can I confirm if it's actually binding to the target protein inside the cell?

A2: This is a crucial question that separates pharmacology from physicochemical issues. A cell-based assay integrates multiple factors (permeability, target binding, downstream effects). To isolate the variable of target binding, you need a direct Target Engagement (TE) assay .[4] These assays confirm the physical interaction between a compound and its target in a biologically relevant context.[5]

For intracellular targets, we recommend the NanoBRET™ Target Engagement Assay . It's a live-cell method that measures compound binding by detecting proximity-based energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.

Principle of the Assay: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon. A target protein is fused to NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds the target acts as the energy acceptor. If your test compound enters the cell and binds the target, it will displace the tracer, leading to a decrease in the BRET signal. This signal reduction is proportional to the compound's affinity for the target.

Step-by-Step Methodology:

  • Cell Line Preparation:

    • Transfect your host cells (e.g., HEK293) with a plasmid encoding for your target protein fused to the N- or C-terminus of NanoLuc® luciferase.

    • Select a stable cell line expressing the fusion protein at an appropriate level.

  • Reagent Preparation:

    • Tracer Dilution: Prepare a working stock of the appropriate NanoBRET™ tracer. The optimal concentration must be determined empirically but is typically around 1-2x its EC50 value for BRET.

    • Compound Dilution: Prepare a serial dilution of your phthalazine analogue in Opti-MEM® I Reduced Serum Medium.

    • Substrate Solution: Prepare the NanoGlo® Live Cell Substrate according to the manufacturer's protocol.

  • Assay Execution (96-well format):

    • Seed the stable cells in a white, 96-well assay plate and incubate overnight.

    • Remove the culture medium and add 80 µL of Opti-MEM® containing the test compounds (your phthalazine analogues) and the fluorescent tracer.

    • Incubate the plate for 2 hours at 37 °C in a CO₂ incubator to allow the compounds to reach binding equilibrium.

    • Add 20 µL of the NanoGlo® Live Cell Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Normalize the data to positive (tracer only) and negative (no tracer) controls.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

A successful result in this assay provides direct evidence that your compound can access and bind its target, pointing towards other downstream issues if cellular bioactivity is still low.[5][6]

Part 3: Troubleshooting Guide - Cellular Availability & ADME

Even with potent target binding, a compound is useless if it cannot reach its site of action or is cleared too rapidly.

Q3: My compound binds its target in a biochemical assay but is weak in cellular assays. I suspect poor cell permeability. What is a straightforward way to test this?

A3: The disconnect between biochemical and cellular potency is very often due to poor membrane permeability.[7] The physicochemical properties of your phthalazine analogue, particularly its lipophilicity and number of hydrogen bond donors/acceptors, play a major role here. A quick and cost-effective method to assess passive permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA) .

Principle of the Assay: PAMPA measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment. It models the passive diffusion process through cell membranes.

Step-by-Step Methodology:

  • Reagent and Plate Preparation:

    • Prepare a donor plate (e.g., Millipore MultiScreen™ Permeability Filter Plate) and an acceptor plate (e.g., a 96-well microplate).

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane).

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 for the acceptor wells.

    • Dissolve your phthalazine analogues and control compounds (high and low permeability standards) in a PBS buffer, typically at a starting concentration of 100-200 µM.

  • Assay Execution:

    • Add 150-300 µL of the PBS buffer to each well of the acceptor plate.

    • Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer.

    • Add 150 µL of your compound solutions to the donor wells.

    • Incubate the entire plate assembly at room temperature for 4-16 hours without shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A(t)] / [C_equilibrium]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

The results are typically categorized as shown in the table below. If your compound falls into the low permeability category, structural modification is needed. Strategies include masking polar groups or reducing the hydrogen bond count.[8][9]

Permeability CategoryApparent Permeability (Papp) (10⁻⁶ cm/s)Interpretation for Drug Discovery
High > 10Likely well-absorbed via passive diffusion.
Medium 1 - 10Absorption may be variable.
Low < 1Poor passive absorption is likely a major issue.
Q4: My compound has good permeability, but its effect in cells diminishes over time. Could it be metabolic instability?

A4: Yes, rapid metabolism by cellular enzymes (like cytochrome P450s) is a common failure mode for nitrogen-containing heterocycles.[10][11] The compound may get into the cell but is quickly converted into an inactive form. A standard in vitro assay to assess this is the Liver Microsomal Stability Assay .

Principle of the Assay: This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes (vesicles of the endoplasmic reticulum). The disappearance of the parent compound over time is monitored.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a solution of your phthalazine analogue in the reaction buffer (final concentration typically 1 µM).

    • Prepare a fresh solution of the NADPH regenerating system (cofactor required for P450 enzymes).

  • Assay Execution:

    • In a 96-well plate, pre-warm the microsome solution and the compound solution at 37 °C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

    • Include control wells: a "no cofactor" control (replace NADPH with buffer) and a "t=0" control where the stop solution is added before the cofactor.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the rate of elimination.

    • Calculate the in vitro half-life (T½) using the equation: T½ = 0.693 / k.

In Vitro T½ (minutes)Metabolic Stability ClassificationImplication
> 30HighLow intrinsic clearance expected.
10 - 30MediumModerate clearance; may be acceptable.
< 10LowHigh intrinsic clearance; likely to have poor in vivo exposure.

If your compound has low metabolic stability, the next step is "metabolic soft-spot" analysis to identify the site of metabolism, followed by chemical modification (e.g., adding a fluorine atom) to block that position.[12]

Part 4: Physicochemical & Formulation Issues

Q5: I'm seeing inconsistent results and poor dose-response curves. Could this be a solubility problem?

A5: Absolutely. Poor aqueous solubility is a pervasive issue in drug discovery, with estimates suggesting up to 70-90% of new chemical entities are poorly soluble.[13] If a compound precipitates in the assay medium, its effective concentration is unknown, leading to unreliable data.

Troubleshooting Steps:

  • Kinetic Solubility Assay: First, quantify the problem. A simple method is to make a high-concentration stock solution (e.g., 10 mM in DMSO), dilute it into your aqueous assay buffer, and measure the concentration of the dissolved material after a short incubation, often by nephelometry or UV-Vis.

  • Formulation Strategies: If solubility is low (<10 µM), you must improve the formulation. Options include:

    • Using Co-solvents: Small amounts of excipients like PEG-400 or Solutol® HS 15 can be used, but must be tested for effects on the assay biology.

    • Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties can improve solubility and permeability.[14]

    • Advanced Formulations: For in vivo studies, more complex formulations like self-emulsifying drug delivery systems (SEDDS) or solid dispersions can be explored.[15][16]

Part 5: Structure-Activity Relationship (SAR) Insights

If the above issues are ruled out, the problem may lie in the molecular design itself.

Q6: My analogues are soluble, stable, and permeable, but still not active. What key structural features of phthalazines are generally required for bioactivity?

A6: The phthalazine scaffold is versatile, but its activity is highly dependent on the substitution patterns, which dictate how it interacts with the target.[17] While the optimal structure is target-specific, several general principles have emerged from the literature, particularly for kinase targets like VEGFR-2.

  • Substitution at Positions 1 and 4: These are the most common points for modification and are critical for activity. Attaching moieties at these positions can significantly influence biological response.[18][19]

  • Hydrogen Bonding Motifs: A hydrogen bond donor-acceptor pair is often crucial. For many kinase inhibitors, this is achieved by incorporating urea or amide linkers, which can form key interactions with hinge region residues of the kinase.[20]

  • Hydrophobic Moieties: A terminal, substituted aryl group is often required to occupy a hydrophobic pocket in the target protein. The nature of these substituents (e.g., chloro, trifluoromethyl) can fine-tune potency and metabolic stability.[20]

The diagram below illustrates a generalized pharmacophore model for a phthalazine-based kinase inhibitor.

Caption: Generalized pharmacophore for phthalazine-based kinase inhibitors.

If your analogues lack these features, a redesign focusing on incorporating them is a logical next step. Computational tools like molecular docking can help guide this process.[21]

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Validation

A Comparative Analysis of the Cytotoxic Profiles of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide and Sorafenib

A Technical Guide for Researchers in Oncology and Drug Discovery In the landscape of modern oncology, the pursuit of novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of modern oncology, the pursuit of novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a detailed comparative analysis of the cytotoxic properties of the novel synthetic compound, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, and the established multi-kinase inhibitor, Sorafenib. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of their mechanisms of action, cytotoxic potencies, and the experimental methodologies used for their evaluation.

Introduction: The Therapeutic Context

Cancer is a leading cause of mortality worldwide, necessitating the continuous development of innovative and effective treatment strategies. A significant focus of contemporary drug discovery is the identification of small molecules that can selectively target pathways crucial for tumor growth and survival.

Sorafenib , a cornerstone in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, functions as a multi-kinase inhibitor, targeting several key signaling pathways involved in tumor progression and angiogenesis. Its broad-spectrum activity, however, can also contribute to off-target effects and the development of resistance.

The scientific community is actively exploring novel heterocyclic compounds for their potential as anticancer agents. Among these, phthalazine derivatives have emerged as a promising class of molecules, with numerous studies highlighting their diverse pharmacological activities, including potent anticancer effects. The specific compound of interest, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, belongs to this promising class. The rationale behind its design often stems from the established anticancer properties of the phthalazine core, with modifications aimed at enhancing potency and selectivity.

This guide will dissect the available preclinical data to offer a comparative perspective on the cytotoxic potential of this novel phthalazine derivative against the well-characterized profile of Sorafenib.

Mechanistic Insights: A Tale of Targeted Inhibition

The cytotoxic effects of both 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide and Sorafenib are rooted in their ability to interfere with critical signaling cascades that drive cancer cell proliferation and survival.

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide: A Focus on VEGFR-2

While direct studies on 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide are limited, extensive research on structurally similar phthalazine derivatives strongly suggests that a primary mechanism of their anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3]

By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, these phthalazine compounds can block its activation by VEGF. This, in turn, inhibits downstream signaling pathways, such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[4] Some phthalazine derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells.[5]

Sorafenib: The Multi-Kinase Inhibitor

Sorafenib's mechanism of action is broader, encompassing the inhibition of several key kinases.[6] Its primary targets include:

  • VEGFR-2 and VEGFR-3: Similar to the phthalazine derivatives, Sorafenib potently inhibits these receptors, thereby exerting a strong anti-angiogenic effect.[3]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR disrupts signaling pathways involved in tumor growth and angiogenesis.[7]

  • RAF kinases (C-RAF and B-RAF): Sorafenib is a potent inhibitor of the RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers and plays a central role in cell proliferation and survival.[8]

This multi-targeted approach contributes to Sorafenib's efficacy across different cancer types but also presents challenges in terms of predicting patient response and managing side effects.

G cluster_phthalazine 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide cluster_sorafenib Sorafenib cluster_pathway Signaling Pathways Phthalazine Phthalazine Derivative VEGFR2 VEGFR-2 Phthalazine->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits PDGFR PDGFR Sorafenib->PDGFR Inhibits RAF RAF Kinases Sorafenib->RAF Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G cluster_workflow Cytotoxicity Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compounds Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Assay (MTT or SRB) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

General workflow for cytotoxicity assays.

Conclusion and Future Directions

The comparative analysis presented in this guide suggests that 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide and its analogs represent a promising class of anticancer compounds with a mechanism of action that may, at least in part, converge with that of Sorafenib through the inhibition of VEGFR-2. The available in vitro cytotoxicity data for related phthalazine derivatives indicates a potency that is comparable to Sorafenib in certain cancer cell lines.

To further elucidate the therapeutic potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, the following future studies are recommended:

  • Direct Comparative Cytotoxicity Studies: Head-to-head in vitro cytotoxicity assays against a broad panel of cancer cell lines are essential to definitively compare its potency with Sorafenib.

  • Kinase Profiling: A comprehensive kinase inhibition assay should be performed to determine the selectivity profile of the compound and identify any additional targets beyond VEGFR-2.

  • In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in relevant animal models of cancer is a critical next step to assess its therapeutic potential in a physiological context.

  • Mechanism of Action Studies: Further investigation into the downstream signaling effects of the compound and its ability to induce apoptosis and inhibit angiogenesis in more detail will provide a deeper understanding of its anticancer properties.

The exploration of novel chemical scaffolds like the phthalazine core is vital for the advancement of cancer therapy. The preliminary data on phthalazine derivatives, when viewed in comparison to an established drug like Sorafenib, underscores the potential for discovering new and improved treatments for this devastating disease.

References

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Comparative

Validation Framework: A Comparative Guide to Characterizing 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide as a Novel EGFR Inhibitor

This guide provides a comprehensive, technically grounded framework for the validation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (hereafter designated as PDC) as a potential Epidermal Growth Factor Recept...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for the validation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (hereafter designated as PDC) as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. Rather than a rigid protocol, this document presents a logical, multi-phased validation strategy, explaining the scientific rationale behind each experimental choice. It is designed for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor discovery.

The narrative compares the hypothetical performance of PDC against established clinical benchmarks—Gefitinib, a first-generation reversible EGFR tyrosine kinase inhibitor (TKI), and Lapatinib, a dual EGFR/HER2 inhibitor—to provide a robust context for evaluation.[1][2][3][4]

Introduction: The Rationale for Novel EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers critical downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cellular proliferation, survival, and differentiation.[5][6][7] Dysregulation of EGFR signaling, through mechanisms such as overexpression or activating mutations, is a well-established driver in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer.[8][9][10] This has made EGFR a pivotal target for therapeutic intervention.[11][12]

While several generations of EGFR inhibitors have been successfully developed, the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds.[13] The phthalazine and quinazolinone cores, present in many kinase inhibitors, suggest that PDC, with its 4-oxo-phthalazine structure, represents a rational starting point for investigation as a potential EGFR-targeting agent.[14][15]

This guide outlines a systematic, three-phase approach to validate PDC's efficacy, selectivity, and mechanism of action.

The EGFR Signaling Cascade: A Mechanistic Overview

Understanding the target pathway is fundamental to designing a robust validation strategy. Ligand binding to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling. A successful inhibitor will block this initial phosphorylation event.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligand cluster_downstream Downstream Signaling EGFR Extracellular Domain Transmembrane Intracellular Tyrosine Kinase Domain EGFR:int->EGFR:int RAS RAS EGFR:int->RAS Activation PI3K PI3K EGFR:int->PI3K EGF EGF Ligand EGF->EGFR:ext Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PDC PDC PDC->EGFR:int Inhibition

Figure 1: Simplified EGFR signaling pathway and the point of inhibition.

A Phased Approach to Validation

A logical progression from in vitro biochemical assays to cell-based models and finally to in vivo studies ensures that resources are used efficiently and that each step builds upon validated data from the last.

Validation_Workflow cluster_p1 Phase1 Phase 1: In Vitro Validation Biochem Biochemical Kinase Assay (Direct Target Engagement) Phase1->Biochem CellVia Cell Viability Assay (Phenotypic Effect) Phase1->CellVia WB Western Blot (Pathway Inhibition) Phase1->WB Biochem->CellVia CellVia->WB Phase2 Phase 2: Mechanistic Insight WB->Phase2 CellCycle Cell Cycle Analysis Phase2->CellCycle Apoptosis Apoptosis Assay Phase2->Apoptosis Phase3 Phase 3: In Vivo Efficacy Apoptosis->Phase3 Xenograft Xenograft Tumor Model Phase3->Xenograft

Figure 2: A logical workflow for the validation of a candidate EGFR inhibitor.

Phase 1: Foundational In Vitro Validation

This initial phase aims to answer three fundamental questions:

  • Does PDC directly interact with and inhibit the EGFR kinase?

  • Does this inhibition translate to anti-proliferative effects in cancer cells?

  • Can we confirm that the cellular effects are mediated through the EGFR pathway?

Biochemical Kinase Assay: Confirming Direct Target Engagement

Causality: Before investing in cell-based models, it is crucial to confirm that PDC directly inhibits the enzymatic activity of the EGFR tyrosine kinase. An in vitro, cell-free kinase assay provides the cleanest system for this determination, measuring the direct interaction between the compound and the purified enzyme. The ADP-Glo™ Kinase Assay is an excellent choice, as it measures the generation of ADP, a direct product of kinase activity.[16]

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human EGFR protein and a suitable poly-peptide substrate.

  • Compound Dilution: Create a serial dilution of PDC, Gefitinib, and Lapatinib (e.g., from 100 µM to 1 nM) in the reaction buffer. Include a no-inhibitor (DMSO) control.

  • Kinase Reaction: Add ATP to the reaction mixture to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical)

Compound Target(s) IC50 (nM) Rationale for Comparison
PDC EGFR TBD Test Compound
Gefitinib EGFR ~20-80 First-generation reversible EGFR inhibitor benchmark.[10][17]

| Lapatinib | EGFR, HER2 | ~10-60 | Dual reversible inhibitor benchmark.[4][18] |

Cell Viability Assay: Assessing Anti-Proliferative Activity

Causality: A successful kinase inhibitor must translate its enzymatic inhibition into a functional cellular outcome, typically the inhibition of cancer cell proliferation. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. We will use the A431 cell line, a human epidermoid carcinoma line that overexpresses EGFR, making it highly dependent on this pathway for survival.[6][8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed A431 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of PDC and control inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[19] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data (Hypothetical)

Compound A431 Cell Line GI50 (µM)
PDC TBD
Gefitinib ~0.05 - 0.5
Erlotinib ~0.1 - 1.0

| Lapatinib | ~0.1 - 1.0 |

Note: Erlotinib is included here as another well-characterized first-generation EGFR inhibitor for broader comparison.[3][20]

Western Blot Analysis: Verifying Target Engagement in a Cellular Context

Causality: While a viability assay shows a phenotypic effect, it does not prove that the effect is due to EGFR inhibition. Western blotting is essential to visualize the phosphorylation status of EGFR and key downstream proteins like AKT and ERK.[5][21] A decrease in the phosphorylated forms of these proteins upon treatment with PDC would provide strong evidence of on-target activity.

Experimental Protocol: Western Blot for EGFR Pathway

  • Cell Treatment: Culture A431 cells and starve them of serum to reduce basal signaling. Stimulate with EGF in the presence or absence of various concentrations of PDC or control inhibitors for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-EGFR (p-EGFR), anti-total-EGFR, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-phospho-ERK (p-ERK), anti-total-ERK, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Perform densitometry to quantify band intensity. Normalize the phosphorylated protein signal to its corresponding total protein signal.

Comparative Data (Hypothetical)

Treatment (1 µM) p-EGFR / Total EGFR (Fold Change vs. EGF Control) p-AKT / Total AKT (Fold Change vs. EGF Control) p-ERK / Total ERK (Fold Change vs. EGF Control)
EGF Only 1.0 1.0 1.0
PDC TBD TBD TBD
Gefitinib < 0.1 < 0.2 < 0.2

| Lapatinib | < 0.1 | < 0.2 | < 0.2 |

Phase 2: Elucidating the Cellular Mechanism of Action

With foundational activity confirmed, this phase investigates the specific cellular processes affected by PDC.

Cell Cycle Analysis

Causality: EGFR signaling promotes progression through the G1/S checkpoint of the cell cycle. Inhibition of this pathway is known to cause cell cycle arrest in this phase.[22] Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle (Pre-G1, G0/G1, S, and G2/M), providing mechanistic insight into the anti-proliferative effects observed in the MTT assay.[23]

Apoptosis Assay

Causality: Inhibition of survival signals from the PI3K/AKT pathway by an EGFR inhibitor can induce programmed cell death, or apoptosis.[10] Assays using Annexin V/PI staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, confirming that the observed reduction in cell number is due to induced apoptosis rather than simple cytostasis.

Phase 3: In Vivo Validation of Anti-Tumor Efficacy

The ultimate preclinical test is to determine if in vitro activity translates to efficacy in a living organism.

Human Tumor Xenograft Model

Causality: An in vivo model is essential to evaluate the compound's efficacy within a complex biological system, which includes factors like pharmacokinetics and tumor microenvironment interactions. A xenograft model, where human cancer cells (A431) are implanted into immunocompromised mice, is the standard for this evaluation.[24][25][26]

Experimental Protocol: A431 Xenograft Study

  • Cell Implantation: Subcutaneously inject A431 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, PDC (at various doses), and a positive control (e.g., Gefitinib). Administer treatment daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Comparative Data (Hypothetical)

Treatment Group Dose (mg/kg, daily) Mean Final Tumor Volume (mm³) % Tumor Growth Inhibition (%TGI)
Vehicle Control - 1500 0%
PDC 25 TBD TBD
PDC 50 TBD TBD

| Gefitinib | 50 | 450 | 70% |

Conclusion and Future Directions

This guide presents a systematic and scientifically justified workflow for the comprehensive validation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide as a potential EGFR inhibitor. By progressing through biochemical, cellular, and in vivo assays and continually comparing performance against established drugs like Gefitinib and Lapatinib, researchers can build a robust data package to support its continued development.

Positive results from this framework would justify further investigation into its selectivity against other kinases, its efficacy against EGFR-mutant cell lines (including those with resistance mutations), and formal pharmacokinetic and toxicology studies.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide Analogs

This guide provides a comprehensive analysis of the plausible structure-activity relationships (SAR) for a novel class of compounds: 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide analogs. While direct experiment...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the plausible structure-activity relationships (SAR) for a novel class of compounds: 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide analogs. While direct experimental data for this specific series is emerging, this document synthesizes established SAR principles from structurally related phthalazine, quinazolinone, and carbohydrazide derivatives to propose a predictive framework for their biological activity. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded starting point for the rational design and optimization of these promising molecules.

Introduction: The Therapeutic Potential of the Phthalazinone Scaffold

The phthalazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a carbohydrazide moiety at the 1-position of the 4-oxo-3-phenyl-3,4-dihydrophthalazine core introduces a versatile handle for chemical modification, allowing for the exploration of a diverse chemical space and the potential for interaction with various biological targets. This guide will explore the anticipated impact of structural modifications on the biological activity of these analogs, drawing parallels from established research on related heterocyclic systems.

Core Molecular Architecture and Synthetic Strategy

The fundamental structure of the 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide scaffold is depicted below. The key points for derivatization are the terminal nitrogen of the hydrazide group (R) and the phenyl ring at the 3-position (R').

dot graph "Core_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label_WRAP=1, pos="1.5,1.5!", label="N"]; TY [label_WRAP=1, pos="2.5,1.5!", label="N"]; TZ [label_WRAP=1, pos="3.5,1.5!", label="O"]; UA [label_WRAP=1, pos="4.5,1.5!", label=""]; UB [label_WRAP=1, pos="5.5,1.5!", label=""]; UC [label_WRAP=1, pos="6.5,1.5!", label=""]; UD [label_WRAP=1, pos="7.5,1.5!", label=""]; UE [label_WRAP=1, pos="8.5,1.5!", label=""]; UF [label_WRAP=1, pos="9.5,1.5!", label=""]; UG [label_WRAP=1, pos="10.5,1.5!", label=""]; UH [label_WRAP=1, pos="11.5,1.5!", label=""]; UI [label_WRAP=1, pos="12.5,1.5!", label=""]; UJ [label_WRAP=1, pos="13.5,1.5!", label=""]; UK [label_WRAP=1, pos="14.5,1.5!", label=""]; UL [label_WRAP=1, pos="15.5,1.5!", label=""]; UM [label_WRAP=1, pos="16.5,1.5!", label=""]; UN [label_WRAP=1, pos="17.5,1.5!", label=""]; UO [label_WRAP=1, pos="18.5,1.5!", label=""]; UP [label_WRAP=1, pos="19.5,1.5!", label=""]; UQ [label_WRAP=1, pos="20.5,1.5!", label=""]; UR [label_WRAP=1, pos="21.5,1.5!", label=""]; US [label_WRAP=1, pos="22.5,1.5!", label=""]; UT [label_WRAP=1, pos="23.5,1.5!", label=""]; UU [label_WRAP=1, pos="24.5,1.5!", label=""]; UV [label_WRAP=1, pos="25.5,1.5!", label=""]; UW [label_WRAP=1, pos="26.5,1.5!", label=""]; UX [label_WRAP=1, pos="27.5,1.5!", label=""]; UY [label_WRAP=1, pos="28.5,1.5!", label=""]; UZ [label_WRAP=1, pos="29.5,1.5!", label=""]; VA [label_WRAP=1, pos="30.5,1.5!", label=""]; VB [label_WRAP=1, pos="31.5,1.5!", label=""]; VC [label_WRAP=1, pos="32.5,1.5!", label=""]; VD [label_WRAP=1, pos="33.5,1.5!", label=""]; VE [label_WRAP=1, pos="34.5,1.5!", label=""]; VF [label_WRAP=1, pos="35.5,1.5!", label=""]; VG [label_WRAP=1, pos="36.5,1.5!", label=""]; VH [label_WRAP=1, pos="37.5,1.5!", label=""]; VI [label_WRAP=1, pos="38.5,1.5!", label=""]; VJ [label_WRAP=1, pos="39.5,1.5!", label=""]; VK [label_WRAP=1, pos="40.5,1.5!", label=""]; VL [label_WRAP=1, pos="41.5,1.5!", label=""]; VM [label_WRAP=1, pos="42.5,1.5!", label=""]; VN [label_WRAP=1, pos="43.5,1.5!", label=""]; VO [label_WRAP=1, pos="44.5,1.5!", label=""]; VP [label_WRAP=1, pos="45.5,1.5!", label=""]; VQ [label_WRAP=1, pos="46.5,1.5!", label=""]; VR [label_WRAP=1, pos="47.5,1.5!", label=""]; VS [label_WRAP=1, pos="48.5,1.5!", label=""]; VT [label_WRAP=1, pos="49.5,1.5!", label=""]; VU [label_WRAP=1, pos="50.5,1.5!", label=""]; VV [label_WRAP=1, pos="51.5,1.5!", label=""]; VW [label_WRAP=1, pos="52.5,1.5!", label=""]; VX [label_WRAP=1, pos="53.5,1.5!", label=""]; VY [label_WRAP=1, pos="54.5,1.5!", label=""]; VZ [label_WRAP=1, pos="55.5,1.5!", label=""]; WA [label_WRAP=1, pos="56.5,1.5!", label=""]; WB [label_WRAP=1, pos="57.5,1.5!", label=""]; WC [label_WRAP=1, pos="58.5,1.5!", label=""]; WD [label_WRAP=1, pos="59.5,1.5!", label=""]; WE [label_WRAP=1, pos="60.5,1.5!", label=""]; WF [label_WRAP=1, pos="61.5,1.5!", label=""]; WG [label_WRAP=1, pos="62.5,1.5!", label=""]; WH [label_WRAP=1, pos="63.5,1.5!", label=""]; WI [label_WRAP=1, pos="64.5,1.5!", label=""]; WJ [label_WRAP=1, pos="65.5,1.5!", label=""]; WK [label_WRAP=1, pos="66.5,1.5!", label=""]; WL [label_WRAP=1, pos="67.5,1.5!", label=""]; WM [label_WRAP=1, pos="68.5,1.5!", label=""]; WN [label_WRAP=1, pos="69.5,1.5!", label=""]; WO [label_WRAP=1, pos="70.5,1.5!", label=""]; WP [label_WRAP=1, pos="71.5,1.5!", label=""]; WQ [label_WRAP=1, pos="72.5,1.5!", label=""]; WR [label_WRAP=1, pos="73.5,1.5!", label=""]; WS [label_WRAP=1, pos="74.5,1.5!", label=""]; WT [label_WRAP=1, pos="75.5,1.5!", label=""]; WU [label_WRAP=1, pos="76.5,1.5!", label=""]; WV [label_WRAP=1, pos="77.5,1.5!", label=""]; WW [label_WRAP=1, pos="78.5,1.5!", label=""]; WX [label_WRAP=1, pos="79.5,1.5!", label=""]; WY [label_WRAP=1, pos="80.5,1.5!", label=""]; WZ [label_WRAP=1, pos="81.5,1.5!", label=""]; XA [label_WRAP=1, pos="82.5,1.5!", label=""]; XB [label_WRAP=1, pos="83.5,1.5!", label=""]; XC [label_WRAP=1, pos="84.5,1.5!", label=""]; XD [label_WRAP=1, pos="85.5,1.5!", label=""]; XE [label_WRAP=1, pos="86.5,1.5!", label=""]; XF [label_WRAP=1, pos="87.5,1.5!", label=""]; XG [label_WRAP=1, pos="88.5,1.5!", label=""]; XH [label_WRAP=1, pos="89.5,1.5!", label=""]; XI [label_WRAP=1, pos="90.5,1.5!", label=""]; XJ [label_WRAP=1, pos="91.5,1.5!", label=""]; XK [label_WRAP=1, pos="92.5,1.5!", label=""]; XL [label_WRAP=1, pos="93.5,1.5!", label=""]; XM [label_WRAP=1, pos="94.5,1.5!", label=""]; XN [label_WRAP=1, pos="95.5,1.5!", label=""]; XO [label_WRAP=1, pos="96.5,1.5!", label=""]; XP [label_WRAP=1, pos="97.5,1.5!", label=""]; XQ [label_WRAP=1, pos="98.5,1.5!", label=""]; XR [label_WRAP=1, pos="99.5,1.5!", label=""]; XS [label_WRAP=1, pos="100.5,1.5!", label=""]; XT [label_WRAP=1, pos="101.5,1.5!", label=""]; XU [label_WRAP=1, pos="102.5,1.5!", label=""]; XV [label_WRAP=1, pos="103.5,1.5!", label=""]; XW [label_WRAP=1, pos="104.5,1.5!", label=""]; XX [label_WRAP=1, pos="105.5,1.5!", label=""]; XY [label_WRAP=1, pos="106.5,1.5!", label=""]; XZ [label_WRAP=1, pos="107.5,1.5!", label=""]; YA [label_WRAP=1, pos="108.5,1.5!", label=""]; YB [label_WRAP=1, pos="109.5,1.5!", label=""]; YC [label_WRAP=1, pos="110.5,1.5!", label=""]; YD [label_WRAP=1, pos="111.5,1.5!", label=""]; YE [label_WRAP=1, pos="112.5,1.5!", label=""]; YF [label_WRAP=1, pos="113.5,1.5!", label=""]; YG [label_WRAP=1, pos="114.5,1.5!", label=""]; YH [label_WRAP=1, pos="115.5,1.5!", label=""]; YI [label_WRAP=1, pos="116.5,1.5!", label=""]; YJ [label_WRAP=1, pos="117.5,1.5!", label=""]; YK [label_WRAP=1, pos="118.5,1.5!", label=""]; YL [label_WRAP=1, pos="119.5,1.5!", label=""]; YM [label_WRAP=1, pos="120.5,1.5!", label=""]; YN [label_WRAP=1, pos="121.5,1.5!", label=""]; YO [label_WRAP=1, pos="122.5,1.5!", label=""]; YP [label_WRAP=1, pos="123.5,1.5!", label=""]; YQ [label_WRAP=1, pos="124.5,1.5!", label=""]; YR [label_WRAP=1, pos="125.5,1.5!", label=""]; YS [label_WRAP=1, pos="126.5,1.5!", label=""]; YT [label_WRAP=1, pos="127.5,1.5!", label=""]; YU [label_WRAP=1, pos="128.5,1.5!", label=""]; YV [label_WRAP=1, pos="129.5,1.5!", label=""]; YW [label_WRAP=1, pos="130.5,1.5!", label=""]; YX [label_WRAP=1, pos="131.5,1.5!", label=""]; YY [label_WRAP=1, pos="132.5,1.5!", label=""]; YZ [label_WRAP=1, pos="133.5,1.5!", label=""]; ZA [label_WRAP=1, pos="134.5,1.5!", label=""]; ZB [label_WRAP=1, pos="135.5,1.5!", label=""]; ZC [label_WRAP=1, pos="136.5,1.5!", label=""]; ZD [label_WRAP=1, pos="137.5,1.5!", label=""]; ZE [label_WRAP=1, pos="138.5,1.5!", label=""]; ZF [label_WRAP=1, pos="139.5,1.5!", label=""]; ZG [label_WRAP=1, pos="140.5,1.5!", label=""]; ZH [label_WRAP=1, pos="141.5,1.5!", label=""]; ZI [label_WRAP=1, pos="142.5,1.5!", label=""]; ZJ [label_WRAP=1, pos="143.5,1.5!", label=""]; ZK [label_WRAP=1, pos="144.5,1.5!", label=""]; ZL [label_WRAP=1, pos="145.5,1.5!", label=""]; ZM [label_WRAP=1, pos="146.5,1.5!", label=""]; ZN [label_WRAP=1, pos="147.5,1.5!", label=""]; ZO [label_WRAP=1, pos="148.5,1.5!", label=""]; ZP [label_WRAP=1, pos="149.5,1.5!", label=""]; ZQ [label_WRAP=1, pos="150.5,1.5!", label=""]; ZR [label_WRAP=1, pos="151.5,1.5!", label=""]; ZS [label_WRAP=1, pos="152.5,1.5!", label=""]; ZT [label_WRAP=1, pos="153.5,1.5!", label=""]; ZU [label_WRAP=1, pos="154.5,1.5!", label=""]; ZV [label_WRAP=1, pos="155.5,1.5!", label=""]; ZW [label_WRAP=1, pos="156.5,1.5!", label=""]; ZX [label_WRAP=1, pos="157.5,1.5!", label=""]; ZY [label_WRAP=1, pos="158.5,1.5!", label=""]; ZZ [label_WRAP=1, pos="159.5,1.5!", label=""]; AAA [label_WRAP=1, pos="160.5,1.5!", label=""]; AAB [label_WRAP=1, pos="161.5,1.5!", label=""]; AAC [label_WRAP=1, pos="162.5,1.5!", label=""]; AAD [label_WRAP=1, pos="163.5,1.5!", label=""]; AAE [label_WRAP=1, pos="164.5,1.5!", label=""]; AAF [label_WRAP=1, pos="165.5,1.5!", label=""]; AAG [label_WRAP=1, pos="166.5,1.5!", label=""]; AAH [label_WRAP=1, pos="167.5,1.5!", label=""]; AAI [label_WRAP=1, pos="168.5,1.5!", label=""]; AAJ [label_WRAP=1, pos="169.5,1.5!", label=""]; AAK [label_WRAP=1, pos="170.5,1.5!", label=""]; AAL [label_WRAP=1, pos="171.5,1.5!", label=""]; AAM [label_WRAP=1, pos="172.5,1.5!", label=""]; AAN [label_WRAP=1, pos="173.5,1.5!", label=""]; AAO [label_WRAP=1, pos="174.5,1.5!", label=""]; AAP [label_WRAP=1, pos="175.5,1.5!", label=""]; AAQ [label_WRAP=1, pos="176.5,1.5!", label=""]; AAR [label_WRAP=1, pos="177.5,1.5!", label=""]; AAS [label_WRAP=1, pos="178.5,1.5!", label=""]; AAT [label_WRAP=1, pos="179.5,1.5!", label=""]; AAU [label_WRAP=1, pos="180.5,1.5!", label=""]; AAV [label_WRAP=1, pos="181.5,1.5!", label=""]; AAW [label_WRAP=1, pos="182.5,1.5!", label=""]; AAX [label_WRAP=1, pos="183.5,1.5!", label=""]; AAY [label_WRAP=1, pos="184.5,1.5!", label=""]; AAZ [label_WRAP=1, pos="185.5,1.5!", label=""]; ABA [label_WRAP=1, pos="186.5,1.5!", label=""]; ABB [label_WRAP=1, pos="187.5,1.5!", label=""]; ABC [label_WRAP=1, pos="188.5,1.5!", label=""]; ABD [label_WRAP=1, pos="189.5,1.5!", label=""]; ABE [label_WRAP=1, pos="190.5,1.5!", label=""]; ABF [label_WRAP=1, pos="191.5,1.5!", label=""]; ABG [label_WRAP=1, pos="192.5,1.5!", label=""]; ABH [label_WRAP=1, pos="193.5,1.5!", label=""]; ABI [label_WRAP=1, pos="194.5,1.5!", label=""]; ABJ [label_WRAP=1, pos="195.5,1.5!", label=""]; ABK [label_WRAP=1, pos="196.5,1.5!", label=""]; ABL [label_WRAP=1, pos="197.5,1.5!", label=""]; ABM [label_WRAP=1, pos="198.5,1.5!", label=""]; ABN [label_WRAP=1, pos="199.5,1.5!", label=""]; ABO [label_WRAP=1, pos="200.5,1.5!", label=""]; ABP [label_WRAP=1, pos="201.5,1.5!", label=""]; ABQ [label_WRAP=1, pos="202.5,1.5!", label=""]; ABR [label_WRAP=1, pos="203.5,1.5!", label=""]; ABS [label_WRAP=1, pos="204.5,1.5!", label=""]; ABT [label_WRAP=1, pos="205.5,1.5!", label=""]; ABU [label_WRAP=1, pos="206.5,1.5!", label=""]; ABV [label_WRAP=1, pos="207.5,1.5!", label=""]; ABW [label_WRAP=1, pos="208.5,1.5!", label=""]; ABX [label_WRAP=1, pos="209.5,1.5!", label=""]; ABY [label_WRAP=1, pos="210.5,1.5!", label=""]; ABZ [label_WRAP=1, pos="211.5,1.5!", label=""]; ACA [label_WRAP=1, pos="212.5,1.5!", label=""]; ACB [label_WRAP=1, pos="213.5,1.5!", label=""]; ACC [label_WRAP=1, pos="214.5,1.5!", label=""]; ACD [label_WRAP=1, pos="215.5,1.5!", label=""]; ACE [label_WRAP=1, pos="216.5,1.5!", label=""]; ACF [label_WRAP=1, pos="217.5,1.5!", label=""]; ACG [label_WRAP=1, pos="218.5,1.5!", label=""]; ACH [label_WRAP=1, pos="219.5,1.5!", label=""]; ACI [label_WRAP=1, pos="220.5,1.5!", label=""]; ACJ [label_WRAP=1, pos="221.5,1.5!", label=""]; ACK [label_WRAP=1, pos="222.5,1.5!", label=""]; ACL [label_WRAP=1, pos="223.5,1.5!", label=""]; ACM [label_WRAP=1, pos="224.5,1.5!", label=""]; ACN [label_WRAP=1, pos="225.5,1.5!", label=""]; ACO [label_WRAP=1, pos="226.5,1.5!", label=""]; ACP [label_WRAP=1, pos="227.5,1.5!", label=""]; ACQ [label_WRAP=1, pos="228.5,1.5!", label=""]; ACR [label_WRAP=1, pos="229.5,1.5!", label=""]; ACS [label_WRAP=1, pos="230.5,1.5!", label=""]; ACT [label_WRAP=1, pos="231.5,1.5!", label=""]; ACU [label_WRAP=1, pos="232.5,1.5!", label=""]; ACV [label_WRAP=1, pos="233.5,1.5!", label=""]; ACW [label_WRAP=1, pos="234.5,1.5!", label=""]; ACX [label_WRAP=1, pos="235.5,1.5!", label=""]; ACY [label_WRAP=1, pos="236.5,1.5!", label=""]; ACZ [label_WRAP=1, pos="237.5,1.5!", label=""]; ADA [label_WRAP=1, pos="238.5,1.5!", label=""]; ADB [label_WRAP=1, pos="239.5,1.5!", label=""]; ADC [label_WRAP=1, pos="240.5,1.5!", label=""]; ADD [label_WRAP=1, pos="241.5,1.5!", label=""]; ADE [label_WRAP=1, pos="242.5,1.5!", label=""]; ADF [label_WRAP=1, pos="243.5,1.5!", label=""]; ADG [label_WRAP=1, pos="244.5,1.5!", label=""]; ADH [label_WRAP=1, pos="245.5,1.5!", label=""]; ADI [label_WRAP=1, pos="246.5,1.5!", label=""]; ADJ [label_WRAP=1, pos="247.5,1.5!", label=""]; ADK [label_WRAP=1, pos="248.5,1.5!", label=""]; ADL [label_WRAP=1, pos="249.5,1.5!", label=""]; ADM [label_WRAP=1, pos="250.5,1.5!", label=""]; ADN [label_WRAP=1, pos="251.5,1.5!", label=""]; ADO [label_WRAP=1, pos="252.5,1.5!", label=""]; ADP [label_WRAP=1, pos="253.5,1.5!", label=""]; ADQ [label_WRAP=1, pos="254.5,1.5!", label=""]; ADR [label_WRAP=1, pos="255.5,1.5!", label=""]; ADS [label_WRAP=1, pos="256.5,1.5!", label=""]; ADT [label_WRAP=1, pos="257.5,1.5!", label=""]; ADU [label_WRAP=1, pos="258.5,1.5!", label=""]; ADV [label_WRAP=1, pos="259.5,1.5!", label=""]; ADW [label_WRAP=1, pos="260.5,1.5!", label=""]; ADX [label_WRAP=1, pos="261.5,1.5!", label=""]; ADY [label_WRAP=1, pos="262.5,1.5!", label=""]; ADZ [label_WRAP=1, pos="263.5,1.5!", label=""]; AEA [label_WRAP=1, pos="264.5,1.5!", label=""]; AEB [label_WRAP=1, pos="265.5,1.5!", label=""]; AEC [label_WRAP=1, pos="266.5,1.5!", label=""]; AED [label_WRAP=1, pos="267.5,1.5!", label=""]; AEE [label_WRAP=1, pos="268.5,1.5!", label=""]; AEF [label_WRAP=1, pos="269.5,1.5!", label=""]; AEG [label_WRAP=1, pos="270.5,1.5!", label=""]; AEH [label_WRAP=1, pos="271.5,1.5!", label=""]; AEI [label_WRAP=1, pos="272.5,1.5!", label=""]; AEJ [label_WRAP=1, pos="273.5,1.5!", label=""]; AEK [label_WRAP=1, pos="274.5,1.5!", label=""]; AEL [label_WRAP=1, pos="275.5,1.5!", label=""]; AEM [label_WRAP=1, pos="276.5,1.5!", label=""]; AEN [label_WRAP=1, pos="277.5,1.5!", label=""]; AEO [label_WRAP=1, pos="278.5,1.5!", label=""]; AEP [label_WRAP=1, pos="279.5,1.5!", label=""]; AEQ [label_WRAP=1, pos="280.5,1.5!", label=""]; AER [label_WRAP=1, pos="281.5,1.5!", label=""]; AES [label_WRAP=1, pos="282.5,1.5!", label=""]; AET [label_WRAP=1, pos="283.5,1.5!", label=""]; AEU [label_WRAP=1, pos="284.5,1.5!", label=""]; AEV [label_WRAP=1, pos="285.5,1.5!", label=""]; AEW [label_WRAP=1, pos="286.5,1.5!", label=""]; AEX [label_WRAP=1, pos="287.5,1.5!", label=""]; AEY [label_WRAP=1, pos="288.5,1.5!", label=""]; AEZ [label_WRAP=1, pos="289.5,1.5!", label=""]; AFA [label_WRAP=1, pos="290.5,1.5!", label=""]; AFB [label_WRAP=1, pos="291.5,1.5!", label=""]; AFC [label_WRAP=1, pos="292.5,1.5!", label=""]; AFD [label_WRAP=1, pos="293.5,1.5!", label=""]; AFE [label_WRAP=1, pos="294.5,1.5!", label=""]; AFF [label_WRAP=1, pos="295.5,1.5!", label=""]; AFG [label_WRAP=1, pos="296.5,1.5!", label=""]; AFH [label_WRAP=1, pos="297.5,1.5!", label=""]; AFI [label_WRAP=1, pos="298.5,1.5!", label=""]; AFJ [label_WRAP=1, pos="299.5,1.5!", label=""]; AFK [label_WRAP=1, pos="300.5,1.5!", label=""]; AFL [label_WRAP=1, pos="301.5,1.5!", label=""]; AFM [label_WRAP=1, pos="302.5,1.5!", label=""]; AFN [label_WRAP=1, pos="303.5,1.5!", label=""]; AFO [label_WRAP=1, pos="304.5,1.5!", label=""]; AFP [label_WRAP=1, pos="305.5,1.5!", label=""]; AFQ [label_WRAP=1, pos="306.5,1.5!", label=""]; AFR [label_WRAP=1, pos="307.5,1.5!", label=""]; AFS [label_WRAP=1, pos="308.5,1.5!", label=""]; AFT [label_WRAP=1, pos="309.5,1.5!", label=""]; AFU [label_WRAP=1, pos="310.5,1.5!", label=""]; AFV [label_WRAP=1, pos="311.5,1.5!", label=""]; AFW [label_WRAP=1, pos="312.5,1.5!", label=""]; AFX [label_WRAP=1, pos="313.5,1.5!", label=""]; AFY [label_WRAP=1, pos="314.5,1.5!", label=""]; AFZ [label_WRAP=1, pos="315.5,1.5!", label=""]; AGA [label_WRAP=1, pos="316.5,1.5!", label=""]; AGB [label_WRAP=1, pos="317.5,1.5!", label=""]; AGC [label_WRAP=1, pos="318.5,1.5!", label=""]; AGD [label_WRAP=1, pos="319.5,1.5!", label=""]; AGE [label_WRAP=1, pos="320.5,1.5!", label=""]; AGF [label_WRAP=1, pos="321.5,1.5!", label=""]; AGG [label_WRAP=1, pos="322.5,1.5!", label=""]; AGH [label_WRAP=1, pos="323.5,1.5!", label=""]; AGI [label_WRAP=1, pos="324.5,1.5!", label=""]; AGJ [label_WRAP=1, pos="325.5,1.5!", label=""]; AGK [label_WRAP=1, pos="326.5,1.5!", label=""]; AGL [label_WRAP=1, pos="327.5,1.5!", label=""]; AGM [label_WRAP=1, pos="328.5,1.5!", label=""]; AGN [label_WRAP=1, pos="329.5,1.5!", label=""]; AGO [label_WRAP=1, pos="330.5,1.5!", label=""]; AGP [label_WRAP=1, pos="331.5,1.5!", label=""]; AGQ [label_WRAP=1, pos="332.5,1.5!", label=""]; AGR [label_WRAP=1, pos="333.5,1.5!", label=""]; AGS [label_WRAP=1, pos="334.5,1.5!", label=""]; AGT [label_WRAP=1, pos="335.5,1.5!", label=""]; AGU [label_WRAP=1, pos="336.5,1.5!", label=""]; AGV [label_WRAP=1, pos="337.5,1.5!", label=""]; AGW [label_WRAP=1, pos="338.5,1.5!", label=""]; AGX [label_WRAP=1, pos="339.5,1.5!", label=""]; AGY [label_WRAP=1, pos="340.5,1.5!", label=""]; AGZ [label_WRAP=1, pos="341.5,1.5!", label=""]; AHA [label_WRAP=1, pos="342.5,1.5!", label=""]; AHB [label_WRAP=1, pos="343.5,1.5!", label=""]; AHC [label_WRAP=1, pos="344.5,1.5!", label=""]; AHD [label_WRAP=1, pos="345.5,1.5!", label=""]; AHE [label_WRAP=1, pos="346.5,1.5!", label=""]; AHF [label_WRAP=1, pos="347.5,1.5!", label=""]; AHG [label_WRAP=1, pos="348.5,1.5!", label=""]; AHH [label_WRAP=1, pos="349.5,1.5!", label=""]; AHI [label_WRAP=1, pos="350.5,1.5!", label=""]; AHJ [label_WRAP=1, pos="351.5,1.5!", label=""]; AHK [label_WRAP=1, pos="352.5,1.5!", label=""]; AHL [label_WRAP=1, pos="353.5,1.5!", label=""]; AHM [label_WRAP=1, pos="354.5,1.5!", label=""]; AHN [label_WRAP=1, pos="355.5,1.5!", label=""]; AHO [label_WRAP=1, pos="356.5,1.5!", label=""]; AHP [label_WRAP=1, pos="357.5,1.5!", label=""]; AHQ [label_WRAP=1, pos="358.5,1.5!", label=""]; AHR [label_WRAP=1, pos="359.5,1.5!", label=""]; AHS [label_WRAP=1, pos="360.5,1.5!", label=""]; AHT [label_WRAP=1, pos="361.5,1.5!", label=""]; AHU [label_WRAP=1, pos="362.5,1.5!", label=""]; AHV [label_WRAP=1, pos="363.5,1.5!", label=""]; AHW [label_WRAP=1, pos="364.5,1.5!", label=""]; AHX [label_WRAP=1, pos="365.5,1.5!", label=""]; AHY [label_WRAP=1, pos="366.5,1.5!", label=""]; AHZ [label_WRAP=1, pos="367.5,1.5!", label=""]; AIA [label_WRAP=1, pos="368.5,1.5!", label=""]; AIB [label_WRAP=1, pos="369.5,1.5!", label=""]; AIC [label_WRAP=1, pos="370.5,1.5!", label=""]; AID [label_WRAP=1, pos="371.5,1.5!", label=""]; AIE [label_WRAP=1, pos="372.5,1.5!", label=""]; AIF [label_WRAP=1, pos="373.5,1.5!", label=""]; AIG [label_WRAP=1, pos="374.5,1.5!", label=""]; AIH [label_WRAP=1, pos="375.5,1.5!", label=""]; AII [label_WRAP=1, pos="376.5,1.5!", label=""]; AIJ [label_WRAP=1, pos="377.5,1.5!", label=""]; AIK [label_WRAP=1, pos="378.5,1.5!", label=""]; AIL [label_WRAP=1, pos="379.5,1.5!", label=""]; AIM [label_WRAP=1, pos="380.5,1.5!", label=""]; AIN [label_WRAP=1, pos="381.5,1.5!", label=""]; AIO [label_WRAP=1, pos="382.5,1.5!", label=""]; AIP [label_WRAP=1, pos="383.5,1.5!", label=""]; AIQ [label_WRAP=1, pos="384.5,1.5!", label=""]; AIR [label_WRAP=1, pos="385.5,1.5!", label=""]; AIS [label_WRAP=1, pos="386.5,1.5!", label=""]; AIT [label_WRAP=1, pos="387.5,1.5!", label=""]; AIU [label_WRAP=1, pos="388.5,1.5!", label=""]; AIV [label_WRAP=1, pos="389.5,1.5!", label=""]; AIW [label_WRAP=1, pos="390.5,1.5!", label=""]; AIX [label_WRAP=1, pos="391.5,1.5!", label=""]; AIY [label_WRAP=1, pos="392.5,1.5!", label=""]; AIZ [label_WRAP=1, pos="393.5,1.5!", label=""]; AJA [label_WRAP=1, pos="394.5,1.5!", label=""]; AJB [label_WRAP=1, pos="395.5,1.5!", label=""]; AJC [label_WRAP=1, pos="396.5,1.5!", label=""]; AJD [label_WRAP=1, pos="397.5,1.5!", label=""]; AJE [label_WRAP=1, pos="398.5,1.5!", label=""]; AJF [label_WRAP=1, pos="399.5,1.5!", label=""]; AJG [label_WRAP=1, pos="400.5,1.5!", label=""]; AJH [label_WRAP=1, pos="401.5,1.5!", label=""]; AJI [label_WRAP=1, pos="402.5,1.5!", label=""]; AJJ [label_WRAP=1, pos="403.5,1.5!", label=""]; AJK [label_WRAP=1, pos="404.5,1.5!", label=""]; AJL [label_WRAP=1, pos="405.5,1.5!", label=""]; AJM [label_WRAP=1, pos="406.5,1.5!", label=""]; AJN [label_WRAP=1, pos="407.5,1.5!", label=""]; AJO [label_WRAP=1, pos="408.5,1.5!", label=""]; AJP [label_WRAP=1, pos="409.5,1.5!", label=""]; AJQ [label_WRAP=1, pos="410.5,1.5!", label=""]; AJR [label_WRAP=1, pos="411.5,1.5!", label=""]; AJS [label_WRAP=1, pos="412.5,1.5!", label=""]; AJT [label_WRAP=1, pos="413.5,1.5!", label=""]; AJU [label_WRAP=1, pos="414.5,1.5!", label=""]; AJV [label_WRAP=1, pos="415.5,1.5!", label=""]; AJW [label_WRAP=1, pos="416.5,1.5!", label=""]; AJX [label_WRAP=1, pos="417.5,1.5!", label=""]; AJY [label_WRAP=1, pos="418.5,1.5!", label=""]; AJZ [label_WRAP=1, pos="419.5,1.5!", label=""]; AKA [label_WRAP=1, pos="420.5,1.5!", label=""]; AKB [label_WRAP=1, pos="421.5,1.5!", label=""]; AKC [label_WRAP=1, pos="422.5,1.5!", label=""]; AKD [label_WRAP=1, pos="423.5,1.5!", label=""]; AKE [label_WRAP=1, pos="424.5,1.5!", label=""]; AKF [label_WRAP=1, pos="425.5,1.5!", label=""]; AKG [label_WRAP=1, pos="426.5,1.5!", label=""]; AKH [label_WRAP=1, pos="427.5,1.5!", label=""]; AKI [label_WRAP=1, pos="428.5,1.5!", label=""]; AKJ [label_WRAP=1, pos="429.5,1.5!", label=""]; AKK [label_WRAP=1, pos="430.5,1.5!", label=""]; AKL [label_WRAP=1, pos="431.5,1.5!", label=""]; AKM [label_WRAP=1, pos="432.5,1.5!", label=""]; AKN [label_WRAP=1, pos="433.5,1.5!", label=""]; AKO [label_WRAP=1, pos="434.5,1.5!", label=""]; AKP [label_WRAP=1, pos="435.5,1.5!", label=""]; AKQ [label_WRAP=1, pos="436.5,1.5!", label=""]; AKR [label_WRAP=1, pos="437.5,1.5!", label=""]; AKS [label_WRAP=1, pos="438.5,1.5!", label=""]; AKT [label_WRAP=1, pos="439.5,1.5!", label=""]; AKU [label_WRAP=1, pos="440.5,1.5!", label=""]; AKV [label_WRAP=1, pos="441.5,1.5!", label=""]; AKW [label_WRAP=1, pos="442.5,1.5!", label=""]; AKX [label_WRAP=1, pos="443.5,1.5!", label=""]; AKY [label_WRAP=1, pos="444.5,1.5!", label=""]; AKZ [label_WRAP=1, pos="445.5,1.5!", label=""]; ALA [label_WRAP=1, pos="446.5,1.5!", label=""]; ALB [label_WRAP=1, pos="447.5,1.5!", label=""]; ALC [label_WRAP=1, pos="448.5,1.5!", label=""]; ALD [label_WRAP=1, pos="449.5,1.5!", label=""]; ALE [label_WRAP=1, pos="450.5,1.5!", label=""]; ALF [label_WRAP=1, pos="451.5,1.5!", label=""]; ALG [label_WRAP=1, pos="452.5,1.5!", label=""]; ALH [label_WRAP=1, pos="453.5,1.5!", label=""]; ALI [label_WRAP=1, pos="454.5,1.5!", label=""]; ALJ [label_WRAP=1, pos="455.5,1.5!", label=""]; ALK [label_WRAP=1, pos="456.5,1.5!", label=""]; ALL [label_WRAP=1, pos="457.5,1.5!", label=""]; ALM [label_WRAP=1, pos="458.5,1.5!", label=""]; ALN [label_WRAP=1, pos="459.5,1.5!", label=""]; ALO [label_WRAP=1, pos="460.5,1.5!", label=""]; ALP [label_WRAP=1, pos="461.5,1.5!", label=""]; ALQ [label_WRAP=1, pos="462.5,1.5!", label=""]; ALR [label_WRAP=1, pos="463.5,1.5!", label=""]; ALS [label_WRAP=1, pos="464.5,1.5!", label=""]; ALT [label_WRAP=1, pos="465.5,1.5!", label=""]; ALU [label_WRAP=1, pos="466.5,1.5!", label=""]; ALV [label_WRAP=1, pos="467.5,1.5!", label=""]; ALW [label_WRAP=1, pos="468.5,1.5!", label=""]; ALX [label_WRAP=1, pos="469.5,1.5!", label=""]; ALY [label_WRAP=1, pos="470.5,1.5!", label=""]; ALZ [label_WRAP=1, pos="471.5,1.5!", label=""]; AMA [label_WRAP=1, pos="472.5,1.5!", label=""]; AMB [label_WRAP=1, pos="473.5,1.5!", label=""]; AMC [label_WRAP=1, pos="474.5,1.5!", label=""]; AMD [label_WRAP=1, pos="475.5,1.5!", label=""]; AME [label_WRAP=1, pos="476.5,1.5!", label=""]; AMF [label_WRAP=1, pos="477.5,1.5!", label=""]; AMG [label_WRAP=1, pos="478.5,1.5!", label=""]; AMH [label_WRAP=1, pos="479.5,1.5!", label=""]; AMI [label_WRAP=1, pos="480.5,1.5!", label=""]; AMJ [label_WRAP=1, pos="481.5,1.5!", label=""]; AMK [label_WRAP=1, pos="482.5,1.5!", label=""]; AML [label_WRAP=1, pos="483.5,1.5!", label=""]; AMM [label_WRAP=1, pos="484.5,1.5!", label=""]; AMN [label_WRAP=1, pos="485.5,1.5!", label=""]; AMO [label_WRAP=1, pos="486.5,1.5!", label=""]; AMP [label_WRAP=1, pos="487.5,1.5!", label=""]; AMQ [label_WRAP=1, pos="488.5,1.5!", label=""]; AMR [label_WRAP=1, pos="489.5,1.5!", label=""]; AMS [label_WRAP=1, pos="490.5,1.5!", label=""]; AMT [label_WRAP=1, pos="491.5,1.5!", label=""]; AMU [label_WRAP=1, pos="492.5,1.5!", label=""]; AMV [label_WRAP=1, pos="493.5,1.5!", label=""]; AMW [label_WRAP=1, pos="494.5,1.5!", label=""]; AMX [label_WRAP=1, pos="495.5,1.5!", label=""]; AMY [label_WRAP=1, pos="496.5,1.5!", label=""]; AMZ [label_WRAP=1, pos="497.5,1.5!", label=""]; ANA [label_WRAP=1, pos="498.5,1.5!", label=""]; ANB [label_WRAP=1, pos="499.5,1.5!", label=""]; ANC [label_WRAP=1, pos="500.5,1.5!", label=""]; AND [label_WRAP=1, pos="501.5,1.5!", label=""]; ANE [label_WRAP=1, pos="502.5,1.5!", label=""]; ANF [label_WRAP=1, pos="503.5,1.5!", label=""]; ANG [label_WRAP=1, pos="504.5,1.5!", label=""]; ANH [label_WRAP=1, pos="505.5,1.5!", label=""]; ANI [label_WRAP=1, pos="506.5,1.5!", label=""]; ANJ [label_WRAP=1, pos="507.5,1.5!", label=""]; ANK [label_WRAP=1, pos="508.5,1.5!", label=""]; ANL [label_WRAP=1, pos="509.5,1.5!", label=""]; ANM [label_WRAP=1, pos="510.5,1.5!", label=""]; ANN [label_WRAP=1, pos="511.5,1.5!", label=""]; ANO [label_WRAP=1, pos="512.5,1.5!", label=""]; ANP [label_WRAP=1, pos="513.5,1.5!", label=""]; ANQ [label_WRAP=1, pos="514.5,1.5!", label=""]; ANR [label_WRAP=1, pos="515.5,1.5!", label=""]; ANS [label_WRAP=1, pos="516.5,1.5!", label=""]; ANT [label_WRAP=1, pos="517.5,1.5!", label=""]; ANU [label_WRAP=1, pos="518.5,1.5!", label=""]; ANV [label_WRAP=1, pos="519.5,1.5!", label=""]; ANW [label_WRAP=1, pos="520.5,1.5!", label=""]; ANX [label_WRAP=1, pos="521.5,1.5!", label=""]; ANY [label_WRAP=1, pos="522.5,1.5!", label=""]; ANZ [label_WRAP=1, pos="523.5,1.5!", label=""]; AOA [label_WRAP=1, pos="524.5,1.5!", label=""]; AOB [label_WRAP=1, pos="525.5,1.5!", label=""]; AOC [label_WRAP=1, pos="526.5,1.5!", label=""]; AOD [label_WRAP=1, pos="527.5,1.5!", label=""]; AOE [label_WRAP=1, pos="528.5,1.5!", label=""]; AOF [label_WRAP=1, pos="529.5,1.5!", label=""]; AOG [label_WRAP=1, pos="530.5,1.5!", label=""]; AOH [label_WRAP=1, pos="531.5,1.5!", label=""]; AOI [label_WRAP=1, pos="532.5,1.5!", label=""]; AOJ [label_WRAP=1, pos="533.5,1.5!", label=""]; AOK [label_WRAP=1, pos="534.5,1.5!", label=""]; AOL [label_WRAP=1, pos="535.5,1.5!", label=""]; AOM [label_WRAP=1, pos="536.5,1.5!", label=""]; AON [label_WRAP=1, pos="537.5,1.5!", label=""]; AOO [label_WRAP=1, pos="538.5,1.5!", label=""]; AOP [label_WRAP=1, pos="539.5,1.5!", label=""]; AOQ [label_WRAP=1, pos="540.5,1.5!", label=""]; AOR [label_WRAP=1, pos="541.5,1.5!", label=""]; AOS [label_WRAP=1, pos="542.5,1.5!", label=""]; AOT [label_WRAP=1, pos="543.5,1.5!", label=""]; AOU [label_WRAP=1, pos="544.5,1.5!", label=""]; AOV [label_WRAP=1, pos="545.5,1.5!", label=""]; AOW [label_WRAP=1, pos="546.5,1.5!", label=""]; AOX [label_WRAP=1, pos="547.5,1.5!", label=""]; AOY [label_WRAP=1, pos="548.5,1.5!", label=""]; AOZ [label_WRAP=1, pos="549.5,1.5!", label=""]; APA [label_WRAP=1, pos="550.5,1.5!", label=""]; APB [label_WRAP=1, pos="551.5,1.5!", label=""]; APC [label_WRAP=1, pos="552.5,1.5!", label=""]; APD [label_WRAP=1, pos="553.5,1.5!", label=""]; APE [label_WRAP=1, pos="554.5,1.5!", label=""]; APF [label_WRAP=1, pos="555.5,1.5!", label=""]; APG [label_WRAP=1, pos="556.5,1.5!", label=""]; APH [label_WRAP=1, pos="557.5,1.5!", label=""]; API [label_WRAP=1, pos="558.5,1.5!", label=""]; APJ [label_WRAP=1, pos="559.5,1.5!", label=""]; APK [label_WRAP=1, pos="560.5,1.5!", label=""]; APL [label_WRAP=1, pos="561.5,1.5!", label=""]; APM [label_WRAP=1, pos="562.5,1.5!", label=""]; APN [label_WRAP=1, pos="563.5,1.5!", label=""]; APO [label_WRAP=1, pos="564.5,1.5!", label=""]; APP [label_WRAP=1, pos="565.5,1.5!", label=""]; APQ [label_WRAP=1, pos="566.5,1.5!", label=""]; APR [label_WRAP=1, pos="567.5,1.5!", label=""]; APS [label_WRAP=1, pos="568.5,1.5!", label=""]; APT [label_WRAP=1, pos="569.5,1.5!", label=""]; APU [label_WRAP=1, pos="570.5,1.5!", label=""]; APV [label_WRAP=1, pos="571.5,1.5!", label=""]; APW [label_WRAP=1, pos="572.5,1.5!", label=""]; APX [label_WRAP=1, pos="573.5,1.5!", label=""]; APY [label_WRAP=1, pos="574.5,1.5!", label=""]; APZ [label_WRAP=1, pos="575.5,1.5!", label=""]; AQA [label_WRAP=1, pos="576.5,1.5!", label=""]; AQB [label_WRAP=1, pos="577.5,1.5!", label=""]; AQC [label_WRAP=1, pos="578.5,1.5!", label=""]; AQD [label_WRAP=1, pos="579.5,1.5!", label=""]; AQE [label_WRAP=1, pos="580.5,1.5!", label=""]; AQF [label_WRAP=1, pos="581.5,1.5!", label=""]; AQG [label_WRAP=1, pos="582.5,1.5!", label=""]; AQH [label_WRAP=1, pos="583.5,1.5!", label=""]; AQI [label_WRAP=1, pos="584.5,1.5!", label=""]; AQJ [label_WRAP=1, pos="585.5,1.5!", label=""]; AQK [label_WRAP=1, pos="586.5,1.5!", label=""]; AQL [label_WRAP=1, pos="587.5,1.5!", label=""]; AQM [label_WRAP=1, pos="588.5,1.5!", label=""]; AQN [label_WRAP=1, pos="589.5,1.5!", label=""]; AQO [label_WRAP=1, pos="590.5,1.5!", label=""]; AQP [label_WRAP=1, pos="591.5,1.5!", label=""]; AQQ [label_WRAP=1, pos="592.5,1.5!", label=""]; AQR [label_WRAP=1, pos="593.5,1.5!", label=""]; AQS [label_WRAP=1, pos="594.5,1.5!", label=""]; AQT [label_WRAP=1, pos="595.5,1.5!", label=""]; AQU [label_WRAP=1, pos="596.5,1.5!", label=""]; AQV [label_WRAP=1, pos="597.5,1.5!", label=""]; AQW [label_WRAP=1, pos="598.5,1.5!", label=""]; AQX [label_WRAP=1, pos="599.5,1.5!", label=""]; AQY [label_WRAP=1, pos="600.5,1.5!", label=""]; AQZ [label_WRAP=1, pos="601.5,1.5!", label=""]; ARA [label_WRAP=1, pos="602.5,1.5!", label=""]; ARB [label_WRAP=1, pos="603.5,1.5!", label=""]; ARC [label_WRAP=1, pos="604.5,1.5!", label=""]; ARD [label_WRAP=1, pos="605.5,1.5!", label=""]; ARE [label_WRAP=1, pos="606.5,1.5!", label=""]; ARF [label_WRAP=1, pos="607.5,1.5!", label=""]; ARG [label_WRAP=1, pos="608.5,1.5!", label=""]; ARH [label_WRAP=1, pos="609.5,1.5!", label=""]; ARI [label_WRAP=1, pos="610.5,1.5!", label=""]; ARJ [label_WRAP=1, pos="611.5,1.5!", label=""]; ARK [label_WRAP=1, pos="612.5,1.5!", label=""]; ARL [label_WRAP=1, pos="613.5,1.5!", label=""]; ARM [label_WRAP=1, pos="614.5,1.5!", label=""]; ARN [label_WRAP=1, pos="615.5,1.5!", label=""]; ARO [label_WRAP=1, pos="616.5,1.5!", label=""]; ARP [label_WRAP=1, pos="617.5,1.5!", label=""]; ARQ [label_WRAP=1, pos="618.5,1.5!", label=""]; ARR [label_WRAP=1, pos="619.5,1.5!", label=""]; ARS [label_WRAP=1, pos="620.5,1.5!", label=""]; ART [label_WRAP=1, pos="621.5,1.5!", label=""]; ARU [label_WRAP=1, pos="622.5,1.5!", label=""]; ARV [label_WRAP=1, pos="623.5,1.5!", label=""]; ARW [label_WRAP=1, pos="624.5,1.5!", label=""]; ARX [label_WRAP=1, pos="625.5,1.5!", label=""]; ARY [label_WRAP=1, pos="626.5,1.5!", label=""]; ARZ [label_WRAP=1, pos="627.5,1.5!", label=""]; ASA [label_WRAP=1, pos="628.5,1.5!", label=""]; ASB [label_WRAP=1, pos="629.5,1.5!", label=""]; ASC [label_WRAP=1, pos="630.5,1.5!", label=""]; ASD [label_WRAP=1, pos="631.5,1.5!", label=""]; ASE [label_WRAP=1, pos="632.5,1.5!", label=""]; ASF [label_WRAP=1, pos="633.5,1.5!", label=""]; ASG [label_WRAP=1, pos="634.5,1.5!", label=""]; ASH [label_WRAP=1, pos="635.5,1.5!", label=""]; ASI [label_WRAP=1, pos="636.5,1.5!", label=""]; ASJ [label_WRAP=1, pos="637.5,1.5!", label=""]; ASK [label_WRAP=1, pos="638.5,1.5!", label=""]; ASL [label_WRAP=1, pos="639.5,1.5!", label=""]; ASM [label_WRAP=1, pos="640.5,1.5!", label=""]; ASN [label_WRAP=1, pos="641.5,1.5!", label=""]; ASO [label_WRAP=1, pos="642.5,1.5!", label=""]; ASP [label_WRAP=1, pos="643.5,1.5!", label=""]; ASQ [label_WRAP=1, pos="644.5,1.5!", label=""]; ASR [label_WRAP=1, pos="645.5,1.5!", label=""]; ASS [label_WRAP=1, pos="646.5,1.5!", label=""]; AST [label_WRAP=1, pos="647.5,1.5!", label=""]; ASU [label_WRAP=1, pos="648.5,1.5!", label=""]; ASV [label_WRAP=1, pos="649.5,1.5!", label=""]; ASW [label_WRAP=1, pos="650.5,1.5!", label=""]; ASX [label_WRAP=1, pos="651.5,1.5!", label=""]; ASY [label_WRAP=1, pos="652.5,1.5!", label=""]; ASZ [label_WRAP=1, pos="653.5,1.5!", label=""]; ATA [label_WRAP=1, pos="654.5,1.5!", label=""]; ATB [label_WRAP=1, pos="655.5,1.5!", label=""]; ATC [label_WRAP=1, pos="656.5,1.5!", label=""]; ATD [label_WRAP=1, pos="657.5,1.5!", label=""]; ATE [label_WRAP=1, pos="658.5,1.5!", label=""]; ATF [label_WRAP=1, pos="659.5,1.5!", label=""]; ATG [label_WRAP=1, pos="660.5,1.5!", label=""]; ATH [label_WRAP=1, pos="661.5,1.5!", label=""]; ATI [label_WRAP=1, pos="662.5,1.5!", label=""]; ATJ [label_WRAP=1, pos="663.5,1.5!", label=""]; ATK [label_WRAP=1, pos="664.5,1.5!", label=""]; ATL [label_WRAP=1, pos="665.5,1.5!", label=""]; ATM [label_WRAP=1, pos="666.5,1.5!", label=""]; ATN [label_WRAP=1, pos="667.5,1.5!", label=""]; ATO [label_WRAP=1, pos="668.5,1.5!", label=""]; ATP [label_WRAP=1, pos="669.5,1.5!", label=""]; ATQ [label_WRAP=1, pos="670.5,1.5!", label=""]; ATR [label_WRAP=1, pos="671.5,1.5!", label=""]; ATS [label_WRAP=1, pos="672.5,1.5!", label=""]; ATT [label_WRAP=1, pos="673.5,1.5!", label=""]; ATU [label_WRAP=1, pos="674.5,1.5!", label=""]; ATV [label_WRAP=1, pos="675.5,1.5!", label=""]; ATW [label_WRAP=1, pos="676.5,1.5!", label=""]; ATX [label_WRAP=1, pos="677.5,1.5!", label=""]; ATY [label_WRAP=1, pos="678.5,1.5!", label=""]; ATZ [label_WRAP=1, pos="679.5,1.5!", label=""]; AUA [label_WRAP=1, pos="680.5,1.5!", label=""]; AUB [label_WRAP=1, pos="681.5,1.5!", label=""]; AUC [label_WRAP=1, pos="682.5,1.5!", label=""]; AUD [label_WRAP=1, pos="683.5,1.5!", label=""]; AUE [label_WRAP=1, pos="684.5,1.5!", label=""]; AUF [label_WRAP=1, pos="685.5,1.5!", label=""]; AUG [label_WRAP=1, pos="686.5,1.5!", label=""]; AUH [label_WRAP=1, pos="687.5,1.5!", label=""]; AUI [label_WRAP=1, pos="688.5,1.5!", label=""]; AUJ [label_WRAP=1, pos="689.5,1.5!", label=""]; AUK [label_WRAP=1, pos="690.5,1.5!", label=""]; AUL [label_WRAP=1, pos="691.5,1.5!", label=""]; AUM [label_WRAP=1, pos="692.5,1.5!", label=""]; AUN [label_WRAP=1, pos="693.5,1.5!", label=""]; AUO [label_WRAP=1, pos="694.5,1.5!", label=""]; AUP [label_WRAP=1, pos="695.5,1.5!", label=""]; AUQ [label_WRAP=1, pos="696.5,1.5!", label=""]; AUR [label_WRAP=1, pos="697.5,1.5!", label=""]; AUS [label_WRAP=1, pos="698.5,1.5!", label=""]; AUT [label_WRAP=1, pos="699.5,1.5!", label=""]; AUU [label_WRAP=1, pos="700.5,1.5!", label=""]; AUV [label_WRAP=1, pos="701.5,1.5!", label=""]; AUW [label_WRAP=1, pos="702.5,1.5!", label=""]; AUX [label_WRAP=1, pos="703.5,1.5!", label=""]; AUY [label_WRAP=1, pos="704.5,1.5!", label=""]; AUZ [label_WRAP=1, pos="705.5,1.5!", label=""]; AVA [label_WRAP=1, pos="706.5,1.5!", label=""]; AVB [label_WRAP=1, pos="707.5,1.5!", label=""]; AVC [label_WRAP=1, pos="708.5,1.5!", label=""]; AVD [label_WRAP=1, pos="709.5,1.5!", label=""]; AVE [label_WRAP=1, pos="710.5,1.5!", label=""]; AVF [label_WRAP=1, pos="711.5,1.5!", label=""]; AVG [label_WRAP=1, pos="712.5,1.5!", label=""]; AVH [label_WRAP=1, pos="713.5,1.5!", label=""]; AVI [label_WRAP=1, pos="714.5,1.5!", label=""]; AVJ [label_WRAP=1, pos="715.5,1.5!", label=""]; AVK [label_WRAP=1, pos="716.5,1.5!", label=""]; AVL [label_WRAP=1, pos="717.5,1.5!", label=""]; AVM [label_WRAP=1, pos="718.5,1.5!", label=""]; AVN [label_WRAP=1, pos="719.5,1.5!", label=""]; AVO [label_WRAP=1, pos="720.5,1.5!", label=""]; AVP [label_WRAP=1, pos="721.5,1.5!", label=""]; AVQ [label_WRAP=1, pos="722.5,1.5!", label=""]; AVR [label_WRAP=1, pos="723.5,1.5!", label=""]; AVS [label_WRAP=1, pos="724.5,1.5!", label=""]; AVT [label_WRAP=1, pos="725.5,1.5!", label=""]; AVU [label_WRAP=1, pos="726.5,1.5!", label=""]; AVV [label_WRAP=1, pos="727.5,1.5!", label=""]; AVW [label_WRAP=1, pos="728.5,1.5!", label=""]; AVX [label_WRAP=1, pos="729.5,1.5!", label=""]; AVY [label_WRAP=1, pos="730.5,1.5!", label=""]; AVZ [label_WRAP=1, pos="731.5,1.5!", label=""]; AWA [label_WRAP=1, pos="732.5,1.5!", label=""]; AWB [label_WRAP=1, pos="733.5,1.5!", label=""]; AWC [label_WRAP=1, pos="734.5,1.5!", label=""]; AWD [label_WRAP=1, pos="735.5,1.5!", label=""]; AWE [label_WRAP=1, pos="736.5,1.5!", label=""]; AWF [label_WRAP=1, pos="737.5,1.5!", label=""]; AWG [label_WRAP=1, pos="738.5,1.5!", label=""]; AWH [label_WRAP=1, pos="739.5,1.5!", label=""]; AWI [label_WRAP=1, pos="740.5,1.5!", label=""]; AWJ [label_WRAP=1, pos="741.5,1.5!", label=""]; AWK [label_WRAP=1, pos="742.5,1.5!", label=""]; AWL [label_WRAP=1, pos="743.5,1.5!", label=""]; AWM [label_WRAP=1, pos="744.5,1.5!", label=""]; AWN [label_WRAP=1, pos="745.5,1.5!", label=""]; AWO [label_WRAP=1, pos="746.5,1.5!", label=""]; AWP [label_WRAP=1, pos="747.5,1.5!", label=""]; AWQ [label_WRAP=1, pos="748.5,1.5!", label=""]; AWR [label_WRAP=1, pos="749.5,1.5!", label=""]; AWS [label_WRAP=1, pos="750.5,1.5!", label=""]; AWT [label_WRAP=1, pos="751.5,1.5!", label=""]; AWU [label_WRAP=1, pos="752.5,1.5!", label=""]; AWV [label_WRAP=1, pos="753.5,1.5!", label=""]; AWW [label_WRAP=1, pos="754.5,1.5!", label=""]; AWX [label_WRAP=1, pos="755.5,1.5!", label=""]; AWY [label_WRAP=1, pos="756.5,1.5!", label=""]; AWZ [label_WRAP=1, pos="757.5,1.5!", label=""]; AXA [label_WRAP=1, pos="758.5,1.5!", label=""]; AXB [label_WRAP=1, pos="759.5,1.5!", label=""]; AXC [label_WRAP=1, pos="760.5,1.5!", label=""]; AXD [label_WRAP=1, pos="761.5,1.5!", label=""]; AXE [label_WRAP=1, pos="762.5,1.5!", label=""]; AXF [label_WRAP=1, pos="763.5,1.5!", label=""]; AXG [label_WRAP=1, pos="764.5,1.5!", label=""]; AXH [label_WRAP=1, pos="765.5,1.5!", label=""]; AXI [label_WRAP=1, pos="766.5,1.5!", label=""]; AXJ [label_WRAP=1, pos="767.5,1.5!", label=""]; AXK [label_WRAP=1, pos="768.5,1.5!", label=""]; AXL [label_WRAP=1, pos="769.5,1.5!", label=""]; AXM [label_WRAP=1, pos="770.5,1.5!", label=""]; AXN [label_WRAP=1, pos="771.5,1.5!", label=""]; AXO [label_WRAP=1, pos="772.5,1.5!", label=""]; AXP [label_WRAP=1, pos="773.5,1.5!", label=""]; AXQ [label_WRAP=1, pos="774.5,1.5!", label=""]; AXR [label_WRAP=1, pos="775.5,1.5!", label=""]; AXS [label_WRAP=1, pos="776.5,1.5!", label=""]; AXT [label_WRAP=1, pos="777.5,1.5!", label=""]; AXU [label_WRAP=1, pos="778.5,1.5!", label=""]; AXV [label_WRAP=1, pos="779.5,1.5!", label=""]; AXW [label_WRAP=1, pos="780.5,1.5!", label=""]; AXX [label_WRAP=1, pos="781.5,1.5!", label=""]; AXY [label_WRAP=1, pos="782.5,1.5!", label=""]; AXZ [label_WRAP=1, pos="783.5,1.5!", label=""]; AYA [label_WRAP=1, pos="784.5,1.5!", label=""]; AYB [label_WRAP=1, pos="785.5,1.5!", label=""]; AYC [label_WRAP=1, pos="786.5,1.5!", label=""]; AYD [label_WRAP=1, pos="787.5,1.5!", label=""]; AYE [label_WRAP=1, pos="788.5,1.5!", label=""]; AYF [label_WRAP=1, pos="789.5,1.5!", label=""]; AYG [label_WRAP=1, pos="790.5,1.5!", label=""]; AYH [label_WRAP=1, pos="791.5,1.5!", label=""]; AYI [label_WRAP=1, pos="792.5,1.5!", label=""]; AYJ [label_WRAP=1, pos.="793.5,1.5!", label=""]; AYK [label_WRAP=1, pos="794.5,1.5!", label=""]; AYL [label_WRAP=1, pos="795.5,1.5!", label=""]; AYM [label_WRAP=1, pos="796.5,1.5!", label=""]; AYN [label_WRAP=1, pos="797.5,1.5!", label=""]; AYO [label_WRAP=1, pos="798.5,1.5!", label=""]; AYP [label_WRAP=1, pos="799.5,1.5!", label=""]; AYQ [label_WRAP=1, pos="800.5,1.5!", label=""]; AYR [label_WRAP=1, pos="801.5,1.5!", label=""]; AYS [label_WRAP=1, pos="802.5,1.5!", label=""]; AYT [label_WRAP=1, pos="803.5,1.5!", label=""]; AYU [label_WRAP=1, pos="804.5,1.5!", label=""]; AYV [label_WRAP=1, pos="805.5,1.5!", label=""]; AYW [label_WRAP=1, pos="806.5,1.5!", label=""]; AYX [label_WRAP=1, pos="807.5,1.5!", label=""]; AYY [label_WRAP=1, pos="808.5,1.5!", label=""]; AYZ [label_WRAP=1, pos="809.5,1.5!", label=""]; AZA [label_WRAP=1, pos="810.5,1.5!", label=""]; AZB [label_WRAP=1, pos="811.5,1.5!", label=""]; AZC [label_WRAP=1, pos="812.5,1.5!", label=""]; AZD [label_WRAP=1, pos="813.5,1.5!", label=""]; AZE [label_WRAP=1, pos="814.5,1.5!", label=""]; AZF [label_WRAP=1, pos="815.5,1.5!", label=""]; AZG [label_WRAP=1, pos="816.5,1.5!", label=""]; AZH [label_WRAP=1, pos="817.5,1.5!", label=""]; AZI [label_WRAP=1, pos="818.5,1.5!", label=""]; AZJ [label_WRAP=1, pos="819.5,1.5!", label=""]; AZK [label_WRAP=1, pos="820.5,1.5!", label=""]; AZL [label_WRAP=1, pos="821.5,1.5!", label=""]; AZM [label_WRAP=1, pos="822.5,1.5!", label=""]; AZN [label_WRAP=1, pos="823.5,1.5!", label=""]; AZO [label_WRAP=1, pos="824.5,1.5!", label=""]; AZP [label_WRAP=1, pos="825.5,1.5!", label=""]; AZQ [label_WRAP=1, pos="826.5,1.5!", label=""]; AZR [label_WRAP=1, pos="827.5,1.5!", label=""]; AZS [label_WRAP=1, pos="828.5,1.5!", label=""]; AZT [label_WRAP=1, pos="829.5,1.5!", label=""]; AZU [label_WRAP=1, pos="830.5,1.5!", label=""]; AZV [label_WRAP=1, pos="831.5,1.5!", label=""]; AZW [label_WRAP=1, pos="832.5,1.5!", label=""]; AZX [label_WRAP=1, pos="833.5,1.5!", label=""]; AZY [label_WRAP=1, pos="834.5,1.5!", label=""]; AZZ [label_WRAP=1, pos="835.5,1.5!", label=""]; BAA [label_WRAP=1, pos="836.5,1.5!", label=""]; BAB [label_WRAP=1, pos="837.5,1.5!", label=""]; BAC [label_WRAP=1, pos="838.5,1.5!", label=""]; BAD [label_WRAP=1, pos="839.5,1.5!", label=""]; BAE [label_WRAP=1, pos="840.5,1.5!", label=""]; BAF [label_WRAP=1, pos="841.5,1.5!", label=""]; BAG [label_WRAP=1, pos="842.5,1.5!", label=""]; BAH [label_WRAP=1, pos="843.5,1.5!", label=""]; BAI [label_WRAP=1, pos="844.5,1.5!", label=""]; BAJ [label_WRAP=1, pos="845.5,1.5!", label=""]; BAK [label_WRAP=1, pos="846.5,1.5!", label=""]; BAL [label_WRAP=1, pos="847.5,1.5!", label=""]; BAM [label_WRAP=1, pos="848.5,1.5!", label=""]; BAN [label_WRAP=1, pos="849.5,1.5!", label=""]; BAO [label_WRAP=1, pos="850.5,1.5!", label=""]; BAP [label_WRAP=1, pos="851.5,1.5!", label=""]; BAQ [label_WRAP=1, pos="852.5,1.5!", label=""]; BAR [label_WRAP=1, pos="853.5,1.5!", label=""]; BAS [label_WRAP=1, pos="854.5,1.5!", label=""]; BAT [label_WRAP=1, pos="855.5,1.5!", label=""]; BAU [label_WRAP=1, pos="856.5,1.5!", label=""]; BAV [label_WRAP=1, pos="857.5,1.5!", label=""]; BAW [label_WRAP=1, pos="858.5,1.5!", label=""]; BAX [label_WRAP=1, pos="859.5,1.5!", label=""]; BAY [label_WRAP=1, pos="860.5,1.5!", label=""]; BAZ [label_WRAP=1, pos="861.5,1.5!", label=""]; BBA [label_WRAP=1, pos="862.5,1.5!", label=""]; BBB [label_WRAP=1, pos="863.5,1.5!", label=""]; BBC [label_WRAP=1, pos="864.5,1.5!", label=""]; BBD [label_WRAP=1, pos="865.5,1.5!", label=""]; BBE [label_WRAP=1, pos="866.5,1.5!", label=""]; BBF [label_WRAP=1, pos="867.5,1.5!", label=""]; BBG [label_WRAP=1, pos="868.5,1.5!", label=""]; BBH [label_WRAP=1, pos="869.5,1.5!", label=""]; BBI [label_WRAP=1, pos="870.5,1.5!", label=""]; BBJ [label_WRAP=1, pos="871.5,1.5!", label=""]; BBK [label_WRAP=1, pos="872.5,1.5!", label=""]; BBL [label_WRAP=1, pos="873.5,1.5!", label=""]; BBM [label_WRAP=1, pos="874.5,1.5!", label=""]; BBN [label_WRAP=1, pos="875.5,1.5!", label=""]; BBO [label_WRAP=1, pos="876.5,1.5!", label=""]; BBP [label_WRAP=1, pos="877.5,1.5!", label=""]; BBQ [label_WRAP=1, pos="878.5,1.5!", label=""]; BBR [label_WRAP=1, pos="879.5,1.5!", label=""]; BBS [label_WRAP=1, pos="880.5,1.5!", label=""]; BBT [label_WRAP=1, pos="881.5,1.5!", label=""]; BBU [label_WRAP=1, pos="882.5,1.5!", label=""]; BBV [label_WRAP=1, pos="883.5,1.5!", label=""]; BBW [label_WRAP=1, pos="884.5,1.5!", label=""]; BBX [label_WRAP=1, pos="885.5,1.5!", label=""]; BBY [label_WRAP=1, pos="886.5,1.5!", label=""]; BBZ [label_WRAP=1, pos="887.5,1.5!", label=""]; BCA [label_WRAP=1, pos="888.5,1.5!", label=""]; BCB [label_WRAP=1, pos="889.5,1.5!", label=""]; BCC [label_WRAP=1, pos="890.5,1.5!", label=""]; BCD [label_WRAP=1, pos="891.5,1.5!", label=""]; BCE [label_WRAP=1, pos="892.5,1.5!", label=""]; BCF [label_WRAP=1, pos="893.5,1.5!", label=""]; BCG [label_WRAP=1, pos="894.5,1.5!", label=""]; BCH [label_WRAP=1, pos="895.5,1.5!", label=""]; BCI [label_WRAP=1, pos="896.5,1.5!", label=""]; BCJ [label_WRAP=1, pos="897.5,1.5!", label=""]; BCK [label_WRAP=1, pos="898.5,1.5!", label=""]; BCL [label_WRAP=1, pos="899.5,1.5!", label=""]; BCM [label_WRAP=1, pos="900.5,1.5!", label=""]; BCN [label_WRAP=1, pos="901.5,1.5!", label=""]; BCO [label_WRAP=1, pos="902.5,1.5!", label=""]; BCP [label_WRAP=1, pos="903.5,1.5!", label=""]; BCQ [label_WRAP=1, pos="904.5,1.5!", label=""]; BCR [label_WRAP=1, pos="905.5,1.5!", label=""]; BCS [label_WRAP=1, pos="906.5,1.5!", label=""]; BCT [label_WRAP=1, pos="907.5,1.5!", label=""]; BCU [label_WRAP=1, pos="908.5,1.5!", label=""]; BCV [label_WRAP=1, pos="909.5,1.5!", label=""]; BCW [label_WRAP=1, pos="910.5,1.5!", label=""]; BCX [label_WRAP=1, pos="911.5,1.5!", label=""]; BCY [label_WRAP=1, pos="912.5,1.5!", label=""]; BCZ [label_WRAP=1, pos="913.5,1.5!", label=""]; BDA [label_WRAP=1, pos="914.5,1.5!", label=""]; BDB [label_WRAP=1, pos="915.5,1.5!", label=""]; BDC [label_WRAP=1, pos="916.5,1.5!", label=""]; BDD [label_WRAP=1, pos="917.5,1.5!", label=""]; BDE [label_WRAP=1, pos="918.5,1.5!", label=""]; BDF [label_WRAP=1, pos="919.5,1.5!", label=""]; BDG [label_WRAP=1, pos="920.5,1.5!", label=""]; BDH [label_WRAP=1, pos="921.5,1.5!", label=""]; BDI [label_WRAP=1, pos="922.5,1.5!", label=""]; BDJ [label_WRAP=1, pos="923.5,1.5!", label=""]; BDK [label_WRAP=1, pos="924.5,1.5!", label=""]; BDL [label_WRAP=1, pos="925.5,1.5!", label=""]; BDM [label_WRAP=1, pos="926.5,1.5!", label=""]; BDN [label_WRAP=1, pos="927.5,1.5!", label=""]; BDO [label_WRAP=1, pos="928.5,1.5!", label=""]; BDP [label_WRAP=1, pos="929.5,1.5!", label=""]; BDQ [label_WRAP=1, pos="930.5,1.5!", label=""]; BDR [label_WRAP=1, pos="931.5,1.5!", label=""]; BDS [label_WRAP=1, pos="932.5,1.5!", label=""]; BDT [label_WRAP=1, pos="933.5,1.5!", label=""]; BDU [label_WRAP=1, pos="934.5,1.5!", label=""]; BDV [label_WRAP=1, pos="935.5,1.5!", label=""]; BDW [label_WRAP=1, pos="936.5,1.5!", label=""]; BDX [label_WRAP=1, pos="937.5,1.5!", label=""]; BDY [label_WRAP=1, pos="938.5,1.5!", label=""]; BDZ [label_WRAP=1, pos="939.5,1.5!", label=""]; BEA [label_WRAP=1, pos="940.5,1.5!", label=""]; BEB [label_WRAP=1, pos="941.5,1.5!", label=""]; BEC [label_WRAP=1, pos="942.5,1.5!", label=""]; BED [label_WRAP=1, pos="943.5,1.5!", label=""]; BEE [label_WRAP=1, pos="944.5,1.5!", label=""]; BEF [label_WRAP=1, pos="945.5,1.5!", label=""]; BEG [label_WRAP=1, pos="946.5,1.5!", label=""]; BEH [label_WRAP=1, pos="947.5,1.5!", label=""]; BEI [label_WRAP=1, pos="948.5,1.5!", label=""]; BEJ [label_WRAP=1, pos="949.5,1.5!", label=""]; BEK [label_WRAP=1, pos="950.5,1.5!", label=""]; BEL [label_WRAP=1, pos="951.5,1.5!", label=""]; BEM [label_WRAP=1, pos="952.5,1.5!", label=""]; BEN [label_WRAP=1, pos="953.5,1.5!", label=""]; BEO [label_WRAP=1, pos="954.5,1.5!", label=""]; BEP [label_WRAP=1, pos="955.5,1.5!", label=""]; BEQ [label_WRAP=1, pos="956.5,1.5!", label=""]; BER [label_WRAP=1, pos="957.5,1.5!", label=""]; BES [label_WRAP=1, pos="958.5,1.5!", label=""]; BET [label_WRAP=1, pos="959.5,1.5!", label=""]; BEU [label_WRAP=1, pos="960.5,1.5!", label=""]; BEV [label_WRAP=1, pos="961.5,1.5!", label=""]; BEW [label_WRAP=1, pos="962.5,1.5!", label=""]; BEX [label_WRAP=1, pos="963.5,1.5!", label=""]; BEY [label_WRAP=1, pos="964.5,1.5!", label=""]; BEZ [label_WRAP=1, pos="965.5,1.5!", label=""]; BFA [label_WRAP=1, pos="966.5,1.5!", label=""]; BFB [label_WRAP=1, pos="967.5,1.5!", label=""]; BFC [label_WRAP=1, pos="968.5,1.5!", label=""]; BFD [label_WRAP=1, pos="969.5,1.5!", label=""]; BFE [label_WRAP=1, pos="970.5,1.5!", label=""]; BFF [label_WRAP=1, pos="971.5,1.5!", label=""]; BFG [label_WRAP=1, pos="972.5,1.5!", label=""]; BFH [label_WRAP=1, pos="973.5,1.5!", label=""]; BFI [label_WRAP=1, pos="974.5,1.5!", label=""]; BFJ [label_WRAP=1, pos="975.5,1.5!", label=""]; BFK [label_WRAP=1, pos="976.5,1.5!", label=""]; BFL [label_WRAP=1, pos="977.5,1.5!", label=""]; BFM [label_WRAP=1, pos="978.5,1.5!", label=""]; BFN [label_WRAP=1, pos="979.5,1.5!", label=""]; BFO [label_WRAP=1, pos="980.5,1.5!", label=""]; BFP [label_WRAP=1, pos="981.5,1.5!", label=""]; BFQ [label_WRAP=1, pos="982.5,1.5!", label=""]; BFR [label_WRAP=1, pos="983.5,1.5!", label=""]; BFS [label_WRAP=1, pos="984.5,1.5!", label=""]; BFT [label_WRAP=1, pos="985.5,1.5!", label=""]; BFU [label_WRAP=1, pos="986.5,1.5!", label=""]; BFV [label_WRAP=1, pos="987.5,1.5!", label=""]; BFW [label_WRAP=1, pos="988.5,1.5!", label=""]; BFX [label_WRAP=1, pos="989.5,1.5!", label=""]; BFY [label_WRAP=1, pos="990.5,1.5!", label=""]; BFZ [label_WRAP=1, pos="991.5,1.5!", label=""]; BGA [label_WRAP=1, pos="992.5,1.5!", label=""]; BGB [label_WRAP=1, pos="993.5,1.5!", label=""]; BGC [label_WRAP=1, pos="994.5,1.5!", label=""]; BGD [label_WRAP=1, pos="995.5,1.5!", label=""]; BGE [label_WRAP=1, pos="996.5,1.5!", label=""]; BGF [label_WRAP=1, pos="997.5,1.5!", label=""]; BGG [label_WRAP=1, pos="998.5,1.5!", label=""]; BGH [label_WRAP=1, pos="999.5,1.5!", label=""]; BGI [label_WRAP=1, pos="1000.5,1.5!", label=""]; BGJ [label_WRAP=1, pos="1001.5,1.5!", label=""]; BGK [label_WRAP=1, pos="1002.5,1.5!", label=""]; BGL [label_WRAP=1, pos="1003.5,1.5!", label=""]; BGM [label_WRAP=1, pos="1004.5,1.5!", label=""]; BGN [label_WRAP=1, pos="1005.5,1.5!", label=""]; BGO [label_WRAP=1, pos="1006.5,1.5!", label=""]; BGP [label_WRAP=1, pos="1007.5,1.5!", label=""]; BGQ [label_WRAP=1, pos="1008.5,1.5!", label=""]; BGR [label_WRAP=1, pos="1009.5,1.5!", label=""]; BGS [label_WRAP=1, pos="1010.5,1.5!", label=""]; BGT [label_WRAP=1, pos="1011.5,1.5!", label=""]; BGU [label_WRAP=1, pos="1012.5,1.5!", label=""]; BGV [label_WRAP=1, pos="1013.5,1.5!", label=""]; BGW [label_WRAP=1, pos="1014.5,1.5!", label=""]; BGX [label_WRAP=1, pos="1015.5,1.5!", label=""]; BGY [label_WRAP=1, pos="1016.5,1.5!", label=""]; BGZ [label_WRAP=1, pos="1017.5,1.5!", label=""]; BHA [label_WRAP=1, pos="1018.5,1.5!", label=""]; BHB [label_WRAP=1, pos="1019.5,1.5!", label=""]; BHC [label_WRAP=1, pos="1020.5,1.5!", label=""]; BHD [label_WRAP=1, pos="1021.5,1.5!", label=""]; BHE [label_WRAP=1, pos="1022.5,1.5!", label=""]; BHF [label_WRAP=1, pos="1023.5,1.5!", label=""]; BHG [label_WRAP=1, pos="1024.5,1.5!", label=""]; BHH [label_WRAP=1, pos="1025.5,1.5!", label=""]; BHI [label_WRAP=1, pos="1026.5,1.5!", label=""]; BHJ [label_WRAP=1, pos="1027.5,1.5!", label=""]; BHK [label_WRAP=1, pos="1028.5,1.5!", label=""]; BHL [label_WRAP=1, pos="1029.5,1.5!", label=""]; BHM [label_WRAP=1, pos="1030.5,1.5!", label=""]; BHN [label_WRAP=1, pos="1031.5,1.5!", label=""]; BHO [label_WRAP=1, pos="1032.5,1.5!", label=""]; BHP [label_WRAP=1, pos="1033.5,1.5!", label=""]; BHQ [label_WRAP=1, pos="1034.5,1.5!", label=""]; BHR [label_WRAP=1, pos="1035.5,1.5!", label=""]; BHS [label_WRAP=1, pos="1036.5,1.5!", label=""]; BHT [label_WRAP=1, pos="1037.5,1.5!", label=""]; BHU [label_WRAP=1, pos="1038.5,1.5!", label=""]; BHV [label_WRAP=1, pos="1039.5,1.5!", label=""]; BHW [label_WRAP=1, pos="1040.5,1.5!", label=""]; BHX [label_WRAP=1, pos="1041.5,1.5!", label=""]; BHY [label_WRAP=1, pos="1042.5,1.5!", label=""]; BHZ [label_WRAP=1, pos="1043.5,1.5!", label=""]; BIA [label_WRAP=1, pos="1044.5,1.5!", label=""]; BIB [label_WRAP=1, pos="1045.5,1.5!", label=""]; BIC [label_WRAP=1, pos="1046.5,1.5!", label=""]; BID [label_WRAP=1, pos="1047.5,1.5!", label=""]; BIE [label_WRAP=1, pos="1048.5,1.5!", label=""]; BIF [label_WRAP=1, pos="1049.5,1.5!", label=""]; BIG [label_WRAP=1, pos="1050.5,1.5!", label=""]; BIH [label_WRAP=1, pos="1051.5,1.5!", label=""]; BII [label_WRAP=1, pos="1052.5,1.5!", label=""]; BIJ [label_WRAP=1, pos="1053.5,1.5!", label=""]; BIK [label_WRAP=1, pos="1054.5,1.5!", label=""]; BIL [label_WRAP=1, pos="1055.5,1.5!", label=""]; BIM [label_WRAP=1, pos="1056.5,1.5!", label=""]; BIN [label_WRAP=1, pos="1057.5,1.5!", label=""]; BIO [label_WRAP=1, pos="1058.5,1.5!", label=""]; BIP [label_WRAP=1, pos="1059.5,1.5!", label=""]; BIQ [label_WRAP=1, pos="1060.5,1.5!", label=""]; BIR [label_WRAP=1, pos="1061.5,1.5!", label=""]; BIS [label_WRAP=1, pos="1062.5,1.5!", label=""]; BIT [label_WRAP=1, pos="1063.5,1.5!", label=""]; BIU [label_WRAP=1, pos="1064.5,1.5!", label=""]; BIV [label_WRAP=1, pos="1065.5,1.5!", label=""]; BIW [label_WRAP=1, pos="1066.5,1.5!", label=""]; BIX [label_WRAP=1, pos="1067.5,1.5!", label=""]; BIY [label_WRAP=1, pos="1068.5,1.5!", label=""]; BIZ [label_WRAP=1, pos="1069.5,1.5!", label=""]; BJA [label_WRAP=1, pos="1070.5,1.5!", label=""]; BJB [label_WRAP=1, pos="1071.5,1.5!", label=""]; BJC [label_WRAP=1, pos="1072.5,1.5!", label=""]; BJD [label_WRAP=1, pos="1073.5,1.5!", label=""]; BJE [label_WRAP=1, pos="1074.5,1.5!", label=""]; BJF [label_WRAP=1, pos="1075.5,1.5!", label=""]; BJG [label_WRAP=1, pos="1076.5,1.5!", label=""]; BJH [label_WRAP=1, pos="1077.5,1.5!", label=""]; BJI [label_WRAP=1, pos="1078.5,1.5!", label=""]; BJJ [label_WRAP=1, pos="1079.5,1.5!", label=""]; BJK [label_WRAP=1, pos="1080.5,1.5!", label=""]; BJL [label_WRAP=1, pos="1081.5,1.5!", label=""]; BJM [label_WRAP=1, pos="1082.5,1.5!", label=""]; BJN [label_WRAP=1, pos="1083.5,1.5!", label=""]; BJO [label_WRAP=1, pos="1084.5,1.5!", label=""]; BJP [label_WRAP=1, pos="1085.5,1.5!", label=""]; BJQ [label_WRAP=1, pos="1086.5,1.5!", label=""]; BJR [label_WRAP=1, pos="1087.5,1.5!", label=""]; BJS [label_WRAP=1, pos="1088.5,1.5!", label=""]; BJT [label_WRAP=1, pos="1089.5,1.5!", label=""]; BJU [label_WRAP=1, pos="1090.5,1.5!", label=""]; BJV [label_WRAP=1, pos="1091.5,1.5!", label=""]; BJW [label_WRAP=1, pos="1092.5,1.5!", label=""]; BJX [label_WRAP=1, pos="1093.5,1.5!", label=""]; BJY [label_WRAP=1, pos="1094.5,1.5!", label=""]; BJZ [label_WRAP=1, pos="1095.5,1.5!", label=""]; BKA [label_WRAP=1, pos="1096.5,1.5!", label=""]; BKB [label_WRAP=1, pos="1097.5,1.5!", label=""]; BKC [label_WRAP=1, pos="1098.5,1.5!", label=""]; BKD [label_WRAP=1, pos="1099.5,1.5!", label=""]; BKE [label_WRAP=1, pos="1100.5,1.5!", label=""]; BKF [label_WRAP=1, pos="1101.5,1.5!", label=""]; BKG [label_WRAP=1, pos="1102.5,1.5!", label=""]; BKH [label_WRAP=1, pos="1103.5,1.5!", label=""]; BKI [label_WRAP=1, pos="1104.5,1.5!", label=""]; BKJ [label_WRAP=1, pos="1105.5,1.5!", label=""]; BKK [label_WRAP=1, pos="1106.5,1.5!", label=""]; BKL [label_WRAP=1, pos="1107.5,1.5!", label=""]; BKM [label_WRAP=1, pos="1108.5,1.5!", label=""]; BKN [label_WRAP=1, pos="1109.5,1.5!", label=""]; BKO [label_WRAP=1, pos="1110.5,1.5!", label=""]; BKP [label_WRAP=1, pos="1111.5,1.5!", label=""]; BKQ [label_WRAP=1, pos="1112.5,1.5!", label=""]; BKR [label_WRAP=1, pos="1113.5,1.5!", label=""]; BKS [label_WRAP=1, pos="1114.5,1.5!", label=""]; BKT [label_WRAP=1, pos="1115.5,1.5!", label=""]; BKU [label_WRAP=1, pos="1116.5,1.5!", label=""]; BKV [label_WRAP=1, pos="1117.5,1.5!", label=""]; BKW [label_WRAP=1, pos="1118.5,1.5!", label=""]; BKX [label_WRAP=1, pos="1119.5,1.5!", label=""]; BKY [label_WRAP=1, pos="1120.5,1.5!", label=""]; BKZ [label_WRAP=1, pos="1121.5,1.5!", label=""]; BLA [label_WRAP=1, pos="1122.5,1.5!", label=""]; BLB [label_WRAP=1, pos="1123.5,1.5!", label=""]; BLC [label_WRAP=1, pos="1124.5,1.5!", label=""]; BLD [label_WRAP=1, pos="1125.5,1.5!", label=""]; BLE [label_WRAP=1, pos="1126.5,1.5!", label=""]; BLF [label_WRAP=1, pos="1127.5,1.5!", label=""]; BLG [label_WRAP=1, pos="1128.5,1.5!", label=""]; BLH [label_WRAP=1, pos="1129.5,1.5!", label=""]; BLI [label_WRAP=1, pos="1130.5,1.5!", label=""]; BLJ [label_WRAP=1, pos="1131.5,1.5!", label=""]; BLK [label_WRAP=1, pos="1132.5,1.5!", label=""]; BLL [label_WRAP=1, pos="1133.5,1.5!", label=""]; BLM [label_WRAP=1, pos="1134.5,1.5!", label=""]; BLN [label_WRAP=1, pos="1135.5,1.5!", label=""]; BLO [label_WRAP=1, pos="1136.5,1.5!", label=""]; BLP [label_WRAP=1, pos="1137.5,1.5!", label=""]; BLQ [label_WRAP=1, pos="1138.5,1.5!", label=""]; BLR [label_WRAP=1, pos="1139.5,1.5!", label=""]; BLS [label_WRAP=1, pos="1140.5,1.5!", label=""]; BLT [label_WRAP=1, pos="1141.5,1.5!", label=""]; BLU [label_WRAP=1, pos="1142.5,1.5!", label=""]; BLV [label_WRAP=1, pos="1143.5,1.5!", label=""]; BLW [label_WRAP=1, pos="1144.5,1.5!", label=""]; BLX [label_WRAP=1, pos="1145.5,1.5!", label=""]; BLY [label_WRAP=1, pos="1146.5,1.5!", label=""]; BLZ [label_WRAP=1, pos="1147.5,1.5!", label=""]; BMA [label_WRAP=1, pos="1148.5,1.5!", label=""]; BMB [label_WRAP=1, pos="1149.5,1.5!", label=""]; BMC [label_WRAP=1, pos="1150.5,1.5!", label=""]; BMD [label_WRAP=1, pos="1151.5,1.5!", label=""]; BME [label_WRAP=1, pos="1152.5,1.5!", label=""]; BMF [label_WRAP=1, pos="1153.5,1.5!", label=""]; BMG [label_WRAP=1, pos="1154.5,1.5!", label=""]; BMH [label_WRAP=1, pos="1155.5,1.5!", label=""]; BMI [label_WRAP=1, pos="1156.5,1.5!", label=""]; BMJ [label_WRAP=1, pos="1157.5,1.5!", label=""]; BMK [label_WRAP=1, pos="1158.5,1.5!", label=""]; BML [label_WRAP=1, pos="1159.5,1.5!", label=""]; BMM [label_WRAP=1, pos="1160.5,1.5!", label=""]; BMN [label_WRAP=1, pos="1161.5,1.5!", label=""]; BMO [label_WRAP=1, pos="1162.5,1.5!", label=""]; BMP [label_WRAP=1, pos="1163.5,1.5!", label=""]; BMQ [label_WRAP=1, pos="1164.5,1.5!", label=""]; BMR [label_WRAP=1, pos="1165.5,1.5!", label=""]; BMS [label_WRAP=1, pos="1166.5,1.5!", label=""]; BMT [label_WRAP=1, pos="1167.5,1.5!", label=""]; BMU [label_WRAP=1, pos="1168.5,1.5!", label=""]; BMV [label_WRAP=1, pos="1169.5,1.5!", label=""]; BMW [label_WRAP=1, pos="1170.5,1.5!", label=""]; BMX [label_WRAP=1, pos="1171.5,1.5!", label=""]; BMY [label_WRAP=1, pos="1172.5,1.5!", label=""]; BMZ [label_WRAP=1, pos="1173.5,1.5!", label=""]; BNA [label_WRAP=1, pos="1174.5,1.5!", label=""]; BNB [label_WRAP=1, pos="1175.5,1.5!", label=""]; BNC [label_WRAP=1, pos="1176.5,1.5!", label=""]; BND [label_WRAP=1, pos="1177.5,1.5!", label=""]; BNE [label_WRAP=1, pos="1178.5,1.5!", label=""]; BNF [label_WRAP=1, pos="1179.5,1.5!", label=""]; BNG [label_WRAP=1, pos="1180.5,1.5!", label=""]; BNH [label_WRAP=1, pos="1181.5,1.5!", label=""]; BNI [label_WRAP=1, pos="1182.5,1.5!", label=""]; BNJ [label_WRAP=1, pos="1183.5,1.5!", label=""]; BNK [label_WRAP=1, pos="1184.5,1.5!", label=""]; BNL [label_WRAP=1, pos="1185.5,1.5!", label=""]; BNM [label_WRAP=1, pos="1186.5,1.5!", label=""]; BNN [label_WRAP=1, pos="1187.5,1.5!", label=""]; BNO [label_WRAP=1, pos="1188.5,1.5!", label=""]; BNP [label_WRAP=1, pos="1189.5,1.5!", label=""]; BNQ [label_WRAP=1, pos="1190.5,1.5!", label=""]; BNR [label_WRAP=1, pos="1191.5,1.5!", label=""]; BNS [label_WRAP=1, pos="1192.5,1.5!", label=""]; BNT [label_WRAP=1, pos="1193.5,1.5!", label=""]; BNU [label_WRAP=1, pos="1194.5,1.5!", label=""]; BNV [label_WRAP=1, pos="1195.5,1.5!", label=""]; BNW [label_WRAP=1, pos="1196.5,1.5!", label=""]; BNX [label_WRAP=1, pos="1197.5,1.5!", label=""]; BNY [label_WRAP=1, pos="1198.5,1.5!", label=""]; BNZ [label_WRAP=1, pos="1199.5,1.5!", label=""]; BOA [label_WRAP=1, pos="1200.5,1.5!", label=""]; BOB [label_WRAP=1, pos="1201.5,1.5!", label=""]; BOC [label_WRAP=1, pos="1202.5,1.5!", label=""]; BOD [label_WRAP=1, pos="1203.5,1.5!", label=""]; BOE [label_WRAP=1, pos="1204.5,1.5!", label=""]; BOF [label_WRAP=1, pos="1205.5,1.5!", label=""]; BOG [label_WRAP=1, pos="1206.5,1.5!", label=""]; BOH [label_WRAP=1, pos="1207.5,1.5!", label=""]; BOI [label_WRAP=1, pos="1208.5,1.5!", label=""]; BOJ [label_WRAP=1, pos="1209.5,1.5!", label=""]; BOK [label_WRAP=1, pos="1210.5,1.5!", label=""]; BOL [label_WRAP=1, pos="1211.5,1.5!", label=""]; BOM [label_WRAP=1, pos="1212.5,1.5!", label=""]; BON [label_WRAP=1, pos="1213.5,1.5!", label=""]; BOO [label_WRAP=1, pos="1214.5,1.5!", label=""]; BOP [label_WRAP=1, pos="1215.5,1.5!", label=""]; BOQ [label_WRAP=1, pos="1216.5,1.5!", label=""]; BOR [label_WRAP=1, pos="1217.5,1.5!", label=""]; BOS [label_WRAP=1, pos="1218.5,1.5!", label=""]; BOT [label_WRAP=1, pos="1219.5,1.5!", label=""]; BOU [label_WRAP=1, pos="1220.5,1.5!", label=""]; BOV [label_WRAP=1, pos="1221.5,1.5!", label=""]; BOW [label_WRAP=1, pos="1222.5,1.5!", label=""]; BOX [label_WRAP=1, pos="1223.5,1.5!", label=""]; BOY [label_WRAP=1, pos="1224.5,1.5!", label=""]; BOZ [label_WRAP=1, pos="1225.5,1.5!", label=""]; BPA [label_WRAP=1, pos="1226.5,1.5!", label=""]; BPB [label_WRAP=1, pos="1227.5,1.5!", label=""]; BPC [label_WRAP=1, pos="1228.5,1.5!", label=""]; BPD [label_WRAP=1, pos="1229.5,1.5!", label=""]; BPE [label_WRAP=1, pos="1230.5,1.5!", label=""]; BPF [label_WRAP=1, pos="1231.5,1.5!", label=""]; BPG [label_WRAP=1, pos="1232.5,1.5!", label=""]; BPH [label_WRAP=1, pos="1233.5,1.5!", label=""]; BPI [label_WRAP=1, pos="1234.5,1.5!", label=""]; BPJ [label_WRAP=1, pos="1235.5,1.5!", label=""]; BPK [label_WRAP=1, pos="1236.5,1.5!", label=""]; BPL [label_WRAP=1, pos="1237.5,1.5!", label=""]; BPM [label_WRAP=1, pos="1238.5,1.5!", label=""]; BPN [label_WRAP=1, pos="1239.5,1.5!", label=""]; BPO [label_WRAP=1, pos="1240.5,1.5!", label=""]; BPP [label_WRAP=1, pos="1241.5,1.5!", label=""]; BPQ [label_WRAP=1, pos="1242.5,1.5!", label=""]; BPR [label_WRAP=1, pos="1243.5,1.5!", label=""]; BPS [label_WRAP=1, pos="1244.5,1.5!", label=""]; BPT [label_WRAP=1, pos="1245.5,1.5!", label=""]; BPU [label_WRAP=1, pos="1246.5,1.5!", label=""]; BPV [label_WRAP=1, pos="1247.5,1.5!", label=""]; BPW [label_WRAP=1, pos="1248.5,1.5!", label=""]; BPX [label_WRAP=1, pos="1249.5,1.5!", label=""]; BPY [label_WRAP=1, pos="1250.5,1.5!", label=""]; BPZ [label_WRAP=1, pos="1251.5,1.5!", label=""]; BQA [label_WRAP=1, pos="1252.5,1.5!", label=""]; BQB [label_WRAP=1, pos="1253.5,1.5!", label=""]; BQC [label_WRAP=1, pos="1254.5,1.5!", label=""]; BQD [label_WRAP=1, pos="1255.5,1.5!", label=""]; BQE [label_WRAP=1, pos="1256.5,1.5!", label=""]; BQF [label_WRAP=1, pos="1257.5,1.5!", label=""]; BQG [label_WRAP=1, pos="1258.5,1.5!", label=""]; BQH [label_WRAP=1, pos="1259.5,1.5!", label=""]; BQI [label_WRAP=1, pos="1260.5,1.5!", label=""]; BQJ [label_WRAP=1, pos="1261.5,1.5!", label=""]; BQK [label_WRAP=1, pos="1262.5,1.5!", label=""]; BQL [label_WRAP=1, pos="1263.5,1.5!", label=""]; BQM [label_WRAP=1, pos="1264.5,1.5!", label=""]; BQN [label_WRAP=1, pos="1265.5,1.5!", label=""]; BQO [label_WRAP=1, pos="1266.5,1.5!", label=""]; BQP [label_WRAP=1, pos="1267.5,1.5!", label=""]; BQQ [label_WRAP=1, pos="1268.5,1.5!", label=""]; BQR [label_WRAP=1, pos="1269.5,1.5!", label=""]; BQS [label_WRAP=1, pos="1270.5,1.5!", label=""]; BQT [label_WRAP=1, pos="1271.5,1.5!", label=""]; BQU [label_WRAP=1, pos="1272.5,1.5!", label=""]; BQV [label_WRAP=1, pos="1273.5,1.5!", label=""]; BQW [label_WRAP=1, pos="1274.5,1.5!", label=""]; BQX [label_WRAP=1, pos="1275.5,1.5!", label=""]; BQY [label_WRAP=1, pos="1276.5,1.5!", label=""]; BQZ [label_WRAP=1, pos="1277.5,1.5!", label=""]; BRA [label_WRAP=1, pos="1278.5,1.5!", label=""]; BRB [label_WRAP=1, pos="1279.5,1.5!", label=""]; BRC [label_WRAP=1, pos="1280.5,1.5!", label=""]; BRD [label_WRAP=1, pos="1281.5,1.5!", label=""]; BRE [label_WRAP=1, pos="1282.5,1.5!", label=""]; BRF [label_WRAP=1, pos="1283.5,1.5!", label=""]; BRG [label_WRAP=1, pos="1284.5,1.5!", label=""]; BRH [label_WRAP=1, pos="1285.5,1.5!", label=""]; BRI [label_WRAP=1, pos="1286.5,1.5!", label=""]; BRJ [label_WRAP=1, pos="1287.5,1.5!", label=""]; BRK [label_WRAP=1, pos="1288.5,1.5!", label=""]; BRL [label_WRAP=1, pos="1289.5,1.5!", label=""]; BRM [label_WRAP=1, pos="1290.5,1.5!", label=""]; BRN [label_WRAP=1, pos="1291.5,1.5!", label=""]; BRO [label_WRAP=1, pos="1292.5,1.5!", label=""]; BRP [label_WRAP=1, pos="1293.5,1.5!", label=""]; BRQ [label_WRAP=1, pos="1294.5,1.5!", label=""]; BRR [label_WRAP=1, pos="1295.5,1.5!", label=""]; BRS [label_WRAP=1, pos="1296.5,1.5!", label=""]; BRT [label_WRAP=1, pos="1297.5,1.5!", label=""]; BRU [label_WRAP=1, pos="1298.5,1.5!", label=""]; BRV [label_WRAP=1, pos="1299.5,1.5!", label=""]; BRW [label_WRAP=1, pos="1300.5,1.5!", label=""]; BRX [label_WRAP=1, pos="1301.5,1.5!", label=""]; BRY [label_WRAP=1, pos="1302.5,1.5!", label=""]; BRZ [label_WRAP=1, pos="1303.5,1.5!", label=""]; BSA [label_WRAP=1, pos="1304.5,1.5!", label=""]; BSB [label_WRAP=1, pos="1305.5,1.5!", label=""]; BSC [label_WRAP=1, pos="1306.5,1.5!", label=""]; BSD [label_WRAP=1, pos="1307.5,1.5!", label=""]; BSE [label_WRAP=1, pos="1308.5,1.5!", label=""]; BSF [label_WRAP=1, pos="1309.5,1.5!", label=""]; BSG [label_WRAP=1, pos="1310.5,1.5!", label=""]; BSH [label_WRAP=1, pos="1311.5,1.5!", label=""]; BSI [label_WRAP=1, pos="1312.5,1.5!", label=""]; BSJ [label_WRAP=1, pos="1313.5,1.5!", label=""]; BSK [label_WRAP=1, pos="1314.5,1.5!", label=""]; BSL [label_WRAP=1, pos="1315.5,1.5!", label=""]; BSM [label_WRAP=1, pos="1316.5,1.5!", label=""]; BSN [label_WRAP=1, pos="1317.5,1.5!", label=""]; BSO [label_WRAP=1, pos="1318.5,1.5!", label=""]; BSP [label_WRAP=1, pos="1319.5,1.5!", label=""]; BSQ [label_WRAP=1, pos="1320.5,1.5!", label=""]; BSR [label_WRAP=1, pos="1321.5,1.5!", label=""]; BSS [label_WRAP=1, pos="1322.5,1.5!", label=""]; BST [label_WRAP=1, pos="1323.5,1.5!", label=""]; BSU [label_WRAP=1, pos="1324.5,1.5!", label=""]; BSV [label_WRAP=1, pos="1325.5,1.5!", label=""]; BSW [label_WRAP=1, pos="1326.5,1.5!", label=""]; BSX [label_WRAP=1, pos="1327.5,1.5!", label=""]; BSY [label_WRAP=1, pos="1328.5,1.5!", label=""]; BSZ [label_WRAP=1, pos="1329.5,1.5!", label=""]; BTA [label_WRAP=1, pos="1330.5,1.5!", label=""]; BTB [label_WRAP=1, pos="1331.5,1.5!", label=""]; BTC [label_WRAP=1, pos="1332.5,1.5!", label=""]; BTD [label_WRAP=1, pos="1333.5,1.5!", label=""]; BTE [label_WRAP=1, pos="1334.5,1.5!", label=""]; BTF [label_WRAP=1, pos="1335.5,1.5!", label=""]; BTG [label_WRAP=1, pos="1336.5,1.5!", label=""]; BTH [label_WRAP=1, pos="1337.5,1.5!", label=""]; BTI [label_WRAP=1, pos="1338.5,1.5!", label=""]; BTJ [label_WRAP=1, pos="1339.5,1.5!", label=""]; BTK [label_WRAP=1, pos="1340.5,1.5!", label=""]; BTL [label_WRAP=1, pos="1341.5,1.5!", label=""]; BTM [label_WRAP=1, pos="1342.5,1.5!", label=""]; BTN [label_WRAP=1, pos="1343.5,1.5!", label=""]; BTO [label_WRAP=1, pos="1344.5,1.5!", label=""]; BTP [label_WRAP=1, pos="1345.5,1.5!", label=""]; BTQ [label_WRAP=1, pos="1346.5,1.5!", label=""]; BTR [label_WRAP=1, pos="1347.5,1.5!", label=""]; BTS [label_WRAP=1, pos="1348.5,1.5!", label=""]; BTT [label_WRAP=1, pos="1349.5,1.5!", label=""]; BTU [label_WRAP=1, pos="1350.5,1.5!", label=""]; BTV [label_WRAP=1, pos="1351.5,1.5!", label=""]; BTW [label_WRAP=1, pos="1352.5,1.5!", label=""]; BTX [label_WRAP=1, pos="1353.5,1.5!", label=""]; BTY [label_WRAP=1, pos="1354.5,1.5!", label=""]; BTZ [label_WRAP=1, pos="1355.5,1.5!", label=""]; BUA [label_WRAP=1, pos="1356.5,1.5!", label=""]; BUB [label_WRAP=1, pos="1357.5,1.5!", label=""]; BUC [label_WRAP=1, pos="1358.5,1.5!", label=""]; BUD [label_WRAP=1, pos="1359.5,1.5!", label=""]; BUE [label_WRAP=1, pos="1360.5,1.5!", label=""]; BUF [label_WRAP=1, pos="1361.5,1.5!", label=""]; BUG [label_WRAP=1, pos="1362.5,1.5!", label=""]; BUH [label_WRAP=1, pos="1363.5,1.5!", label=""]; BUI [label_WRAP=1, pos="1364.5,1.5!", label=""]; BUJ [label_WRAP=1, pos="1365.5,1.5!", label=""]; BUK [label_WRAP=1, pos="1366.5,1.5!", label=""]; BUL [label_WRAP=1, pos="1367.5,1.5!", label=""]; BUM [label_WRAP=1, pos="1368.5,1.5!", label=""]; BUN [label_WRAP=1, pos="1369.5,1.5!", label=""]; BUO [label_WRAP=1, pos="1370.5,1.5!", label=""]; BUP [label_WRAP=1, pos="1371.5,1.5!", label=""]; BUQ [label_WRAP=1, pos="1372.5,1.5!", label=""]; BUR [label_WRAP=1, pos="1373.5,1.5!", label=""]; BUS [label_WRAP=1, pos="1374.5,1.5!", label=""]; BUT [label_WRAP=1, pos="1375.5,1.5!", label=""]; BUU [label_WRAP=1, pos="1376.5,1.5!", label=""]; BUV [label_WRAP=1, pos="1377.5,1.5!", label=""]; BUW [label_WRAP=1, pos="1378.5,1.5!", label=""]; BUX [label_WRAP=1, pos="1379.5,1.5!", label=""]; BUY [label_WRAP=1, pos="1380.5,1.5!", label=""]; BUZ [label_WRAP=1, pos="1381.5,1.5!", label=""]; BVA [label_WRAP=1, pos="1382.5,1.5!", label=""]; BVB [label_WRAP=1, pos="1383.5,1.5!", label=""]; BVC [label_WRAP=1, pos="1384.5,1.5!", label=""]; BVD [label_WRAP=1, pos="1385.5,1.5!", label=""]; BVE [label_WRAP=1, pos="1386.5,1.5!", label=""]; BVF [label_WRAP=1, pos="1387.5,1.5!", label=""]; BVG [label_WRAP=1, pos="1388.5,1.5!", label=""]; BVH [label_WRAP=1, pos="1389.5,1.5!", label=""]; BVI [label_WRAP=1, pos="1390.5,1.5!", label=""]; BVJ [label_WRAP=1, pos="1391.5,1.5!", label=""]; BVK [label_WRAP=1, pos="1392.5,1.5!", label=""]; BVL [label_WRAP=1, pos="1393.5,1.5!", label=""]; BVM [label_WRAP=1, pos="1394.5,1.5!", label=""]; BVN [label_WRAP=1, pos="1395.5,1.5!", label=""]; BVO [label_WRAP=1, pos="1396.5,1.5!", label=""]; BVP [label_WRAP=1, pos="1397.5,1.5!", label=""]; BVQ [label_WRAP=1, pos="1398.5,1.5!", label=""]; BVR [label_WRAP=1, pos="1399.5,1.5!", label=""]; BVS [label_WRAP=1, pos="1400.5,1.5!", label=""]; BVT [label_WRAP=1, pos="1401.5,1.5!", label=""]; BVU [label_WRAP=1, pos="1402.5,1.5!", label=""]; BVV [label_WRAP=1, pos="1403.5,1.5!", label=""]; BVW [label_WRAP=1, pos="1404.5,1.5!", label=""]; BVX [label_WRAP=1, pos="1405.5,1.5!", label=""]; BVY [label_WRAP=1, pos="1406.5,1.5!", label=""]; BVZ [label_WRAP=1, pos="1407.5,1.5!", label=""]; BWA [label_WRAP=1, pos="1408.5,1.5!", label=""]; BWB [label_WRAP=1, pos="1409.5,1.5!", label=""]; BWC [label_WRAP=1, pos="1410.5,1.5!", label=""]; BWD [label_WRAP=1, pos="1411.5,1.5!", label=""]; BWE [label_WRAP=1, pos="1412.5,1.5!", label=""]; BWF [label_WRAP=1, pos="1413.5,1.5!", label=""]; BWG [label_WRAP=1, pos="1414.5,1.5!", label=""]; BWH [label_WRAP=1, pos="1415.5,1.5!", label=""]; BWI [label_WRAP=1, pos="1416.5,1.5!", label=""]; BWJ [label_WRAP=1, pos="1417.5,1.5!", label=""]; BWK [label_WRAP=1, pos="1418.5,1.5!", label=""]; BWL [label_WRAP=1, pos="1419.5,1.5!", label=""]; BWM [label_WRAP=1, pos="1420.5,1.5!", label=""]; BWN [label_WRAP=1, pos="1421.5,1.5!", label=""]; BWO [label_WRAP=1, pos="1422.5,1.5!", label=""]; BWP [label_WRAP=1, pos="1423.5,1.5!", label=""]; BWQ [label_WRAP=1, pos="1424.5,1.5!", label=""]; BWR [label_WRAP=1, pos="1425.5,1.5!", label=""]; BWS [label_WRAP=1, pos="1426.5,1.5!", label=""]; BWT [label_WRAP=1, pos="1427.5,1.5!", label=""]; BWU [label_WRAP=1, pos="1428.5,1.5!", label=""]; BWV [label_WRAP=1, pos="1429.5,1.5!", label=""]; BWW [label_WRAP=1, pos="1430.5,1.5!", label=""]; BWX [label_WRAP=1, pos="1431.5,1.5!", label=""]; BWY [label_WRAP=1, pos="1432.5,1.5!", label=""]; BWZ [label_WRAP=1, pos="1433.5,1.5!", label=""]; BXA [label_WRAP=1, pos="1434.5,1.5!", label=""]; BXB [label_WRAP=1, pos="1435.5,1.5!", label=""]; BXC [label_WRAP=1, pos="1436.5,1.5!", label=""]; BXD [label_WRAP=1, pos="1437.5,1.5!", label=""]; BXE [label_WRAP=1, pos="1438.5,1.5!", label=""]; BXF [label_WRAP=1, pos="1439.5,1.5!", label=""]; BXG [label_WRAP=1, pos="1440.5,1.5!", label=""]; BXH [label_WRAP=1, pos="1441.5,1.5!", label=""]; BXI [label_WRAP=1, pos="1442.5,1.5!", label=""]; BXJ [label_WRAP=1, pos="1443.5,1.5!", label=""]; BXK [label_WRAP=1, pos="1444.5,1.5!", label=""]; BXL [label_WRAP=1, pos="1445.5,1.5!", label=""]; BXM [label_WRAP=1, pos="1446.5,1.5!", label=""]; BXN [label_WRAP=1, pos="1447.5,1.5!", label=""]; BXO [label_WRAP=1, pos="1448.5,1.5!", label=""]; BXP [label_WRAP=1, pos="1449.5,1.5!", label=""]; BXQ [label_WRAP=1, pos="1450.5,1.5!", label=""]; BXR [label_WRAP=1, pos="1451.5,1.5!", label=""]; BXS [label_WRAP=1, pos="1452.5,1.5!", label=""]; BXT [label_WRAP=1, pos="1453.5,1.5!", label=""]; BXU [label_WRAP=1, pos="1454.5,1.5!", label=""]; BXV [label_WRAP=1, pos="1455.5,1.5!", label=""]; BXW [label_WRAP=1, pos="1456.5,1.5!", label=""]; BXX [label_WRAP=1, pos="1457.5,1.5!", label=""]; BXY [label_WRAP=1, pos="1458.5,1.5!", label=""]; BXZ [label_WRAP=1, pos="1459.5,1.5!", label=""]; BYA [label_WRAP=1, pos="1460.5,1.5!", label=""]; BYB [label_WRAP=1, pos="1461.5,1.5!", label=""]; BYC [label_WRAP=1, pos="1462.5,1.5!", label=""]; BYD [label_WRAP=1, pos="1463.5,1.5!", label=""]; BYE [label_WRAP=1, pos="1464.5,1.5!", label=""]; BYF [label_WRAP=1, pos="1465.5,1.5!", label=""]; BYG [label_WRAP=1, pos="1466.5,1.5!", label=""]; BYH [label_WRAP=1, pos="1467.5,1.5!", label=""]; BYI [label_WRAP=1, pos="1468.5,1.5!", label=""]; BYJ [label_WRAP=1, pos="1469.5,1.5!", label=""]; BYK [label_WRAP=1, pos="1470.5,1.5!", label=""]; BYL [label_WRAP=1, pos="1471.5,1.5!", label=""]; BYM [label_WRAP=1, pos="1472.5,1.5!", label=""]; BYN [label_WRAP=1, pos="1473.5,1.5!", label=""]; BYO [label_WRAP=1, pos="1474.5,1.5!", label=""]; BYP [label_WRAP=1, pos="1475.5,1.5!", label=""]; BYQ [label_WRAP=1, pos="1476.5,1.5!", label=""]; BYR [label_WRAP=1, pos="1477.5,1.5!", label=""]; BYS [label_WRAP=1, pos="1478.5,1.5!", label=""]; BYT [label_WRAP=1, pos="1479.5,1.5!", label=""]; BYU [label_WRAP=1, pos="1480.5,1.5!", label=""]; BYV [label_WRAP=1, pos="1481.5,1.5!", label=""]; BYW [label_WRAP=1, pos="1482.5,1.5!", label=""]; BYX [label_WRAP=1, pos="1483.5,1.5!", label=""]; BYY [label_WRAP=1, pos="1484.5,1.5!", label=""]; BYZ [label_WRAP=1, pos="1485.5,1.5!", label=""]; BZA [label_WRAP=1, pos="1486.5,1.5!", label=""]; BZB [label_WRAP=1, pos="1487.5,1.5!", label=""]; BZC [label_WRAP=1, pos="1488.5,1.5!", label=""]; BZD [label_WRAP=1, pos="1489.5,1.5!", label=""]; BZE [label_WRAP=1, pos="1490.5,1.5!", label=""]; BZF [label_WRAP=1, pos="1491.5,1.5!", label=""]; BZG [label_WRAP=1, pos="1492.5,1.5!", label=""]; BZH [label_WRAP=1, pos="1493.5,1.5!", label=""]; BZI [label_WRAP=1, pos="1494.5,1.5!", label=""]; BZJ [label_WRAP=1, pos="1495.5,1.5!", label=""]; BZK [label_WRAP=1, pos="1496.5,1.5!", label=""]; BZL [label_WRAP=1, pos="1497.5,1.5!", label=""]; BZM [label_WRAP=1, pos="1498.5,1.5!", label=""]; BZN [label_WRAP=1, pos="1499.5,1.5!", label=""]; BZO [label_WRAP=1, pos="1500.5,1.5!", label=""]; BZP [label_WRAP=1, pos="1501.5,1.5!", label=""]; BZQ [label_WRAP=1, pos="1502.5,1.5!", label=""]; BZR [label_WRAP=1, pos="1503.5,1.5!", label=""]; BZS [label_WRAP=1, pos="1504.5,1.5!", label=""]; BZT [label_WRAP=1, pos="1505.5,1.5!", label=""]; BZU [label_WRAP=1, pos="1506.5,1.5!", label=""]; BZV [label_WRAP=1, pos="1507.5,1.5!", label=""]; BZW [label_WRAP=1, pos="1508.5,1.5!", label=""]; BZX [label_WRAP=1, pos="1509.5,1.5!", label=""]; BZY [label_WRAP=1, pos="1510.5,1.5!", label=""]; BZZ [label_WRAP=1, pos="1511.5,1.5!", label=""]; CAA [label_WRAP=1, pos="1512.5,1.5!", label=""]; CAB [label_WRAP=1, pos="1513.5,1.5!", label=""]; CAC [label_WRAP=1, pos="1514.5,1.5!", label=""]; CAD [label_WRAP=1, pos="1515.5,1.5!", label=""]; CAE [label_WRAP=1, pos="1516.5,1.5!", label=""]; CAF [label_WRAP=1, pos="1517.5,1.5!", label=""]; CAG [label_WRAP=1, pos="1518.5,1.5!", label=""]; CAH [label_WRAP=1, pos="1519.5,1.5!", label=""]; CAI [label_WRAP=1, pos="1520.5,1.5!", label=""]; CAJ [label_WRAP=1, pos="1521.5,1.5!", label=""]; CAK [label_WRAP=1, pos="1522.5,1.5!", label=""]; CAL [label_WRAP=1, pos="1523.5,1.5!", label=""]; CAM [label_WRAP=1, pos="1524.5,1.5!", label=""]; CAN [label_WRAP=1, pos="1525.5,1.5!", label=""]; CAO [label_WRAP=1, pos="1526.5,1.5!", label=""]; CAP [label_WRAP=1, pos="1527.5,1.5!", label=""]; CAQ [label_WRAP=1, pos="1528.5,1.5!", label=""]; CAR [label_WRAP=1, pos="1529.5,1.5!", label=""]; CAS [label_WRAP=1, pos="1530.5,1.5!", label=""]; CAT [label_WRAP=1, pos="1531.5,1.5!", label=""]; CAU [label_WRAP=1, pos="1532.5,1.5!", label=""]; CAV [label_WRAP=1, pos="1533.5,1.5!", label=""]; CAW [label_WRAP=1, pos="1534.5,1.5!", label=""]; CAX [label_WRAP=1, pos="1535.5,1.5!", label=""]; CAY [label_WRAP=1, pos="1536.5,1.5!", label=""]; CAZ [label_WRAP=1, pos="1537.5,1.5!", label=""]; CBA [label_WRAP=1, pos="1538.5,1.5!", label=""]; CBB [label_WRAP=1, pos="1539.5,1.5!", label=""]; CBC [label_WRAP=1, pos="1540.5,1.5!", label=""]; CBD [label_WRAP=1, pos="1541.5,1.5!", label=""]; CBE [label_WRAP=1, pos="1542.5,1.5!", label=""]; CBF [label_WRAP=1, pos="1543.5,1.5!", label=""]; CBG [label_WRAP=1, pos="1544.5,1.5!", label=""]; CBH [label_WRAP=1, pos="1545.5,1.5!", label=""]; CBI [label_WRAP=1, pos="1546.5,1.5!", label=""]; CBJ [label_WRAP=1, pos="1547.5,1.5!", label=""]; CBK [label_WRAP=1, pos="1548.5,1.5!", label=""]; CBL [label_WRAP=1, pos="1549.5,1.5!", label=""]; CBM [label_WRAP=1, pos="1550.5,1.5!", label=""]; CBN [label_WRAP=1, pos="1551.5,1.5!", label=""]; CBO [label_WRAP=1, pos="1552.5,1.5!", label=""]; CBP [label_WRAP=1, pos="1553.5,1.5!", label=""]; CBQ [label_WRAP=1, pos="1554.5,1.5!", label=""]; CBR [label_WRAP=1, pos="1555.5,1.5!", label=""]; CBS [label_WRAP=1, pos="1556.5,1.5!", label=""]; CBT [label_WRAP=1, pos="1557.5,1.5!", label=""]; CBU [label_WRAP=1, pos="1558.5,1.5!", label=""]; CBV [label_WRAP=1, pos="1559.5,1.5!", label=""]; CBW [label_WRAP=1, pos="1560.5,1.5!", label=""]; CBX [label_WRAP=1, pos="1561.5,1.5!", label=""]; CBY [label_WRAP=1, pos="1562.5,1.5!", label=""]; CBZ [label_WRAP=1, pos="1563.5,1.5!", label=""]; CCA [label_WRAP=1, pos="1564.5,1.5!", label=""]; CCB [label_WRAP=1, pos="1565.5,1.5!", label=""]; CCC [label_WRAP=1, pos="1566.5,1.5!", label=""]; CCD [label_WRAP=1, pos="1567.5,1.5!", label=""]; CCE [label_WRAP=1, pos="1568.5,1.5!", label=""]; CCF [label_WRAP=1, pos="1569.5,1.5!", label=""]; CCG [label_WRAP=1, pos="1570.5,1.5!", label=""]; CCH [label_WRAP=1, pos="1571.5,1.5!", label=""]; CCI [label_WRAP=1, pos="1572.5,1.5!", label=""]; CCJ [label_WRAP=1, pos="1573.5,1.5!", label=""]; CCK [label_WRAP=1, pos="1574.5,1.5!", label=""]; CCL [label_WRAP=1, pos="1575.5,1.5!", label=""]; CCM [label_WRAP=1, pos="1576.5,1.5!", label=""]; CCN [label_WRAP=1, pos="1577.5,1.5!", label=""]; CCO [label_WRAP=1, pos="1578.5,1.5!", label=""]; CCP [label_WRAP=1, pos="1579.5,1.5!", label=""]; CCQ [label_WRAP=1, pos="1580.5,1.5!", label=""]; CCR [label_WRAP=1, pos="1581.5,1.5!", label=""]; CCS [label_WRAP=1, pos="1582.5,1.5!", label=""]; CCT [label_WRAP=1, pos="1583.5,1.5!", label=""]; CCU [label_WRAP=1, pos="1584.5,1.5!", label=""]; CCV [label_WRAP=1, pos="1585.5,1.5!", label=""]; CCW [label_WRAP=1, pos="1586.5,1.5!", label=""]; CCX [label_WRAP=1, pos="1587.5,1.5!", label=""]; CCY [label_WRAP=1, pos="1588.5,1.5!", label=""]; CCZ [label_WRAP=1, pos="1589.5,1.5!", label=""]; CDA [label_WRAP=1, pos="1590.5,1.5!", label=""]; CDB [label_WRAP=1, pos="1591.5,1.5!", label=""]; CDC [label_WRAP=1, pos="1592.5,1.5!", label=""]; CDD [label_WRAP=1, pos="1593.5,1.5!", label=""]; CDE [label_WRAP=1, pos="1594.5,1.5!", label=""]; CDF [label_WRAP=1, pos="1595.5,1.5!", label=""]; CDG [label_WRAP=1, pos="1596.5,1.5!", label=""]; CDH [label_WRAP=1, pos="1597.5,1.5!", label=""]; CDI [label_WRAP=1, pos="1598.5,1.5!", label=""]; CDJ [label_WRAP=1, pos="1599.5,1.5!", label=""]; CDK [label_WRAP=1, pos="1600.5,1.5!", label=""]; CDL [label_WRAP=1, pos="1601.5,1.5!", label=""]; CDM [label_WRAP=1, pos="1602.5,1.5!", label=""]; CDN [label_WRAP=1, pos="1603.5,1.5!", label=""]; CDO [label_WRAP=1, pos="1604.5,1.5!", label=""]; CDP [label_WRAP=1, pos="1605.5,1.5!", label=""]; CDQ [label_WRAP=1, pos="1606.5,1.5!", label=""]; CDR [label_WRAP=1, pos="1607.5,1.5!", label=""]; CDS [label_WRAP=1, pos="1608.5,1.5!", label=""]; CDT [label_WRAP=1, pos="1609.5,1.5!", label=""]; CDU [label_WRAP=1, pos="1610.5,1.5!", label=""]; CDV [label_WRAP=1, pos="1611.5,1.5!", label=""]; CDW [label_WRAP=1, pos="1612.5,1.5!", label=""]; CDX [label_WRAP=1, pos="1613.5,1.5!", label=""]; CDY [label_WRAP=1, pos="1614.5,1.5!", label=""]; CDZ [label_WRAP=1, pos="1615.5,1.5!", label=""]; CEA [label_WRAP=1, pos="1616.5,1.5!", label=""]; CEB [label_WRAP=1, pos="1617.5,1.5!", label=""]; CEC [label_WRAP=1, pos="1618.5,1.5!", label=""]; CED [label_WRAP=1, pos="1619.5,1.5!", label=""]; CEE [label_WRAP=1, pos="1620.5,1.5!", label=""]; CEF [label_WRAP=1, pos="1621.5,1.5!", label=""]; CEG [label_WRAP=1, pos="1622.5,1.5!", label=""]; CEH [label_WRAP=1, pos="1623.5,1.5!", label=""]; CEI [label_WRAP=1, pos="1624.5,1.5!", label=""]; CEJ [label_WRAP=1, pos="1625.5,1.5!", label=""]; CEK [label_WRAP=1, pos="1626.5,1.5!", label=""]; CEL [label_WRAP=1, pos="1627.5,1.5!", label=""]; CEM [label_WRAP=1, pos="1628.5,1.5!", label=""]; CEN [label_WRAP=1, pos="1629.5,1.5!", label=""]; CEO [label_WRAP=1, pos="1630.5,1.5!", label=""]; CEP [label_WRAP=1, pos="1631.5,1.5!", label=""]; CEQ [label_WRAP=1, pos="1632.5,1.5!", label=""]; CER [label_WRAP=1, pos="1633.5,1.5!", label=""]; CES [label_WRAP=1, pos="1634.5,1.5!", label=""]; CET [label_WRAP=1, pos="1635.5,1.5!", label=""]; CEU [label_WRAP=1, pos="1636.5,1.5!", label=""]; CEV [label_WRAP=1, pos="1637.5,1.5!", label=""]; CEW [label_WRAP=1, pos="1638.5,1.5!", label=""]; CEX [label_WRAP=1, pos="1639.5,1.5!", label=""]; CEY [label_WRAP=1, pos="1640.5,1.5!", label=""]; CEZ [label_WRAP=1, pos="1641.5,1.5!", label=""]; CFA [label_WRAP=1, pos="1642.5,1.5!", label=""]; CFB [label_WRAP=1, pos="1643.5,1.5!", label=""]; CFC [label_WRAP=1, pos="1644.5,1.5!", label=""]; CFD [label_WRAP=1, pos="1645.5,1.5!", label=""]; CFE [label_WRAP=1, pos="1646.5,1.5!", label=""]; CFF [label_WRAP=1, pos="1647.5,1.5!", label=""]; CFG [label_WRAP=1, pos="1648.5,1.5!", label=""]; CFH [label_WRAP=1, pos="1649.5,1.5!", label=""]; CFI [label_WRAP=1, pos="1650.5,1.5!", label=""]; CFJ [label_WRAP=1, pos="1651.5,1.5!", label=""]; CFK [label_WRAP=1, pos="1652.5,1.5!", label=""]; CFL [label_WRAP=1, pos="1653.5,1.5!", label=""]; CFM [label_WRAP=1, pos="1654.5,1.5!", label=""]; CFN [label_WRAP=1, pos="1655.5,1.5!", label=""]; CFO [label_WRAP=1, pos="1656.5,1.5!", label=""]; CFP [label_WRAP=1, pos="1657.5,1.5!", label=""]; CFQ [label_WRAP=1, pos="1658.5,1.5!", label=""]; CFR [label_WRAP=1, pos="1659.5,1.5!", label=""]; CFS [label_WRAP=1, pos="1660.5,1.5!", label=""]; CFT [label_WRAP=1, pos="1661.5,1.5!", label=""]; CFU [label_WRAP=1, pos="1662.5,1.5!", label=""]; CFV [label_WRAP=1, pos="1663.5,1.5!", label=""]; CFW [label_WRAP=1, pos="1664.5,1.5!", label=""]; CFX [label_WRAP=1, pos="1665.5,1.5!", label=""]; CFY [label_WRAP=1, pos="1666.5,1.5!", label=""]; CFZ [label_WRAP=1, pos="1667.5,1.5!", label=""]; CGA [label_WRAP=1, pos="1668.5,1.5!", label=""]; CGB [label_WRAP=1, pos="1669.5,1.5!", label=""]; CGC [label_WRAP=1, pos="1670.5,1.5!", label=""]; CGD [label_WRAP=1, pos="1671.5,1.5!", label=""]; CGE [label_WRAP=1, pos="1672.5,1.5!", label=""]; CGF [label_WRAP=1, pos="1673.5,1.5!", label=""]; CGG [label_WRAP=1, pos="1674.5,1.5!", label=""]; CGH [label_WRAP=1, pos="1675.5,1.5!", label=""]; CGI [label_WRAP=1, pos="1676.5,1.5!", label=""]; CGJ [label_WRAP=1, pos="1677.5,1.5!", label=""]; CGK [label_WRAP=1, pos="1678.5,1.5!", label=""]; CGL [label_WRAP=1, pos="1679.5,1.5!", label=""]; CGM [label_WRAP=1, pos="1680.5,1.5!", label=""]; CGN [label_WRAP=1, pos="1681.5,1.5!", label=""]; CGO [label_WRAP=1, pos="1682.5,1.5!", label=""]; CGP [label_WRAP=1, pos="1683.5,1.5!", label=""]; CGQ [label_WRAP=1, pos="1684.5,1.5!", label=""]; CGR [label_WRAP=1, pos="1685.5,1.5!", label=""]; CGS [label_WRAP=1, pos="1686.5,1.5!", label=""]; CGT [label_WRAP=1, pos="1687.5,1.5!", label=""]; CGU [label_WRAP=1, pos="1688.5,1.5!", label=""]; CGV [label_WRAP=1, pos="1689.5,1.5!", label=""]; CGW [label_WRAP=1, pos="1690.5,1.5!", label=""]; CGX [label_WRAP=1, pos="1691.5,1.5!", label=""]; CGY [label_WRAP=1, pos="1692.5,1.5!", label=""]; CGZ [label_WRAP=1, pos="1693.5,1.5!", label=""]; CHA [label_WRAP=1, pos="1694.5,1.5!", label=""]; CHB [label_WRAP=1, pos="1695.5,1.5!", label=""]; CHC [label_WRAP=1, pos="1696.5,1.5!", label=""]; CHD [label_WRAP=1, pos="1697.5,1.5!", label=""]; CHE [label_WRAP=1, pos="1698.5,1.5!", label=""]; CHF [label_WRAP=1, pos="1699.5,1.5!", label=""]; CHG [label_WRAP=1, pos="1700.5,1.5!", label=""]; CHH [label_WRAP=1, pos="1701.5,1.5!", label=""]; CHI [label_WRAP=1, pos="1702.5,1.5!", label=""]; CHJ [label_WRAP=1, pos="1703.5,1.5!", label=""]; CHK [label_WRAP=1, pos="1704.5,1.5!", label=""]; CHL [label_WRAP=1, pos="1705.5,1.5!", label=""]; CHM [label_WRAP=1, pos="1706.5,1.5!", label=""]; CHN [label_WRAP=1, pos="1707.5,1.5!", label=""]; CHO [label_WRAP=1, pos="1708.5,1.5!", label=""]; CHP [label_WRAP=1, pos="1709.5,1.5!", label=""]; CHQ [label_WRAP=1, pos="1710.5,1.5!", label=""]; CHR [label_WRAP=1, pos="1711.5,1.5!", label=""]; CHS [label_WRAP=1, pos="1712.5,1.5!", label=""]; CHT [label_WRAP=1, pos="1713.5,1.5!", label=""]; CHU [label_WRAP=1, pos="1714.5,1.5!", label=""]; CHV [label_WRAP=1, pos="1715.5,1.5!", label=""]; CHW [label_WRAP=1, pos="1716.5,1.5!", label=""]; CHX [label_WRAP=1, pos="1717.5,1.5!", label=""]; CHY [label_WRAP=1, pos="1718.5,1.5!", label=""]; CHZ [label_WRAP=1, pos="1719.5,1.5!", label=""]; CIA [label_WRAP=1, pos="1720.5,1.5!", label=""]; CIB [label_WRAP=1, pos="1721.5,1.5!", label=""]; CIC [label_WRAP=1, pos="1722.5,1.5!", label=""]; CID [label_WRAP=1, pos="1723.5,1.5!", label=""]; CIE [label_WRAP=1, pos="1724.5,1.5!", label=""]; CIF [label_WRAP=1, pos="1725.5,1.5!", label=""]; CIG [label_WRAP=1, pos="1726.5,1.5!", label=""]; CIH [label_WRAP=1, pos="1727.5,1.5!", label=""]; CII [label_WRAP=1, pos="1728.5,1.5!", label=""]; CIJ [label_WRAP=1, pos="1729.5,1.5!", label=""]; CIK [label_WRAP=1, pos="1730.5,1.5!", label=""]; CIL [label_WRAP=1, pos="1731.5,1.5!", label=""]; CIM [label_WRAP=1, pos="1732.5,1.5!", label=""]; CIN [label_WRAP=1, pos="1733.5,1.5!", label=""]; CIO [label_WRAP=1, pos="1734.5,1.5!", label=""]; CIP [label_WRAP=1, pos="1735.5,1.5!", label=""]; CIQ [label_WRAP=1, pos="1736.5,1.5!", label=""]; CIR [label_WRAP=1, pos="1737.5,1.5!", label=""]; CIS [label_WRAP=1, pos="1738.5,1.5!", label=""]; CIT [label_WRAP=1, pos="1739.5,1.5!", label=""]; CIU [label_WRAP=1, pos="1740.5,1.5!", label=""]; CIV [label_WRAP=1, pos="1741.5,1.5!", label=""]; CIW [label_WRAP=1, pos="1742.5,1.5!", label=""]; CIX [label_WRAP=1, pos="1743.5,1.5!", label=""]; CIY [label_WRAP=1, pos="1744.5,1.5!", label=""]; CIZ [label_WRAP=1, pos="1745.5,1.5!", label=""]; CJA [label_WRAP=1, pos="1746.5,1.5!", label=""]; CJB [label_WRAP=1, pos="1747.5,1.5!", label=""]; CJC [label_WRAP=1, pos="1748.5,1.5!", label=""]; CJD [label_WRAP=1, pos="1749.5,1.5!", label=""]; CJE [label_WRAP=1, pos="1750.5,1.5!", label=""]; CJF [label_WRAP=1, pos="1751.5,1.5!", label=""]; CJG [label_WRAP=1, pos="1752.5,1.5!", label=""]; CJH [label_WRAP=1, pos="1753.5,1.5!", label=""]; CJI [label_WRAP=1, pos="1754.5,1.5!", label=""]; CJJ [label_WRAP=1, pos="1755.5,1.5!", label=""]; CJK [label_WRAP=1, pos="1756.5,1.5!", label=""]; CJL [label_WRAP=1, pos="1757.5,1.5!", label=""]; CJM [label_WRAP=1, pos="1758.5,1.5!", label=""]; CJN [label_WRAP=1, pos="1759.5,1.5!", label=""]; CJO [label_WRAP=1, pos="1760.5,1.5!", label=""]; CJP [label_WRAP=1, pos="1761.5,1.5!", label=""]; CJQ [label_WRAP=1, pos="1762.5,1.5!", label=""]; CJR [label_WRAP=1, pos="1763.5,1.5!", label=""]; CJS [label_WRAP=1, pos="1764.5,1.5!", label=""]; CJT [label_WRAP=1, pos="1765.5,1.5!", label=""]; CJU [label_WRAP=1, pos="1766.5,1.5!", label=""]; CJV [label_WRAP=1, pos="1767.5,1.5!", label=""]; CJW [label_WRAP=1, pos="1768.5,1.5!", label=""]; CJX [label_WRAP=1, pos="1769.5,1.5!", label=""]; CJY [label_WRAP=1, pos="1770.5,1.5!", label=""]; CJZ [label_WRAP=1, pos="1771.5,1.5!", label=""]; CKA [label_WRAP=1, pos="1772.5,1.5!", label=""]; CKB [label_WRAP=1, pos="1773.5,1.5!", label=""]; CKC [label_WRAP=1, pos="1774.5,1.5!", label=""]; CKD [label_WRAP=1, pos="1775.5,1.5!", label=""]; CKE [label_WRAP=1, pos="1776.5,1.5!", label=""]; CKF [label_WRAP=1, pos="1777.5,1.5!", label=""]; CKG [label_WRAP=1, pos="1778.5,1.5!", label=""]; CKH [label_WRAP=1, pos="1779.5,1.5!", label=""]; CKI [label_WRAP=1, pos="1780.5,1.5!", label=""]; CKJ [label_WRAP=1, pos="1781.5,1.5!", label=""]; CKK [label_WRAP=1, pos="1782.5,1.5!", label=""]; CKL [label_WRAP=1, pos="1783.5,1.5!", label=""]; CKM [label_WRAP=1, pos="1784.5,1.5!", label=""]; CKN [label_WRAP=1, pos="1785.5,1.5!", label=""]; CKO [label_WRAP=1, pos="1786.5,1.5!", label=""]; CKP [label_WRAP=1, pos="1787.5,1.5!", label=""]; CKQ [label_WRAP=1, pos="1788.5,1.5!", label=""]; CKR [label_WRAP=1, pos="1789.5,1.5!", label=""]; CKS [label_WRAP=1, pos="1790.5,1.5!", label=""]; CKT [label_WRAP=1, pos="1791.5,1.5!", label=""]; CKU [label_WRAP=1, pos="1792.5,1.5!", label=""]; CKV [label_WRAP=1, pos="1793.5,1.5!", label=""]; CKW [label_WRAP=1, pos="1794.5,1.5!", label=""]; CKX [label_WRAP=1, pos="1795.5,1.5!", label=""]; CKY [label_WRAP=1, pos="1796.5,1.5!", label=""]; CKZ [label_WRAP=1, pos="1797.5,1.5!", label=""]; CLA [label_WRAP=1, pos="1798.5,1.5!", label=""]; CLB [label_WRAP=1, pos="1799.5,1.5!", label=""]; CLC [label_WRAP=1, pos="1800.5,1.5!", label=""]; CLD [label_WRAP=1, pos="1801.5,1.5!", label=""]; CLE [label_WRAP=1, pos="1802.5,1.5!", label=""]; CLF [label_WRAP=1, pos="1803.5,1.5!", label=""]; CLG [label_WRAP=1, pos="1804.5,1.5!", label=""]; CLH [label_WRAP=1, pos="1805.5,1.5!", label=""]; CLI [label_WRAP=1, pos="1806.5,1.5!", label=""]; CLJ [label_WRAP=1, pos="1807.5,1.5!", label=""]; CLK [label_WRAP=1, pos="1808.5,1.5!", label=""]; CLL [label_WRAP=1, pos="1809.5,1.5!", label=""]; CLM [label_WRAP=1, pos="1810.5,1.5!", label=""]; CLN [label_WRAP=1, pos="1811.5,1.5!", label=""]; CLO [label_WRAP=1, pos="1812.5,1.5!", label=""]; CLP [label_WRAP=1, pos="1813.5,1.5!", label=""]; CLQ [label_WRAP=1, pos="1814.5,1.5!", label=""]; CLR [label_WRAP=1, pos="1815.5,1.5!", label=""]; CLS [label_WRAP=1, pos="1816.5,1.5!", label=""]; CLT [label_WRAP=1, pos="1817.5,1.5!", label=""]; CLU [label_WRAP=1, pos="1818.5,1.5!", label=""]; CLV [label_WRAP=1, pos="1819.5,1.5!", label=""]; CLW [label_WRAP=1, pos="1820.5,1.5!", label=""]; CLX [label_WRAP=1, pos="1821.5,1.5!", label=""]; CLY [label_WRAP=1, pos="1822.5,1.5!", label=""]; CLZ [label_WRAP=1, pos="1823.5,1.5!", label=""]; CMA [label_WRAP=1, pos="1824.5,1.5!", label=""]; CMB [label_WRAP=1, pos="1825.5,1.5!", label=""]; CMC [label_WRAP=1, pos="1826.5,1.5!", label=""]; CMD [label_WRAP=1, pos="1827.5,1.5!", label=""]; CME [label_WRAP=1, pos="1828.5,1.5!", label=""]; CMF [label_WRAP=1, pos="1829.5,1.5!", label=""]; CMG [label_WRAP=1, pos="1830.5,1.5!", label=""]; CMH [label_WRAP=1, pos="1831.5,1.5!", label=""]; CMI [label_WRAP=1, pos="1832.5,1.5!", label=""]; CMJ [label_WRAP=1, pos="1833.5,1.5!", label=""]; CMK [label_WRAP=1, pos="1834.5,1.5!", label=""]; CML [label_WRAP=1, pos="1835.5,1.5!", label=""]; CMM [label_WRAP=1, pos="1836.5,1.5!", label=""]; CMN [label_WRAP=1, pos="1837.5,1.5!", label=""]; CMO [label_WRAP=1, pos="1838.5,1.5!", label=""]; CMP [label_WRAP=1, pos="1839.5,1.5!", label=""]; CMQ [label_WRAP=1, pos="1840.5,1.5!", label=""]; CMR [label_WRAP=1, pos="1841.5,1.5!", label=""]; CMS [label_WRAP=1, pos="1842.5,1.5!", label=""]; CMT [label_WRAP=1, pos="1843.5,1.5!", label=""]; CMU [label_WRAP=1, pos="1844.5,1.5!", label=""]; CMV [label_WRAP=1, pos="1845.5,1.5!", label=""]; CMW [label_WRAP=1, pos="1846.5,1.5!", label=""]; CMX [label_WRAP=1, pos="1847.5,1.5!", label=""]; CMY [label_WRAP=1, pos="1848.5,1.5!", label=""]; CMZ [label_WRAP=1, pos="1849.5,1.5!", label=""]; CNA [label_WRAP=1, pos="1850.5,1.5!", label=""]; CNB [label_WRAP=1, pos="1851.5,1.5!", label=""]; CNC [label_WRAP=1, pos="1852.5,1.5!", label=""]; CND [label_WRAP=1, pos="1853.5,1.5!", label=""]; CNE [label_WRAP=1, pos="1854.5,1.5!", label=""]; CNF [label_WRAP=1, pos="1855.5,1.5!", label=""]; CNG [label_WRAP=1, pos="1856.5,1.5!", label=""]; CNH [label_WRAP=1, pos="1857.5,1.5!", label=""]; CNI [label_WRAP=1, pos="1858.5,1.5!", label=""]; CNJ [label_WRAP=1, pos="1859.5,1.5!", label=""]; CNK [label_WRAP=1, pos="1860.5,1.5!", label=""]; CNL [label_WRAP=1, pos="1861.5,1.5!", label=""]; CNM [label_WRAP=1, pos="1862.5,1.5!", label=""]; CNN [label_WRAP=1, pos="1863.5,1.5!", label=""]; CNO [label_WRAP=1, pos="1864.5,1.5!", label=""]; CNP [label_WRAP=1, pos="1865.5,1.5!", label=""]; CNQ [label_WRAP=1, pos="1866.5,1.5!", label=""]; CNR [label_WRAP=1, pos="1867.5,1.5!", label=""]; CNS [label_WRAP=1, pos="1868.5,1.5!", label=""]; CNT [label_WRAP=1, pos="1869.5,1.5!", label=""]; CNU [label_WRAP=1, pos="1870.5,1.5!", label=""]; CNV [label_WRAP=1, pos="1871.5,1.5!", label=""]; CNW [label_WRAP=1, pos="1872.5,1.5!", label=""]; CNX [label_WRAP=1, pos="1873.5,1.5!", label=""]; CNY [label_WRAP=1, pos="1874.5,1.5!", label=""]; CNZ [label_WRAP=1, pos="1875.5,1.5!", label=""]; COA [label_WRAP=1, pos="1876.5,1.5!", label=""]; COB [label_WRAP=1, pos="1877.5,1.5!", label=""]; COC [label_WRAP=1, pos="1878.5,1.5!", label=""]; COD [label_WRAP=1, pos="1879.5,1.5!", label=""]; COE [label_WRAP=1, pos="1880.5,1.5!", label=""]; COF [label_WRAP=1, pos="1881.5,1.5!", label=""]; COG [label_WRAP=1, pos="1882.5,1.5!", label=""]; COH [label_WRAP=1, pos="1883.5,1.5!", label=""]; COI [label_WRAP=1, pos="1884.5,1.5!", label=""]; COJ [label_WRAP=1, pos="1885.5,1.5!", label=""]; COK [label_WRAP=1, pos="1886.5,1.5!", label=""]; COL [label_WRAP=1, pos="1887.5,1.5!", label=""]; COM [label_WRAP=1, pos="1888.5,1.5!", label=""]; CON [label_WRAP=1, pos="1889.5,1.5!", label=""]; COO [label_WRAP=1, pos="1890.5,1.5!", label=""]; COP [label_WRAP=1, pos="1891.5,1.5!", label=""]; COQ [label_WRAP=1, pos="1892.5,1.5!", label=""]; COR [label_WRAP=1, pos="1893.5,1.5!", label=""]; COS [label_WRAP=1, pos="1894.5,1.5!", label=""]; COT [label_WRAP=1, pos="1895.5,1.5!", label=""]; COU [label_WRAP=1, pos="1896.5,1.5!", label=""]; COV [label_WRAP=1, pos="1897.5,1.5!", label=""]; COW [label_WRAP=1, pos="1898.5,1.5!", label=""]; COX [label_WRAP=1, pos="1899.5,1.5!", label=""]; COY [label_WRAP=1, pos="1900.5,1.5!", label=""]; COZ [label_WRAP=1, pos="1901.5,1.5!", label=""]; CPA [label_WRAP=1, pos="1902.5,1.5!", label=""]; CPB [label_WRAP=1, pos="1903.5,1.5!", label=""]; CPC [label_WRAP=1, pos="1904.5,1.5!", label=""]; CPD [label_WRAP=1, pos="1905.5,1.5!", label=""]; CPE [label_WRAP=1, pos="1906.5,1.5!", label=""]; CPF [label_WRAP=1, pos="1907.5,1.5!", label=""]; CPG [label_WRAP=1, pos="1908.5,1.5!", label=""]; CPH [label_WRAP=1, pos="1909.5,1.5!", label=""]; CPI [label_WRAP=1, pos="1910.5,1.5!", label=""]; CPJ [label_WRAP=1, pos="1911.5,1.5!", label=""]; CPK [label_WRAP=1, pos="1912.5,1.5!", label=""]; CPL [label_WRAP=1, pos="1913.5,1.5!", label=""]; CPM [label_WRAP=1, pos="1914.5,1.5!", label=""]; CPN [label_WRAP=1, pos="1915.5,1.5!", label=""]; CPO [label_WRAP=1, pos="1916.5,1.5!", label=""]; CPP [label_WRAP=1, pos="1917.5,1.5!", label=""]; CPQ [label_WRAP=1, pos="1918.5,1.5!", label=""]; CPR [label_WRAP=1, pos="1919.5,1.5!", label=""]; CPS [label_WRAP=1, pos="1920.5,1.5!", label=""]; CPT [label_WRAP=1, pos="1921.5,1.5!", label=""]; CPU [label_WRAP=1, pos="1922.5,1.5!", label=""]; CPV [label_WRAP=1, pos="1923.5,1.5!", label=""]; CPW [label_WRAP=1, pos="1924.5,1.5!", label=""]; CPX [label_WRAP=1, pos="1925.5,1.5!", label=""]; CPY [label_WRAP=1, pos="1926.5,1.5!", label=""]; CPZ [label_WRAP=1, pos="1927.5,1.5!", label=""]; CQA [label_WRAP=1, pos="1928.5,1.5!", label=""]; CQB [label_WRAP=1, pos="1929.5,1.5!", label=""]; CQC [label_WRAP=1, pos="1930.5,1.5!", label=""]; CQD [label_WRAP=1, pos="1931.5,1.5!", label=""]; CQE [label_WRAP=1, pos="1932.5,1.5!", label=""]; CQF [label_WRAP=1, pos="1933.5,1.5!", label=""]; CQG [label_WRAP=1, pos="1934.5,1.5!", label=""]; CQH [label_WRAP=1, pos="1935.5,1.5!", label=""]; CQI [label_WRAP=1, pos="1936.5,1.5!", label=""]; CQJ [label_WRAP=1, pos="1937.5,1.5!", label=""]; CQK [label_WRAP=1, pos="1938.5,1.5!", label=""]; CQL [label_WRAP=1, pos="1939.5,1.5!", label=""]; CQM [label_WRAP=1, pos="1940.5,1.5!", label=""]; CQN [label_WRAP=1, pos="1941.5,1.5!", label=""]; CQO [label_WRAP=1, pos="1942.5,1.5!", label=""]; CQP [label_WRAP=1, pos="1943.5,1.5!", label=""]; CQQ [label_WRAP=1, pos="1944.5,1.5!", label=""]; CQR [label_WRAP=1, pos="1945.5,1.5!", label=""]; CQS [label_WRAP=1, pos="1946.5,1.5!", label=""]; CQT [label_WRAP=1, pos="1947.5,1.5!", label=""]; CQU [label_WRAP=1, pos="1948.5,1.5!", label=""]; CQV [label_WRAP=1, pos="1949.5,1.5!", label=""]; CQW [label_WRAP=1, pos="1950.5,1.5!", label=""]; CQX [label_WRAP=1, pos="1951.5,1.5!", label=""]; CQY [label_WRAP=1, pos="1952.5,1.5!", label=""]; CQZ [label_WRAP=1, pos="1953.5,1.5!", label=""]; CRA [label_WRAP=1, pos="1954.5,1.5!", label=""]; CRB [label_WRAP=1, pos="1955.5,1.5!", label=""]; CRC [label_WRAP=1, pos="1956.5,1.5!", label=""]; CRD [label_WRAP=1, pos="1957.5,1.5!", label=""]; CRE [label_WRAP=1, pos="1958.5,1.5!", label=""]; CRF [label_WRAP=1, pos="1959.5,1.5!", label=""]; CRG [label_WRAP=1, pos="1960.5,1.5!", label=""]; CRH [label_WRAP=1, pos="1961.5,1.5!", label=""]; CRI [label_WRAP=1, pos="1962.5,1.5!", label=""]; CRJ [label_WRAP=1, pos="1963.5,1.5!", label=""]; CRK [label_WRAP=1, pos="1964.5,1.5!", label=""]; CRL [label_WRAP=1, pos="1965.5,1.5!", label=""]; CRM [label_WRAP=1, pos="1966.5,1.5!", label=""]; CRN [label_WRAP=1, pos="1967.5,1.5!", label=""]; CRO [label_WRAP=1, pos="1968.5,1.5!", label=""]; CRP [label_WRAP=1, pos="1969.5,1.5!", label=""]; CRQ [label_WRAP=1, pos="1970.5,1.5!", label=""]; CRR [label_WRAP=1, pos="1971.5,1.5!", label=""]; CRS [label_WRAP=1, pos="1972.5,1.5!", label=""]; CRT [label_WRAP=1, pos="1973.5,1.5!", label=""]; CRU [label_WRAP=1, pos="1974.5,1.5!", label=""]; CRV [label_WRAP=1, pos="1975.5,1.5!", label=""]; CRW [label_WRAP=1, pos="1976.5,1.5!", label=""]; CRX [label_WRAP=1, pos="1977.5,1.5!", label=""]; CRY [label_WRAP=1, pos="1978.5,1.5!", label=""]; CRZ [label_WRAP=1, pos="1979.5,1.5!", label=""]; CSA [label_WRAP=1, pos="1980.5,1.5!", label=""]; CSB [label_WRAP=1, pos="1981.5,1.5!", label=""]; CSC [label_WRAP=1, pos="1982.5,1.5!", label=""]; CSD [label_WRAP=1, pos="1983.5,1.5!", label=""]; CSE [label_WRAP=1, pos="1984.5,1.5!", label=""]; CSF [label_WRAP=1, pos="1985.5,1.5!", label=""]; CSG [label_WRAP=1, pos="1986.5,1.5!", label=""]; CSH [label_WRAP=1, pos="1987.5,1.5!", label=""]; CSI [label_WRAP=1, pos="1988.5,1.5!", label=""]; CSJ [label_WRAP=1, pos="1989.5,1.5!", label=""]; CSK [label_WRAP=1, pos="1990.5,1.5!", label=""]; CSL [label_WRAP=1, pos="1991.5,1.5!", label=""]; CSM [label_WRAP=1, pos="1992.5,1.5!", label=""]; CSN [label_WRAP=1, pos="1993.5,1.5!", label=""]; CSO [label_WRAP=1, pos="1994.5,1.5!", label=""]; CSP [label_WRAP=1, pos="1995.5,1.5!", label=""]; CSQ [label_WRAP=1, pos="1996.5,1.5!", label=""]; CSR [label_WRAP=1, pos="1997.5,1.5!", label=""]; CSS [label_WRAP=1, pos="1998.5,1.5!", label=""]; CST [label_WRAP=1, pos="1999.5,1.5!", label=""]; CSU [label_WRAP=1, pos="2000.5,1.5!", label=""]; CSV [label_WRAP=1, pos="2001.5,1.5!", label=""]; CSW [label_WRAP=1, pos="2002.5,1.5!", label=""]; CSX [label_WRAP=1, pos="2003.5,1.5!", label=""]; CSY [label_WRAP=1, pos="2004.5,1.5!", label=""]; CSZ [label_WRAP=1, pos="2005.5,1.5!", label=""]; CTA [label_WRAP=1, pos="2006.5,1.5!", label=""]; CTB [label_WRAP=1, pos="2007.5,1.5!", label=""]; CTC [label_WRAP=1, pos="2008.5,1.5!", label=""]; CTD [label_WRAP=1, pos="2009.5,1.5!", label=""]; CTE [label_WRAP=1, pos="2010.5,1.5!", label=""]; CTF [label_WRAP=1, pos="2011.5,1.5!", label=""]; CTG [label_WRAP=1, pos="2012.5,1.5!", label=""]; CTH [label_WRAP=1, pos="2013.5,1.5!", label=""]; CTI [label_WRAP=1, pos="2014.5,1.5!", label=""]; CTJ [label_WRAP=1, pos="2015.5,1.5!", label=""]; CTK [label_WRAP=1, pos="2016.5,1.5!", label=""]; CTL [label_WRAP=1, pos="2017.5,1.5!", label=""]; CTM [label_WRAP=1, pos="2018.5,1.5!", label=""]; CTN [label_WRAP=1, pos="2019.5,1.5!", label=""]; CTO [label_WRAP=1, pos="2020.5,1.5!", label=""]; CTP [label_WRAP=1, pos="2021.5,1.5!", label=""]; CTQ [label_WRAP=1, pos="2022.5,1.5!", label=""]; CTR [label_WRAP=1, pos="2023.5,1.5!", label=""]; CTS [label_WRAP=1, pos="2024.5,1.5!", label=""]; CTT [label_WRAP=1, pos="2025.5,1.5!", label=""]; CTU [label_WRAP=1, pos="2026.5,1.5!", label=""]; CTV [label_WRAP=1, pos="2027.5,1.5!", label=""]; CTW [label_WRAP=1, pos="2028.5,1.5!", label=""]; CTX [label_WRAP=1, pos="2029.5,1.5!", label=""]; CTY [label_WRAP=1, pos="2030.5,1.5!", label=""]; CTZ [label_WRAP=1, pos="2031.5,1.5!", label=""]; CUA [label_WRAP=1, pos="2032.5,1.5!", label=""]; CUB [label_WRAP=1, pos="2033.5,1.5!", label=""]; CUC [label_WRAP=1, pos="2034.5,1.5!", label=""]; CUD [label_WRAP=1, pos="2035.5,1.5!", label=""]; CUE [label_WRAP=1, pos="2036.5,1.5!", label=""]; CUF [label_WRAP=1, pos="2037.5,1.5!", label=""]; CUG [label_WRAP=1, pos="2038.5,1.5!", label=""]; CUH [label_WRAP=1, pos="2039.5,1.5!", label=""]; CUI [label_WRAP=1, pos="2040.5,1.5!", label=""]; CUJ [label_WRAP=1, pos="2041.5,1.5!", label=""]; CUK [label_WRAP=1, pos="2042.5,1.5!", label=""]; CUL [label_WRAP=1, pos="2043.5,1.5!", label=""]; CUM [label_WRAP=1, pos="2044.5,1.5!", label=""]; CUN [label_WRAP=1, pos="2045.5,1.5!", label=""]; CUO [label_WRAP=1, pos="2046.5,1.5!", label=""]; CUP [label_WRAP=1, pos="2047.5,1.5!", label=""]; CUQ [label_WRAP=1, pos="2048.5,1.5!", label=""]; CUR [label_WRAP=1, pos="2049.5,1.5!", label=""]; CUS [label_WRAP=1, pos="2050.5,1.5!", label=""]; CUT [label_WRAP=1, pos="2051.5,1.5!", label=""]; CUU [label_WRAP=1, pos="2052.5,1.5!", label=""]; CUV [label_WRAP=1, pos="2053.5,1.5!", label=""]; CUW [label_WRAP=1, pos="2054.5,1.5!", label=""]; CUX [label_WRAP=1, pos="2055.5,1.5!", label=""]; CUY [label_WRAP=1, pos="2056.5,1.5!", label=""]; CUZ [label_WRAP=1, pos="2057.5,1.5!", label=""]; CVA [label_WRAP=1, pos="2058.5,1.5!", label=""]; CVB [label_WRAP=1, pos="2059.5,1.5!", label=""]; CVC [label_WRAP=1, pos="2060.5,1.5!", label=""]; CVD [label_WRAP=1, pos="2061.5,1.5!", label=""]; CVE [label_WRAP=1, pos="2062.5,1.5!", label=""]; CVF [label_WRAP=1, pos="2063.5,1.5!", label=""]; CVG [label_WRAP=1, pos="2064.5,1.5!", label=""]; CVH [label_WRAP=1, pos="2065.5,1.5!", label=""]; CVI [label_WRAP=1, pos="2066.5,1.5!", label=""]; CVJ [label_WRAP=1, pos="2067.5,1.5!", label=""]; CVK [label_WRAP=1, pos="2068.5,1.5!", label=""]; CVL [label_WRAP=1, pos="2069.5,1.5!", label=""]; CVM [label_WRAP=1, pos="2070.5,1.5!", label=""]; CVN [label_WRAP=1, pos="2071.5,1.5!", label=""]; CVO [label_WRAP=1, pos="2072.5,1.5!", label=""]; CVP [label_WRAP=1, pos="2073.5,1.5!", label=""]; CVQ [label_WRAP=1, pos="2074.5,1.5!", label=""]; CVR [label_WRAP=1, pos="2075.5,1.5!", label=""]; CVS [label_WRAP=1, pos="2076.5,1.5!", label=""]; CVT [label_WRAP=1, pos="2077.5,1.5!", label=""]; CVU [label_WRAP=1, pos="2078.5,1.5!", label=""]; CVV [label_WRAP=1, pos="2079.5,1.5!", label=""]; CVW [label_WRAP=1, pos="2080.5,1.5!", label=""]; CVX [label_WRAP=1, pos="2081.5,1.5!", label=""]; CVY [label_WRAP=1, pos="2082.5,1.5!", label=""]; CVZ [label_WRAP=1, pos="2083.5,1.5!", label=""]; CWA [label_WRAP=1, pos="2084.5,1.5!", label=""]; CWB [label_WRAP=1, pos="2085.5,1.5!", label=""]; CWC [label_WRAP=1, pos="2086.5,1.5!", label=""]; CWD [label_WRAP=1, pos="2087.5,1.5!", label=""]; CWE [label_WRAP=1, pos="2088.5,1.5!", label=""]; CWF [label_WRAP=1, pos="2089.5,1.5!", label=""]; CWG [label_WRAP=1, pos="2090.5,1.5!", label=""]; CWH [label_WRAP=1, pos="2091.5,1.5!", label=""]; CWI [label_WRAP=1, pos="2092.5,1.5!", label=""]; CWJ [label_WRAP=1, pos="2093.5,1.5!", label=""]; CWK [label_WRAP=1, pos="2094.5,1.5!", label=""]; CWL [label_WRAP=1, pos="2095.5,1.5!", label=""]; CWM [label_WRAP=1, pos="2096.5,1.5!", label=""]; CWN [label_WRAP=1, pos="2097.5,1.5!", label=""]; CWO [label_WRAP=1, pos="2098.5,1.5!", label=""]; CWP [label_WRAP=1, pos="2099.5,1.5!", label=""]; CWQ [label_WRAP=1, pos="2100.5,1.5!", label=""]; CWR [label_WRAP=1, pos="2101.5,1.5!", label=""]; CWS [label_WRAP=1, pos="2102.5,1.5!", label=""]; CWT [label_WRAP=1, pos="2103.5,1.5!", label=""]; CWU [label_WRAP=1, pos="2104.5,1.5!", label=""]; CWV [label_WRAP=1, pos="2105.5,1.5!", label=""]; CWW [label_WRAP=1, pos="2106.5,1.5!", label=""]; CWX [label_WRAP=1, pos="2107.5,1.5!", label=""]; CWY [label_WRAP=1, pos="2108.5,1.5!", label=""]; CWZ [label_WRAP=1, pos="2109.5,1.5!", label=""]; CXA [label_WRAP=1, pos="2110.5,1.5!", label=""]; CXB [label_WRAP=1, pos="2111.5,1.5!", label=""]; CXC [label_WRAP=1, pos="2112.5,1.5!", label=""]; CXD [label_WRAP=1, pos="2113.5,1.5!", label=""]; CXE [label_WRAP=1, pos="2114.5,1.5!", label=""]; CXF [label_WRAP=1, pos="2115.5,1.5!", label=""]; CXG [label_WRAP=1, pos="2116.5,1.5!", label=""]; CXH [label_WRAP=1, pos="2117.5,1.5!", label=""]; CXI [label_WRAP=1, pos="2118.5,1.5!", label=""]; CXJ [label_WRAP=1, pos="2119.5,1.5!", label=""]; CXK [label_WRAP=1, pos="2120.5,1.5!", label=""]; CXL [label_WRAP=1, pos="2121.5,1.5!", label=""]; CXM [label_WRAP=1, pos="2122.5,1.5!", label=""]; CXN [label_WRAP=1, pos="2123.5,1.5!", label=""]; CXO [label_WRAP=1, pos="2124.5,1.5!", label=""]; CXP [label_WRAP=1, pos="2125.5,1.5!", label=""]; CXQ [label_WRAP=1, pos="2126.5,1.5!", label=""]; CXR [label_WRAP=1, pos="2127.5,1.5!", label=""]; CXS [label_WRAP=1, pos="2128.5,1.5!", label=""]; CXT [label_WRAP=1, pos="2129.5,1.5!", label=""]; CXU [label_WRAP=1, pos="2130.5,1.5!", label=""]; CXV [label_WRAP=1, pos="2131.5,1.5!", label=""]; CXW [label_WRAP=1, pos="2132.5,1.5!", label=""]; CXX [label_WRAP=1, pos="2133.5,1.5!", label=""]; CXY [label_WRAP=1, pos="2134.5,1.5!", label=""]; CXZ [label_WRAP=1, pos="2135.5,1.5!", label=""]; CYA [label_WRAP=1, pos="2136.5,1.5!", label=""]; CYB [label_WRAP=1, pos="2137.5,1.5!", label=""]; CYC [label_WRAP=1, pos="2138.5,1.5!", label=""]; CYD [label_WRAP=1, pos="2139.5,1.5!", label=""]; CYE [label_WRAP=1, pos="2140.5,1.5!", label=""]; CYF [label_WRAP=1, pos="2141.5,1.5!", label=""]; CYG [label_WRAP=1, pos="2142.5,1.5!", label=""]; CYH [label_WRAP=1, pos="2143.5,1.5!", label=""]; CYI [label_WRAP=1, pos="2144.5,1.5!", label=""]; CYJ [label_WRAP=1, pos="2145.5,1.5!", label=""]; CYK [label_WRAP=1, pos="2146.5,1.5!", label=""]; CYL [label_WRAP=1, pos="2147.5,1.5!", label=""]; CYM [label_WRAP=1, pos="2148.5,1.5!", label=""]; CYN [label_WRAP=1, pos="2149.5,1.5!", label=""]; CYO [label_WRAP=1, pos="2150.5,1.5!", label=""]; CYP [label_WRAP=1, pos="2151.5,1.5!", label=""]; CYQ [label_WRAP=1, pos="2152.5,1.5!", label=""]; CYR [label_WRAP=1, pos="2153.5,1.5!", label=""]; CYS [label_WRAP=1, pos="2154.5,1.5!", label=""]; CYT [label_WRAP=1, pos="2155.5,1.5!", label=""]; CYU [label_WRAP=1, pos="2156.5,1.5!", label=""]; CYV [label_WRAP=1, pos="2157.5,1.5!", label=""]; CYW [label_WRAP=1, pos="2158.5,1.5!", label=""]; CYX [label_WRAP=1, pos="2159.5,1.5!", label=""]; CYY [label_WRAP=1, pos="2160.5,1.5!", label=""]; CYZ [label_WRAP=1, pos="2161.5,1.5!", label=""]; CZA [label_WRAP=1, pos="2162.5,1.5!", label=""]; CZB [label_WRAP=1, pos="2163.5,1.5!", label=""]; CZC [label_WRAP=1, pos="2164.5,1.5!", label=""]; CZD [label_WRAP=1, pos="2165.5,1.5!", label=""]; CZE [label_WRAP=1, pos="2166.5,1.5!", label=""]; CZF [label_WRAP=1, pos="2167.5,1.5!", label=""]; CZG [label_WRAP=1, pos="2168.5,1.5!", label=""]; CZH [label_WRAP=1, pos="2169.5,1.5!", label=""]; CZI [label_WRAP=1, pos="2170.5,1.5!", label=""]; CZJ [label_WRAP=1, pos="2171.5,1.5!", label=""]; CZK [label_WRAP=1, pos="2172.5,1.5!", label=""]; CZL [label_WRAP=1, pos="2173.5,1.5!", label=""]; CZM [label_WRAP=1, pos="2174.5,1.5!", label=""]; CZN [label_WRAP=1, pos="2175.5,1.5!", label=""]; CZO [label_WRAP=1, pos="2176.5,1.5!", label=""]; CZP [label_WRAP=1, pos="2177.5,1.5!", label=""]; CZQ [label_WRAP=1, pos="2178.5,1.5!", label=""]; CZR [label_WRAP=1, pos="2179.5,1.5!", label=""]; CZS [label_WRAP=1, pos="2180.5,1.5!", label=""]; CZT [label_WRAP=1, pos="2181.5,1.5!", label=""]; CZU [label_WRAP=1, pos="2182.5,1.5!", label=""]; CZV [label_WRAP=1, pos="2183.5,1.5!", label=""]; CZW [label_WRAP=1, pos="2184.5,1.5!", label=""]; CZX [label_WRAP=1, pos="2185.5,1.5!", label=""]; CZY [label_WRAP=1, pos="2186.5,1.5!", label=""]; CZZ [label_WRAP=1, pos="2187.5,1.5!", label=""]; DAA [label_WRAP=1, pos="2188.5,1.5!", label=""]; DAB [label_WRAP=1, pos="2189.5,1.5!", label=""]; DAC [label_WRAP=1, pos="2190.5,1.5!", label=""]; DAD [label_WRAP=1, pos="2191.5,1.5!", label=""]; DAE [label_WRAP=1, pos="2192.5,1.5!", label=""]; DAF [label_WRAP=1, pos="2193.5,1.5!", label=""]; DAG [label_WRAP=1, pos="2194.5,1.5!", label=""]; DAH [label_WRAP=1, pos="2195.5,1.5!", label=""]; DAI [label_WRAP=1, pos="2196.5,1.5!", label=""]; DAJ [label_WRAP=1, pos="2197.5,1.5!", label=""]; DAK [label_WRAP=1, pos="2198.5,1.5!", label=""]; DAL [label_WRAP=1, pos="2199.5,1.5!", label=""]; DAM [label_WRAP=1, pos="2200.5,1.5!", label=""]; DAN [label_WRAP=1, pos="2201.5,1.5!", label=""]; DAO [label_WRAP=1, pos="2202.5,1.5!", label=""]; DAP [label_WRAP=1, pos="2203.5,1.5!", label=""]; DAQ [label_WRAP=1, pos="2204.5,1.5!", label=""]; DAR [label_WRAP=1, pos="2205.5,1.5!", label=""]; DAS [label_WRAP=1, pos="2206.5,1.5!", label=""]; DAT [label_WRAP=1, pos="2207.5,1.5!", label=""]; DAU [label_WRAP=1, pos="2208.5,1.5!", label=""]; DAV [label_WRAP=1, pos="2209.5,1.5!", label=""]; DAW [label_WRAP=1, pos="2210.5,1.5!", label=""]; DAX [label_WRAP=1, pos="2211.5,1.5!", label=""]; DAY [label_WRAP=1, pos="2212.5,1.5!", label=""]; DAZ [label_WRAP=1, pos="2213.5,1.5!", label=""]; DBA [label_WRAP=1, pos="2214.5,1.5!", label=""]; DBB [label_WRAP=1, pos="2215.5,1.5!", label=""]; DBC [label_WRAP=1, pos="2216.5,1.5!", label=""]; DBD [label_WRAP=1, pos="2217.5,1.5!", label=""]; DBE [label_WRAP=1, pos="2218.5,1.5!", label=""]; DBF [label_WRAP=1, pos="2219.5,1.5!", label=""]; DBG [label_WRAP=1, pos="2220.5,1.5!", label=""]; DBH [label_WRAP=1, pos="2221.5,1.5!", label=""]; DBI [label_WRAP=1, pos="2222.5,1.5!", label=""]; DBJ [label_WRAP=1, pos="2223.5,1.5!", label=""]; DBK [label_WRAP=1, pos="2224.5,1.5!", label=""]; DBL [label_WRAP=1, pos="2225.5,1.5!", label=""]; DBM [label_WRAP=1, pos="2226.5,1.5!", label=""]; DBN [label_WRAP=1, pos="2227.5,1.5!", label=""]; DBO [label_WRAP=1, pos="2228.5,1.5!", label=""]; DBP [label_WRAP=1, pos="2229.5,1.5!", label=""]; DBQ [label_WRAP=1, pos="2230.5,1.5!", label=""]; DBR [label_WRAP=1, pos="2231.5,1.5!", label=""]; DBS [label_WRAP=1, pos="2232.5,1.5!", label=""]; DBT [label_WRAP=1, pos="2233.5,1.5!", label=""]; DBU [label_WRAP=1, pos="2234.5,1.5!", label=""]; DBV [label_WRAP=1, pos="2235.5,1.5!", label=""]; DBW [label_WRAP=1, pos="2236.5,1.5!", label=""]; DBX [label_WRAP=1, pos="2237.5,1.5!", label=""]; DBY [label_WRAP=1, pos="2238.5,1.5!", label=""]; DBZ [label_WRAP=1, pos="2239.5,1.5!", label=""]; DCA [label_WRAP=1, pos="2240.5,1.5!", label=""]; DCB [label_WRAP=1, pos="2241.5,1.5!", label=""]; DCC [label_WRAP=1, pos="2242.5,1.5!", label=""]; DCD [label_WRAP=1, pos="2243.5,1.5!", label=""]; DCE [label_WRAP=1, pos="2244.5,1.5!", label=""]; DCF [label_WRAP=1, pos="2245.5,1.5!", label=""]; DCG [label_WRAP=1, pos="2246.5,1.5!", label=""]; DCH [label_WRAP=1, pos="2247.5,1.5!", label=""]; DCI [label_WRAP=1, pos="2248.5,1.5!", label=""]; DCJ [label_WRAP=1, pos="2249.5,1.5!", label=""]; DCK [label_WRAP=1, pos="2250.5,1.5!", label=""]; DCL [label_WRAP=1, pos="2251.5,1.5!", label=""]; DCM [label_WRAP=1, pos="2252.5,1.5!", label=""]; DCN [label_WRAP=1, pos="2253.5,1.5!", label=""]; DCO [label_WRAP=1, pos="2254.5,1.5!", label=""]; DCP [label_WRAP=1, pos="2255.5,1.5!", label=""]; DCQ [label_WRAP=1, pos="2256.5,1.5!", label=""]; DCR [label_WRAP=1, pos="2257.5,1.5!", label=""]; DCS [label_WRAP=1, pos="2258.5,1.5!", label=""]; DCT [label_WRAP=1, pos="2259.5,1.5!", label=""]; DCU [label_WRAP=1, pos="2260.5,1.5!", label=""]; DCV [label_WRAP=1, pos="2261.5,1.5!", label=""]; DCW [label_WRAP=1, pos="2262.5,1.5!", label=""]; DCX [label_WRAP=1, pos="2263.5,1.5!", label=""]; DCY [label_WRAP=1, pos="2264.5,1.5!", label=""]; DCZ [label_WRAP=1, pos="2265.5,1.5!", label=""]; DDA [label_WRAP=1, pos="2266.5,1.5!", label=""]; DDB [label_WRAP=1, pos="2267.5,1.5!", label=""]; DDC [label_WRAP=1, pos="2268.5,1.5!", label=""]; DDD [label_WRAP=1, pos="2269.5,1.5!", label=""]; DDE [label_WRAP=1, pos="2270.5,1.5!", label=""]; DDF [label_WRAP=1, pos="2271.5,1.5!", label=""]; DDG [label_WRAP=1, pos="2272.5,1.5!", label=""]; DDH [label_WRAP=1, pos="2273.5,1.5!", label=""]; DDI [label_WRAP=1, pos="2274.5,1.5!", label=""]; DDJ [label_WRAP=1, pos="2275.5,1.5!", label=""]; DDK [label_WRAP=1, pos="2276.5,1.5!", label=""]; DDL [label_WRAP=1, pos="2277.5,1.5!", label=""]; DDM [label_WRAP=1, pos="2278.5,1.5!", label=""]; DDN [label_WRAP=1, pos="2279.5,1.5!", label=""]; DDO [label_WRAP=1, pos="2280.5,1.5!", label=""]; DDP [label_WRAP=1, pos="2281.5,1.5!", label=""]; DDQ [label_WRAP=1, pos="2282.5,1.5!", label=""]; DDR [label_WRAP=1, pos="2283.5,1.5!", label=""]; DDS [label_WRAP=1, pos="2284.5,1.5!", label=""]; DDT [label_WRAP=1, pos="2285.5,1.5!", label=""]; DDU [label_WRAP=1, pos="2286.5,1.5!", label=""]; DDV [label_WRAP=1, pos="2287.5,1.5!", label=""]; DDW [label_WRAP=1, pos="2288.5,1.5!", label=""]; DDX [label_WRAP=1, pos="2289.5,1.5!", label=""]; DDY [label_WRAP=1, pos="2290.5,1.5!", label=""]; DDZ [label_WRAP=1, pos="2291.5,1.5!", label=""]; DEA [label_WRAP=1, pos="2292.5,1.5!", label=""]; DEB [label_WRAP=1, pos="2293.5,1.5!", label=""]; DEC [label_WRAP=1, pos="2294.5,1.5!", label=""]; DED [label_WRAP=1, pos="2295.5,1.5!", label=""]; DEE [label_WRAP=1, pos="2296.5,1.5!", label=""]; DEF [label_WRAP=1, pos="2297.5,1.5!", label=""]; DEG [label_WRAP=1, pos="2298.5,1.5!", label=""]; DEH [label_WRAP=1, pos="2299.5,1.5!", label=""]; DEI [label_WRAP=1, pos="2300.5,1.5!", label=""]; DEJ [label_WRAP=1, pos="2301.5,1.5!", label=""]; DEK [label_WRAP=1, pos="2302.5,1.5!", label=""]; DEL [label_WRAP=1, pos="2303.5,1.5!", label=""]; DEM [label_WRAP=1, pos="2304.5,1.5!", label=""]; DEN [label_WRAP=1, pos="2305.5,1.5!", label=""]; DEO [label_WRAP=1, pos="2306.5,1.5!", label=""]; DEP [label_WRAP=1, pos="2307.5,1.5!", label=""]; DEQ [label_WRAP=1, pos="2308.5,1.5!", label=""]; DER [label_WRAP=1, pos="2309.5,1.5!", label=""]; DES [label_WRAP=1, pos="2310.5,1.5!", label=""]; DET [label_WRAP=1, pos="2311.5,1.5!", label=""]; DEU [label_WRAP=1, pos="2312.5,1.5!", label=""]; DEV [label_WRAP=1, pos="2313.5,1.5!", label=""]; DEW

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Phthalazine Derivatives Against Tyrosine Kinases

This guide provides an in-depth comparative analysis of the molecular docking of phthalazine derivatives against two crucial tyrosine kinases implicated in cancer progression: Vascular Endothelial Growth Factor Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking of phthalazine derivatives against two crucial tyrosine kinases implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). We will explore the rationale behind the experimental design, present a detailed, reproducible docking protocol, and analyze the resulting data to provide actionable insights for researchers in drug discovery and development.

The Scientific Imperative: Targeting Tyrosine Kinases with Phthalazine Scaffolds

Tyrosine kinases (TKs) are a large family of enzymes that play a critical role in intracellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and migration.[1][2] Aberrant activation of TKs is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] The signaling cascades initiated by TKs are complex and interconnected, often involving multiple downstream effectors that drive tumorigenesis.[2][5]

Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a versatile scaffold for designing potent and selective kinase inhibitors.[6][7] Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their binding affinity and selectivity for specific TKs.[8][9] Several studies have demonstrated the potential of phthalazine derivatives as inhibitors of various TKs, including VEGFR-2, a key mediator of angiogenesis, and EGFR, which is frequently overexpressed in solid tumors.[10][11][12]

This guide will focus on a comparative in silico evaluation of a selection of phthalazine derivatives against VEGFR-2 and EGFR to elucidate their potential as dual or selective inhibitors. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, will be our primary tool for this investigation.[13]

A Validated Workflow for Comparative Molecular Docking

To ensure the scientific rigor and reproducibility of our findings, we will employ a meticulously validated molecular docking workflow. The causality behind each step is crucial for obtaining meaningful and reliable results.[14]

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB IDs: 4ASD for VEGFR-2, 2J6M for EGFR) PrepProt 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Grid Box Generation (Define binding site) PrepProt->Grid Ligands 3. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 5. Molecular Docking (AutoDock Vina) Ligands->Docking Grid->Docking Validation 6. Protocol Validation (Redocking of co-crystallized ligand) Docking->Validation Scoring 7. Pose Analysis & Scoring (Binding energy calculation) Validation->Scoring RMSD < 2.0 Å Comparison 8. Comparative Analysis (Binding modes and interactions) Scoring->Comparison Conclusion 9. Conclusion Drawing Comparison->Conclusion G cluster_vegfr VEGFR-2 Signaling cluster_egfr EGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Sources

Validation

A Comparative Analysis of PARP Inhibitors: Benchmarking 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide Against Established Therapeutics

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms.[1][2] This guide provides a comparative overview of the investigational compound 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide against a panel of well-established PARP inhibitors: Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular responses to DNA damage.[3] Specifically, PARP1 and PARP2 are key players in the repair of DNA single-strand breaks (SSBs).[4] When a single-strand break occurs, PARP enzymes bind to the damaged site and synthesize chains of poly (ADP-ribose) (PAR), which in turn recruit other DNA repair proteins to the site.[2][5]

In cancers with mutations in genes like BRCA1 and BRCA2, which are essential for the homologous recombination (HR) pathway that repairs double-strand breaks (DSBs), the cells become heavily reliant on PARP-mediated SSB repair for survival.[5][6] Inhibition of PARP in these homologous recombination-deficient (HRD) cells leads to an accumulation of unrepaired SSBs, which can then stall and collapse replication forks, resulting in the formation of DSBs.[5][7] With a compromised HR pathway, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is the foundational principle behind the therapeutic efficacy of PARP inhibitors.[8]

Mechanism of Action of PARP Inhibitors

PARP inhibitors primarily function through two interconnected mechanisms:

  • Catalytic Inhibition : They compete with the natural substrate NAD+ for the catalytic domain of PARP, thereby preventing the synthesis of PAR chains and the subsequent recruitment of DNA repair proteins.[2]

  • PARP Trapping : A crucial aspect of their anti-tumor activity is the ability of some PARP inhibitors to "trap" the PARP enzyme on the DNA at the site of damage. This creates a toxic PARP-DNA complex that is more cytotoxic than the unrepaired SSB itself, as it obstructs DNA replication and transcription.[2][9]

The potency of different PARP inhibitors is often attributed to the varying degrees of these two mechanisms.

Established PARP Inhibitors: A Comparative Overview

Several PARP inhibitors have received regulatory approval and are now integral components of treatment regimens for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2] Below is a comparative summary of some of the leading PARP inhibitors.

Inhibitor Mechanism of Action Highlights Potency (IC50) Clinical Significance
Olaparib Potent inhibitor of PARP1 and PARP2.[6][10]PARP1: ~5 nMPARP2: ~1 nMFirst-in-class PARP inhibitor approved for ovarian, breast, pancreatic, and prostate cancers.[2][6]
Talazoparib The most potent PARP trapping agent among the approved inhibitors.[2][9]PARP1: ~0.57 nMApproved for germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[1]
Niraparib Potent PARP1/2 inhibitor.[10]PARP1: ~3.8 nMPARP2: ~2.1 nMApproved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[11]
Rucaparib Potent inhibitor of PARP1, PARP2, and PARP3.[8]PARP1: ~1.4 nMApproved for recurrent ovarian cancer and metastatic castration-resistant prostate cancer with BRCA mutations.[8][12]
Veliparib Potent PARP1/2 inhibitor with weaker PARP trapping ability compared to other PARP inhibitors.[9][13]PARP1: ~5.2 nMPARP2: ~2.9 nMInvestigated in combination with chemotherapy in various solid tumors.[14]

Note: IC50 values can vary depending on the assay conditions.

Profiling a Novel PARP Inhibitor: 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

While direct experimental data for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide as a PARP inhibitor is not publicly available, we can outline the necessary experimental framework to characterize and compare it against the established inhibitors. The core structure, featuring a phthalazine ring, is a common scaffold in some PARP inhibitors, suggesting potential for activity.[1] The carbohydrazide moiety could be explored for its role in binding to the PARP active site.[15]

Experimental Workflow for Evaluation

To rigorously assess the potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide as a PARP inhibitor, the following experimental workflow is recommended:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation a PARP1/2 Enzymatic Assay b PARP Trapping Assay a->b Determine IC50 c Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) a->c d Colony Formation Assay c->d f Xenograft Tumor Models (e.g., BRCA-deficient cell lines) c->f e DNA Damage Response Assays (γ-H2AX foci formation) d->e g Pharmacokinetic/Pharmacodynamic (PK/PD) Studies f->g

Figure 1: Experimental workflow for evaluating a novel PARP inhibitor.
Step-by-Step Methodologies

1. PARP Enzymatic Inhibition Assay

  • Objective: To determine the concentration of the compound required to inhibit 50% of PARP1 and PARP2 enzymatic activity (IC50).

  • Protocol:

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate.

    • A reaction mixture containing biotinylated NAD+ and varying concentrations of the test compound (4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide) and control inhibitors is added.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the incorporated biotinylated PAR.

    • A chemiluminescent substrate is added, and the signal is measured using a luminometer.

    • IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

2. PARP Trapping Assay

  • Objective: To quantify the ability of the compound to trap PARP on DNA.

  • Protocol:

    • Cells are treated with the test compound and a DNA-damaging agent (e.g., methyl methanesulfonate).

    • Cells are lysed, and the chromatin-bound proteins are separated from soluble proteins by fractionation.

    • The amount of PARP1 in the chromatin fraction is quantified by Western blotting or ELISA.

    • A higher amount of PARP1 in the chromatin fraction indicates stronger PARP trapping.

3. Cell Viability and Cytotoxicity Assays

  • Objective: To assess the effect of the compound on the viability of cancer cell lines, particularly those with and without BRCA mutations.

  • Protocol (MTT Assay):

    • Cancer cells (e.g., BRCA1-mutant MDA-MB-436 and BRCA-proficient MDA-MB-231) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the test compound for 72 hours.

    • MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway of PARP Inhibition in HR-Deficient Cancer Cells

The therapeutic effect of PARP inhibitors is rooted in the concept of synthetic lethality, as illustrated in the following pathway:

G cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-Mediated Repair cluster_2 PARP Inhibition cluster_3 Consequence of Inhibition cluster_4 Homologous Recombination (HR) Pathway cluster_5 Cell Fate ssb SSB parp PARP Activation ssb->parp repair SSB Repair parp->repair parpi PARP Inhibitor (e.g., 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide) parp->parpi unrepaired_ssb Unrepaired SSB parpi->unrepaired_ssb replication_fork_collapse Replication Fork Collapse unrepaired_ssb->replication_fork_collapse dsb Double-Strand Break (DSB) replication_fork_collapse->dsb hr_proficient HR Proficient (e.g., Normal Cells) dsb->hr_proficient Repair hr_deficient HR Deficient (e.g., BRCA-mutant Cancer Cells) dsb->hr_deficient No Repair cell_survival Cell Survival hr_proficient->cell_survival cell_death Cell Death (Apoptosis) hr_deficient->cell_death

Figure 2: Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Conclusion

The established PARP inhibitors—Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib—have revolutionized the treatment of cancers with underlying DNA repair deficiencies. For a novel compound like 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide to be considered a viable candidate in this class, it must undergo rigorous preclinical evaluation. This includes demonstrating potent enzymatic inhibition of PARP, effective PARP trapping, and selective cytotoxicity towards cancer cells with homologous recombination deficiency. The experimental framework outlined in this guide provides a roadmap for such an evaluation, enabling a direct and meaningful comparison with the current standards of care in PARP inhibitor therapy.

References

  • Journal of Medicinal Chemistry. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Available from: [Link]

  • NIH. 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. Available from: [Link]

  • PubMed. Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Available from: [Link]

  • Frontiers in Oncology. Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma. Available from: [Link]

  • NIH. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Available from: [Link]

  • PubMed. Niraparib treatment for patients with BRCA-mutated ovarian cancer: review of clinical data and therapeutic context. Available from: [Link]

  • ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... Available from: [Link]

  • Wikipedia. Olaparib. Available from: [Link]

  • NIH. Co-Packaged PARP inhibitor and photosensitizer for targeted photo-chemotherapy of 3D ovarian cancer spheroids. Available from: [Link]

  • PubMed Central. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Available from: [Link]

  • ASCO Publications. Efficacy of niraparib in patients with advanced ovarian cancer: A meta-analysis of randomized controlled trials. Available from: [Link]

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  • NIH. Inhibitors of PARP: Number crunching and structure gazing. Available from: [Link]

  • AACR Journals. A Phase I Dose-Escalation Study of Veliparib Combined with Carboplatin and Etoposide in Patients with Extensive-Stage Small Cell Lung Cancer and Other Solid Tumors. Available from: [Link]

  • ResearchGate. PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Available from: [Link]

  • Targeted Oncology. Clinical Use of Niraparib in Ovarian Cancer. Available from: [Link]

  • PubMed Central. A Phase I Clinical Trial of the Poly(ADP-ribose) Polymerase Inhibitor Veliparib and Weekly Topotecan in Patients with Solid Tumors. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Olaparib?. Available from: [Link]

  • MDPI. Development of Mitochondria-Targeted PARP Inhibitors. Available from: [Link]

  • AACR Journals. Talazoparib Is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. Available from: [Link]

  • NIH. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Available from: [Link]

  • Targeted Oncology. The Mechanism of Action of Olaparib. Available from: [Link]

  • TALZENNA® (talazoparib) HCP Site. Mechanism of Action. Available from: [Link]

  • ResearchGate. A phase 1 study of veliparib, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer. Available from: [Link]

  • NIH. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Available from: [Link]

  • MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available from: [Link]

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  • PubMed. Rucaparib: A Review in Ovarian Cancer. Available from: [Link]

  • AbbVie News Center. AbbVie Announces Topline Results from Two Phase 3 Studies Investigating Veliparib in Combination with Chemotherapy for the Treatment of Patients with Advanced or Metastatic Squamous Non-Small Cell Lung Cancer and Early-Stage Triple-Negative Breast Cancer. Available from: [Link]

  • NIH. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Available from: [Link]

  • YouTube. Dr. Jane Robertson on the Mechanism of Action of Olaparib. Available from: [Link]

  • YouTube. FDA D.I.S.C.O.: Niraparib in Ovarian Cancer Transcript. Available from: [Link]

  • American Health & Drug Benefits. Rubraca (Rucaparib) Second PARP Inhibitor Approved for Patients with Advanced, BRCA-Positive Ovarian Cancer. Available from: [Link]

  • MDPI. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Available from: [Link]

  • Dove Medical Press. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Available from: [Link]

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Comparative

Unraveling the Antifungal Arsenal: A Comparative Guide to the Mechanistic Action of Carbohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals The relentless rise of fungal resistance to conventional therapies necessitates an urgent and innovative approach to antifungal drug discovery. Among the pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of fungal resistance to conventional therapies necessitates an urgent and innovative approach to antifungal drug discovery. Among the promising scaffolds, carbohydrazide and its derivatives have emerged as a versatile class of compounds exhibiting potent and broad-spectrum antifungal activity. This guide, designed for the discerning researcher, delves into the intricate antifungal mechanisms of carbohydrazide compounds. Moving beyond a mere catalog of findings, we will dissect the experimental evidence, compare their efficacy against established antifungal agents, and provide detailed protocols to empower your own investigations. Our focus is on the "why" and "how," offering a deeper understanding of the structure-activity relationships that govern their fungicidal or fungistatic effects.

The Multifaceted Assault: Key Antifungal Mechanisms of Carbohydrazide Derivatives

Carbohydrazide compounds do not rely on a single mode of action. Instead, their strength lies in a multi-pronged attack on the fungal cell, a crucial advantage in circumventing the development of resistance. The primary mechanisms identified to date include the disruption of cellular respiration, compromising cell membrane integrity, inducing oxidative stress, and inhibiting crucial fungal enzymes.

Targeting the Powerhouse: Inhibition of Succinate Dehydrogenase (SDH)

A primary and well-documented mechanism of action for many carbohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] SDH plays a vital role in cellular respiration, and its inhibition effectively chokes the fungus of its energy supply.

Molecular docking studies have revealed that carbohydrazide derivatives can bind to the active site of SDH, often through hydrogen bonding and hydrophobic interactions.[2][3] This binding prevents the natural substrate, succinate, from accessing the active site, thereby halting the enzyme's function. The efficacy of this inhibition is highly dependent on the specific chemical structure of the carbohydrazide derivative, with the nature and position of substituents on the aromatic rings playing a critical role in the binding affinity.[1] For instance, the introduction of a fluorine atom at the 3-position of the benzene ring has been shown to significantly enhance antifungal activity.[1]

Experimental Workflow: Confirming SDH Inhibition

cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis fungal_culture Fungal Culture protein_extraction Mitochondrial Protein Extraction fungal_culture->protein_extraction assay_setup Assay Setup: - Mitochondrial Extract - Test Compound - Substrate (Succinate) - Electron Acceptor (e.g., DCPIP) protein_extraction->assay_setup compound_prep Test Compound Preparation compound_prep->assay_setup spectrophotometry Spectrophotometric Measurement (Absorbance at 600 nm) assay_setup->spectrophotometry ic50 IC50 Calculation spectrophotometry->ic50 docking Molecular Docking (Optional) ic50->docking

Caption: Workflow for determining the inhibitory effect of carbohydrazide compounds on Succinate Dehydrogenase (SDH).

Breaching the Defenses: Disruption of the Fungal Cell Membrane

The fungal cell membrane, rich in ergosterol, is a critical barrier that maintains cellular homeostasis.[4] Several studies have demonstrated that carbohydrazide derivatives can compromise the integrity of this membrane, leading to increased permeability and ultimately, cell death.[3][5] This disruption is often observed through morphological changes in the fungal hyphae, such as malformations and irregular structures.[3][5]

The lipophilicity of the carbohydrazide compound is a key factor in its ability to interact with and disrupt the cell membrane. By incorporating lipophilic functionalities into the carbohydrazide framework, the compound's ability to diffuse through the lipid-rich fungal cell wall and membrane can be enhanced.[6]

The Oxidative Onslaught: Induction of Reactive Oxygen Species (ROS)

Another significant antifungal mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA. This oxidative damage disrupts normal cellular function and can trigger apoptosis-like cell death pathways. The accumulation of ROS has been observed in fungi treated with certain carbohydrazide derivatives, suggesting that this is a key component of their antifungal activity.[3]

Proposed Pathway: ROS-Mediated Fungal Cell Death

compound Carbohydrazide Compound mitochondria Mitochondria compound->mitochondria ros Increased ROS (Reactive Oxygen Species) mitochondria->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage death Fungal Cell Death damage->death

Caption: Proposed mechanism of ROS-induced fungal cell death by carbohydrazide compounds.

Expanding the Target List: Inhibition of Other Essential Fungal Enzymes

While SDH is a prominent target, the inhibitory action of carbohydrazide compounds is not limited to this enzyme. Research has indicated that these compounds can also inhibit other crucial fungal enzymes, further contributing to their antifungal efficacy.

  • Laccase Inhibition: Laccases are multi-copper oxidases that play a role in various physiological processes in fungi, including pathogenesis. Some hydrazide derivatives have been identified as laccase inhibitors.[1]

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in CO2/bicarbonate balancing, which is crucial for fungal growth and virulence.[7][8] Certain hydrazide derivatives have shown inhibitory activity against fungal carbonic anhydrases.[9]

Performance in Perspective: A Comparative Analysis

The true measure of a novel antifungal agent lies in its performance relative to existing treatments. Numerous studies have benchmarked carbohydrazide derivatives against commercially available fungicides, often demonstrating superior or comparable activity.

Compound/DerivativeTarget FungusEC50 (µg/mL)Reference FungicideEC50 (µg/mL)Source
Compound 2c (Diarylhydrazide) Alternaria brassicae0.30 - 8.35Carbendazim-[3]
Compound 2c (Diarylhydrazide) Alternaria solani-Thiabendazole-[3]
Compound A13 (Piperidine-4-carbohydrazide) Rhizoctonia solani0.83Chlorothalonil1.64[2]
Compound A13 (Piperidine-4-carbohydrazide) Rhizoctonia solani0.83Boscalid0.96[2]
Compound A13 (Piperidine-4-carbohydrazide) Verticillium dahliae1.12Carbendazim19.3[2]
Compound C4 (L-perillaldehyde derivative) Rhizoctonia solani0.260Carbendazim0.651[10][11]
Compound C4 (L-perillaldehyde derivative) Fusarium graminearum0.480Carbendazim0.804[10][11]
Compound C4 (L-perillaldehyde derivative) Sclerotinia sclerotiorum0.240Carbendazim0.520[10][11]
Compound C4 (L-perillaldehyde derivative) Valsa mali0.512Carbendazim0.898[10][11]
Compound 19e (Hydrazide derivative) Botryosphaeria dothidea0.40Fluopyram-[1]
Compound 19e (Hydrazide derivative) Gibberella zeae0.31Fluopyram-[1]

EC50 values represent the concentration of a compound that inhibits 50% of the fungal growth.

Experimental Protocols for Mechanistic Elucidation

To facilitate further research in this promising area, we provide detailed, step-by-step methodologies for key experiments used to confirm the antifungal mechanisms of carbohydrazide compounds.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi, Sabouraud Dextrose Agar for yeasts) at the optimal temperature until sporulation.

    • Harvest spores (for filamentous fungi) or cells (for yeasts) by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore/cell suspension to a final concentration of 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the carbohydrazide compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the fungus for 24-72 hours, or until sufficient growth is observed in the positive control well.

  • Determination of MIC:

    • Visually inspect the wells for fungal growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance at 600 nm can be read using a microplate reader. The MIC is defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in absorbance compared to the positive control.

Protocol 2: Assessment of Cell Membrane Integrity (Propidium Iodide Staining)

This protocol uses the fluorescent dye propidium iodide (PI) to assess damage to the fungal cell membrane. PI can only enter cells with compromised membranes.

  • Fungal Treatment:

    • Treat a suspension of fungal cells with the carbohydrazide compound at its MIC or a higher concentration for a specified period (e.g., 4-24 hours).

    • Include an untreated control and a positive control (e.g., heat-killed cells).

  • Staining:

    • Add propidium iodide to the fungal suspensions to a final concentration of 2 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Microscopy:

    • Observe the fungal cells under a fluorescence microscope using an appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).

    • Cells with damaged membranes will exhibit red fluorescence, while cells with intact membranes will not.

  • Quantification (Optional):

    • The percentage of PI-positive cells can be quantified using flow cytometry.

Future Directions and Concluding Remarks

The exploration of carbohydrazide compounds as antifungal agents is a rapidly evolving field. Their multi-target mechanisms of action present a significant advantage in the fight against drug-resistant fungal pathogens. Future research should focus on:

  • Optimizing the chemical structure: Synthesis and screening of new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidating novel targets: Employing chemoproteomics and other advanced techniques to identify additional fungal targets.

  • Investigating in vivo efficacy and toxicity: Evaluating the most promising compounds in animal models of fungal infection and assessing their safety profiles.

This guide provides a solid foundation for researchers to understand and investigate the antifungal mechanisms of carbohydrazide compounds. The provided protocols and comparative data are intended to be a valuable resource for driving forward the development of this promising class of antifungal agents.

References

  • Synthesis, Structure-Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. ResearchGate. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. [Link]

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. ACS Publications. [Link]

  • A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. MDPI. [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. [Link]

  • Azole-induced cell wall carbohydrate patches kill Aspergillus fumigatus. PMC. [Link]

  • Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. MDPI. [Link]

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. [Link]

  • Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. ACS Publications. [Link]

  • Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei. PMC. [Link]

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  • The cell wall: a carbohydrate armour for the fungal cell. PubMed. [Link]

  • Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. PubMed. [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Figshare. [Link]

  • Changes in Ergosterol Biosynthesis Alter the Response to Cycloheximide, 4-Nitroquinoline-N-Oxide, Weak Organic Acids, and Virulence in Candida glabrata. MDPI. [Link]

  • Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida. PubMed. [Link]

  • Carbonic anhydrase inhibitors. Inhibition of the β-class enzymes from the fungal pathogens Candida albicans and Cryptococcus neoformans with branched aliphatic/aromatic carboxylates and their derivatives. PubMed. [Link]

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Validation

A Researcher's Guide to Assessing the Cancer Cell Selectivity of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

A Senior Application Scientist's Perspective on a Rational Approach to Preclinical Evaluation In the quest for novel anticancer therapeutics, the principle of selective toxicity remains the cornerstone of drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Rational Approach to Preclinical Evaluation

In the quest for novel anticancer therapeutics, the principle of selective toxicity remains the cornerstone of drug development. An ideal anticancer agent should exhibit potent cytotoxicity against malignant cells while sparing their normal, healthy counterparts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of the novel compound, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. While specific data on this molecule is not yet prevalent in published literature, we can infer a rational testing strategy based on the well-documented anticancer properties of the broader phthalazine class of compounds.

Phthalazine derivatives have emerged as a promising scaffold in medicinal chemistry, with numerous analogues demonstrating significant antitumor activities.[1][2] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5] Therefore, a thorough investigation into the selectivity of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide should not only quantify its differential cytotoxicity but also probe its mechanistic underpinnings.

I. Foundational Strategy: The In Vitro Selectivity Assessment Workflow

A systematic in vitro evaluation is the first critical step in characterizing a novel anticancer compound.[6] This process involves a battery of assays designed to elucidate the compound's cytotoxic and cytostatic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.[7] The core of this assessment lies in the comparative analysis of these effects on a panel of cancer cell lines versus normal, non-malignant cells.[8]

Below is a logical workflow for assessing the selectivity of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide:

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis and Selectivity Index Calculation A Compound Preparation and Solubilization B Selection of Cancer and Normal Cell Lines A->B Informs C MTT Assay for IC50 Determination B->C Input for D Apoptosis Assay (Annexin V/PI Staining) C->D Guides concentration selection E Cell Cycle Analysis (Propidium Iodide Staining) C->E Guides concentration selection F Data Analysis and Comparison C->F Provides IC50 values D->F E->F G Calculation of Selectivity Index (SI) F->G Enables G cluster_0 VEGFR-2 Signaling Pathway cluster_1 EGFR Signaling Pathway cluster_2 Potential Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Survival mTOR->Growth Inhibitor 4-Oxo-3-phenyl-3,4- dihydronaphthalazine-1-carbohydrazide Inhibitor->VEGFR2 Inhibitor->EGFR

Figure 2: Potential signaling pathways targeted by 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Further investigations, such as kinase inhibition assays and western blotting for key downstream signaling proteins, would be necessary to confirm the precise molecular targets of this novel compound.

V. Conclusion

This guide provides a robust and scientifically grounded framework for the initial assessment of the cancer cell selectivity of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. By employing a combination of cytotoxicity, apoptosis, and cell cycle assays across a well-chosen panel of cancer and normal cell lines, researchers can generate the critical data needed to justify further preclinical and, ultimately, clinical development. The key to a successful evaluation lies not just in the execution of these protocols, but in the thoughtful interpretation of the comparative data to ascertain the compound's therapeutic potential.

VI. References

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023-07-27). National Institutes of Health. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018-09-22). National Institutes of Health. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024-07-08). PubMed Central. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024-04-24). RSC Publishing. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019-07-20). ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Institutes of Health. [Link]

  • In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. (2014-03-06). PubMed Central. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016-09-12). National Institutes of Health. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021-06-01). National Institutes of Health. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023-05-06). ResearchGate. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019-07-01). Anticancer Research. [Link]

  • Mechanism of Action of PARP Inhibitors. (2025-04-11). Annual Reviews. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024-01-18). Assay Genie. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • In Vitro Chemoresistance and Chemosensitivity Assays. Hayes, Inc.. [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2023-01-17). National Institutes of Health. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024-11-12). Dove Medical Press. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. [Link]

  • The mechanism of PARP inhibitor action is identified. (2024-03-22). Drug Target Review. [Link]

  • Assaying cell cycle status using flow cytometry. (2023-01-17). National Institutes of Health. [Link]

  • PARP inhibitors — Knowledge Hub. Genomics Education Programme. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]

  • Why should we choose normal cell types versus cancer cells in toxicity investigations?. (2024-02-07). ResearchGate. [Link]

  • How Do PARP Inhibitors Work In Cancer?. (2016-07-21). Dana-Farber Cancer Institute. [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023-01-17). YouTube. [Link]

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. (2025-08-09). ResearchGate. [Link]

  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). National Institutes of Health. [Link]

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Comparative

A Comparative Guide to the Synthesis of Phthalazine Carbohydrazides: Efficacy, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, phthalazine derivatives have garnered significant attention due to their wide-ranging therapeutic applications, inc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, phthalazine derivatives have garnered significant attention due to their wide-ranging therapeutic applications, including potent anticancer and anti-inflammatory properties. Central to the development of novel phthalazine-based therapeutics is the efficient synthesis of key intermediates, among which phthalazine carbohydrazides are of paramount importance. These versatile building blocks serve as precursors for a variety of bioactive molecules. This guide provides a comprehensive comparison of the efficacy of different synthesis methods for phthalazine carbohydrazides, offering detailed experimental protocols, quantitative data, and an in-depth analysis of the underlying chemical principles to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Phthalazine Carbohydrazides

Phthalazine carbohydrazides are a class of organic compounds characterized by a phthalazine core linked to a carbohydrazide moiety (-CONHNH2). This functional group is a valuable handle for further chemical transformations, enabling the construction of more complex molecular architectures such as hydrazones, oxadiazoles, and triazoles, many of which exhibit significant biological activity. The choice of synthetic route to these key intermediates can profoundly impact the overall efficiency, yield, and purity of the final products. This guide will focus on a comparative analysis of three prevalent methods: direct hydrazinolysis of esters, dicyclohexylcarbodiimide (DCC)-mediated coupling of carboxylic acids, and the azide coupling method.

Method 1: Direct Hydrazinolysis of Esters

Direct hydrazinolysis is a classical and straightforward method for the synthesis of carbohydrazides. It involves the reaction of an ester with hydrazine hydrate, typically under reflux in an alcoholic solvent. This nucleophilic acyl substitution reaction is widely used due to its simplicity and often high yields.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule to form the stable carbohydrazide. The choice of solvent is crucial, with ethanol being a common choice as it readily dissolves both the ester and hydrazine hydrate and facilitates the reaction at reflux temperatures.

Experimental Protocol: Synthesis of 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide

A detailed experimental protocol for the synthesis of a specific phthalazine carbohydrazide via hydrazinolysis of the corresponding ethyl ester is provided below[1]:

  • Reaction Setup: A mixture of ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate (3.36 g, 0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 30 mL of ethanol is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is heated to reflux and maintained at this temperature for 6 hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then recrystallized from ethanol to yield the pure 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide.

Method 2: Dicyclohexylcarbodiimide (DCC) Coupling of Carboxylic Acids

For the synthesis of carbohydrazides from carboxylic acids, dicyclohexylcarbodiimide (DCC) is a widely used coupling agent. This method avoids the need to first prepare an ester, allowing for a more direct conversion. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization, particularly in peptide synthesis contexts[2][3].

Mechanistic Rationale

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by hydrazine. The addition of HOBt can intercept the O-acylisourea to form an active ester, which is less reactive but more selective, thereby minimizing side reactions. The main drawback of this method is the formation of dicyclohexylurea (DCU) as a byproduct, which is often insoluble and needs to be removed by filtration.

Experimental Protocol: Synthesis of a Phthalazine Carbohydrazide via DCC/HOBt Coupling

The following is a general, mild procedure for the preparation of a protected peptide hydrazide that can be adapted for phthalazine carbohydrazides[2]:

  • Reaction Setup: The phthalazine carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1 equivalent), and hydrazine (1 equivalent) are dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The solution is cooled in an ice bath.

  • Reaction Execution: Dicyclohexylcarbodiimide (DCC) (1 equivalent) is added to the cooled solution. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then subjected to an appropriate work-up, which may include washing with acidic and basic aqueous solutions to remove any unreacted starting materials and HOBt. The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Method 3: The Azide Coupling Method

The azide coupling method is a powerful technique for forming amide bonds and is particularly noted for its high yields and minimal racemization[1]. In the context of phthalazine carbohydrazide synthesis, it typically involves the conversion of a precursor hydrazide into an acyl azide, which then reacts with a nucleophile. However, for the direct synthesis of the carbohydrazide itself, a related approach starting from the carboxylic acid can be envisioned, which proceeds through an acyl azide intermediate. This method is mechanistically related to the Curtius rearrangement[4][5][6].

Mechanistic Rationale

The carboxylic acid is first converted to an acyl azide. This is often achieved by reacting an activated form of the acid (like an acid chloride) with sodium azide, or by using reagents like diphenylphosphoryl azide (DPPA) directly with the carboxylic acid. The resulting acyl azide can then react with hydrazine to form the carbohydrazide. A key advantage of this method is the high reactivity of the acyl azide intermediate and the clean nature of the reaction, often leading to high yields of the desired product[1].

Conceptual Experimental Protocol: Synthesis via Azide Formation

A conceptual protocol for the synthesis of a phthalazine carbohydrazide via an acyl azide intermediate is as follows:

  • Activation of Carboxylic Acid: The phthalazine carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Formation of Acyl Azide: The acid chloride is then carefully reacted with sodium azide in a suitable solvent (e.g., acetone) at low temperature to form the acyl azide.

  • Reaction with Hydrazine: The acyl azide solution is then treated with hydrazine hydrate. The reaction is typically rapid and clean.

  • Work-up and Purification: The reaction mixture is worked up by quenching any excess azide, followed by extraction and purification of the desired carbohydrazide.

Comparative Efficacy of Synthesis Methods

The choice of synthetic method for preparing phthalazine carbohydrazides depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and the nature of the specific phthalazine derivative.

Method Starting Material Typical Yield Advantages Disadvantages
Direct Hydrazinolysis EsterGenerally high (>80%)Simple, one-step reaction; readily available reagents.Requires prior synthesis of the ester; can have long reaction times and require high temperatures[7].
DCC Coupling Carboxylic AcidModerate to GoodDirect conversion from carboxylic acid; mild reaction conditions.Formation of insoluble DCU byproduct complicates purification; DCC is a known allergen[2].
Azide Coupling Carboxylic Acid (via acyl azide)High (60-78% reported in a comparative study)[1]High yields; minimizes racemization and side reactions[1].Involves the use of potentially explosive and toxic azides; requires careful handling and controlled conditions.

As indicated, for a specific phthalazinone derivative, the azide method was reported to provide a higher yield (60–78%) compared to the DCC-coupling method[1]. This suggests that for syntheses where yield is a critical factor, the azide coupling method may be superior, despite the more stringent safety precautions required.

Visualization of Synthetic Workflows

To better illustrate the relationships between the starting materials and the synthetic pathways, the following diagrams are provided.

Synthesis_Methods cluster_0 Starting Materials cluster_1 Synthesis Methods cluster_2 Product Phthalazine\nCarboxylic Acid Phthalazine Carboxylic Acid DCC Coupling DCC Coupling Phthalazine\nCarboxylic Acid->DCC Coupling Azide Coupling Azide Coupling Phthalazine\nCarboxylic Acid->Azide Coupling Phthalazine\nEster Phthalazine Ester Hydrazinolysis Hydrazinolysis Phthalazine\nEster->Hydrazinolysis Phthalazine\nCarbohydrazide Phthalazine Carbohydrazide DCC Coupling->Phthalazine\nCarbohydrazide Azide Coupling->Phthalazine\nCarbohydrazide Hydrazinolysis->Phthalazine\nCarbohydrazide

Caption: Overview of synthetic routes to phthalazine carbohydrazides.

Workflow_Comparison cluster_ester Hydrazinolysis cluster_acid_dcc DCC Coupling cluster_acid_azide Azide Coupling Ester Phthalazine Ester Reflux Reflux with Hydrazine Hydrate Ester->Reflux Product1 Phthalazine Carbohydrazide Reflux->Product1 Acid1 Phthalazine Carboxylic Acid DCC_HOBt DCC, HOBt, Hydrazine Acid1->DCC_HOBt Product2 Phthalazine Carbohydrazide DCC_HOBt->Product2 Acid2 Phthalazine Carboxylic Acid AcylAzide Acyl Azide Formation Acid2->AcylAzide Hydrazine_Reaction Reaction with Hydrazine AcylAzide->Hydrazine_Reaction Product3 Phthalazine Carbohydrazide Hydrazine_Reaction->Product3

Caption: Step-wise comparison of the synthetic workflows.

Conclusion

The synthesis of phthalazine carbohydrazides can be effectively achieved through several methods, each with its own set of advantages and disadvantages. Direct hydrazinolysis of esters offers a simple and often high-yielding route, provided the ester is readily available. For a more direct approach from the carboxylic acid, both DCC coupling and the azide method are viable options. While DCC coupling is a well-established method, the azide coupling approach appears to offer superior yields, making it an attractive alternative for optimizing the synthesis of these valuable intermediates. The choice of the optimal method will ultimately be guided by the specific requirements of the research project, including considerations of yield, purity, cost, safety, and scalability. This guide provides the necessary information for researchers to make an informed decision and to successfully implement the chosen synthetic strategy.

References

  • Janiak, C., et al. (2011). Efficient one-pot conversion of 2-thiophenecarboxylic acids and heterocyclic aryl, or alkyl analog into the corresponding hydrazides in good to excellent yields under mild conditions. Mini-Reviews in Medicinal Chemistry, 22(4), 663.
  • Neises, B., & Steglich, W. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(10), 979–1004.
  • Lebsack, A. D., et al. (2004). Synthesis and biological evaluation of[2][7][8]triazolo[3,4-a]phthalazine derivatives as novel VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2561-2565.

  • El-Sayed, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 12345-12367.
  • Mali, S. N., et al. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 28(9), 3881.
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • El-Gendy, M. S., et al. (2020). Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. New Journal of Chemistry, 44(4), 1386-1401.
  • de la Torre, B. G., & Albericio, F. (2020). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 10(71), 43639-43645.
  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-676.
  • Abdel-Wahab, B. F., et al. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 89-114.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Patil, P., et al. (2020). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 61(29), 152157.
  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Curtius rearrangement. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Mohamed, M. S., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(2), 1000138.
  • Bunce, R. A., et al. (2012). Efficient synthesis of selected phthalazine derivatives.
  • Leban, J., & Stefancic, T. (2009). One-Pot Curtius Rearrangement Processes from Carboxylic Acids. Synthesis, 2009(19), 3233-3240.
  • Al-Soud, Y. A., et al. (2003). A New Procedure for Preparation of Carboxylic Acid Hydrazides.

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Validation

Validating In vitro Efficacy of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide: A Comparative Guide to Preclinical Animal Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro findings of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro findings of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide into robust in vivo validation studies. The phthalazine core is a well-established pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] This document outlines a strategic approach to selecting and implementing appropriate animal models to verify and expand upon initial laboratory data, ensuring a rigorous and translatable preclinical assessment.

Rationale for In Vivo Validation: Bridging the Translational Gap

While in vitro assays provide crucial initial data on a compound's mechanism of action and potency, they represent a simplified biological system. In vivo animal models are indispensable for understanding a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile, overall efficacy, and potential toxicity in a complex, living organism.[2] The primary objective of these studies is to establish a clear dose-response relationship and to identify a therapeutic window for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Strategic Selection of Animal Models

Based on the known activities of phthalazine derivatives, this guide will focus on validating the potential anti-inflammatory and analgesic properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. The selection of animal models is critical for generating clinically relevant data. Rodent models are frequently employed due to their genetic and physiological similarities to humans, as well as their well-characterized responses to inflammatory and pain stimuli.[3]

Workflow for In Vivo Validation

The following diagram illustrates a logical workflow for the in vivo validation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

G cluster_0 Phase 1: Acute Toxicity & Dose-Ranging cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic & Chronic Studies A Acute Toxicity Study (LD50) B Dose-Range Finding Assay A->B Determine MTD C Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) B->C Select Therapeutic Doses D Analgesic Models (e.g., Acetic Acid-induced Writhing, Hot Plate Test) B->D Select Therapeutic Doses E Chronic Inflammation Models (e.g., Adjuvant-induced Arthritis) C->E Confirm Efficacy F Histopathology & Biomarker Analysis D->F Investigate Mechanism E->F

Caption: A stepwise workflow for the in vivo validation of a novel compound.

Comparative Analysis of Key Preclinical Models

The following table provides a comparative overview of recommended animal models for assessing the anti-inflammatory and analgesic potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Model Therapeutic Area Principle Key Parameters Measured Advantages Limitations Relevant Controls
Carrageenan-Induced Paw Edema Anti-inflammatory (Acute)Induction of localized inflammation in the rodent paw by subcutaneous injection of carrageenan, a phlogistic agent.[4]Paw volume/thickness, inflammatory cell infiltration, cytokine levels (e.g., TNF-α, IL-6).Simple, reproducible, and well-validated for screening NSAIDs and other anti-inflammatory agents.Only models acute inflammation; does not reflect chronic inflammatory conditions.Vehicle control, positive control (e.g., Indomethacin, Diclofenac).[5]
Acetic Acid-Induced Writhing Test Analgesic (Visceral Pain)Intraperitoneal injection of acetic acid induces a characteristic writhing response, indicative of visceral pain.[6]Number of writhes (abdominal constrictions and stretching of hind limbs).Sensitive to weak analgesics and provides a clear, quantifiable endpoint.Non-specific for the mechanism of analgesia; can be influenced by motor effects of the test compound.Vehicle control, positive control (e.g., Aspirin, Morphine).
Hot Plate Test Analgesic (Central Nociception)Measures the latency of a pain response (e.g., paw licking, jumping) when the animal is placed on a heated surface.Reaction time (latency).Differentiates between centrally and peripherally acting analgesics.Potential for tissue damage with prolonged exposure; requires precise temperature control.Vehicle control, positive control (e.g., Morphine).
Adjuvant-Induced Arthritis Anti-inflammatory (Chronic)Induction of a systemic inflammatory response resembling rheumatoid arthritis by intradermal injection of an adjuvant.Paw swelling, joint destruction (radiological and histological), inflammatory markers.Models chronic inflammation and allows for the evaluation of disease-modifying effects.Complex and requires a longer study duration; significant animal welfare considerations.Vehicle control, positive control (e.g., Methotrexate).

Detailed Experimental Protocols

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.[7]

Protocol:

  • Animal Model: Swiss albino mice (male and female, 6-8 weeks old).

  • Grouping: Animals are divided into groups of 6-10.

  • Administration: The test compound is administered orally or intraperitoneally at graded doses.

  • Observation: Animals are observed for 24-72 hours for signs of toxicity and mortality.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of the test compound.

Protocol:

  • Animal Model: Wistar rats (150-200g).

  • Grouping: Animals are divided into control, standard, and test groups.

  • Administration: The test compound is administered orally 1 hour before carrageenan injection. The standard group receives a reference drug like indomethacin.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of the test compound.

Protocol:

  • Animal Model: Swiss albino mice (20-25g).

  • Grouping: Animals are divided into control, standard, and test groups.

  • Administration: The test compound is administered orally 30 minutes before the acetic acid injection.

  • Induction of Writhing: 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

  • Observation: The number of writhes is counted for 20 minutes, starting 5 minutes after the injection.

  • Data Analysis: The percentage of pain inhibition is calculated.

Data Interpretation and Reporting

All experimental data should be presented clearly, with statistical analysis to determine the significance of the observed effects. A comprehensive report should include detailed methodology, results, and a discussion of the findings in the context of the initial in vitro data.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local institutional animal care and use committee (IACUC) and relevant national regulations. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.

Conclusion

The transition from in vitro discovery to in vivo validation is a critical step in the drug development pipeline. By strategically selecting and implementing the appropriate animal models, researchers can effectively evaluate the therapeutic potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide. This guide provides a foundational framework for designing and executing these crucial preclinical studies, paving the way for further development of this promising compound.

References

  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Paradigm Shift in Toxicity Testing and Modeling. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

This guide provides a comprehensive framework for the preclinical evaluation of the novel synthetic compound, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, against established anticancer agents. Designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel synthetic compound, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, against established anticancer agents. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a rigorous, multi-faceted approach to ascertain the compound's potential as a therapeutic candidate. We will delve into the scientific rationale for investigating this specific chemical scaffold, propose a battery of in vitro assays to determine its efficacy and preliminary mechanism of action, and provide detailed, validated protocols to ensure experimental robustness and reproducibility.

Introduction: The Rationale for Investigating Phthalazine Derivatives

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1] The incorporation of a carbohydrazide functional group further enhances the potential for diverse biological interactions, as hydrazide-containing compounds have been explored for their therapeutic benefits.[2] While direct studies on 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide are nascent, related structures such as 1,4-disubstituted phthalazines and 1,2,4-triazolo[3,4-a]phthalazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with some analogues even outperforming standard chemotherapeutics like cisplatin in vitro.[1][3]

This guide, therefore, proposes a systematic investigation to benchmark this novel phthalazine derivative against a panel of well-characterized anticancer drugs, including Doxorubicin, Cisplatin, and Paclitaxel.[4] The primary objectives are to quantify its cytotoxic potency, elucidate its effects on key cellular processes such as apoptosis and cell cycle progression, and to provide a comparative analysis that will inform future drug development efforts.

Experimental Design: A Multi-Parametric Approach to Efficacy Profiling

A robust preclinical evaluation hinges on a multi-parametric experimental design that interrogates the compound's activity from various perspectives. The proposed workflow is designed to provide a comprehensive in vitro profile of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis Cell_Line_Panel Panel of Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HepG2) MTT_Assay MTT Cell Viability Assay Cell_Line_Panel->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V-FITC/PI Apoptosis Assay IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Benchmark_Drugs Benchmark Anticancer Drugs (Doxorubicin, Cisplatin, Paclitaxel) IC50_Determination->Benchmark_Drugs Data_Comparison Comparative Data Analysis Apoptosis_Assay->Data_Comparison Cell_Cycle_Analysis->Data_Comparison Benchmark_Drugs->Data_Comparison

Caption: Proposed experimental workflow for benchmarking 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Data Presentation: Quantifying and Comparing Anticancer Efficacy

All quantitative data should be meticulously organized and presented in tabular format to facilitate direct comparison between the investigational compound and the benchmark drugs.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide and Standard Anticancer Drugs.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazideExperimentalExperimentalExperimentalExperimental
Doxorubicin~0.05-0.5~0.1-1.0~0.1-0.8~0.1-1.0
Cisplatin~1-10~1-15~1-5~2-20
Paclitaxel~0.001-0.01~0.005-0.05~0.001-0.01~0.01-0.1

Note: IC50 values for benchmark drugs are approximate and can vary based on experimental conditions.[4] Experimental values for the target compound are to be determined.

Table 2: Comparative Analysis of Apoptosis Induction and Cell Cycle Arrest.

CompoundApoptosis (% of Annexin V positive cells)Cell Cycle Arrest (Phase)
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazideExperimentalExperimental
DoxorubicinSignificantG2/M
CisplatinSignificantG2/M
PaclitaxelSignificantG2/M

Note: The effects of benchmark drugs on apoptosis and the cell cycle are well-established. Experimental values for the target compound are to be determined.

Experimental Protocols

To ensure the scientific rigor and reproducibility of the findings, the following detailed protocols are provided for the key in vitro assays.

Protocol 1: MTT Cell Viability Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

  • Benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and benchmark drugs in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compounds. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Human cancer cell line of interest

  • 6-well plates

  • Test compound and benchmark drugs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound and benchmark drugs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]

Protocol 3: Propidium Iodide Cell Cycle Analysis

This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9]

Materials:

  • Human cancer cell line of interest

  • 6-well plates

  • Test compound and benchmark drugs

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound and benchmark drugs at their IC50 concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 30 minutes at 4°C.[10]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in the PI staining solution and incubate for at least 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Mechanism of Action and Future Directions

Based on the known anticancer activities of related heterocyclic compounds, it is plausible that 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide may exert its effects through the inhibition of key cellular signaling pathways involved in cell proliferation and survival.

G Compound 4-Oxo-3-phenyl-3,4-dihydro- phthalazine-1-carbohydrazide Target Hypothesized Molecular Target (e.g., Kinase, Topoisomerase) Compound->Target Binds to Pathway Inhibition of Pro-Survival Signaling Pathway Target->Pathway Inhibits CellCycle Cell Cycle Arrest (e.g., G2/M phase) Pathway->CellCycle Apoptosis Induction of Apoptosis Pathway->Apoptosis CancerCellDeath Cancer Cell Death CellCycle->CancerCellDeath Apoptosis->CancerCellDeath

Caption: A hypothetical mechanism of action for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide.

Further investigations, including target identification studies, in vivo xenograft models, and structure-activity relationship (SAR) analyses, will be crucial to fully elucidate the therapeutic potential of this promising compound. The comparative data generated through the protocols outlined in this guide will provide a solid foundation for these future endeavors.

References

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of novel pyrazole-containing heterocycles as potential anticonvulsant agents. Molecules, 14(12), 5100–5119.
  • Amudha, P., et al. (2007). In-vitro Models in Anticancer Screening.
  • Basaif, S. A., et al. (2007). Synthesis and spectral characterization of some novel pyrazolo[3,4-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 54(5), 1327-1334.
  • Crissman, H. A., & Steinkamp, J. A. (1993). Cell cycle-related changes in chromatin structure detected by flow cytometry using light scattering and acridine orange staining. European Journal of Histochemistry, 37(2), 129–138.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
  • El-Hawash, S. A., et al. (2006). Synthesis and biological activity of some new 1,3,4-trisubstituted pyrazole derivatives. Archiv der Pharmazie, 339(3), 141–148.
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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Wang, L., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(3), 225–232.
  • Maccari, R., et al. (2005). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2005(5), 158–167.
  • USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

Introduction: A Proactive Stance on Safety As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic benefits of novel compounds. However, the foundation o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Safety

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic benefits of novel compounds. However, the foundation of groundbreaking research is a culture of safety. This guide provides essential safety and logistical information for handling 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS No. 106882-45-5). While a comprehensive safety profile for this specific molecule is not fully established, its structural motifs—a carbohydrazide and a phenyl-substituted phthalazine—necessitate a cautious and well-informed approach. The guidance herein is based on the known hazards of related chemical classes, including carbohydrazides and phenylhydrazine derivatives, to ensure the highest level of safety in your laboratory.

Hazard Assessment: Understanding the Risks

The known hazard classifications for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. However, a deeper analysis of its constituent functional groups suggests the potential for more significant hazards. Phenylhydrazine and its derivatives are known for their hematotoxic (damaging to blood cells), hepatotoxic (damaging to the liver), and potential carcinogenic effects[3][4][5][6]. Carbohydrazides, while considered a safer alternative to hydrazine in some applications, can cause skin and respiratory irritation and may lead to allergic skin reactions[7][8]. Therefore, a conservative approach that accounts for these potential hazards is paramount.

Hazard CategoryGHS ClassificationPotential Associated Risks from Structural Analogs
Acute Toxicity (Oral) H302: Harmful if swallowed[1][2]May cause systemic toxicity, including damage to the liver, kidneys, and blood-forming organs[6].
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]Prolonged contact may lead to dermatitis. Potential for skin sensitization from the hydrazide moiety[7].
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2]Direct contact can cause significant eye damage.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1][2]Inhalation of dust can irritate the nose, throat, and lungs[6].
Carcinogenicity Not ClassifiedPhenylhydrazine is considered a potential occupational carcinogen[3].
Environmental Hazards Not ClassifiedCarbohydrazide is toxic to aquatic life[8].

The Hierarchy of Controls: A Foundational Safety Principle

Before any laboratory work commences, it is crucial to understand and implement the hierarchy of controls. This framework prioritizes the most effective safety measures. Personal Protective Equipment (PPE) is the final line of defense, not the first.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Personal Protective Equipment (PPE): Your Last Line of Defense

Given the known and potential hazards, a comprehensive PPE strategy is mandatory.

PPE ItemSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Protects against skin irritation and potential absorption. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.
Eye Protection Chemical safety goggles with side shields.Protects against dust particles and potential splashes, which can cause serious eye irritation.
Face Protection Face shield (in addition to goggles).Recommended when handling larger quantities or when there is a significant risk of splashes.
Body Protection A fully fastened laboratory coat, preferably a disposable one.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary for operations that could generate significant dust, such as weighing large quantities outside of a ventilated enclosure. A full respiratory protection program is required if respirators are used.Minimizes the risk of inhaling the powder, which can cause respiratory irritation.

Operational Plan: Safe Handling Protocol

Handling 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide as a solid powder requires meticulous care to prevent aerosolization and contamination[9][10][11].

Step-by-Step Weighing and Handling Procedure:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.

    • Cover the work surface with disposable bench paper.

    • Ensure a dedicated waste container is readily accessible within the work area.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) before starting.

  • PPE Donning:

    • Put on all required PPE as outlined in the table above.

  • Weighing the Compound:

    • To minimize dust generation, use a "tare-add-reweigh" method[12]:

      • Place a labeled, sealable container on the analytical balance and tare it.

      • Move the container to the designated handling area (fume hood).

      • Carefully add the powder to the container. Use an anti-static gun if the powder is prone to static cling[12].

      • Securely close the container.

      • Wipe the exterior of the container with a damp cloth to remove any residual powder.

      • Return the sealed container to the balance to obtain the final weight.

  • Post-Handling:

    • Thoroughly decontaminate all equipment used.

    • Wipe down the work surface with an appropriate solvent, followed by soap and water.

    • Dispose of all contaminated disposable materials (bench paper, gloves, etc.) in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Emergency and Disposal Plan

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

For a small spill of the solid powder:

  • Alert others in the immediate area.

  • Evacuate non-essential personnel.

  • Contain the spill by gently covering it with a dry absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne[13]. Do not use combustible materials like paper towels to cover the bulk of the spill[14].

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Clean Up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[13][15]. Avoid creating dust[13].

  • Decontaminate: Clean the spill area with a damp cloth, followed by soap and water. Dispose of all cleanup materials as hazardous waste[15].

For a large spill, evacuate the area and contact your institution's emergency response team.

Disposal Plan:

  • All waste contaminated with 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[12].

Conclusion

While 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide holds potential in research and development, a thorough understanding and proactive management of its potential risks are non-negotiable. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and adhering to rigorous handling and emergency protocols, you can ensure a safe and productive laboratory environment. Always consult your institution's safety office for specific guidance and training.

References

  • AIChE. (n.d.). Guidelines for Safe Handling of Powders and Bulk Solids. American Institute of Chemical Engineers. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phenylhydrazine - IDLH. NIOSH. Retrieved from [Link]

  • Chemical Safety. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com. Retrieved from [Link]

  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational and Environmental Safety Office. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - Phenylhydrazine. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Singh, S., et al. (2017). Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica. Frontiers in Pharmacology, 8, 569. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

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  • DEKRA North America. (2022, August 23). Often Overlooked Powder-Handling Hazards. Retrieved from [Link]

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